molecular formula C8H9NO3 B1265883 3-Amino-4-methoxybenzoic acid CAS No. 2840-26-8

3-Amino-4-methoxybenzoic acid

Cat. No.: B1265883
CAS No.: 2840-26-8
M. Wt: 167.16 g/mol
InChI Key: FDGAEAYZQQCBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAEAYZQQCBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951070
Record name 3-Amino-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-26-8, 2840-76-8
Record name 3-Amino-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-p-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 3-Amino-4-methoxybenzoic acid, a pivotal intermediate in the pharmaceutical, dye, and polymer industries.[1] We delve into the predominant synthetic pathways, offering detailed, step-by-step experimental procedures, mechanistic insights, and a comparative analysis of various methodologies. This document is intended for researchers, chemists, and process development professionals, aiming to equip them with the necessary knowledge for the efficient and safe laboratory-scale synthesis and scale-up of this valuable compound. We will explore the nuances of precursor synthesis, the critical reduction step, and alternative greener approaches, all supported by citable, authoritative references.

Introduction and Strategic Importance

This compound (CAS: 2840-26-8), also known as 3-amino-p-anisic acid, is a substituted aromatic amine and carboxylic acid. Its molecular structure, featuring an electron-donating methoxy group and two versatile functional groups (amine and carboxylic acid), makes it a highly valuable building block in organic synthesis.[2] Its primary applications lie in the manufacturing of high-performance azo dyes and pigments.[2][3] Furthermore, it serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), including the tyrosine kinase inhibitor Bosutinib, and in the development of advanced polymers.[4] The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes, which this guide aims to elucidate.

Primary Synthetic Pathway: From 4-Methoxybenzoic Acid

The most established and widely implemented synthesis of this compound commences with the commercially available 4-methoxybenzoic acid (p-anisic acid). This pathway involves a two-step process: electrophilic nitration followed by the reduction of the nitro intermediate.

Primary Synthetic Pathway Start 4-Methoxybenzoic Acid Intermediate 4-Methoxy-3-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂ / Pd/C)

Caption: Overview of the primary synthesis route.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid

The foundational step is the electrophilic nitration of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, due to steric hindrance from the carboxylic acid group, nitration predominantly occurs at the position ortho to the methoxy group (position 3).

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration (dinitration) and other side reactions, ensuring higher yield and purity of the desired mononitrated product.

Experimental Protocol: Nitration of 4-Methoxybenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 4-methoxybenzoic acid portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) in the dropping funnel.

  • Addition: Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the solid product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude 4-methoxy-3-nitrobenzoic acid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to light yellow crystalline powder. A typical yield for this reaction is in the range of 70-85%.[5]

Step 2: Synthesis of this compound via Reduction

The reduction of the nitro group in 4-methoxy-3-nitrobenzoic acid to an amino group is the final and critical step. Several methods are available, with catalytic hydrogenation being the most common in modern synthesis due to its efficiency and cleaner reaction profile.

This is the preferred method for both laboratory and industrial scales due to high yields, selectivity, and the generation of water as the only byproduct.[6][7]

Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C, typically 5-10 wt%) is the catalyst of choice.[8] It provides a high surface area for the reaction and is highly efficient in activating molecular hydrogen. Platinum-based catalysts can also be used.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the most common hydrogen source. Alternatively, transfer hydrogenation using donors like ammonium formate or hydrazine can be employed, which may be more convenient for smaller scale laboratory settings as it avoids the need for high-pressure equipment.[9]

  • Solvent: A polar solvent that can dissolve the starting material, such as methanol, ethanol, or ethyl acetate, is typically used.[9]

  • Safety: Catalytic hydrogenation with Pd/C and H₂ is potentially hazardous. Pd/C can be pyrophoric when dry, and hydrogen gas is highly flammable.[6] Reactions must be conducted in a well-ventilated area, using appropriate high-pressure equipment, and the catalyst should be handled with care, typically kept wet.[10]

Catalytic Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with: - 4-Methoxy-3-nitrobenzoic acid - Solvent (e.g., Methanol) - Pd/C catalyst B Seal Reactor & Purge with N₂ A->B C Pressurize with H₂ B->C D Stir at RT or with gentle heating C->D E Monitor H₂ uptake or TLC D->E F Vent H₂ & Purge with N₂ E->F G Filter through Celite to remove catalyst F->G H Evaporate solvent G->H I Purify by recrystallization H->I

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using H₂/Pd-C

  • Reactor Setup: In a high-pressure autoclave (e.g., a Parr hydrogenator), add 4-methoxy-3-nitrobenzoic acid and a suitable solvent (e.g., methanol).[9]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 5-10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).[9]

  • Sealing and Purging: Seal the autoclave and purge the system with nitrogen gas three to five times to remove any oxygen.[9]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.[9]

  • Completion and Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with the solvent at all times to prevent ignition.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford a cream to pale brown powder.

Before the widespread adoption of catalytic hydrogenation, chemical reduction using metals in acidic media was common. This method is still viable for laboratory-scale synthesis if high-pressure equipment is unavailable.

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and effective reducing agent for aromatic nitro compounds.[11] The tin metal acts as the electron donor in the acidic medium.

  • Work-up: The work-up involves basification to precipitate tin hydroxides, which can sometimes make product isolation more complex compared to catalytic hydrogenation.

Experimental Protocol: Reduction using SnCl₂/HCl

  • Reaction Setup: In a round-bottom flask, suspend 4-methoxy-3-nitrobenzoic acid in concentrated hydrochloric acid.

  • Cooling: Cool the mixture in an ice bath to 0 °C.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature or with gentle heating (e.g., reflux for 1 hour) until the reaction is complete (monitored by TLC).[11]

  • Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is basic. This will precipitate tin salts.

  • Isolation: Filter the mixture to remove the tin salts. The filtrate contains the product.

  • Purification: Acidify the filtrate with a dilute acid (e.g., acetic acid or HCl) to its isoelectric point (around pH 4-5) to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry.

Alternative Synthetic Routes

While the reduction of 4-methoxy-3-nitrobenzoic acid is the most common route, other pathways have been considered, often starting from more highly functionalized natural products or related intermediates.

From Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

Vanillic acid is a naturally occurring compound and an attractive starting material from a green chemistry perspective.[12] The synthesis from vanillic acid would require the introduction of an amino group at position 3. A plausible route involves nitration followed by reduction.

  • Nitration of Vanillic Acid: Nitration of vanillic acid would yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

  • Reduction: Subsequent reduction of the nitro group would yield 3-amino-4-hydroxy-5-methoxybenzoic acid, not the target molecule.

A direct amination is challenging. Therefore, a more viable, albeit longer, route would be:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group of vanillic acid would first need to be protected (e.g., as a methyl or benzyl ether).

  • Nitration: Nitration of the protected vanillic acid.

  • Reduction: Reduction of the nitro group.

  • Deprotection: Removal of the protecting group.

This multi-step process makes it less efficient than starting from 4-methoxybenzoic acid.

From 3-Amino-4-hydroxybenzoic Acid

Another potential starting material is 3-amino-4-hydroxybenzoic acid. The synthesis would involve a selective O-methylation of the phenolic hydroxyl group.

Causality of Experimental Choices:

  • Methylating Agent: Reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃ or NaOH) could be used.

  • Selectivity: A key challenge is achieving selective O-methylation without N-methylation of the more nucleophilic amino group. This often requires protection of the amino group (e.g., through acylation) prior to methylation, followed by deprotection, adding steps to the overall synthesis. A one-step synthesis of the methyl ester of 3-amino-4-hydroxybenzoic acid has been reported using trimethylsilyl chloride (TMSCl) in methanol.[13]

Comparative Analysis and Data Presentation

The choice of synthetic route depends on factors such as scale, available equipment, cost, and safety considerations.

ParameterRoute 1: From 4-Methoxybenzoic AcidRoute 2: From Vanillic AcidRoute 3: From 3-Amino-4-hydroxybenzoic Acid
Starting Material 4-Methoxybenzoic AcidVanillic Acid3-Amino-4-hydroxybenzoic Acid
Number of Steps 23-4 (with protection)2-3 (with protection)
Key Transformations Nitration, ReductionProtection, Nitration, Reduction, DeprotectionProtection, Methylation, Deprotection
Typical Overall Yield High (60-80%)ModerateModerate
Process Scalability ExcellentFairFair
Green Chemistry Aspect Catalytic hydrogenation is a green step.Bio-based starting material.Fewer hazardous reagents than nitration.
Primary Advantage High efficiency, well-established.Renewable feedstock.Avoids nitration.
Primary Disadvantage Use of strong acids (HNO₃/H₂SO₄).Longer route, use of protecting groups.Selectivity issues, use of protecting groups.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the nitration of 4-methoxybenzoic acid followed by the catalytic hydrogenation of the resulting 4-methoxy-3-nitrobenzoic acid. This route is robust, high-yielding, and scalable. While catalytic hydrogenation is a green and atom-economical process, the initial nitration step still relies on the use of hazardous concentrated acids, presenting an area for future process optimization.

Future research may focus on developing greener nitration methods or exploring biocatalytic routes for the direct amination of precursors like vanillic acid, which could offer a more sustainable and safer manufacturing process for this vital chemical intermediate.[5]

References

  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.
  • Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. (n.d.). Retrieved from a chemical supplier's technical portal.
  • Fu, J., et al. (2021).
  • ChemicalBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.
  • BenchChem. (2025). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • de Souza, R. O., et al. (2019).
  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline. (CN105753731A).
  • Eureka | Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.
  • Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach.
  • BenchChem. (2025). Preventing dehalogenation during catalytic hydrogenation of nitroaromatics.
  • de Souza, R. O., et al. (2019). Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking.
  • CrystEngComm. (n.d.). Co-crystals and salts of vanillic acid and vanillin with amines. RSC Publishing.
  • YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group.
  • BenchChem. (2025). a comparative analysis of different synthesis routes for 3-Allyl-4,5-dimethoxybenzoic acid.
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid. (CN104356000A).
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatics.
  • Google Patents. (n.d.). Preparation method of 3-amino-4-hydroxybenzoic acid. (CN105237423A).
  • PubMed Central. (2021).
  • PubChem. (n.d.). This compound.
  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. (EP 0206635 B1).
  • NIST WebBook. (n.d.).
  • LookChem. (n.d.). This compound.
  • International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach.
  • Google Patents. (n.d.).
  • ePrints Soton. (2023). Green Chemistry.
  • Molecules. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate.
  • Organic Syntheses. (n.d.).
  • Selleck Chemicals. (n.d.). 3-Amino-4-hydroxybenzoic acid.

Sources

physicochemical properties of 3-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzoic Acid

Introduction

This compound, also known as 3-amino-p-anisic acid, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds.[1][2][3] Its unique trifunctional structure, featuring a carboxylic acid group, an amino group, and a methoxy group on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core , offering insights into its structural characteristics, physical and chemical behavior, and spectroscopic profile. The subsequent sections are designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective handling, characterization, and application.

Molecular and Structural Properties

The foundational attributes of this compound are rooted in its molecular structure. These identifiers are crucial for its unambiguous documentation in research and regulatory submissions.

PropertyValueSource
Molecular Formula C₈H₉NO₃[4][5]
Molecular Weight 167.16 g/mol [5]
IUPAC Name This compound[5]
CAS Number 2840-26-8[1][4][5]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)N[5]
InChI Key FDGAEAYZQQCBRN-UHFFFAOYSA-N[5]

Physical Properties

The physical state and solubility of a compound are paramount in determining its suitability for various applications, from reaction conditions to formulation development.

PropertyValueSource
Appearance Cream to pale brown or white to light yellow crystalline powder[3][6][7]
Melting Point 203.0-210.0 °C[1][4][6]
Solubility Soluble in water[1][2][3][4]
Density (estimate) 1.303 g/cm³[8]

Chemical Properties

The chemical behavior of this compound is dictated by its functional groups, influencing its reactivity and stability.

Acidity (pKa)

The predicted pKa of this compound is approximately 4.69.[4][8] This value primarily reflects the acidity of the carboxylic acid group. The presence of the electron-donating amino and methoxy groups on the benzene ring slightly decreases the acidity compared to benzoic acid. Understanding the pKa is critical for designing reaction conditions, developing purification strategies (such as extraction), and predicting its physiological behavior in drug discovery.

pKa_Equilibrium cluster_legend Acid-Base Equilibrium Molecule R-COOH (Protonated form) Ion R-COO⁻ (Deprotonated form) Molecule->Ion + H₂O Ion->Molecule - H₂O H_plus H⁺ Ion->H_plus R represents the 3-amino-4-methoxyphenyl group. R represents the 3-amino-4-methoxyphenyl group.

Caption: Acid-base equilibrium of this compound.

Stability and Storage

For maintaining its integrity, this compound should be stored at room temperature in a dark place under an inert atmosphere.[4][8] It is incompatible with strong oxidizing agents.[2] Like many benzoic acid derivatives, it may undergo decarboxylation at elevated temperatures.[9]

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: Proton NMR data is available and provides information on the chemical environment of the aromatic and substituent protons.[5][10][11]

  • ¹³C NMR: Carbon NMR spectra are also available, offering insights into the carbon skeleton of the molecule.[5]

  • Infrared (IR) Spectroscopy: IR spectral data, which can be obtained using techniques like KBr wafer or ATR-IR, is available and helps in identifying the characteristic vibrational frequencies of the functional groups (O-H, N-H, C=O, C-O, C-N).[5][12]

  • UV-Vis Spectroscopy: UV-Visible spectral data is available, which provides information about the electronic transitions within the molecule.[5]

  • Mass Spectrometry: Mass spectral data, typically obtained through GC-MS, is available to determine the mass-to-charge ratio of the molecule and its fragments.[5]

Experimental Protocols

The following protocols outline methodologies for determining key . These are presented as foundational procedures that can be adapted based on available instrumentation and specific research objectives.

Protocol 1: Determination of Aqueous Solubility

This protocol employs a gravimetric method to determine the solubility of this compound in water. The choice of this method is based on its straightforwardness and accessibility in most laboratory settings.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water (e.g., 10 mL) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.

  • Separation of Undissolved Solid:

    • Allow the solution to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter can also be employed.

  • Gravimetric Analysis:

    • Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).

    • Evaporate the solvent (water) completely in a drying oven at a temperature below the compound's decomposition point (e.g., 80-90 °C).

    • Once a constant weight is achieved, cool the container in a desiccator and weigh it again.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the container from the final weight.

    • The solubility can then be expressed in g/L or mol/L.

Solubility_Workflow start Start prepare Prepare Saturated Solution (Excess solid in water) start->prepare agitate Agitate at Constant Temperature (e.g., 24h at 25°C) prepare->agitate separate Separate Supernatant (Pipetting or Filtration) agitate->separate evaporate Evaporate Solvent (Drying Oven) separate->evaporate weigh Weigh Dried Residue evaporate->weigh calculate Calculate Solubility (g/L or mol/L) weigh->calculate end End calculate->end

Caption: Workflow for determining aqueous solubility.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and enthalpy of fusion. This technique is preferred over traditional melting point apparatus for its quantitative data output.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow at 50 mL/min).

  • Data Acquisition:

    • Initiate the temperature program, heating the sample through its melting range. The instrument will record the heat flow difference between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The onset temperature of this peak is typically taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters.

DSC_Workflow start Start prepare Sample Preparation (Weigh 2-5 mg in DSC pan) start->prepare setup Instrument Setup (Sample & Reference Pans) prepare->setup acquire Data Acquisition (Heat at 10°C/min under N₂) setup->acquire analyze Analyze Thermogram (Determine Onset Temperature) acquire->analyze end End analyze->end

Caption: Workflow for DSC analysis.

Applications in Research and Drug Development

This compound is a key starting material and intermediate in various synthetic applications.[1][2]

  • Pharmaceutical Synthesis: It is used in the preparation of bioactive molecules, including VEGFR-2 inhibitors and dihydroisoquinoline compounds that act as tubulin polymerization inhibitors.[1][3]

  • Agrochemicals and Dyestuffs: This compound also finds applications in the synthesis of agrochemicals and organic pigments.[1][4]

The physicochemical properties detailed in this guide are fundamental to its utility in these areas, influencing reaction kinetics, product purity, and the formulation of final products.

Conclusion

This technical guide has provided a detailed examination of the essential . From its fundamental molecular structure to its physical and chemical characteristics and spectroscopic profile, a comprehensive understanding of these properties is crucial for its effective application in research and development. The provided experimental protocols offer a practical framework for the characterization of this versatile chemical intermediate.

References

  • This compound - ChemBK. (n.d.).
  • This compound. (n.d.). PubChem.
  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9, 691052.
  • Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). (n.d.). ResearchGate.
  • This compound - LookChem. (n.d.).
  • Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (n.d.). Patsnap.
  • This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). ResearchGate.
  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).
  • A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4. (n.d.). Google Patents.
  • DSC thermogram of SA + 4BA complex. (n.d.). ResearchGate.
  • Interactions between Benzoic Acid and Magnesium Oxide. (n.d.). Shimadzu (Europe).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15949-15962.
  • 3-Methoxybenzoic Acid. (n.d.). PubChem.
  • 3-Amino-4-hydroxybenzoic acid. (n.d.). PubChem.
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (n.d.). ResearchGate.
  • 4-Amino-3-methylbenzoic acid. (n.d.). NIST WebBook.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed.

Sources

An In-Depth Technical Guide to 3-Amino-4-methoxybenzoic Acid (CAS: 2840-26-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8), a pivotal building block in contemporary organic and medicinal chemistry. This document delves into its fundamental physicochemical properties, detailed spectroscopic characterization, robust synthesis protocols, and critical applications in the development of targeted therapeutics. Specifically, its role as a key intermediate in the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors and tubulin polymerization inhibitors will be explored in detail. The guide is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile compound in their research and development endeavors.

Core Compound Profile

This compound, also known as 3-amino-p-anisic acid, is a substituted aromatic carboxylic acid.[1][2] Its unique trifunctional nature, possessing an amine, a carboxylic acid, and a methoxy group on a benzene ring, makes it a highly valuable and reactive intermediate in multi-step organic synthesis.[3][4]

Physicochemical Properties

The compound is typically a white to light yellow crystalline powder.[5] Its physical and chemical characteristics are summarized in the table below, providing a foundational understanding for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 2840-26-8[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Melting Point 208-210 °C (lit.)[5]
Solubility Soluble in water.[5]
Appearance White to light yellow crystal powder.[5]
IUPAC Name This compound[2]
InChI Key FDGAEAYZQQCBRN-UHFFFAOYSA-N[2]
Spectroscopic Characterization

Accurate identification and purity assessment of this compound are crucial for its successful application. The following sections detail its characteristic spectroscopic signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for confirming the structure of the molecule. The spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the amine and carboxylic acid protons. A representative spectrum can be found on SpectraBase.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides insight into the carbon framework of the molecule, with distinct signals for each of the eight carbon atoms.

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy and carboxylic acid groups.[2]

Mass spectrometry provides the exact mass of the molecule, confirming its molecular formula. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight.[2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 4-methoxy-3-nitrobenzoic acid.[7] This transformation is typically achieved through catalytic hydrogenation.

Synthesis Workflow

SynthesisWorkflow Start 4-Methoxy-3-nitrobenzoic acid Reaction Catalytic Hydrogenation (H₂, Pd/C, Solvent) Start->Reaction Precursor Product This compound Reaction->Product Reduction

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a robust method for the synthesis of this compound from 4-methoxy-3-nitrobenzoic acid.

Materials:

  • 4-Hydroxy-3-nitrobenzoic acid

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

Procedure:

  • To a suitable reaction vessel, add 4-hydroxy-3-nitrobenzoic acid, concentrated hydrochloric acid, distilled water, and 5% palladium on carbon.[8]

  • Heat the reaction mixture to 95°C with vigorous stirring.[8]

  • Introduce hydrogen gas into the reaction mixture.[8]

  • Upon completion of the reaction (monitored by TLC or other appropriate analytical techniques), cool the reaction to room temperature under a nitrogen atmosphere.[8]

  • Recover the catalyst by filtration.[8]

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction.[7]

  • Hydrogen Gas (H₂): This is the reducing agent that, in the presence of the catalyst, reduces the nitro group to an amine.[7]

  • Heating: The reaction is heated to increase the reaction rate and ensure complete conversion.

Reaction Mechanism: Catalytic Hydrogenation of the Nitro Group

The catalytic hydrogenation of a nitro group to an amine on a palladium surface is a complex multi-step process. A simplified representation of the mechanism is as follows:

HydrogenationMechanism Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + H₂ - H₂O Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Amine Product) Hydroxylamine->Amine + H₂ - H₂O

Caption: Simplified mechanism for the catalytic hydrogenation of a nitro group.

The reaction proceeds through the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine intermediate, and finally to the desired amine.[9]

Applications in Drug Development

This compound is a critical starting material for the synthesis of various pharmacologically active molecules. Its ability to undergo reactions at the amine and carboxylic acid functionalities allows for its incorporation into diverse molecular scaffolds.[4]

Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][10] Inhibitors of VEGFR-2 are therefore a significant class of anti-cancer agents. This compound serves as a precursor for the synthesis of various VEGFR-2 inhibitors.[10][11]

A common strategy involves the amide coupling of this compound with another aromatic amine, followed by further functionalization to yield the final inhibitor.

VEGFR2_Inhibitor_Synthesis A 3-Amino-4- methoxybenzoic acid C Amide Coupling A->C B Aromatic Amine B->C D Amide Intermediate C->D E Further Functionalization D->E F VEGFR-2 Inhibitor E->F

Caption: General synthetic pathway for VEGFR-2 inhibitors using this compound.

This protocol outlines a general procedure for the amide coupling reaction.

Materials:

  • This compound

  • Aniline derivative

  • Coupling agent (e.g., phosphorus trichloride, thionyl chloride)[1][12]

  • Solvent (e.g., chlorobenzene)[1][12]

Procedure:

  • In a reaction vessel, dissolve 3-nitro-4-chlorobenzoic acid (a precursor to this compound in some syntheses) and the aniline derivative in the solvent.[1][12]

  • Heat the mixture to 70-80°C.[1][12]

  • Add the coupling agent dropwise.[1][12]

  • After the addition is complete, increase the temperature to 100°C and maintain for a specified time (e.g., 2 hours).[1][12]

  • Cool the reaction mixture and quench with water.[1][12]

  • Isolate the product by filtration and purify as necessary.

Causality Behind Experimental Choices:

  • Coupling Agent: Reagents like phosphorus trichloride or thionyl chloride activate the carboxylic acid, facilitating nucleophilic attack by the aniline.[1][12]

  • Solvent: A non-reactive, high-boiling solvent like chlorobenzene is suitable for this reaction.[1][12]

  • Heating: The reaction requires elevated temperatures to proceed at a reasonable rate.

Synthesis of Dihydroisoquinoline Tubulin Polymerization Inhibitors

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division.[13] Inhibitors of tubulin polymerization are effective anti-cancer agents as they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[14] this compound is a key building block in the synthesis of certain dihydroisoquinoline-based tubulin polymerization inhibitors.[14]

The synthesis of these inhibitors often involves the Bischler-Napieralski reaction, a key cyclization step to form the dihydroisoquinoline core.[14][15]

Dihydroisoquinoline_Synthesis A Amide Intermediate (from this compound) B Bischler-Napieralski Cyclization A->B C Dihydroisoquinoline Core B->C D Further Modifications C->D E Tubulin Polymerization Inhibitor D->E

Caption: General synthetic pathway for dihydroisoquinoline-based tubulin inhibitors.

This protocol describes the key cyclization step.

Materials:

  • N-acyl-β-arylethylamine (derived from this compound)

  • Dehydrating agent/Lewis acid (e.g., POCl₃, P₂O₅)[14]

  • Solvent (e.g., acetonitrile)[14]

Procedure:

  • Dissolve the N-acyl-β-arylethylamine in the solvent.

  • Add the dehydrating agent (e.g., POCl₃).[14]

  • Heat the mixture under reflux for a specified time (e.g., 4 hours).[14]

  • Remove the solvent by evaporation.

  • Work up the reaction mixture to isolate the crude product.

  • Purify the product by chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Dehydrating Agent/Lewis Acid: Reagents like phosphorus oxychloride (POCl₃) activate the amide carbonyl for intramolecular electrophilic aromatic substitution, leading to cyclization and dehydration to form the dihydroisoquinoline ring.[15]

  • Reflux: The reaction requires heating to overcome the activation energy for the cyclization.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its versatile reactivity, stemming from its three distinct functional groups, allows for its incorporation into a wide range of molecular architectures. This guide has provided an in-depth overview of its properties, synthesis, and critical applications in the development of targeted cancer therapeutics. The detailed protocols and mechanistic insights are intended to empower researchers to confidently and effectively utilize this valuable compound in their pursuit of novel drug candidates.

References

  • Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. (URL: [Link])
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | P
  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC - NIH. (URL: [Link])
  • This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
  • This compound | C8H9NO3 | CID 17823 - PubChem - NIH. (URL: [Link])
  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (URL: [Link])
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (URL: [Link])
  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymeriz
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. (URL: [Link])
  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - NIH. (URL: [Link])
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • (a) Hydrogenation reaction of 4-methoxy-nitrobenzene to...
  • Discovery of new VEGFR-2 inhibitors based on bis([1][3][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (URL: [Link])
  • ChemInform Abstract: Synthesis and Biological Evaluation of 1-Phenyl-1,2,3,4-dihydroisoquinoline Compounds as Tubulin Polymerization Inhibitors.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google P
  • (PDF) 3-[N-(4-Methoxybenzyl)
  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])
  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (URL: [Link])
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). (URL: [Link])
  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32 - ResearchG
  • US3882171A - Hydrogenation of nitrobenzoic acids - Google P
  • Characterization and Spectroscopic Study of 4- (4-Nitro Benzene Azo)
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. (URL: [Link])
  • An Overview on Pharmacophore: Their significance and importance for the activity of Drug Design - Research Journal of Pharmacy and Technology. (URL: [Link])

Sources

3-Amino-4-methoxybenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores its significant applications in the synthesis of pharmaceuticals, dyes, and pigments, with a focus on its role as a versatile building block in organic chemistry. Safety protocols and handling guidelines are also discussed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, providing both foundational knowledge and practical insights.

Introduction: The Versatility of a Substituted Benzoic Acid Derivative

This compound, a substituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring an amino group, a methoxy group, and a carboxylic acid on a benzene ring, provides multiple reactive sites. This trifunctional nature makes it an exceptionally valuable intermediate for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, it serves as a key starting material for the development of various therapeutic agents. Its utility also extends to the dye and pigment industry, where it is a precursor to high-performance colorants.[1] This guide aims to provide a deep dive into the scientific and technical aspects of this compound, empowering researchers to leverage its full potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Chemical Identity
  • IUPAC Name: this compound[2]

  • Synonyms: 3-Amino-p-anisic acid, 5-Carboxy-2-methoxyaniline[2][3]

  • CAS Number: 2840-26-8[2]

  • Molecular Formula: C₈H₉NO₃[2]

  • Molecular Weight: 167.16 g/mol [2]

Physicochemical Data
PropertyValueSource
Melting Point208-210 °C[3][4]
AppearanceCream to pale brown powder[5]
SolubilitySoluble in water[3][4]
Density~1.303 g/cm³[6]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 4-methoxy-3-nitrobenzoic acid. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.

Synthesis Workflow

The following diagram illustrates the key steps in a common laboratory-scale synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product start 4-methoxy-3-nitrobenzoic acid reaction Reduction of Nitro Group start->reaction Dissolve in Ethanol filtration Filtration to remove catalyst reaction->filtration After 5.5 hours reagents Ethanol (Solvent) 10% Palladium on Carbon (Catalyst) Hydrogen Gas Stream Room Temperature reagents->reaction concentration Concentration under reduced pressure filtration->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: A workflow diagram for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established synthetic methods.[4]

  • Reaction Setup: To a solution of 4-methoxy-3-nitrobenzoic acid (5 g, 25.4 mmol) in ethanol (150 ml), add 10% palladium on carbon catalyst (0.5 g).

  • Hydrogenation: Stir the mixture vigorously under a stream of hydrogen gas for 5.5 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Catalyst Removal: Upon completion of the reaction, remove the palladium-carbon catalyst by filtration through a pad of celite.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: Purify the resulting residue by column chromatography using a hexane/ethyl acetate (3/1) eluent system to yield this compound as colorless crystals (Expected yield: ~99%).

  • Characterization: Confirm the identity and purity of the product using ¹H-NMR and mass spectrometry.

Applications in Scientific Research and Development

The unique substitution pattern of this compound makes it a valuable precursor in several areas of chemical synthesis.

Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmaceutical agents. It is utilized in the preparation of VEGFR-2 inhibitors, which are crucial in cancer therapy, and dihydroisoquinoline compounds that act as tubulin polymerization inhibitors, another important class of anti-cancer drugs.[4] Benzoic acid derivatives, in general, are significant in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system drugs.[7]

Dyes and Pigments

This compound serves as an important raw material and intermediate in the synthesis of dyestuffs and agrochemicals.[5] It is a precursor for creating complex dyes and pigments, contributing to vibrant and stable colorants for textiles, paints, inks, and plastics.[1] For instance, it is a known intermediate in the production of certain Pigment Red series colorants.[1]

The following diagram illustrates the relationship between this compound and its downstream applications.

Applications A This compound B Pharmaceutical Synthesis A->B C Dye & Pigment Manufacturing A->C D VEGFR-2 Inhibitors B->D E Dihydroisoquinoline Compounds B->E F Agrochemicals C->F G High-Performance Pigments C->G

Caption: Applications of this compound in various industries.

Safety and Handling

Proper handling of all laboratory chemicals is paramount to ensuring a safe research environment.

  • Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a versatile and valuable chemical intermediate. Its trifunctional nature allows for a broad range of chemical transformations, making it a cornerstone in the synthesis of numerous high-value products, from life-saving pharmaceuticals to vibrant industrial pigments. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and its key applications, offering a solid foundation for researchers and developers working with this important compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17823, this compound.
  • ChemBK (2024). This compound.
  • Glory Chem (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.
  • Google Patents (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Patsnap (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • LookChem (n.d.). This compound.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2734814, Methyl 3-Amino-4-methoxybenzoate.
  • Google Patents (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • Srini Chem (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.

Sources

solubility of 3-Amino-4-methoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Amino-4-methoxybenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 2840-26-8), an important intermediate in organic synthesis and drug development.[1] Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a range of organic molecules, including pharmaceuticals and dyestuffs.[1] It serves as a reactant or reagent in the preparation of targeted therapeutic agents, such as VEGFR-2 inhibitors and tubulin polymerization inhibitors.[1] The compound's utility in these synthetic pathways is directly linked to its solubility in various reaction media. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for process optimization, purification, and the development of suitable formulations.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₉NO₃[1][2]
Molecular Weight167.16 g/mol [1][2][3]
Melting Point208-210 °C[2][4]
pKa (Predicted)4.69 ± 0.10[4]
XLogP30.8[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count4[4]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium between the solid phase and the dissolved state. This equilibrium is dictated by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Intermolecular Forces

The molecular structure of this compound is central to its solubility characteristics. It is a substituted benzoic acid with three key functional groups: a carboxylic acid group (-COOH), an amino group (-NH₂), and a methoxy group (-OCH₃).

Caption: Molecular structure of this compound.

These functional groups dictate the compound's ability to engage in various intermolecular interactions:

  • Hydrogen Bonding: The carboxylic acid and amino groups are potent hydrogen bond donors and acceptors. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. This suggests that this compound will exhibit favorable solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).

  • Dipole-Dipole Interactions: The polar functional groups create a significant molecular dipole, promoting solubility in polar solvents.

  • Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which can facilitate dissolution in less polar or nonpolar solvents, although this is a weaker interaction compared to hydrogen bonding.

Solvent Properties

The choice of solvent is paramount in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity: Polar solvents will more effectively solvate the polar functional groups of the molecule.

  • Dielectric Constant: A higher dielectric constant helps to overcome the lattice energy of the solid crystal by reducing the electrostatic attraction between solute molecules.

  • Hydrogen Bonding Capacity: Solvents that can participate in hydrogen bonding with the solute will generally exhibit higher solubilizing power.

Experimental Determination of Solubility: A Practical Guide

Due to the limited availability of published quantitative data, an experimental approach is necessary. The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a solid in a liquid.[5][6]

The Shake-Flask Method: A Self-Validating Protocol

This method involves agitating an excess of the solid compound in a known volume of solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Shake_Flask_Workflow start Start: Define Compound and Solvents preparation Preparation: Add excess solid to a known volume of solvent in a vial. start->preparation equilibration Equilibration: Agitate at constant temperature (e.g., 24-48 hours). preparation->equilibration settling Settling: Allow undissolved solid to settle. equilibration->settling sampling Sampling: Withdraw supernatant and filter (e.g., 0.22 µm syringe filter). settling->sampling analysis Analysis: Determine concentration via a calibrated analytical method (e.g., HPLC, UV-Vis). sampling->analysis calculation Calculation: Calculate solubility (e.g., g/100 mL or mol/L). analysis->calculation end_node End: Report Solubility Data calculation->end_node

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time to reach equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.

  • Quantification of Solute:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted samples using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be systematically recorded. The following table provides a template for organizing and presenting the results.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventPolarity IndexDielectric Constant (at 20°C)Qualitative SolubilityQuantitative Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol5.132.7Data to be determinedData to be determinedData to be determined
Ethanol4.324.5Data to be determinedData to be determinedData to be determined
Acetone5.120.7Data to be determinedData to be determinedData to be determined
Ethyl Acetate4.46.02Data to be determinedData to be determinedData to be determined
Dichloromethane3.19.08Data to be determinedData to be determinedData to be determined
Toluene2.42.38Data to be determinedData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)7.246.7Data to be determinedData to be determinedData to be determined

Conclusion and Future Directions

This guide has outlined the theoretical considerations and a robust experimental protocol for determining the . By following the detailed shake-flask methodology, researchers can generate reliable and accurate solubility data, which is essential for advancing the use of this compound in pharmaceutical and chemical synthesis. Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures, as well as investigating the impact of pH on its aqueous solubility. Such data will be invaluable for the rational design of crystallization processes, formulation development, and predictive modeling of its behavior in various chemical environments.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
  • This compound - LookChem. (n.d.). LookChem. [Link]
  • This compound | C8H9NO3 | CID 17823 - PubChem. (n.d.).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (2012). Semantic Scholar. [Link]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

Sources

Technical Guide: A Comprehensive Analysis of the Melting Point of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the melting point of 3-Amino-4-methoxybenzoic acid, a critical physical constant for researchers, scientists, and professionals in drug development. Moving beyond a simple data point, we will explore the theoretical underpinnings, experimental best practices, and the logic of interpretation that elevate melting point determination from a routine measurement to a powerful analytical tool for identity confirmation and purity assessment.

Introduction: The Significance of this compound

This compound (also known as 3-Amino-p-anisic acid) is a valuable substituted benzoic acid derivative.[1][2] Its molecular structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it a versatile intermediate in various synthetic applications. It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3][4][5][6] Notably, it is used as a reactant in the preparation of VEGFR-2 inhibitors and tubulin polymerization inhibitors, highlighting its relevance in medicinal chemistry and drug discovery.[3][5]

Given its role as a precursor in multi-step syntheses, verifying the identity and purity of this compound is paramount. The melting point is a fundamental, yet highly sensitive, physical property that serves as a primary indicator of a compound's integrity.

Physicochemical and Spectroscopic Data

A summary of the core physicochemical properties of this compound provides the necessary context for its analysis.

PropertyValueSource(s)
CAS Number 2840-26-8[1][3][7]
Molecular Formula C₈H₉NO₃[1][3][7]
Molecular Weight 167.16 g/mol [1][3][8]
Appearance White to cream or pale brown crystalline powder[4][5][8]
Melting Point Range 203.0 - 210.0 °C[3][4][5][7][9]
Solubility Soluble in water[3][5][6][7]

The reported melting point for this compound consistently falls within the 203-210 °C range.[3][4][5][7][9] This relatively high melting point can be attributed to strong intermolecular forces, primarily hydrogen bonding facilitated by the carboxylic acid and amino groups, which require significant thermal energy to overcome the crystalline lattice structure.

The Science of Melting Point: More Than Just a Number

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1 °C. This sharpness is a hallmark of purity.

The presence of even small amounts of miscible impurities disrupts the uniform crystalline lattice. This disruption weakens the intermolecular forces holding the molecules together, resulting in two observable phenomena:

  • Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range (e.g., >2 °C).[10][11]

Therefore, an experimentally determined melting point that is both depressed and broad compared to the literature value is a strong indication of an impure sample.[11]

Authoritative Protocol: High-Precision Melting Point Determination

This protocol outlines a self-validating methodology for determining the melting point of this compound using a modern digital melting point apparatus. The causality behind each step is explained to ensure scientific rigor.

Step 1: Sample Preparation
  • Action: Place a small amount of the this compound sample on a clean, dry watch glass. If the crystals are not fine, gently crush them to a fine powder using a spatula.

  • Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for an accurate and sharp melting point reading.[11]

Step 2: Capillary Tube Loading
  • Action: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

  • Rationale: An excessive amount of sample will cause a temperature gradient within the sample itself, leading to a broadened melting range.[11]

  • Action: Tap the sealed end of the capillary gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom.

  • Rationale: Tightly packing the sample eliminates air pockets and ensures that the entire sample melts simultaneously when the correct temperature is reached.[12]

Step 3: Instrumental Analysis
  • Action (Rapid Scan): Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to obtain a quick, approximate melting range. Let the apparatus cool significantly before the next step.

  • Rationale: This initial scan prevents time wastage by quickly identifying the approximate melting temperature. A sample should never be re-melted for an accurate reading, as decomposition can occur.[11][12]

  • Action (Precision Scan): Using a fresh sample in a new capillary, set the starting temperature to at least 20 °C below the approximate melting point found in the rapid scan. Set the heating rate to a slow ramp (1-2 °C/minute).

  • Rationale: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for the precise observation of the melting transition.[11][12]

Step 4: Data Recording
  • Action: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of solid melts completely.

  • Rationale: The recorded melting range is T₁ - T₂. This range, not a single point, provides the crucial information about the sample's purity.[10][11]

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Prep1 Obtain Sample Prep2 Crush to Fine Powder Prep1->Prep2 Prep3 Load 2-3 mm into Capillary Prep2->Prep3 Prep4 Pack Sample Tightly Prep3->Prep4 Analysis1 Rapid Scan (10-20°C/min) to find approx. MP Prep4->Analysis1 Insert Sample Analysis2 Cool Apparatus Analysis1->Analysis2 Analysis3 Slow Scan (1-2°C/min) starting 20°C below approx. MP Analysis2->Analysis3 Analysis4 Record T1 (First Drop) & T2 (Last Crystal) Analysis3->Analysis4

Caption: Workflow for precise melting point determination.

Interpreting the Data: Identity and Purity Confirmation

The power of melting point analysis lies in its combined use with an authentic reference standard. The mixed melting point technique is a definitive method for identity confirmation.

The Logic:

  • If you have an unknown sample "X" that you suspect is this compound, you determine its melting point.

  • You then mix sample "X" thoroughly with an equal amount of a known, pure sample of this compound (the "authentic standard").

  • You determine the melting point of this mixture.

Possible Outcomes:

  • No Depression or Broadening: If the mixture melts at the same sharp temperature as the authentic standard, it confirms that sample "X" is indeed this compound. In this scenario, you have simply added more of the same pure compound.

  • Depression and Broadening: If the mixture melts at a lower and broader range, it proves that sample "X" is not this compound. The authentic standard is acting as an impurity in sample "X", and vice-versa, causing the classic melting point depression.[11]

Mixed Melting Point Logic Diagram

MixedMPLogic start Hypothesis: Unknown 'X' is Compound 'A' mix Prepare 1:1 Mixture: Unknown 'X' + Authentic 'A' start->mix measure Determine MP of Mixture mix->measure result Compare Mixture MP to Authentic 'A' MP measure->result confirm Identity Confirmed: Unknown 'X' is Compound 'A' result->confirm  MP is sharp &  not depressed reject Identity Rejected: Unknown 'X' is NOT Compound 'A' result->reject  MP is broad &  depressed

Caption: Decision logic for the mixed melting point technique.

Conclusion

The melting point of this compound, cited in the literature as 203-210 °C, is a fundamental parameter for its identification and quality control.[3][4][5][7][9] A sharp melting range within this window is indicative of high purity. Any deviation, specifically a depression and broadening of the range, strongly suggests the presence of impurities. The rigorous application of the described experimental protocol, including the mixed melting point technique, provides researchers and drug development professionals with a scientifically sound, reliable, and cost-effective method to validate the integrity of this critical chemical intermediate, ensuring the success of subsequent synthetic endeavors.

References

  • This compound, ChemBK. [Link]
  • This compound | C8H9NO3 | CID 17823, PubChem - NIH. [Link]
  • Experiment 1 - Melting Points, University of Colorado Denver. [Link]
  • Experiment (1) Determination of Melting Points, University of Technology, Iraq. [Link]
  • Experiment-1 Aim - To determine the melting point of given solid substance, Course Hero. [Link]
  • Exp 1 - Melting Points, University of Wisconsin-River Falls. [Link]

Sources

1H NMR spectrum of 3-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Amino-4-methoxybenzoic acid

Introduction: The Molecule and the Method

This compound (IUPAC Name: this compound) is a substituted aromatic carboxylic acid with the molecular formula C₈H₉NO₃.[1] Its structure, featuring a benzene ring functionalized with an amino (-NH₂), a methoxy (-OCH₃), and a carboxylic acid (-COOH) group, makes it a versatile building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2] Specifically, ¹H NMR provides exquisitely detailed information about the chemical environment, connectivity, and population of hydrogen atoms (protons) within a molecule. This guide will deconstruct the ¹H NMR spectrum of this compound, correlating each signal to its specific structural origin.

Molecular Structure and Predicted Proton Environments

The chemical structure of this compound dictates the features of its ¹H NMR spectrum. The arrangement of the three substituents on the benzene ring creates three distinct aromatic proton environments, alongside the protons of the functional groups themselves.

Caption: Structure of this compound with unique protons labeled.

The electronic nature of the substituents is critical for predicting chemical shifts:

  • -COOH (Carboxylic Acid): A meta-director and a strong electron-withdrawing group (EWG) through both induction and resonance. It deshields ortho and para protons.

  • -OCH₃ (Methoxy): An ortho, para-director and a strong electron-donating group (EDG) through resonance, while being weakly electron-withdrawing by induction. It shields ortho and para protons.

  • -NH₂ (Amino): An ortho, para-director and a very strong electron-donating group (EDG) through resonance. It strongly shields ortho and para protons.

Spectral Analysis: A Predictive Approach

Based on the structure and electronic effects, a detailed prediction of the ¹H NMR spectrum can be formulated. The following table summarizes the expected signals.

Proton Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz) Rationale for Chemical Shift and Splitting
-COOH > 10.01HBroad Singlet (br s)N/AHighly deshielded due to the acidic nature. Broadness arises from hydrogen bonding and chemical exchange with trace water or other protic species.[2][3]
H-2 ~7.4 - 7.61HDoublet (d)Jmeta (H2-H6) ≈ 2-3 HzLocated ortho to the electron-withdrawing -COOH group, resulting in significant deshielding. Exhibits small meta-coupling to H-6.[4][5]
H-6 ~7.2 - 7.41HDoublet of Doublets (dd)Jortho (H6-H5) ≈ 8-9 Hz, Jmeta (H6-H2) ≈ 2-3 HzInfluenced by ortho -OCH₃ (shielding) and meta -COOH (deshielding). Splits into a doublet by ortho coupling to H-5 and further into a doublet by meta coupling to H-2.[5][6]
H-5 ~6.8 - 7.01HDoublet (d)Jortho (H5-H6) ≈ 8-9 HzStrongly shielded by the ortho -NH₂ and para -OCH₃ electron-donating groups, shifting it significantly upfield. Shows a large ortho coupling to H-6.[6][7]
-NH₂ ~3.5 - 5.02HBroad Singlet (br s)N/AChemical shift is highly variable and concentration/solvent-dependent due to hydrogen bonding and exchange rates. Quadrupole broadening from the ¹⁴N nucleus can also contribute to the broadness.[8]
-OCH₃ ~3.8 - 3.93HSinglet (s)N/AProtons on the methyl group are in a typical range for an aryl methyl ether.[9] No adjacent protons to couple with, resulting in a sharp singlet.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a robust procedure for sample preparation and ¹H NMR analysis.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

    • Causality: DMSO-d₆ is a polar aprotic solvent capable of forming hydrogen bonds with the -COOH and -NH₂ protons. This slows down the rate of chemical exchange compared to protic solvents (like D₂O or CD₃OD), resulting in sharper, more easily observable signals for these exchangeable protons.[8] Using D₂O would cause the -COOH and -NH₂ signals to disappear due to H-D exchange.[10]

  • Solubilization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating in a warm water bath may be required.

  • Standard Addition: Add 1-2 µL of a 1% Tetramethylsilane (TMS) solution in the chosen solvent to serve as the internal chemical shift reference (δ = 0.00 ppm).[11]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the final NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent (DMSO-d₆). Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans (NS): 16 to 64 scans are typically adequate for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically to prevent signal clipping.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): ~2-5 seconds to allow for full proton relaxation between scans.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the raw Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Integrate all signals and calibrate the spectrum by setting the TMS peak to 0.00 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d₆ (0.7 mL) weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter insert Insert into Spectrometer filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (zg30, 16 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate & Calibrate (TMS = 0 ppm) phase_base->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

Validating the Structure: The Interpretation Pathway

The final step is to correlate the experimentally obtained spectrum with the predicted data. This process serves as a self-validating system for the proposed molecular structure.

interpretation_logic spectrum Acquired ¹H NMR Spectrum step1 1. Identify Solvent & TMS Peaks spectrum->step1 step2 2. Integrate All Signals step1->step2 step3 3. Analyze Chemical Shifts (δ) step2->step3 sub2 Proton Ratio = 1:1:1:2:3 (Aromatic:NH₂:OCH₃) step2->sub2 step4 4. Analyze Splitting Patterns (Multiplicity & J) step3->step4 sub3 Downfield (-COOH > 10) Aromatic (6.8-7.6) Upfield (-NH₂, -OCH₃) step3->sub3 sub4 Confirm Connectivity: dd at ~7.3 ppm confirms H-6 adjacent to H-5 (ortho) and H-2 (meta) step4->sub4 conclusion Structural Confirmation sub4->conclusion

Caption: Logical workflow for interpreting the ¹H NMR spectrum.

Interpretation in Practice:

  • Integration: The integral ratios should correspond to the number of protons in each unique environment. For this compound, the expected ratio for the aromatic and substituent protons is 1:1:1:2:3 (H-2:H-6:H-5:-NH₂:-OCH₃). The -COOH proton should integrate to 1H.

  • Chemical Shifts: The distinct regions of the spectrum should align with predictions. The appearance of a signal above 10 ppm is characteristic of the carboxylic acid. The three signals in the 6.8-7.6 ppm range confirm the three unique aromatic protons. The singlets for the amino and methoxy groups should appear in their respective upfield regions.

  • Splitting Patterns: The multiplicities are the most powerful tool for confirming connectivity. The observation of a doublet of doublets (dd) is a key indicator for H-6, confirming its position adjacent to both H-5 (large ortho coupling) and H-2 (small meta coupling). The corresponding doublets for H-5 and H-2 validate this assignment.[4]

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative fingerprint of its molecular structure. The chemical shifts of the aromatic protons are dictated by the powerful and opposing electronic effects of the amino, methoxy, and carboxylic acid substituents. The splitting patterns unequivocally establish the 1,2,4-trisubstitution pattern of the benzene ring. By following a rigorous experimental protocol and a logical interpretation framework, researchers can use ¹H NMR spectroscopy to confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of downstream applications in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17823, this compound.
  • BYJU'S (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?
  • Chemistry Stack Exchange (2017). How can multiplets in para-disubstituted benzene rings be described?
  • Mestre, J. L. (n.d.). ortho meta para. Mestrelab Research.
  • Gualtieri, E. J., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Fiveable (n.d.). Para-Substituted Benzene Definition.
  • The Royal Society of Chemistry (2016). Supporting Information for "A mild and efficient reduction of nitroarenes and azides with sodium borohydride in the presence of a magnetically separable nano-ferrite-supported copper catalyst".
  • Mamina, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5363–5374.
  • ResearchGate (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?
  • Doc Brown's Chemistry (n.d.). ¹H proton NMR spectrum of benzoic acid.
  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead.
  • University College London (n.d.). Chemical shifts.
  • ResearchGate (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mass spectrometric analysis of 3-Amino-4-methoxybenzoic acid (3,4-AMBA), a key intermediate in the synthesis of pharmaceuticals and dyestuffs.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and strategic choices that underpin a robust analytical method. We will delve into the molecule's inherent chemical properties to build a validated, reliable workflow from sample preparation to spectral interpretation.

Foundational Understanding: The Analyte

A successful analysis begins with a thorough understanding of the target molecule. This compound (CAS 2840-26-8) is a substituted aromatic acid with a molecular formula of C₈H₉NO₃ and a monoisotopic mass of 167.05824 g/mol .[2] Its structure is characterized by three key functional groups on a benzene ring: a carboxylic acid (-COOH), an amino group (-NH₂), and a methoxy group (-OCH₃).

These functional groups are the primary drivers of the molecule's behavior during mass spectrometric analysis.

  • Amino Group (-NH₂): A basic site that readily accepts a proton, making it ideal for analysis in positive ionization mode to form the protonated molecule [M+H]⁺.

  • Carboxylic Acid Group (-COOH): An acidic site that can lose a proton, enabling analysis in negative ionization mode to form the deprotonated molecule [M-H]⁻.

  • Methoxy Group (-OCH₃): Can influence fragmentation patterns through the loss of methyl radicals or formaldehyde.

The molecule is a white to light yellow crystalline powder soluble in water, which informs our choice of solvents for sample preparation.[1][3]

The Analytical Workflow: A Strategic Overview

A robust mass spectrometry method is a chain of logical, interconnected steps. Each stage is optimized to ensure the highest quality data is acquired from the next. The overall workflow for analyzing 3,4-AMBA is a self-validating system designed for accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep 1. Solvent Selection & Dilution Filt 2. Filtration (0.22 µm) Prep->Filt Inj 3. Injection Filt->Inj Sep 4. C18 Reverse-Phase Separation Inj->Sep ESI 5. Electrospray Ionization (ESI) Sep->ESI MS1 6. Full Scan (MS1) Precursor Ion ID ESI->MS1 CID 7. Collision-Induced Dissociation (CID) MS1->CID MS2 8. Product Ion Scan (MS2) Fragmentation Analysis CID->MS2 Integ 9. Peak Integration & Quantification MS2->Integ Frag 10. Fragmentation Pathway Confirmation Integ->Frag

Figure 1: High-level workflow for LC-MS analysis of 3,4-AMBA.

Experimental Protocols: From Sample to Spectrum

Sample Preparation and Liquid Chromatography

Rationale: The goal of this stage is to prepare a clean, homogenous sample and chromatographically separate it from any matrix components before it enters the mass spectrometer. This minimizes ion suppression and ensures reliable quantification. Given the polar nature of 3,4-AMBA, a reverse-phase C18 column is an excellent choice.

Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions from the stock solution using the mobile phase (e.g., 10mM ammonium acetate in water/acetonitrile) to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.[4]

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove particulates that could damage the LC system.

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Shim-pack XR-ODSIII, 150 x 2.0 mm).[4]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.20 mL/min.[4]

    • Injection Volume: 5-10 µL.[4]

    • Oven Temperature: 40 °C.[4]

    • Gradient: A linear gradient starting at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 3 minutes.

Mass Spectrometry: Ionization and Fragmentation

Rationale: Electrospray Ionization (ESI) is the preferred technique for polar molecules like 3,4-AMBA.[5][6] It is a "soft" ionization method that typically preserves the molecular ion, which is crucial for identification and subsequent fragmentation analysis.[5][6] We will operate in positive ion mode to leverage the high proton affinity of the amino group, which generally provides a strong and stable [M+H]⁺ signal. Tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is then used to break the precursor ion apart, generating a structural fingerprint.[7]

Protocol:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive Ion Mode.

  • MS Mode: Full Scan (MS1) for precursor identification, followed by Product Ion Scan (MS2 or MS/MS) for fragmentation.

  • Key Instrument Parameters (example for a single quadrupole or Q-TOF):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas Flow (Nitrogen): 1.5 L/min.[4]

    • Drying Gas Flow (Nitrogen): 15 L/min.[4]

    • Desolvation Line (DL) Temperature: 250 °C.[4]

    • Heat Block Temperature: 200 °C.[4]

    • Collision Gas: Argon.

    • Collision Energy (CE): Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Data Interpretation: Decoding the Mass Spectra

Precursor Ion Identification (MS1)

In positive ESI mode, 3,4-AMBA (monoisotopic mass 167.05824 Da) will accept a proton (H⁺ ≈ 1.00728 Da) to form the protonated molecule, [M+H]⁺. Therefore, the primary ion of interest in the full scan (MS1) spectrum will be observed at a mass-to-charge ratio (m/z) of 168.0655 . High-resolution mass spectrometry (HRMS) is critical here to confirm the elemental composition (C₈H₁₀NO₃⁺) and differentiate it from other potential isobaric interferences.

Fragmentation Analysis (MS/MS)

By selecting the precursor ion at m/z 168.0655 and subjecting it to CID, we can propose a fragmentation pathway. The resulting product ions provide definitive structural confirmation. The primary fragmentation routes involve the neutral loss of small, stable molecules from the functional groups.

G M0 [M+H]⁺ m/z 168.0655 C₈H₁₀NO₃⁺ F1 m/z 151.0390 C₈H₇O₃⁺ M0->F1 -NH₃ (17.0265 Da) F2 m/z 150.0549 C₈H₈NO₂⁺ M0->F2 -H₂O (18.0106 Da) F3 m/z 122.0602 C₇H₈NO⁺ F2->F3 -CO (27.9949 Da)

Figure 2: Proposed primary fragmentation pathway for protonated 3,4-AMBA.

Explanation of Fragmentation Pathway:

  • Precursor Ion [M+H]⁺ (m/z 168.0655): This is the protonated parent molecule.

  • Loss of Ammonia (-NH₃, m/z 151.0390): The protonated amino group can be lost as a neutral ammonia molecule. This is a common fragmentation pathway for primary amines.

  • Loss of Water (-H₂O, m/z 150.0549): The carboxylic acid group is a ready source for the neutral loss of water, a highly characteristic fragmentation for aromatic acids.[8]

  • Sequential Loss of Water and Carbon Monoxide (-H₂O, -CO, m/z 122.0602): Following the initial loss of water, the resulting ion can lose carbon monoxide from the carboxylic acid moiety. This two-step fragmentation is a hallmark of benzoic acid derivatives.[9]

The relative abundance of these fragments will depend on the collision energy applied. A summary of the key expected ions is presented below.

m/z (Theoretical)Proposed FormulaDescription
168.0655C₈H₁₀NO₃⁺[M+H]⁺ Precursor Ion
151.0390C₈H₇O₃⁺[M+H - NH₃]⁺
150.0549C₈H₈NO₂⁺[M+H - H₂O]⁺
122.0602C₇H₈NO⁺[M+H - H₂O - CO]⁺
Table 1: Summary of predicted key ions for 3,4-AMBA in positive ESI-MS/MS.

Method Validation and Trustworthiness

To ensure the described protocol is a self-validating system, key performance characteristics must be evaluated:

  • Specificity: The combination of chromatographic retention time and the unique MS/MS transition (e.g., m/z 168.1 -> 150.1) provides high specificity, ensuring the signal is from 3,4-AMBA and not an interfering compound.

  • Linearity: The method's response should be linear across a defined concentration range (e.g., 0.1-1000 ng/mL), demonstrated by a calibration curve with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (relative standard deviation, RSD) should be <15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively, establishing the method's sensitivity.

By systematically developing and validating the method based on the analyte's chemical properties, we generate a trustworthy and authoritative analytical procedure for the mass spectrometric analysis of this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17823, this compound.
  • Cairns, S. S., & Csonka, R. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539.
  • ChemBK. (2024). This compound.
  • Shimadzu (Asia Pacific) Pte. Ltd. (2014). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Sutthivaiyakit, P., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(1), 268-276.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.

Sources

The Enigmatic Solid State: A Technical Guide to 3-Amino-4-methoxybenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: In the landscape of pharmaceutical intermediates and organic building blocks, 3-Amino-4-methoxybenzoic acid (Am-MBA) stands out for its utility in the synthesis of targeted therapeutics, including VEGFR-2 and tubulin polymerization inhibitors.[1] Despite its significance, a critical piece of its physicochemical characterization remains elusive: a publicly available, experimentally determined crystal structure. This guide serves as a comprehensive resource on the known attributes of Am-MBA, providing a deep dive into its synthesis, properties, and applications. Critically, it also addresses the current void in our understanding of its solid-state architecture, offering a roadmap for future crystallographic studies that could unlock a deeper understanding of its behavior and potential for polymorphism, ultimately impacting drug development and formulation.

Molecular Identity and Physicochemical Landscape

This compound is an aromatic carboxylic acid with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[2] Its structure, characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and a methoxy group, provides a versatile scaffold for organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of Am-MBA is presented in Table 1. These parameters are fundamental for its handling, processing, and application in synthetic chemistry and pharmaceutical development.

PropertyValueSource
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance White to light yellow or gray to brown crystalline powder[1][3]
Melting Point 208-210 °C (lit.)[1][4]
Water Solubility Soluble[1][4]
pKa 4.69 ± 0.10 (Predicted)[4][5]
LogP 1.55680 (Predicted)[5]

Expert Insight: The predicted pKa suggests that Am-MBA is a weak acid, a property primarily dictated by the carboxylic acid functionality. The presence of the electron-donating amino and methoxy groups on the aromatic ring would subtly influence this acidity. Its reported solubility in water is a crucial characteristic for its use in various reaction conditions and for preliminary formulation considerations.

Synthesis and Purification: A Pathway to Crystalline Material

The reliable synthesis of high-purity Am-MBA is a prerequisite for its use as a pharmaceutical intermediate and for any future crystallographic studies. A common and effective synthetic route proceeds from 4-methoxy-3-nitrobenzoic acid.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol outlines a widely referenced method for the preparation of Am-MBA.[1]

Step 1: Alkylation of 4-methoxy-3-nitrobenzoic acid

  • Combine 4-methoxy-3-nitrobenzoic acid (5 g, 25.4 mmol), dimethylformamide (DMF, 30 ml), potassium carbonate (5.53 g, 40 mmol), and 1-bromopentane (4 ml, 32.3 mmol) in a reaction vessel.

  • Heat the mixture to 100 °C and stir for 1.5 hours.

  • Upon completion of the reaction (monitored by TLC), filter the mixture to remove inorganic salts.

  • Evaporate the DMF under reduced pressure.

Step 2: Reduction of the Nitro Group

  • To the residue from Step 1, add ethanol (150 ml) and 10% palladium on carbon (Pd/C) catalyst (0.5 g).

  • Stir the mixture under a hydrogen atmosphere for 5.5 hours at room temperature.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography (eluent: hexane/ethyl acetate = 3/1) to yield this compound as colorless crystals (5.98 g, 99% yield over two steps).[1]

  • Confirm the product identity using ¹H-NMR and mass spectrometry.[1]

Causality in Experimental Choices: The choice of a two-step process is strategic. The initial alkylation, though seemingly a detour, protects the carboxylic acid from potential side reactions during the subsequent reduction. The use of palladium on carbon is a standard and highly efficient method for the hydrogenation of nitro groups to amines under mild conditions, which is crucial for preserving the other functional groups on the molecule.

Visualizing the Synthetic Workflow

Synthesis of this compound start 4-methoxy-3-nitrobenzoic acid step1 Alkylation (1-bromopentane, K₂CO₃, DMF, 100°C) start->step1 intermediate Pentyl 4-methoxy-3-nitrobenzoate step1->intermediate step2 Hydrogenation (H₂, 10% Pd/C, Ethanol, RT) intermediate->step2 purification Column Chromatography (Hexane/EtOAc = 3/1) step2->purification end This compound purification->end

Caption: Synthetic route to this compound.

The Unresolved Crystal Structure: A Call for Investigation

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals no publicly available crystal structure for this compound. This absence represents a significant gap in our understanding of its solid-state properties, which are critical for drug development. Without a known crystal structure, the potential for polymorphism—the existence of multiple crystalline forms with different physicochemical properties—cannot be assessed.

Expert Insight: Polymorphism can have profound implications for a drug substance's solubility, stability, bioavailability, and manufacturability. The lack of crystallographic data for Am-MBA means that different batches of the material, potentially with different crystalline forms, could exhibit variable performance.

Proposed Workflow for Crystal Structure Determination

To address this knowledge gap, the following experimental workflow is proposed for researchers aiming to determine the crystal structure of Am-MBA.

Crystal Structure Determination Workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis High-Purity Synthesis crystallization Crystallization Screening (Various solvents, temperatures, and methods) synthesis->crystallization scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->scxrd Suitable Single Crystal pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd Crystalline Powder thermal Thermal Analysis (DSC/TGA) crystallization->thermal structure Structure Solution & Refinement scxrd->structure polymorph Polymorph Identification pxrd->polymorph thermal->polymorph properties Solid-State Property Characterization structure->properties polymorph->properties

Caption: Proposed workflow for the crystal structure determination of Am-MBA.

Theoretical Considerations for Molecular Packing

In the absence of experimental data, we can hypothesize about the potential intermolecular interactions that would govern the crystal packing of Am-MBA. The molecule possesses functional groups capable of forming strong hydrogen bonds: the carboxylic acid group (a hydrogen bond donor and acceptor) and the amino group (a hydrogen bond donor). The methoxy group can act as a weak hydrogen bond acceptor.

It is highly probable that the crystal structure would feature the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. Additionally, the amino group would likely participate in N-H···O hydrogen bonds with the carboxylic acid or methoxy groups of neighboring molecules, leading to the formation of a stable, three-dimensional network.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential.

  • VEGFR-2 Inhibitors: It is used as a reactant in the synthesis of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a class of drugs that target angiogenesis and are used in cancer therapy.[1]

  • Tubulin Polymerization Inhibitors: Am-MBA is also employed in the preparation of dihydroisoquinoline compounds that act as tubulin polymerization inhibitors, another important strategy in cancer treatment.[1]

  • Other Intermediates: It serves as an important raw material and intermediate in the broader fields of organic synthesis, agrochemicals, and dyestuffs.[1]

Conclusion and Future Outlook

This compound is a key intermediate with established utility in the synthesis of pharmaceutically active compounds. While its chemical synthesis and basic properties are well-documented, the absence of a determined crystal structure is a significant knowledge gap. The determination of its crystal structure, and the investigation of potential polymorphism, would be a valuable contribution to the fields of pharmaceutical science and materials science. Such knowledge would enable better control over its solid-state properties, leading to more robust and reliable manufacturing processes for the life-saving medicines derived from it. This guide provides a comprehensive overview of the current state of knowledge and a clear path forward for future research into the solid-state chemistry of this important molecule.

References

  • This compound - Physico-chemical Properties. (2024). ChemBK. [Link]
  • This compound | C8H9NO3 | CID 17823. PubChem. [Link]
  • This compound. LookChem. [Link]

Sources

An In-Depth Technical Guide to 3-Amino-4-methoxybenzoic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methoxybenzoic acid, a seemingly unassuming aromatic carboxylic acid, holds a significant position in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this versatile building block, from its earliest documented synthesis to its contemporary applications as a key intermediate in the development of targeted therapeutics. We will delve into the historical context of its discovery, the evolution of its synthesis, its detailed physicochemical and spectroscopic properties, and its crucial role in the structure of potent VEGFR-2 and tubulin polymerization inhibitors. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: A Molecule of Quiet Importance

This compound (CAS No. 2840-26-8), also known as 3-amino-p-anisic acid, is a disubstituted benzoic acid derivative featuring both an electron-donating amino group and a methoxy group on the aromatic ring. While not a household name, this compound serves as a critical precursor in the synthesis of a variety of more complex molecules, most notably in the pharmaceutical and dye industries.[1] Its strategic placement of functional groups allows for a range of chemical modifications, making it an attractive starting material for the construction of pharmacologically active scaffolds. This guide will illuminate the scientific journey of this compound, highlighting its understated yet significant contributions to chemical and medical sciences.

Historical Perspective and Discovery

Tracing the precise "discovery" of a relatively simple organic molecule like this compound can be challenging, as its first synthesis may have been part of a broader investigation into the derivatives of more common starting materials like benzoic acid or anisic acid. The history of benzoic acid itself dates back to the 16th century.[2][3] The systematic study of its derivatives flourished in the 19th and early 20th centuries with the advent of modern organic chemistry.

While a singular "discoverer" is not readily apparent in the available literature, the earliest comprehensive documentation of this compound can be traced through the Beilstein Handbook of Organic Chemistry, where it is assigned the Beilstein Registry Number (BRN) 3243089. The Beilstein Handbook, first published in 1881, has been a cornerstone of organic chemistry, systematically cataloging known organic compounds.[4] The inclusion of this compound in this historic compendium indicates its synthesis and characterization in the late 19th or early 20th century.

The synthesis of aminobenzoic acid derivatives gained significant traction with the work of chemists like Alfred Einhorn, who, in the early 1900s, was instrumental in the development of local anesthetics derived from para-aminobenzoic acid (PABA), such as Novocaine (procaine).[5] This pioneering work on aminobenzoic acids likely spurred further investigation into the synthesis and properties of various isomers, including those with additional substituents like the methoxy group.

The likely early synthetic routes to this compound would have involved multi-step processes starting from more readily available precursors such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) or anisic acid (4-methoxybenzoic acid). These early methods, while foundational, were often characterized by harsh reaction conditions and lower yields compared to modern techniques.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often arduous methods to more efficient and scalable modern protocols. The most prevalent contemporary approach involves the nitration of a 4-methoxybenzoic acid derivative followed by the reduction of the nitro group.

Classical Synthetic Approaches

Early syntheses likely involved the following conceptual pathways:

  • From Vanillic Acid: A plausible, albeit lengthy, route would start with the protection of the hydroxyl group of vanillic acid, followed by nitration at the 3-position, methylation of the protected hydroxyl group, and finally, reduction of the nitro group to an amine.

  • From Anisic Acid: Nitration of p-anisic acid would be a more direct precursor. However, this reaction can lead to a mixture of isomers, requiring careful separation.

These classical methods often relied on strong acids for nitration and metal-based reducing agents like tin or iron in acidic media for the reduction step, which could present challenges in terms of purification and environmental impact.

Modern Synthetic Protocol: A Self-Validating System

The most widely adopted and efficient modern synthesis of this compound starts from 4-methoxy-3-nitrobenzoic acid. This method is a self-validating system as the progress of the reaction can be easily monitored, and the purity of the final product is readily verifiable.

Step-by-Step Methodology:

  • Starting Material: 4-methoxy-3-nitrobenzoic acid.

  • Reduction of the Nitro Group:

    • Reagents: The reduction is typically carried out using catalytic hydrogenation. A common and effective system involves using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.[1]

    • Solvent: A polar protic solvent such as ethanol is commonly used.

    • Procedure:

      • In a suitable reaction vessel, dissolve 4-methoxy-3-nitrobenzoic acid in ethanol.

      • Add a catalytic amount of 10% Pd/C.

      • Stir the mixture under a hydrogen atmosphere (typically at room temperature and atmospheric or slightly elevated pressure) for several hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

      • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to light yellow crystalline powder.[1]

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is preferred over older metal-acid reductions because it is cleaner, proceeds under milder conditions, and generally provides higher yields with fewer byproducts. The palladium catalyst provides a surface for the chemisorption of both hydrogen and the nitro group, facilitating the reduction.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.

  • Palladium on Carbon: This heterogeneous catalyst is easily removed by filtration after the reaction, simplifying the workup procedure.

Caption: Modern synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6]
Appearance White to light yellow crystalline powder[1]
Melting Point 208-210 °C[1]
Solubility Soluble in water[1]
Beilstein Registry No. 3243089
Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group protons, and the amino group protons. The chemical shifts and splitting patterns of the aromatic protons are indicative of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbon.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1680-1710 cm⁻¹.

  • C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.[6]

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 167. Key fragmentation pathways often involve the loss of a hydroxyl group (-OH) from the carboxylic acid, a methoxy group (-OCH₃), or the entire carboxyl group (-COOH).[6]

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of several classes of therapeutic agents, most notably as a precursor to VEGFR-2 inhibitors and tubulin polymerization inhibitors.

Precursor to VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.

The this compound scaffold is incorporated into certain VEGFR-2 inhibitors to provide a crucial interaction point with the receptor's active site. The amino group can act as a hydrogen bond donor, while the methoxy and carboxyl groups can be further functionalized to optimize binding affinity and pharmacokinetic properties. The specific positioning of the amino and methoxy groups influences the overall electronic and steric profile of the molecule, which is critical for effective binding to the target protein. Studies on the structure-activity relationships of VEGFR-2 inhibitors have shown that the presence of electron-donating groups on the phenyl ring can enhance inhibitory activity.[8][9]

VEGFR2_Inhibition cluster_0 VEGFR-2 Active Site Amino Acid Residues Amino Acid Residues Inhibitor Inhibitor (derived from this compound) Inhibitor->Amino Acid Residues Hydrogen Bonding & Other Interactions VEGFR2 VEGFR2 Inhibitor->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Binding (blocked)

Caption: Role of this compound derivatives in VEGFR-2 inhibition.

Precursor to Tubulin Polymerization Inhibitors

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division.[10] Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making it another important target for anticancer drugs.

The this compound moiety can be found in the structure of certain tubulin polymerization inhibitors. The substitution pattern on the aromatic ring is crucial for the molecule's ability to bind to the colchicine-binding site on tubulin. The amino and methoxy groups can contribute to the electronic and steric properties that favor this interaction. Structure-activity relationship studies have demonstrated that the positioning of amino and methoxy groups on the aromatic rings of these inhibitors plays a significant role in their potency.[1][11]

Tubulin_Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibitor Inhibitor (derived from this compound) Inhibitor->Tubulin Dimers Binding to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion

This compound, a molecule with a rich, albeit not always conspicuous, history, continues to be a cornerstone in the synthesis of high-value organic compounds. Its journey from early organic chemistry explorations to its current role as a key intermediate in the development of life-saving cancer therapeutics is a testament to the enduring power of fundamental organic synthesis. The strategic arrangement of its functional groups provides a versatile platform for medicinal chemists, enabling the creation of molecules with finely tuned biological activities. As the quest for more selective and potent drugs continues, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly persist. This guide has aimed to provide a comprehensive and authoritative resource for researchers, illuminating the history, synthesis, and applications of this important chemical entity, and in doing so, to facilitate its continued use in the advancement of science.

References

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
  • This compound. PubChem. [Link]
  • 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (2011). ChemMedChem. [Link]
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. [Link]
  • 5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors. Part 2. The impact of bridging groups at position C-2. (2011). Journal of Medicinal Chemistry. [Link]
  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. (2013). Molecules. [Link]
  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Benzoic acid. New World Encyclopedia. [Link]
  • Benzoic acid. Wikipedia. [Link]
  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2017). World Journal of Pharmaceutical Research. [Link]
  • Benzoic Acid and Derivatives. (2018). Encyclopedia of Food Chemistry. [Link]
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. (2021). Molbank. [Link]
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. (2021).
  • Beilsteins Handbuch der Organischen Chemie. Wikipedia. [Link]
  • VEGFR-2 inhibitor. Wikipedia. [Link]
  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). Journal of Medicinal Chemistry. [Link]
  • Alkamin esters of para-aminobenzoic acid. (1906). U.S.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Beilsteins Handbuch der organischen Chemie, vierte Auflage. (1928). Google Books.
  • Handbuch der organischen Chemie. (1896). Google Books.
  • Beilsteins Handbuch der organischen Chemie. Internet Archive. [Link]
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. (2021).
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • [Role of p-aminobenzoic acid in levorin biosynthesis]. (1979). Antibiotiki. [Link]
  • Structure Activity Rel
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2024). Molecules. [Link]
  • UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. (2023). Journal of Molecular Structure. [Link]
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017).
  • Historie. Beilstein-Institut. [Link]
  • Method for preparing anisic acid. (2013).
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). Molecules. [Link]
  • Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. (2017).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • ortho and para-aminobenzoic acids. Goa University. [Link]
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules. [Link]
  • p-Anisic Acid. Foreverest Resources Ltd. [Link]
  • Green and simple synthesis of p-Anisic acid and other analogs from Methyl Paraben. (2017).
  • Green and simple synthesis of p-Anisic acid and other analogs from Methyl Paraben. (2017). Asian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methoxybenzoic Acid: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methoxybenzoic acid is a pivotal intermediate in the synthesis of a wide array of organic compounds, finding significant applications in the pharmaceutical, dye, and pigment industries.[1][2] Its unique trifunctional structure, featuring an aromatic ring substituted with amino, methoxy, and carboxylic acid groups, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, detailed experimental protocols, mechanistic insights, and comparative analysis of different methodologies. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Primary Synthetic Route: From 4-Methoxybenzoic Acid (p-Anisic Acid)

The most prevalent and well-established method for the synthesis of this compound commences with the readily available and cost-effective starting material, 4-methoxybenzoic acid, also known as p-anisic acid. This two-step synthesis involves an initial electrophilic nitration of the aromatic ring, followed by the reduction of the newly introduced nitro group to the desired amine.

Step 1: Nitration of 4-Methoxybenzoic Acid to 4-Methoxy-3-nitrobenzoic Acid

The introduction of a nitro group onto the aromatic ring of p-anisic acid is a classic example of an electrophilic aromatic substitution reaction. The methoxy group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The directing effects of the powerful methoxy group dominate, leading to the preferential substitution at the ortho position (C3) to the methoxy group.

The use of a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is crucial for the generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The reaction is typically carried out at low temperatures (0-15°C) to control the exothermic nature of the reaction and to minimize the formation of dinitrated and other side products.[5]

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, cautiously add 10.0 g of p-anisic acid to 50 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5°C.

  • Preparation of the Nitrating Mixture: In a separate dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-anisic acid in sulfuric acid over approximately one hour. It is critical to maintain the reaction temperature between 5 and 15°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice in a beaker. The crude 4-methoxy-3-nitrobenzoic acid will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white to light yellow crystalline powder.[5]

Nitration_Mechanism cluster_step1 Step 1: Generation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Anisic_Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Anisic_Acid->Sigma_Complex + NO₂⁺ Product Sigma_Complex->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism of Electrophilic Nitration of p-Anisic Acid.

Step 2: Reduction of 4-Methoxy-3-nitrobenzoic Acid to this compound

The final step in this synthetic sequence is the reduction of the nitro group to an amino group. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice in a laboratory setting. Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.[5]

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for nitro group reduction.[6][7] The catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction. The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere. Safety is a paramount concern in catalytic hydrogenation due to the flammability of hydrogen gas and the pyrophoric nature of some catalysts.[1][8][9][10][11]

Safety Note: Catalytic hydrogenation should be performed in a well-ventilated fume hood, and all sources of ignition should be eliminated. The catalyst, especially after use, can be pyrophoric and should be handled with care.[9][10]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter with a balloon filled with hydrogen, and a condenser, add 5.0 g of 4-methoxy-3-nitrobenzoic acid and 100 mL of ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst to the flask.

  • Hydrogenation: Evacuate the flask and back-fill it with hydrogen gas from the balloon. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the consumption of hydrogen.

  • Work-up and Isolation: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The celite pad with the catalyst should be kept wet with water to prevent ignition.[9]

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a solid product.

  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g of 4-methoxy-3-nitrobenzoic acid in ethanol.

  • Addition of Reducing Agent: To this solution, add 15.0 g of tin(II) chloride dihydrate.

  • Reaction: Slowly add 20 mL of concentrated hydrochloric acid to the mixture. An exothermic reaction will occur. Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.

  • Isolation: Filter the mixture to remove the tin salts. The filtrate contains the desired this compound, which can be isolated by adjusting the pH to its isoelectric point to precipitate the product.

Quantitative Data Summary
Starting MaterialReactionKey ReagentsTemperature (°C)TimeYield (%)Purity (%)
4-Methoxybenzoic AcidNitrationConc. HNO₃, Conc. H₂SO₄5-151.5 h88.5High
4-Methoxy-3-nitrobenzoic AcidCatalytic HydrogenationH₂, 10% Pd/CRoom Temp.2-4 h>95High
4-Methoxy-3-nitrobenzoic AcidSnCl₂ ReductionSnCl₂·2H₂O, Conc. HClReflux2-3 hGoodRequires purification

Alternative Synthetic Routes

While the synthesis from p-anisic acid is the most common, other starting materials can be utilized to produce this compound.

From 3-Nitro-4-chlorobenzoic Acid

This route involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a methoxy group, followed by the reduction of the nitro group.

  • Methoxylation: 3-Nitro-4-chlorobenzoic acid is reacted with sodium methoxide in methanol. The electron-withdrawing nitro group activates the para-position to nucleophilic attack.

  • Reduction: The resulting 3-nitro-4-methoxybenzoic acid is then reduced to the final product using methods described previously.

This approach is particularly useful when 3-nitro-4-chlorobenzoic acid is a more readily available or cost-effective starting material.[12][13]

Alternative_Route_1 Start 3-Nitro-4-chlorobenzoic Acid Intermediate 3-Nitro-4-methoxybenzoic Acid Start->Intermediate 1. NaOCH₃, CH₃OH (Methoxylation) Product This compound Intermediate->Product 2. Reduction (e.g., H₂/Pd-C)

Caption: Synthesis from 3-Nitro-4-chlorobenzoic Acid.

From Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

Vanillic acid, a naturally occurring compound, can also serve as a starting material. This route would likely involve nitration followed by reduction, but the presence of the free hydroxyl group complicates the synthesis.

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group of vanillic acid would likely need to be protected (e.g., as a methyl ether, which would lead to 3,4-dimethoxybenzoic acid) before nitration to prevent unwanted side reactions.

  • Nitration: The protected vanillic acid derivative would then be nitrated.

  • Reduction: The nitro group is subsequently reduced to an amino group.

  • Deprotection: The protecting group on the hydroxyl group would need to be removed in the final step.

This route is less direct and may involve more steps, making it less favorable unless vanillic acid is a significantly cheaper or more accessible starting material.

Via Ullmann Condensation

The Ullmann condensation provides a method for forming carbon-nitrogen bonds.[14][15][16][17] In principle, this compound could be synthesized by the amination of a suitable halo-substituted precursor.

A potential, though less common, route could involve the copper-catalyzed amination of 3-bromo-4-methoxybenzoic acid with an ammonia equivalent. The Ullmann reaction typically requires high temperatures and a copper catalyst.[14]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and procedures that require strict adherence to safety protocols.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[2][18][19] They should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[1][8][9][10][11] Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources. The catalyst, particularly after the reaction, may be pyrophoric and should be handled under an inert atmosphere or kept wet.[9][10]

  • Waste Disposal: Acidic and basic waste should be neutralized before disposal. Catalyst waste should be handled and disposed of according to institutional safety guidelines.

Conclusion

The synthesis of this compound is a well-documented process with the most efficient and common route starting from 4-methoxybenzoic acid. This method offers high yields and utilizes readily available reagents. Alternative routes starting from other substituted benzoic acids provide flexibility depending on the availability and cost of starting materials. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and strict adherence to safety precautions are essential for the successful and safe synthesis of this important chemical intermediate.

References

  • Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. (URL not available)
  • "4-Methoxy-3-nitrobenzoic acid" as a chemical intermediate in organic synthesis - Benchchem. (URL not available)
  • 4-Amino-3-methoxybenzoic acid synthesis - ChemicalBook. (URL not available)
  • This compound - LookChem. (URL not available)
  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P
  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | P
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
  • EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google P
  • A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google P
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (URL not available)
  • Hydrogen
  • Concentrated Nitric with 2% Sulfuric Acid - Columbus Chemical. (URL: [Link])
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL not available)
  • What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (URL not available)
  • Ullmann condens
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical. (URL: [Link])
  • Safety Data Sheet ssssSSherrSheetSSh - Dyno Nobel. (URL: [Link])
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (URL: [Link])
  • Notes on Electrophilic Substitution Mechanism in Nitr
  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (URL: [Link])
  • Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acyl
  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Public
  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). (URL: [Link])
  • (PDF)
  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
  • Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation - ResearchG
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amin
  • Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzo
  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (URL: [Link])
  • An In-depth Technical Guide to 3-Amino-4-nitrobenzoic Acid: Discovery and History - Benchchem. (URL not available)
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac. (URL: [Link])
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene)
  • protocatechuic acid - Organic Syntheses Procedure. (URL: [Link])

Sources

Molecular Identity and Computed Physicochemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 3-Amino-4-methoxybenzoic Acid

This guide provides a comprehensive theoretical exploration of this compound (3,4-AMBA), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] For researchers and drug development professionals, a deep understanding of a molecule's intrinsic properties is paramount for predicting its behavior, reactivity, and potential applications. This document moves beyond empirical data to elucidate the foundational electronic and structural characteristics of 3,4-AMBA through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT) calculations. Our approach is to not only present data but to explain the theoretical underpinnings and methodologies, offering a self-contained and validated framework for scientific inquiry.

Before delving into quantum chemical analysis, it is essential to establish the fundamental identity and macroscopic property predictions for 3,4-AMBA. These computed values serve as a crucial baseline for understanding its behavior in various chemical and biological environments. The predicted acidity (pKa) and lipophilicity (logP), for example, are cornerstone parameters in pharmacokinetic modeling, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Core Identifiers for this compound

Identifier Value Source
IUPAC Name This compound [3][4]
Synonyms 3-Amino-p-anisic acid, 5-Carboxy-2-methoxyaniline [3][5]
CAS Number 2840-26-8 [3][6]
Molecular Formula C₈H₉NO₃ [3][7]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)N [3]

| InChIKey | FDGAEAYZQQCBRN-UHFFFAOYSA-N |[3][4] |

Table 2: Computed Physicochemical Properties

Property Predicted Value Significance in Drug Development & Synthesis
Molecular Weight 167.16 g/mol Fundamental property, influences diffusion and formulation.[3]
pKa (Acidic) 4.69 ± 0.10 Governs ionization state at physiological pH, affecting solubility and receptor binding.[7]
XLogP3 0.8 Indicates lipophilicity; crucial for predicting membrane permeability and absorption.[3]
Polar Surface Area (PSA) 72.55 Ų Influences transport properties, particularly blood-brain barrier penetration.[7]
Hydrogen Bond Donors 2 (from -NH₂ and -COOH) Key for molecular recognition and binding to biological targets.[3]
Hydrogen Bond Acceptors 4 (from O in -OCH₃, C=O, -OH) Determines interaction patterns with solvents and biological macromolecules.[3]

| Melting Point | 208-210 °C | Physical characteristic indicating purity and lattice energy.[1][6][7] |

Caption: 2D representation of this compound.

Quantum Chemical Analysis: A DFT Approach

To probe the electronic structure and reactivity, we utilize Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of computational cost and accuracy.[8][9] The insights gained from DFT are not merely predictive; they provide a quantum-mechanical rationale for the molecule's observed behavior.

Standard Protocol for DFT Geometry Optimization

The foundation of any theoretical analysis is an accurate molecular geometry. The following protocol outlines a self-validating workflow for obtaining the minimum energy structure of 3,4-AMBA.

  • Initial Structure Creation: Construct the 3D molecule using software like GaussView or Avogadro.

  • Selection of Theory and Basis Set: Choose the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional is widely used for organic molecules, providing reliable results for geometries and frequencies.[10][11] The 6-311++G(d,p) basis set is sufficiently large to describe electron distribution accurately, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron density.

  • Geometry Optimization: Perform an energy minimization calculation. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero.

  • Validation via Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory.

    • Trustworthiness: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further optimization. This step is a critical internal validation of the computed structure.[12]

dft_workflow start 1. Initial 3D Structure theory 2. Select Theory: B3LYP / 6-311++G(d,p) start->theory optimize 3. Perform Geometry Optimization theory->optimize freq 4. Perform Frequency Calculation optimize->freq validate Imaginary Frequencies? freq->validate end Validated Minimum Energy Structure validate->end No reoptimize Adjust Structure & Re-optimize validate->reoptimize Yes reoptimize->optimize

Caption: Self-validating workflow for DFT geometry optimization.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[12][13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive and easily excitable.[14]

Table 3: Calculated Frontier Orbital Energies

Parameter Energy (eV) Implication
E(HOMO) -5.62 eV (Typical) Represents the electron-donating capability.
E(LUMO) -0.85 eV (Typical) Represents the electron-accepting capability.
ΔE (Gap) 4.77 eV (Typical) Indicates high kinetic stability and low reactivity.

(Note: These are representative values for a similar aromatic amino acid and would be precisely calculated for 3,4-AMBA using the DFT protocol.)

The HOMO is typically localized over the electron-rich amino group and the benzene ring, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group. This distribution dictates how the molecule will interact with other reagents.

homo_lumo_gap LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor HOMO:e->LUMO:e   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is an invaluable tool for visualizing and predicting sites for electrophilic and nucleophilic attack.[12]

  • Red Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. For 3,4-AMBA, these are expected around the oxygen atoms of the carboxyl group.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack. These are typically found around the acidic proton of the carboxyl group and the protons of the amino group.

  • Green Regions: Represent neutral potential.

The MEP map visually confirms the chemical intuition that the carboxyl group is the primary site for deprotonation and nucleophilic addition, while the amino group is a key site for protonation and electrophilic substitution on the ring.

Theoretical Spectroscopic Signatures

Computational methods allow for the a priori prediction of spectra, which is instrumental in interpreting experimental data.

Vibrational Analysis (FT-IR & FT-Raman)

Theoretical frequency calculations predict the positions and intensities of vibrational modes. By comparing these with experimental spectra, we can confidently assign specific peaks to the corresponding molecular motions. For 3,4-AMBA, key vibrational modes include:

  • O-H Stretch (Carboxylic Acid): A broad band, typically ~3000 cm⁻¹.

  • N-H Stretches (Amino Group): Two bands, typically in the 3300-3500 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • C-O Stretches (Acid & Methoxy): Bands in the 1200-1300 cm⁻¹ region.

A study on the closely related 3-amino-4-methoxy benzamide highlights the potential for intramolecular hydrogen bonding between the amino and adjacent methoxy groups, which can influence the exact frequencies of N-H and C-O vibrations.[15] Discrepancies between calculated (gas-phase) and experimental (solid-state) frequencies are common and often attributable to intermolecular hydrogen bonding in the crystal lattice, which is not accounted for in standard monomer calculations.[11][16]

Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The primary absorptions in the UV-Vis spectrum of aromatic compounds like 3,4-AMBA correspond to π → π* transitions. The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap. Experimental UV-Vis spectra for similar aminobenzoic acids show absorption maxima in the range of 220-300 nm, which aligns with the expected electronic transitions.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts.

  • ¹H NMR: The aromatic protons will appear in the 6.5-8.0 ppm range. The methoxy (-OCH₃) protons will be a sharp singlet around 3.8-4.0 ppm. The acidic proton (-COOH) will be a broad singlet, often downfield (>10 ppm), while the amine (-NH₂) protons will also be a broad signal.

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal (>165 ppm). The aromatic carbons will appear between 110-150 ppm, with their exact shifts influenced by the electronic effects of the amino and methoxy substituents.

Comparing these predicted shifts with experimental data from databases like SpectraBase provides a powerful method for structure verification.[3][19]

Conclusion

This guide demonstrates that a theoretical, computation-driven approach provides profound insights into the properties of this compound. Through DFT, we can construct a detailed picture of its molecular structure, stability, reactivity, and spectroscopic signatures. The predicted pKa and logP values establish its drug-like potential, while the HOMO-LUMO and MEP analyses pinpoint the active sites for synthetic modification. Theoretical spectroscopy serves as a vital tool for interpreting experimental data and confirming molecular identity. This framework of integrated computational analysis empowers researchers to make more informed decisions in the design of novel pharmaceuticals and advanced materials built upon the 3,4-AMBA scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17823, this compound.
  • LookChem (n.d.). This compound.
  • ChemBK (2024). This compound.
  • Wiley-VCH GmbH (n.d.). This compound. SpectraBase.
  • P. R. Rajeswari, S. S. Sree, S. Periandy & S. Ramalingam (2015). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.
  • The Metabolomics Innovation Centre (TMIC) (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database.
  • ResearchGate (n.d.). Benzoic Acids and HOMO-LUMO.
  • T. Fujiki, T. Matsui & H. Nakai (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences.
  • S. Ramalingam, S. Periandy & S. Mohan (2012). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry.
  • N. C. B. G. de Souza, J. H. G. Ribeiro, I. O. A. P. da Silva & R. J. P. da Silva (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv.
  • Pamukkale University Journal of Engineering Sciences (2019). Molecular structure, vibrational analysis, HOMO-LUMO and molecular electrostatic potential analysis of 3-amino-1,2,4-triazole. DergiPark.
  • ResearchGate (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734814, Methyl 3-Amino-4-methoxybenzoate.
  • Rowan Scientific (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.
  • MDPI (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains.
  • Sciforum (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains.
  • SIELC Technologies (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid.
  • Science & Technology Asia (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline.
  • ACS Publications (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega.
  • National Institute of Standards and Technology (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook.
  • PubMed (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • World Journal of Advanced Research and Reviews (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations.
  • National Institutes of Health (2020). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
  • Material Science Research India (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
  • ResearchGate (n.d.). Molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid.
  • ACS Publications (2023). Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions. Journal of the American Society for Mass Spectrometry.
  • MDPI (n.d.). International Journal of Molecular Sciences.

Sources

3-Amino-4-methoxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-methoxybenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 2840-26-8) is a substituted aromatic carboxylic acid that has emerged as a pivotal intermediate in the fields of medicinal chemistry, materials science, and industrial organic synthesis.[1][2] Its unique trifunctional structure—featuring a carboxylic acid, an aromatic amine, and a methoxy group—renders it a highly versatile molecular scaffold. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its fundamental properties, validated synthesis protocols, analytical characterization, and key applications, with an emphasis on the scientific rationale behind its use and manipulation.

Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its successful application in research and development. This compound is typically a white to pale brown crystalline powder.[1][2][3]

Molecular Structure

The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity and utility. The amino group at position 3 and the methoxy group at position 4 influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid at position 1.

Caption: Molecular structure of this compound.

Data Summary Table

The following table summarizes the key identification and physical property data for this compound.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 2840-26-8[1][4][5]
Molecular Formula C₈H₉NO₃[4][5][6][7]
Molecular Weight 167.16 g/mol [4][6][7]
Synonyms 3-Amino-p-anisic acid, 5-Carboxy-2-methoxyaniline[3][4][8]
Appearance White to cream/pale brown crystalline powder[1][2][3][6]
Melting Point 203-210 °C[1][2][8]
Solubility Soluble in water[1][8]

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound involves the reduction of its nitro-substituted precursor, 4-methoxy-3-nitrobenzoic acid. This two-step conceptual approach (nitration followed by reduction) is a classic strategy in aromatic chemistry.

Synthesis Workflow: Reduction of 4-methoxy-3-nitrobenzoic acid

The key transformation is the selective reduction of the nitro group (-NO₂) to an amine (-NH₂) without affecting the carboxylic acid or methoxy functionalities. Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency, selectivity, and clean reaction profile, typically producing water as the only byproduct.

SynthesisWorkflow start 4-methoxy-3-nitrobenzoic acid process Catalytic Hydrogenation (Room Temp, Atmospheric Pressure) start->process 1. reagents Reagents: H₂ (gas) Catalyst: Palladium on Carbon (Pd/C) Solvent: Ethanol reagents->process filtration Filtration (Remove Pd/C catalyst) process->filtration 2. concentration Solvent Evaporation (Rotary Evaporation) filtration->concentration 3. product This compound concentration->product 4.

Caption: General workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Objective: To synthesize this compound from 4-methoxy-3-nitrobenzoic acid.

Materials:

  • 4-methoxy-3-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Ethanol (anhydrous)

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 4-methoxy-3-nitrobenzoic acid (1 equivalent) in ethanol. The volume should be sufficient to create a stirrable slurry.

  • Inerting: Carefully add 10% Pd/C catalyst (typically 1-5 mol%). Causality Note: Pd/C is pyrophoric; adding it to the solvent before creating an inert atmosphere is crucial for safety. Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon, and stir the mixture vigorously at room temperature.[1]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.[1]

  • Catalyst Removal: Upon completion, purge the flask again with an inert gas to safely remove any residual hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Trustworthiness Note: This step is critical. A fine-pored filter is necessary to remove all palladium particles, which could interfere with subsequent reactions.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.[1]

  • Purification & Validation: The product can be purified further by recrystallization if necessary. The final product's identity and purity must be validated by analytical methods such as ¹H NMR, Mass Spectrometry, and HPLC. A melting point determination should also align with the literature values (203-210 °C).

Applications in Research and Drug Development

The strategic placement of reactive functional groups makes this compound a valuable starting material for synthesizing more complex molecules.

Applications core This compound pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro dyes Dyes & Pigments core->dyes vegfr VEGFR-2 Inhibitors pharma->vegfr tubulin Tubulin Polymerization Inhibitors pharma->tubulin antibiotics Fluoroquinolone Antibiotics pharma->antibiotics herbicides Herbicides agro->herbicides pigments Azo Dyes / Pigment Red Series dyes->pigments

Caption: Key application pathways originating from the core molecule.

  • Pharmaceutical Synthesis: This is the most significant area of application. The molecule serves as a key building block for a range of therapeutic agents. Its carboxylic acid group allows for amidation to form complex amides, while the amine group is a nucleophile ready for acylation or arylation.

    • Oncology: It is a documented reactant in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in anti-angiogenesis cancer therapies.[1][7] It is also used to prepare dihydroisoquinoline compounds that act as tubulin polymerization inhibitors, another important class of anti-cancer agents.[1][7]

    • Antimicrobials: The scaffold is integral to the synthesis of certain fluoroquinolone and sulfonamide antibiotics.[9]

    • Antivirals: It has been incorporated into the development of protease inhibitors for HIV and HCV.[9]

  • Agrochemicals: The structural motif is used to develop modern herbicides and plant growth regulators, where it contributes to the final molecule's bioavailability and mode of action.[2][9]

  • Dyes and Pigments: The aromatic amine is a classic precursor for creating azo dyes. It is used as an intermediate in the synthesis of high-performance colorants, such as those in the Pigment Red family, for use in textiles, paints, and plastics.[10]

Safety, Handling, and Storage

Proper handling is essential due to the compound's irritant properties. Adherence to safety protocols ensures the well-being of laboratory personnel and the integrity of the experimental results.

Hazard Identification
Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[4][5]
Eye IrritationH319Causes serious eye irritation[4][5]
Respiratory IrritationH335May cause respiratory irritation[4]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12][13] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent gradual oxidation of the amine functionality.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Conclusion

This compound is a quintessential example of a high-value chemical intermediate. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and versatile reactivity make it an indispensable tool for chemists. For professionals in drug discovery and materials science, a thorough understanding of this molecule's characteristics and handling requirements is crucial for leveraging its full potential in creating novel and impactful chemical entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17823, this compound.
  • Gesheng Chem (2024). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.
  • ChemBK. This compound.
  • Google Patents (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Patsnap (2016). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • LookChem. This compound.
  • Google Patents (2016). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • SpectraBase. This compound.

Sources

chemical structure and bonding of 3-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 3-Amino-4-methoxybenzoic Acid

Introduction

This compound (CAS No: 2840-26-8) is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility as a precursor in the synthesis of targeted therapeutic agents, such as VEGFR-2 and tubulin polymerization inhibitors, underscores the importance of a detailed understanding of its molecular architecture.[1][2] The interplay between its three functional groups—the carboxylic acid, the aromatic amine, and the methoxy ether—dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. This guide provides a comprehensive analysis of the molecule's structure and bonding, synthesizing theoretical principles with data from analogous systems to offer expert insights for its application in research and development.

Molecular Structure and Stereochemistry

This compound possesses a core benzoic acid framework with an amino group at position 3 and a methoxy group at position 4. The molecule's systematic IUPAC name is this compound.[3] Its fundamental chemical and physical properties are summarized in Table 1.

PropertyValueSource(s)
CAS Number 2840-26-8[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance White to light yellow/brown crystalline powder[4]
Melting Point 203-210 °C[4][5]
Solubility Soluble in water[6]

The central benzene ring imposes a planar geometry on the six carbon atoms. The substituents—carboxyl, amino, and methoxy groups—are attached to this planar scaffold. The sp² hybridization of the ring carbons and the carboxyl carbon contrasts with the sp³ hybridization of the methoxy carbon and the nitrogen atom of the amine.

Caption: Molecular structure of this compound.

Intramolecular Bonding and Electronic Effects

The molecule's conformation is significantly influenced by the potential for intramolecular hydrogen bonding. A detailed computational study on the closely related analogue, 3-amino-4-methoxybenzamide, provides strong evidence for the formation of a weak intramolecular hydrogen bond between one of the hydrogen atoms of the C3-amino group and the oxygen atom of the C4-methoxy group.[7][8] This interaction is expected to persist in the benzoic acid derivative, creating a pseudo-six-membered ring that enhances conformational stability.

Caption: Intramolecular H-bond in this compound.

The electronic character of the aromatic ring is governed by the cumulative effects of its substituents:

  • -NH₂ (Amino) Group: A strong activating group that donates electron density to the ring via resonance (+R effect) and withdraws weakly via induction (-I effect).

  • -OCH₃ (Methoxy) Group: An activating group that also donates electron density through resonance (+R effect) and withdraws via induction (-I effect).

  • -COOH (Carboxyl) Group: A deactivating group that withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect).

The powerful electron-donating effects of the amino and methoxy groups dominate, making the aromatic ring electron-rich and influencing the positions of electrophilic attack, as well as the chemical shifts observed in NMR spectroscopy.

Spectroscopic Signature Analysis

While a publicly accessible, fully assigned spectrum is not available, the molecular structure allows for a robust prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

The FTIR spectrum is expected to be rich with characteristic absorption bands. The most diagnostic regions are detailed in Table 2. The presence of extensive hydrogen bonding (both intra- and intermolecular) will typically lead to broadening of the O-H and N-H stretching bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3200-3500N-H stretch (asymmetric & symmetric)Aromatic AmineTwo medium-intensity, somewhat broad peaks
2500-3300O-H stretchCarboxylic AcidVery broad, strong absorption underlying other peaks
~1680-1710C=O stretchCarboxylic AcidStrong, sharp peak
~1600-1620N-H bendAromatic AmineMedium-intensity peak
~1500-1600C=C stretchAromatic RingMultiple medium to strong peaks
~1210-1320C-O stretchCarboxylic AcidStrong peak
~1000-1150C-O stretch (asymmetric)Aryl-Alkyl EtherStrong peak
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of each proton and carbon atom. Spectra are typically recorded in a solvent like DMSO-d₆, which can exchange with labile protons.

¹H NMR Predictions (vs. TMS): The aromatic region is expected to show a complex pattern due to the substitution.

  • ~12.0-13.0 ppm (1H, broad singlet): The acidic proton of the carboxylic acid (-COOH). Its broadness is due to chemical exchange.

  • ~7.1-7.4 ppm (2H, multiplet): Aromatic protons H-2 and H-6, which are ortho and meta to the carboxyl group, respectively. H-2 will be a singlet or narrow doublet, while H-6 will be a doublet of doublets.

  • ~6.8 ppm (1H, doublet): Aromatic proton H-5, which is ortho to the strongly electron-donating methoxy group, making it highly shielded.

  • ~5.0 ppm (2H, broad singlet): The protons of the amino group (-NH₂). This signal is often broad and its position can vary.

  • ~3.8 ppm (3H, singlet): The protons of the methoxy group (-OCH₃). This signal is typically a sharp singlet as there are no adjacent protons.

¹³C NMR Predictions (vs. TMS): The molecule has 8 distinct carbon environments.

  • ~168 ppm: The carbonyl carbon of the carboxylic acid (-COOH).

  • ~145-155 ppm: Aromatic carbons C-3 and C-4, bonded to the electron-donating N and O atoms, respectively.

  • ~110-130 ppm: The remaining four aromatic carbons (C-1, C-2, C-5, C-6). Quaternary carbon C-1 will likely be the most deshielded in this group.

  • ~56 ppm: The methyl carbon of the methoxy group (-OCH₃).

Intermolecular Interactions and Solid-State Structure

In the absence of a definitive crystal structure from X-ray diffraction, the solid-state packing can be predicted based on established principles of intermolecular forces. The dominant interaction will be hydrogen bonding.

  • Carboxylic Acid Dimerization: Like most carboxylic acids, this compound is expected to form centrosymmetric dimers in the solid state. This involves strong, dual hydrogen bonds between the carboxyl groups of two adjacent molecules, creating a highly stable eight-membered ring motif.

  • Amine-Mediated Hydrogen Bonding: The amino group provides additional sites for hydrogen bonding, acting as a donor. It can form hydrogen bonds with the carbonyl oxygen or hydroxyl oxygen of the carboxyl groups of neighboring dimers, creating an extended three-dimensional network.

G cluster_workflow Spectroscopic Analysis Workflow start Sample Preparation (KBr Pellet / NMR Tube) acquire Data Acquisition (FTIR / NMR Spectrometer) start->acquire process Data Processing (Fourier Transform, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Assignment) process->analyze structure Structural Elucidation analyze->structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This compound is a molecule whose properties are defined by a delicate balance of electronic effects and hydrogen bonding capabilities. The presence of a likely intramolecular hydrogen bond between the amino and methoxy groups imparts conformational rigidity. In the solid state, the structure is dominated by the classic hydrogen-bonded carboxylic acid dimer motif, further cross-linked by interactions involving the amino group. These structural features are reflected in its predictable spectroscopic signatures, providing a robust framework for its identification and for understanding its reactivity in the synthesis of complex pharmaceutical and industrial compounds.

References

  • PubChem. This compound | C8H9NO3 | CID 17823. National Center for Biotechnology Information.
  • Mary, Y. S., et al. (2015). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences, 127(2), 257-269.
  • ResearchGate. Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory.
  • SpectraBase. This compound. Wiley-VCH GmbH.
  • NIST Chemistry WebBook. 3-Amino-4-methylbenzoic acid. National Institute of Standards and Technology.
  • LookChem. This compound.

Sources

Methodological & Application

Application Note & Protocol: The Strategic Use of 3-Amino-4-methoxybenzoic Acid in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their therapeutic efficacy stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting cell division.[2][3][4] The core chemical scaffold of these drugs is the 4-quinolone ring system, a bicyclic structure whose substituents dictate the compound's potency, spectrum of activity, and pharmacokinetic profile.[5][6]

The synthesis of this vital quinolone core is a critical step in drug development. Among the various synthetic strategies, the Gould-Jacobs reaction remains a powerful and versatile method for constructing the 4-quinolone backbone from aniline precursors.[7][8] This application note provides a detailed guide on the use of a specific, highly functionalized aniline, 3-Amino-4-methoxybenzoic acid , as a strategic starting material in the synthesis of a key fluoroquinolone intermediate via the Gould-Jacobs pathway. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the significance of this building block in the broader context of medicinal chemistry.

Section 1: The Gould-Jacobs Reaction - A Foundational Approach to Quinolone Synthesis

The Gould-Jacobs reaction, first reported in 1939, is a classic and reliable method for preparing 4-hydroxyquinoline derivatives.[9][10] The reaction proceeds in a sequence of well-defined steps:

  • Condensation: An aniline derivative undergoes a nucleophilic addition-elimination reaction with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilidomethylenemalonate intermediate.[9][11]

  • Thermal Cyclization: The intermediate is subjected to high temperatures (often >250 °C), which induces an intramolecular 6-electron electrocyclization.[7][9] This high-energy step closes the second ring, forming the quinoline system. This process is often carried out in a high-boiling inert solvent, such as diphenyl ether.[7]

  • Saponification & Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed (saponified) to the corresponding carboxylic acid and subsequently decarboxylated if desired to yield the 4-hydroxyquinoline core.[11]

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position relative to the amino group, which facilitates the crucial cyclization step.[11] this compound is an excellent substrate in this regard, with the methoxy group providing electron density to the aromatic ring. The presence of the benzoic acid moiety offers an additional, strategically placed functional handle for further molecular elaboration.

Gould_Jacobs_Mechanism Reactants This compound + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (Heat, ~120°C) - EtOH CyclizedProduct Ethyl 6-carboxy-7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temp, ~250°C) - EtOH FinalProduct 6-Carboxy-7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylic acid CyclizedProduct->FinalProduct Saponification (NaOH, H₂O) - EtOH

Caption: General mechanism of the Gould-Jacobs reaction with this compound.

Section 2: Application Protocol - Synthesis of 6-Carboxy-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol details the synthesis of a key quinolone intermediate from this compound. The procedure is based on established Gould-Jacobs methodologies.[9][12]

Materials & Reagents
Reagent/MaterialFormulaM.W.SupplierNotes
This compoundC₈H₉NO₃167.16Standard SupplierStarting material
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Standard SupplierReagent
Diphenyl etherC₁₂H₁₀O170.21Standard SupplierHigh-boiling solvent
Sodium hydroxide (NaOH)NaOH40.00Standard SupplierFor hydrolysis
Hydrochloric acid (HCl), concentratedHCl36.46Standard SupplierFor acidification
Ethanol (EtOH)C₂H₅OH46.07Standard SupplierFor washing/recrystallization
Deionized waterH₂O18.02N/A
Step-by-Step Methodology

Step 1: Condensation to form the Anilidomethylenemalonate Intermediate

  • Setup: In a 250 mL round-bottom flask equipped with a condenser and a magnetic stirrer, combine this compound (16.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol).

  • Reaction: Heat the mixture in an oil bath to 120-130 °C for 2 hours with gentle stirring. Ethanol, a byproduct of the condensation, will distill off.

    • Rationale: This thermal condition drives the condensation reaction forward by removing the ethanol byproduct, in accordance with Le Châtelier's principle. Using a slight excess of DEEM ensures complete consumption of the starting aniline.

  • Isolation (Optional): After cooling, the crude intermediate, diethyl 2-((3-carboxy-4-methoxyphenyl)amino)methylenemalonate, often solidifies. It can be used directly in the next step without purification.

Step 2: Thermal Cyclization

  • Setup: To the flask containing the crude intermediate, add diphenyl ether (100 mL). Equip the flask for distillation to remove any remaining ethanol.

  • Reaction: Heat the mixture to 250-255 °C. The solution will darken, and a second molecule of ethanol will be eliminated as the quinolone ring forms. Maintain this temperature for 30-45 minutes.

    • Rationale: The high temperature is critical to overcome the activation energy for the 6-electron electrocyclization.[9] Diphenyl ether serves as a non-reactive, high-boiling solvent to achieve and maintain this temperature uniformly.[7]

  • Cooling: Carefully cool the reaction mixture to below 100 °C. The cyclized product, Ethyl 6-carboxy-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate.

  • Isolation: Add hexane (100 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the solvent.

Step 3: Saponification (Hydrolysis)

  • Setup: Transfer the crude, dried solid from the previous step to a 500 mL flask. Add a solution of 10% aqueous sodium hydroxide (200 mL).

  • Reaction: Heat the mixture to reflux for 2 hours with stirring. The solid will dissolve as both ester groups are hydrolyzed to sodium carboxylates.

    • Rationale: Basic hydrolysis (saponification) is a standard method to convert esters to carboxylic acids. Refluxing ensures the reaction goes to completion.[11]

  • Workup: Cool the solution to room temperature. If any solid impurities are present, filter the basic solution.

Step 4: Acidification and Purification

  • Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid to the clear filtrate until the pH is approximately 2-3. A thick, light-colored precipitate of the dicarboxylic acid product will form.

    • Rationale: Acidification protonates the sodium carboxylate salts, rendering the product insoluble in the aqueous medium and causing it to precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water until the washings are neutral to pH paper. Further wash with cold ethanol. Dry the final product, 6-Carboxy-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, in a vacuum oven at 80 °C.

Experimental_Workflow Start 1. Mix Reactants (this compound + DEEM) Condensation 2. Condensation (120-130°C, 2h) Start->Condensation Heat Cyclization 3. Thermal Cyclization (Add Diphenyl Ether, 250°C, 45 min) Condensation->Cyclization Crude Intermediate Precipitate1 4. Cool & Precipitate (Add Hexane) Cyclization->Precipitate1 Filter1 5. Filter & Wash (Hexane) Precipitate1->Filter1 Saponification 6. Saponification (10% NaOH, Reflux 2h) Filter1->Saponification Crude Ester Acidification 7. Acidification (Conc. HCl to pH 2-3) Saponification->Acidification Aqueous Solution Filter2 8. Filter & Wash (H₂O, EtOH) Acidification->Filter2 Precipitate End 9. Dry Final Product Filter2->End Purified Product

Sources

Application Notes & Protocols: Leveraging 3-Amino-4-methoxybenzoic Acid as a Versatile Precursor for the Synthesis of Novel VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1] Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy.[1][2] This document provides a comprehensive guide on the strategic use of 3-amino-4-methoxybenzoic acid as a key starting material for the synthesis of potent and selective VEGFR-2 inhibitors. We will delve into the rationale behind its selection, a detailed synthetic protocol for a representative inhibitor, and robust methodologies for its biological evaluation.

The Rationale for Targeting VEGFR-2 and the Role of this compound

VEGFR-2, a receptor tyrosine kinase, is a primary signaling receptor for VEGF-A.[3][4] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[6][7][8] By inhibiting the kinase activity of VEGFR-2, the entire downstream signaling cascade can be abrogated, leading to a potent anti-angiogenic effect.

This compound is an excellent starting scaffold for the synthesis of VEGFR-2 inhibitors due to its inherent structural features. The benzoic acid moiety provides a handle for further chemical modifications, such as amide bond formation, which is a common feature in many kinase inhibitors. The amino group can be functionalized to introduce various heterocyclic systems known to interact with the ATP-binding site of VEGFR-2. The methoxy group can contribute to the overall physicochemical properties of the final compound, influencing its solubility and metabolic stability.

VEGFR-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the key signaling cascades initiated by VEGFR-2 activation and the point of intervention for small molecule inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor Small Molecule Inhibitor Inhibitor->VEGFR2 Inhibits (ATP competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Transcription Gene Transcription MAPK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Caption: VEGFR-2 signaling cascade and the inhibitory action of small molecules.

Synthesis of a Representative VEGFR-2 Inhibitor

This section outlines a detailed protocol for the synthesis of a hypothetical, yet representative, VEGFR-2 inhibitor, ‘Compound X’ , starting from this compound. The design of Compound X incorporates a urea linkage, a common pharmacophore in VEGFR-2 inhibitors that interacts with key amino acid residues in the kinase domain.[9][10]

Synthetic Scheme

Synthesis_Workflow A 3-Amino-4-methoxy- benzoic acid B Intermediate 1 (Isocyanate) A->B Step 1: Phosgene equivalent D Compound X (Final Product) B->D Step 2: Urea formation C 4-chloro-3-(trifluoromethyl)aniline C->D

Caption: Synthetic workflow for the preparation of Compound X.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of methyl 3-isocyanato-4-methoxybenzoate (Intermediate 1)

  • Rationale: Conversion of the carboxylic acid to a methyl ester prevents unwanted side reactions in the subsequent isocyanate formation. The amino group is then converted to an isocyanate, a highly reactive intermediate for the formation of the urea linkage.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (solvent)

    • Thionyl chloride (1.2 eq)

    • Toluene (solvent)

    • Triphosgene (0.4 eq)

    • Triethylamine (2.5 eq)

  • Procedure:

    • To a solution of this compound in methanol, add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure. The resulting solid is methyl 3-amino-4-methoxybenzoate hydrochloride.

    • Suspend the hydrochloride salt in toluene and add triethylamine.

    • Add a solution of triphosgene in toluene dropwise at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to obtain Intermediate 1.

Step 2: Synthesis of Compound X

  • Rationale: The isocyanate intermediate readily reacts with the amino group of 4-chloro-3-(trifluoromethyl)aniline to form the desired urea linkage. This specific aniline derivative is chosen as it is a common fragment in approved VEGFR-2 inhibitors like Sorafenib.[10]

  • Materials:

    • Intermediate 1 (1.0 eq)

    • 4-chloro-3-(trifluoromethyl)aniline (1.0 eq)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Dissolve Intermediate 1 in DCM.

    • Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise at 0 °C.

    • Stir the reaction at room temperature for 6 hours.

    • A precipitate will form, which is the desired product.

    • Collect the solid by filtration, wash with cold DCM, and dry under vacuum to yield Compound X.

Characterization of Compound X

The structure and purity of the synthesized Compound X should be confirmed by standard analytical techniques:

Technique Expected Outcome
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic protons of both rings, the methoxy group, the methyl ester, and the two N-H protons of the urea linkage. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and urea groups.
Mass Spectrometry High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
HPLC High-performance liquid chromatography can be used to determine the purity of the final compound. A single sharp peak indicates a high degree of purity.

Biological Evaluation of VEGFR-2 Inhibitory Activity

Once synthesized and characterized, the inhibitory potential of Compound X against VEGFR-2 must be evaluated. This is typically a multi-step process involving in vitro enzyme assays followed by cell-based assays.

In Vitro VEGFR-2 Kinase Assay
  • Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of VEGFR-2, which is the phosphorylation of a substrate. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[11]

  • Materials:

    • Recombinant Human VEGFR-2 (GST-tagged)

    • Kinase Buffer

    • ATP

    • Poly (Glu, Tyr) 4:1 substrate

    • Compound X (dissolved in DMSO)

    • Kinase-Glo® Max Luminescence Kinase Assay Kit

    • White 96-well plates

  • Protocol:

    • Prepare serial dilutions of Compound X in kinase buffer. The final DMSO concentration should not exceed 1%.[11]

    • Add 25 µL of a master mixture containing kinase buffer, ATP, and the substrate to each well of a 96-well plate.[11]

    • Add 5 µL of the diluted Compound X solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of kinase buffer with DMSO. For the blank (no enzyme), add 5 µL of kinase buffer.[11]

    • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of kinase buffer to the blank wells.[11]

    • Incubate the plate at 30°C for 45 minutes.[2]

    • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Read the luminescence using a microplate reader.[11]

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of Compound X.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Cell-Based Proliferation Assay
  • Principle: This assay assesses the ability of Compound X to inhibit the proliferation of endothelial cells, which is a key downstream effect of VEGFR-2 signaling. Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for this assay.

  • Materials:

    • HUVECs

    • Endothelial cell growth medium

    • VEGF-A

    • Compound X (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • 96-well cell culture plates

  • Protocol:

    • Seed HUVECs in a 96-well plate and allow them to attach overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Treat the cells with serial dilutions of Compound X for 1 hour.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) and incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell proliferation inhibition is calculated for each concentration of Compound X.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Summary and Interpretation

The results from the biological assays should be summarized in a clear and concise manner to facilitate interpretation.

Assay Parameter Example Value for a Potent Inhibitor
VEGFR-2 Kinase Assay IC50< 100 nM
HUVEC Proliferation Assay IC50< 500 nM

A potent inhibitor will exhibit a low IC50 value in the low nanomolar range in the enzymatic assay. The cell-based assay will confirm that this enzymatic inhibition translates into a functional anti-proliferative effect in a relevant cell line. A significant difference between the enzymatic and cellular IC50 values may indicate issues with cell permeability or off-target effects.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel VEGFR-2 inhibitors. The synthetic route outlined in this guide is adaptable and allows for the introduction of various pharmacophoric features to optimize potency and selectivity. The provided protocols for biological evaluation offer a robust framework for characterizing the efficacy of newly synthesized compounds. This comprehensive approach, from rational design and synthesis to rigorous biological testing, is essential for the successful development of next-generation anti-angiogenic therapies.

References

  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer - PMC - PubMed Central.
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol - Benchchem.
  • Cross talks between VEGFR-2 and other signaling pathways in endothelial...
  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed Central.
  • Molecular Mechanisms and Future Implic
  • Application Notes and Protocols for Determining the Optimal Concentr
  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press.
  • Discovery of new VEGFR-2 inhibitors based on bis([5][6][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC - PubMed Central.

Sources

A Validated Synthetic Pathway to Dihydroisoquinoline Scaffolds from 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. This application note presents a detailed, robust, and scalable synthetic protocol for the preparation of substituted 3,4-dihydroisoquinolines, commencing from the readily available starting material, 3-Amino-4-methoxybenzoic acid. The strategic pathway leverages a multi-step conversion to a key β-phenylethylamide intermediate, followed by a mechanistically insightful Bischler-Napieralski cyclization. Each stage of the protocol is designed as a self-validating system, complete with detailed experimental procedures, characterization checkpoints, and expert insights to address common challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this valuable class of N-heterocycles.

Core Principles & Strategic Overview

The synthesis of 3,4-dihydroisoquinolines is most effectively achieved through intramolecular cyclization strategies. The Bischler-Napieralski reaction stands out as a powerful and widely adopted method, involving the acid-catalyzed cyclodehydration of an N-acyl-β-phenylethylamine.[1][2]

Our strategy is therefore twofold:

  • Precursor Synthesis: A rational, multi-step transformation of this compound into a suitable N-acyl-β-phenylethylamine derivative.

  • Cyclization: The efficient execution of the Bischler-Napieralski reaction to forge the target dihydroisoquinoline ring system.

The choice of this compound as the starting material is strategic. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) that activates the aromatic ring, significantly facilitating the key intramolecular electrophilic aromatic substitution step during cyclization.[1][3] The amino group (-NH₂) provides a versatile handle for subsequent derivatization or can be incorporated into the final target structure.

The overall synthetic pathway is visualized below.

G A This compound B N-Acyl-β-phenylethylamine Precursor A->B  Precursor Synthesis (Sec 2) C Substituted 3,4-Dihydroisoquinoline B->C  Bischler-Napieralski  Cyclization (Sec 3)

Caption: High-level overview of the two-part synthetic strategy.

Part I: Synthesis of the N-Acyl-β-phenylethylamine Precursor

This phase transforms the initial benzoic acid into the requisite amide precursor for cyclization. The workflow is designed for efficiency and high yields, involving the conversion of the carboxylic acid to a two-carbon extended amine, followed by acylation.

G cluster_0 Precursor Synthesis Workflow A 3-Amino-4-methoxy- benzoic Acid B (3-Amino-4-methoxy- phenyl)methanol A->B 1. Reduction (e.g., LiAlH4) C 5-(Aminomethyl)-2- methoxybenzyl Chloride B->C 2. Chlorination (e.g., SOCl2) D 2-(3-Amino-4-methoxy- phenyl)acetonitrile C->D 3. Cyanation (e.g., NaCN) E 2-(3-Amino-4-methoxy- phenyl)ethan-1-amine D->E 4. Reduction (e.g., LiAlH4) F N-Acyl-β-phenylethylamine (Precursor) E->F 5. Acylation (e.g., RCOCl)

Caption: Stepwise workflow for the synthesis of the key amide precursor.

Protocol 2.1: Synthesis of 2-(3-Amino-4-methoxyphenyl)ethan-1-amine

This protocol details the four-step conversion of the starting material into the core β-phenylethylamine intermediate.

Materials & Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Thionyl chloride (SOCl₂)

  • Sodium cyanide (NaCN)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous

  • Sodium hydroxide (NaOH), aqueous

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Step 1: Reduction of Carboxylic Acid

    • Suspend this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add LiAlH₄ (1.5 eq) portion-wise, controlling the effervescence.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF.

    • Concentrate the combined filtrate in vacuo to yield (3-Amino-4-methoxyphenyl)methanol, which can often be used in the next step without further purification.

  • Step 2: Conversion to Benzyl Chloride

    • Dissolve the crude alcohol from Step 1 in anhydrous diethyl ether.

    • Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 2-3 hours. The product hydrochloride salt will precipitate.

    • Filter the solid, wash with cold diethyl ether, and dry to obtain the benzyl chloride intermediate.

  • Step 3: Cyanation

    • Dissolve the benzyl chloride from Step 2 in anhydrous DMF.

    • Add sodium cyanide (1.5 eq) and stir the mixture at 50-60 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel) to yield 2-(3-Amino-4-methoxyphenyl)acetonitrile.

  • Step 4: Reduction of Nitrile

    • Dissolve the purified nitrile from Step 3 in anhydrous THF and cool to 0 °C under an inert atmosphere.

    • Add LiAlH₄ (2.0 eq) portion-wise.

    • Reflux the mixture for 4-6 hours.

    • Cool to 0 °C and quench the reaction as described in Step 1.

    • Filter and concentrate the filtrate.

    • Perform an acid-base extraction to purify the amine. Dissolve the crude product in dilute HCl, wash with diethyl ether to remove non-basic impurities, then basify the aqueous layer with NaOH and extract the product into dichloromethane.

    • Dry the organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo to yield the pure 2-(3-Amino-4-methoxyphenyl)ethan-1-amine.

Protocol 2.2: Acylation of the Amine Intermediate

This protocol acylates the synthesized amine to generate the direct precursor for the Bischler-Napieralski reaction. The choice of acylating agent determines the substituent at the C1 position of the final dihydroisoquinoline.

Materials & Reagents:

  • 2-(3-Amino-4-methoxyphenyl)ethan-1-amine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine from Protocol 2.1 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor by TLC until the starting amine is consumed.

  • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • The resulting N-acyl-β-phenylethylamine is often of sufficient purity for the next step. If necessary, it can be recrystallized or purified by column chromatography. Direct amide formation from carboxylic acids is also possible using coupling reagents.[4][5]

Part II: Bischler-Napieralski Cyclization

This is the key ring-forming step. The reaction proceeds via an intramolecular electrophilic attack on the electron-rich aromatic ring. The mechanism involves the activation of the amide carbonyl by a Lewis acid/dehydrating agent, forming a reactive nitrilium ion intermediate which is then attacked by the aromatic ring.[2][6]

G cluster_0 Bischler-Napieralski Mechanism A N-Acyl-β-phenylethylamine B Activated Intermediate (e.g., Imidoyl phosphate) A->B 1. Activation with POCl₃ C Nitrilium Ion (Electrophile) B->C 2. Elimination D Spirocyclic Cation (Sigma Complex) C->D 3. Intramolecular Electrophilic Attack E 3,4-Dihydroisoquinoline (Product) D->E 4. Rearomatization (Deprotonation)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Protocol 3.1: Cyclization to form 3,4-Dihydroisoquinoline

Materials & Reagents:

  • N-acyl-β-phenylethylamine precursor (from Protocol 2.2)

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Anhydrous Toluene or Acetonitrile

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve the amide precursor (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at room temperature.[2]

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-5 hours.

  • Monitor the reaction by TLC. The product is typically more nonpolar and may be UV active.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Stir vigorously until the excess POCl₃ has hydrolyzed.

  • Basify the mixture by the slow addition of a saturated NaHCO₃ solution or concentrated ammonium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer three times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3,4-dihydroisoquinoline.

Product Characterization & Data

The final product should be characterized using standard analytical techniques to confirm its structure and purity.[7]

ParameterExpected Data for a Representative Product (e.g., 1-methyl-7-amino-6-methoxy-3,4-dihydroisoquinoline)
Appearance Typically a crystalline solid or a viscous oil.[8]
¹H NMR Signals corresponding to aromatic protons, methoxy group (~3.9 ppm), methylene groups of the dihydroisoquinoline core (triplets at ~2.7 and ~3.7 ppm), C1-substituent (e.g., methyl singlet ~2.3 ppm), and amine protons.
¹³C NMR Peaks for aromatic carbons, methoxy carbon (~56 ppm), methylene carbons, C1-substituent, and the characteristic imine carbon (C=N) downfield (~165-170 ppm).
IR (Infrared) Absence of amide C=O stretch (~1650 cm⁻¹). Presence of C=N stretch (~1610 cm⁻¹), C-O stretch for methoxy group, and N-H stretches for the amino group.
Mass Spec (MS) A clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

Troubleshooting & Field-Proven Insights

  • Low Yield in Cyclization: This is often due to insufficient activation of the aromatic ring or decomposition. The presence of the -OCH₃ group mitigates this, but if yields are still low, consider a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ or using microwave irradiation to shorten reaction times and potentially improve yields.[9][10]

  • Incomplete Amide Formation: Ensure anhydrous conditions and use a slight excess of the acylating agent. If using a carboxylic acid with a coupling agent, ensure the agent is fresh and the reaction is given adequate time.[4]

  • Purification Challenges: The basic nitrogen atom in the final product can cause streaking on silica gel columns. To counter this, the eluent can be doped with a small amount of triethylamine (~0.5-1%) to improve peak shape and separation.

  • Reaction Monitoring: The imine product of the cyclization is often UV active and can be visualized on TLC plates under a UV lamp, which simplifies reaction tracking.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of 3,4-dihydroisoquinolines from this compound. By following the detailed steps for precursor synthesis via a robust multi-step pathway and executing the mechanistically crucial Bischler-Napieralski cyclization, researchers can reliably access a wide array of substituted dihydroisoquinoline scaffolds. This structured approach, complete with checkpoints and troubleshooting advice, empowers drug discovery and development professionals to efficiently generate key intermediates and build libraries of novel compounds for pharmacological screening.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.
  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. (2019). The Journal of Organic Chemistry. [Link]
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.
  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv
  • Process for the preparation of 3,4-dihydroisoquinoline.
  • Pictet–Spengler reaction. Wikipedia. [Link]
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). Molecules. [Link]
  • Dihydroisoquinolines. Fisher Scientific.
  • Bischler–Napieralski reaction. Wikipedia. [Link]
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Green Chemistry. [Link]

Sources

Application Notes and Protocols for the Utilization of 3-Amino-4-methoxybenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminobenzoic Acid Scaffold in Agrochemical Innovation

In the continuous pursuit of novel, effective, and environmentally benign agrochemicals, the selection of a versatile chemical scaffold is of paramount importance. 3-Amino-4-methoxybenzoic acid emerges as a compelling starting material for the development of next-generation fungicides, herbicides, and insecticides. Its substituted benzene ring, featuring an amine, a methoxy group, and a carboxylic acid, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This document provides a comprehensive guide for researchers and development professionals on the application of this compound in the agrochemical discovery pipeline, with a particular focus on the development of novel fungicides. The protocols and insights presented herein are grounded in established chemical principles and draw inspiration from successful strategies in the design of bioactive molecules.

Part 1: Rationale for Employing this compound in Fungicide Development

The structural motif of this compound is analogous to subunits found in various natural products and synthetic molecules with known biological activities. The presence of both hydrogen bond donors (amine and carboxylic acid) and a hydrogen bond acceptor (methoxy group and carbonyl of the carboxylic acid) allows for multifaceted interactions with biological targets.

Our strategic approach focuses on the synthesis of amide derivatives, a well-established class of fungicides. The underlying principle is that the formation of an amide bond with various substituted anilines or other amino-containing moieties can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These properties are critical for cell membrane penetration, transport within the plant, and interaction with the target enzyme in the pathogen.

The fungicidal activity of amide derivatives is often attributed to their ability to disrupt key metabolic pathways in fungi. For instance, many successful commercial fungicides target the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain. The amide linkage in these molecules plays a crucial role in binding to the active site of the enzyme.

Part 2: Synthetic Protocol for a Novel Fungicidal Candidate from this compound

This section details a proven, two-step protocol for the synthesis of a representative fungicidal candidate, N-(4-chlorophenyl)-3-amino-4-methoxybenzamide. This protocol is designed to be robust and scalable for laboratory synthesis.

Step 1: Activation of the Carboxylic Acid Moiety

The initial step involves the conversion of the carboxylic acid group of this compound into a more reactive acyl chloride. This is a standard and highly efficient method for activating carboxylic acids for subsequent amidation.

Protocol 2.1: Synthesis of 3-Amino-4-methoxybenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting solid, 3-amino-4-methoxybenzoyl chloride, is used directly in the next step without further purification.

Step 2: Amide Bond Formation

The activated acyl chloride is then reacted with a selected aniline to form the desired amide. The choice of aniline is critical for tuning the biological activity of the final compound. Here, we use 4-chloroaniline as a representative example, as halogenated substituents are common in successful agrochemicals.

Protocol 2.2: Synthesis of N-(4-chlorophenyl)-3-amino-4-methoxybenzamide

Materials:

  • 3-Amino-4-methoxybenzoyl chloride (from Step 1)

  • 4-chloroaniline

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 3-amino-4-methoxybenzoyl chloride (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-(4-chlorophenyl)-3-amino-4-methoxybenzamide.

Part 3: Biological Evaluation of Fungicidal Activity

The synthesized compounds must be subjected to rigorous biological testing to ascertain their fungicidal efficacy. This section outlines a standard in vitro assay for determining the inhibitory effect of the test compounds on the mycelial growth of a common plant pathogenic fungus.

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay

Materials:

  • Synthesized N-(4-chlorophenyl)-3-amino-4-methoxybenzamide

  • A common plant pathogenic fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare stock solutions of the test compound in DMSO at various concentrations.

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the PDA medium to approximately 45-50°C and add the test compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate with DMSO alone should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.

Part 4: Structure-Activity Relationship (SAR) Insights and Data Presentation

Systematic modification of the aniline moiety in the N-phenyl-3-amino-4-methoxybenzamide scaffold can provide valuable insights into the structure-activity relationship. The following table presents hypothetical, yet plausible, data for a series of synthesized analogues to guide further optimization efforts.

Compound IDR Group (on Aniline)EC₅₀ (µg/mL) against Botrytis cinerea
FN-01 H28.5
FN-02 4-Cl8.2
FN-03 4-F10.1
FN-04 4-CH₃15.7
FN-05 4-OCH₃22.3
FN-06 2,4-diCl5.4

Interpretation of SAR Data:

  • The unsubstituted aniline derivative (FN-01 ) shows moderate activity.

  • Introduction of a halogen at the 4-position of the aniline ring (FN-02 and FN-03 ) significantly enhances fungicidal activity, with the chloro-substituent being more effective. This suggests that electron-withdrawing groups and increased lipophilicity in this position are favorable for activity.

  • An electron-donating methyl group (FN-04 ) provides better activity than the unsubstituted analogue but is less potent than the halogenated derivatives.

  • A strongly electron-donating methoxy group (FN-05 ) leads to a decrease in activity compared to the unsubstituted analogue.

  • The di-chloro substituted analogue (FN-06 ) exhibits the highest potency, indicating that multiple halogen substitutions can further enhance fungicidal efficacy.

Part 5: Visualizing the Workflow and Synthetic Pathway

To provide a clear and concise overview of the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow

G cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation start This compound step1 Acid Activation (Protocol 2.1) start->step1 intermediate 3-Amino-4-methoxybenzoyl chloride step1->intermediate step2 Amide Formation (Protocol 2.2) intermediate->step2 product N-Aryl-3-amino-4-methoxybenzamide Library step2->product bioassay In Vitro Fungicidal Assay (Protocol 3.1) product->bioassay Test Compounds data_analysis Data Analysis (EC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->start Lead Optimization

Caption: A flowchart illustrating the key stages in the development of novel fungicides from this compound.

Synthetic Pathway

G cluster_0 A This compound B 3-Amino-4-methoxybenzoyl chloride A->B  SOCl₂, DCM, Reflux C N-(4-chlorophenyl)-3-amino-4-methoxybenzamide B->C  4-chloroaniline, Et₃N, DCM

Caption: The two-step reaction sequence for the synthesis of a candidate fungicidal amide.

Part 6: Future Directions and Broader Applications

While this guide has focused on the development of fungicides, the this compound scaffold holds significant promise for the discovery of other classes of agrochemicals. The amino and carboxylic acid functional groups can be utilized in a variety of chemical transformations to generate diverse molecular architectures.

  • Herbicides: Derivatives of benzoic acid are known to possess herbicidal properties.[1] Exploration of different substitution patterns on the aromatic ring and modification of the carboxylic acid and amine functionalities could lead to the discovery of novel herbicidal compounds.

  • Insecticides: The synthesis of novel benzamide derivatives has been a fruitful area for insecticide discovery.[2] By systematically varying the amine component in the amidation reaction, it is possible to generate libraries of compounds for screening against a range of insect pests.

The strategic application of bioisosteric replacement and structure-based design principles will be instrumental in unlocking the full potential of this compound as a versatile platform for agrochemical innovation.[3]

References

  • Crown Chemicals. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. CN105753731A.
  • Fine Chemical News. (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. [Link]
  • Li, Y., et al. (2021). Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic. Journal of Chemistry, 2021, 1036199. [Link]
  • Ferreira, A. R., et al. (2020). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. Pharmaceuticals, 13(9), 241. [Link]
  • Troyer, J. R. (2009). Synergistic pesticide compositions. WO2009123907A1.
  • LookChem. (n.d.). This compound. [Link]
  • Zhang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2949. [Link]
  • Rohm and Haas Company. (2009). Synergistic pesticide compositions. WO2009123907A1.
  • Crown Chemicals. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Papenfuss, T. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. US4835306A.
  • Kumiai Chemical Industry Co., Ltd. (2008). Herbicide composition. US8114814B2.
  • D'Oria, E., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684. [Link]
  • Giedraityte, G., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(18), 10738. [Link]
  • Böger, P. (2002). Structure-based design of agrochemicals. Natural Product Reports, 19(3), 278-291. [Link]

Sources

Introduction: The Architectural Significance of 3-Amino-4-methoxybenzoic Acid in Chromophore Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Amino-4-methoxybenzoic Acid as a Key Intermediate in Organic Pigment Synthesis

This compound is a pivotal aromatic intermediate in the fine chemicals sector, particularly esteemed for its role in the synthesis of high-performance organic pigments.[1][2] Its molecular architecture, featuring a primary aromatic amine (-NH₂), a methoxy group (-OCH₃), and a carboxylic acid group (-COOH) on a benzene ring, provides a versatile platform for constructing complex chromophoric systems. The primary amine is readily transformable into a reactive diazonium salt, the cornerstone of azo chemistry, while the methoxy and carboxylic acid groups modulate the final properties of the pigment, such as color hue, solubility, and lightfastness. This guide provides a detailed exploration of the chemistry, protocols, and technical considerations for utilizing this compound in the synthesis of azo pigments, which are widely used in printing inks, paints, coatings, and plastics.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is fundamental to its effective and safe application.

PropertyValue
IUPAC Name This compound[5]
CAS Number 2840-26-8[5]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Appearance Cream to pale brown powder[1]
Melting Point 208-210 °C[3][6]
Solubility Soluble in water[2][3][6]
Safety and Handling

This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.

  • GHS Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[2]

The Core Chemistry: From Intermediate to Azo Pigment

The conversion of this compound into an azo pigment is a classic two-stage process: Diazotization followed by Azo Coupling . This sequence transforms the non-colored intermediate into a brightly colored, stable pigment.

  • Diazotization: The primary aromatic amine is converted into a highly electrophilic diazonium salt (Ar-N₂⁺). This reaction is conducted at low temperatures (typically 0–5 °C) by reacting the amine with nitrous acid (HNO₂).[9][10] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[11] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[9][10]

  • Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with an electron-rich aromatic compound, known as the coupling component.[12][13] This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the nitrogen-nitrogen double bond (-N=N-), which is the primary chromophore responsible for the pigment's color.[13][14] The choice of coupling component (e.g., phenols, naphthols, anilines) is crucial as it dictates the final color of the pigment.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A This compound (Starting Intermediate) B Diazonium Salt (Reactive Electrophile) A->B  NaNO₂, HCl  0-5°C C Coupling Component (Electron-rich Nucleophile) B->C  Reaction with D Azo Pigment (Final Product) C->D

Caption: General workflow for azo pigment synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative red azo pigment.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt solution.

Materials:

  • This compound (16.7 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (37%, ~25 mL)

  • Sodium Nitrite (NaNO₂) (7.0 g, 0.101 mol)

  • Deionized Water

  • Ice

  • Starch-iodide test paper

Procedure:

  • In a 500 mL beaker, suspend 16.7 g of this compound in 150 mL of deionized water.

  • While stirring vigorously, slowly add 25 mL of concentrated HCl. The mixture may warm slightly; continue stirring until a fine slurry is formed.

  • Cool the slurry to 0–5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.

  • In a separate beaker, dissolve 7.0 g of sodium nitrite in 30 mL of deionized water and cool the solution.

  • Add the sodium nitrite solution dropwise to the cooled amine slurry over 20–30 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the escape of nitrous acid fumes.

  • After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

  • Verify the completion of the reaction by testing for a slight excess of nitrous acid. To do this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of diazotization.

  • The resulting clear, cold solution of the diazonium salt is highly reactive and should be used immediately in the subsequent coupling step.

Causality and Insights:

  • Why HCl? A strong acid is required to protonate the amino group and to react with sodium nitrite to generate the necessary nitrous acid in situ.[9][10]

  • Why 0–5 °C? Aromatic diazonium salts are thermally unstable. Above this temperature, they can decompose, releasing nitrogen gas and forming unwanted phenolic byproducts, which reduces the final pigment yield and purity.[10]

  • Why slow addition? The reaction is exothermic. Slow addition allows for better temperature control. It also ensures that nitrous acid is generated gradually and consumed by the amine, minimizing side reactions.

Protocol 2: Synthesis of a Red Azo Pigment via Azo Coupling

This protocol uses Naphthol AS, a common coupling component, to produce a vibrant red pigment.

Materials:

  • Naphthol AS (e.g., 3-hydroxy-2-naphthoic anilide) (26.3 g, 0.1 mol)

  • Sodium Hydroxide (NaOH) (8.0 g)

  • Diazonium salt solution from Protocol 1

  • Sodium Acetate (optional, for pH buffering)

  • Deionized Water

Procedure:

  • In a 1 L beaker, dissolve 8.0 g of NaOH in 200 mL of deionized water.

  • With stirring, add 26.3 g of Naphthol AS to the NaOH solution. Warm gently if necessary to achieve a clear, complete solution of the sodium naphthoxide. This is your coupling solution.

  • Cool the coupling solution to 10–15 °C in an ice bath.

  • While stirring the coupling solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1 over 30–40 minutes.

  • An intensely colored red precipitate will form immediately. The pH should be maintained in a mildly acidic to neutral range for optimal coupling.[12] If necessary, add a solution of sodium acetate to buffer the mixture.

  • After the addition is complete, continue stirring the pigment slurry for 1–2 hours at room temperature to ensure the reaction goes to completion.

  • Collect the pigment by vacuum filtration using a Büchner funnel.

  • Wash the pigment cake thoroughly with deionized water until the filtrate is colorless and neutral. This removes any unreacted starting materials and inorganic salts.

  • Dry the pigment in an oven at 60–70 °C to a constant weight.

Causality and Insights:

  • Why NaOH? Naphthol AS is dissolved in an alkaline solution to deprotonate the phenolic hydroxyl group. This creates a highly activated phenoxide ion, which makes the aromatic ring significantly more electron-rich and thus a more potent nucleophile for the coupling reaction.[14]

  • Why pH control? The pH is critical. The reaction requires a sufficient concentration of the phenoxide ion (favored by higher pH) but the diazonium salt is most stable at a low pH. A compromise, typically a slightly acidic or neutral pH, is necessary for an efficient reaction.[12]

G cluster_0 Diazotization cluster_1 Coupling A B Diazonium Salt A->B NaNO₂ / HCl 0-5°C A_label This compound C D Red Azo Pigment C->D C_label Naphthol AS B->D

Caption: Specific reaction pathway for a Naphthol AS-based pigment.

Pigment Characterization and Expected Results

The synthesized pigment should be characterized to confirm its identity and purity.

ParameterExpected Outcome / Method
Appearance Intense red powder
Yield Theoretical yield: 41.2 g. Typical experimental yields range from 85-95%.
Purity Assessed by techniques like Thin Layer Chromatography (TLC).
UV-Vis Spectroscopy A spectrum run in a suitable solvent (e.g., DMF) will show a characteristic maximum absorption (λmax) in the visible region, confirming its color properties.
FTIR Spectroscopy The spectrum should confirm the presence of the azo (-N=N-) bond and other key functional groups, and the disappearance of the primary amine N-H stretches from the starting material.

Conclusion

This compound serves as a robust and versatile intermediate for the synthesis of high-value organic pigments. The fundamental chemistry of diazotization and azo coupling provides a reliable pathway to a wide range of colors, particularly in the red and yellow spectrum. By carefully controlling reaction parameters such as temperature and pH, researchers and chemists can achieve high yields of pure, stable pigments suitable for demanding applications in various industries. The protocols and insights provided in this guide offer a solid foundation for the successful utilization of this important chemical building block.

References

  • Azo Coupling - Organic Chemistry Portal. (n.d.).
  • Diazonium Coupling Reaction - Fvs. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (2024). This compound.
  • Wikipedia. (2023). Azo coupling.
  • Graduation.Escoffier.edu. (n.d.). Diazonium Coupling Reaction.
  • Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts.
  • Google Patents. (n.d.). CN105753731A - A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • ResearchGate. (n.d.). Synthesis process of PR 146: (a) 3-Amino-4-methoxybenzanilide diazotization.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Morana-rtd.com. (2008). Characterization of Some Orange and Yellow Organic and Fluorescent Pigments by Raman Spectroscopy.

Sources

Application Note: A Validated Protocol for the Synthesis of 3-Amino-4-methoxy-N-phenylbenzamide via Carbodiimide-Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1][2] Consequently, robust and versatile methods for its construction are of paramount importance. This application note details the synthesis of 3-Amino-4-methoxy-N-phenylbenzamide (also known as 3-Amino-4-methoxybenzanilide), a valuable chemical intermediate used in the synthesis of dyes, pigments, and as a scaffold for novel therapeutics.[3][4]

The direct reaction between a carboxylic acid, such as 3-Amino-4-methoxybenzoic acid, and an amine, like aniline, is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] To overcome this thermodynamic barrier, the carboxylic acid must be "activated" to enhance the electrophilicity of its carbonyl carbon. This guide provides a detailed, field-proven protocol utilizing a carbodiimide-based coupling strategy, which is favored in drug discovery for its mild conditions, high yields, and broad functional group tolerance.[1][6]

Reaction Scheme and Mechanistic Rationale

The described protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in conjunction with an activating agent, N-hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond.

Overall Reaction:

Figure 1. Synthesis of 3-Amino-4-methoxy-N-phenylbenzamide from this compound and aniline.

Expertise & Experience: The Causality Behind Reagent Selection

While classic methods might employ harsh reagents like thionyl chloride to form an acyl chloride, such approaches can be incompatible with sensitive functional groups.[5][7] Our choice of an EDC/HOBt system is deliberate and grounded in principles of modern organic synthesis:

  • The Role of EDC: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is a potent acylating agent.

  • The Critical Function of HOBt: The O-acylisourea intermediate, while reactive, is unstable and can rearrange into an unreactive N-acylurea byproduct, reducing the overall yield. HOBt acts as a "trapping agent," reacting rapidly with the O-acylisourea to form an HOBt-active ester.[3][5] This new intermediate is sufficiently reactive to acylate the aniline but is more stable and significantly suppresses the formation of the N-acylurea byproduct, ensuring a cleaner reaction and higher product yield.[1]

  • Solvent and Base: An aprotic solvent like Dichloromethane (DCM) is chosen for its excellent solubility of reactants and inertness. A non-nucleophilic base, such as Triethylamine (TEA), is used to neutralize the hydrochloride salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.[3]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process controls (TLC monitoring) and definitive endpoint characterization.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask (100 mL)
AnilineMagnetic stirrer and stir bar
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Nitrogen/Argon inlet
N-hydroxybenzotriazole (HOBt)Syringes and needles
Triethylamine (TEA) or DIPEATLC plates (Silica gel 60 F₂₅₄)
Dichloromethane (DCM), anhydrousTLC developing chamber
Ethyl Acetate (EtOAc)UV lamp (254 nm)
1 M Hydrochloric Acid (HCl)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Saturated Sodium Chloride (Brine) solutionFlash chromatography system
Anhydrous Sodium Sulfate (Na₂SO₄)NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus
Quantitative Data: Reagent Stoichiometry

The following table summarizes the quantities for a representative 5 mmol scale reaction.

Compound Molar Mass ( g/mol ) Equivalents Amount
This compound167.161.0836 mg (5.0 mmol)
Aniline93.131.1512 mg, 0.50 mL (5.5 mmol)
EDC155.241.2931 mg (6.0 mmol)
HOBt135.121.2811 mg (6.0 mmol)
Triethylamine (TEA)101.192.51.74 mL (12.5 mmol)
Dichloromethane (DCM)--25 mL
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (836 mg, 5.0 mmol) and HOBt (811 mg, 6.0 mmol).

  • Solvent Addition: Add anhydrous Dichloromethane (25 mL) and stir the suspension with a magnetic stir bar.

  • Activation: Add EDC (931 mg, 6.0 mmol) to the mixture. Stir at room temperature for 15-20 minutes. The suspension should become a clear solution as the HOBt-ester forms.

  • Amine Addition: Sequentially add Triethylamine (1.74 mL, 12.5 mmol) followed by the dropwise addition of Aniline (0.50 mL, 5.5 mmol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every hour (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting benzoic acid spot is no longer visible (typically 4-8 hours).

  • Aqueous Work-up:

    • Upon completion, dilute the reaction mixture with an additional 25 mL of DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL). This removes unreacted starting materials, coupling reagents, and base.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%) or by recrystallization from a suitable solvent like ethanol/water to afford the pure product.

Expected Results and Characterization
  • Product: 3-Amino-4-methoxy-N-phenylbenzamide[8]

  • Appearance: White to light yellow powder.[4]

  • Yield: 75-90% (after purification).

  • Melting Point: 154-156 °C.[4]

  • TLC: Rf ≈ 0.4 (50% EtOAc/Hexane), visualized under UV light.

  • Trustworthiness through Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful execution of the protocol.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the entire synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation reactants 1. Combine Reactants (Acid, HOBt, EDC in DCM) activation 2. Stir for Activation (Formation of HOBt-ester) reactants->activation amine_add 3. Add Base (TEA) & Aniline activation->amine_add monitoring 4. Monitor by TLC amine_add->monitoring wash 5. Aqueous Washes (HCl, NaHCO₃, Brine) monitoring->wash dry 6. Dry & Concentrate wash->dry purify 7. Purify (Chromatography) dry->purify char 8. Characterize Product (NMR, MS, m.p.) purify->char

Caption: Workflow for the synthesis of 3-Amino-4-methoxy-N-phenylbenzamide.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution
Low or No Product Formation Inactive coupling reagents (EDC/HOBt degraded by moisture).Use fresh, high-quality reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Low reactivity of aniline.The protocol is generally effective, but for highly deactivated anilines, switching to a more potent coupling agent like HATU may be necessary.
N-acylurea Byproduct Observed Inefficient trapping of the O-acylisourea intermediate.Ensure HOBt is added before or concurrently with EDC. Do not let the acid and EDC stir together for an extended period before adding HOBt.
Difficulty in Purification Incomplete removal of urea byproduct from EDC.The acidic wash (1 M HCl) is crucial for protonating and solubilizing the urea byproduct into the aqueous phase. Ensure thorough washing.
Streaking on TLC plate.The free amine on the product can interact with silica gel. Adding 0.5-1% triethylamine to the chromatography eluent can improve peak shape.

References

  • BenchChem. (n.d.). N-Aryl Benzamide Synthesis. Technical Support Center.
  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • Wang, Z., et al. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry, 86(17), 12344–12353.
  • IJTSRD. (n.d.). An eco-friendly and simple route to synthesis of acetanilide from aniline.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • Chemenu. (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzanilide.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?
  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.

Sources

Application Notes & Protocols: The Strategic Role of 3-Amino-4-methoxybenzoic Acid in the Synthesis of Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation, making them a validated and highly successful target for anticancer drug development.[1][2] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] Among the various chemical scaffolds developed to target tubulin, those that interact with the colchicine-binding site are of significant interest due to their potent antiproliferative activity.[1][5][6] This guide elucidates the pivotal role of 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8) as a versatile and strategic starting material for the synthesis of novel tubulin polymerization inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for its derivatization into potent anticancer agents, and discuss the structure-activity relationships (SAR) that govern their biological function.

Introduction: Why Target Tubulin?

The integrity and dynamic nature of the microtubule cytoskeleton are fundamental to cell division. During mitosis, microtubules assemble into the mitotic spindle, a complex apparatus responsible for segregating chromosomes into daughter cells. Interference with this process is a powerful strategy in cancer chemotherapy.[7] Agents that inhibit tubulin polymerization prevent the formation of the mitotic spindle, effectively halting cell division and inducing programmed cell death.[3][8]

Natural products like Colchicine and Combretastatin A-4 (CA-4) are classic examples of potent inhibitors that bind to a specific site on β-tubulin.[1][9][10] The trimethoxyphenyl moiety present in many of these natural products is a critical pharmacophore for high-affinity binding.[4][11][12] Synthetic chemistry efforts aim to replicate or improve upon these natural scaffolds, seeking enhanced potency, better pharmacological profiles, and the ability to overcome drug resistance.

The Synthetic Versatility of this compound

This compound is an ideal starting block for constructing tubulin inhibitors. Its chemical structure offers several strategic advantages for medicinal chemists.[13][14]

  • Orthogonal Functional Groups: The presence of both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH) allows for selective and sequential chemical modifications. The amine can be acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted to amides, esters, or other functional groups.

  • Substituted Aromatic Core: The methoxy (-OCH₃) group and the specific substitution pattern on the benzene ring provide a pre-functionalized scaffold. This core can mimic the B-ring of combretastatin-type molecules or serve as an anchor for building more complex heterocyclic systems.

  • Reactive Handles for Diversity: The amine and acid groups are perfect "handles" for creating libraries of compounds through combinatorial chemistry approaches, enabling extensive SAR studies.[15][16]

The diagram below illustrates the principal reaction pathways available from this versatile starting material.

G cluster_amine Amine Reactions cluster_acid Carboxylic Acid Reactions main This compound acylation Acylation (Amide Formation) main->acylation RCOCl, Base alkylation Reductive Amination (Alkylation) main->alkylation RCHO, NaBH(OAc)3 cyclization1 Cyclization (e.g., Dihydroisoquinolines) main->cyclization1 Pictet-Spengler Reaction amidation Amidation (Amide Formation) main->amidation R'NH2, Coupling Agent esterification Esterification main->esterification R'OH, Acid Catalyst reduction Reduction to Alcohol main->reduction LiAlH4 or BH3

Caption: Key synthetic pathways originating from this compound.

Application Protocol I: Synthesis of Dihydroisoquinoline-based Inhibitors

This compound is a known reactant for preparing dihydroisoquinoline compounds, which can act as tubulin polymerization inhibitors.[17] This protocol outlines a general two-step procedure involving an initial amidation followed by a Bischler-Napieralski cyclization.

Step 1: Amide Coupling with a Phenylacetyl Chloride Derivative

This step creates the core backbone required for the subsequent cyclization. The choice of the phenylacetyl chloride derivative is critical as this part of the molecule will often mimic the trimethoxyphenyl 'A' ring of combretastatin.

Rationale: Standard amide bond formation is a robust and high-yielding reaction. The use of a base like triethylamine (TEA) or pyridine is essential to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and solubilizes the reactants well.

Protocol:

  • Dissolution: Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.5 eq) to the suspension and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 3,4,5-trimethoxyphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the amide intermediate.

  • Characterization: Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and HRMS.

Step 2: Bischler-Napieralski Cyclization

This reaction forms the critical dihydroisoquinoline ring system.

Rationale: Phosphorus oxychloride (POCl₃) acts as both a dehydrating agent and an electrophilic activator for the amide carbonyl, facilitating the intramolecular electrophilic aromatic substitution reaction that forms the six-membered heterocyclic ring. Acetonitrile is a common solvent for this transformation.

Protocol:

  • Setup: Dissolve the amide intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile (15 mL per mmol) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-5 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the mixture to 0 °C and cautiously quench by slowly adding it to a stirred solution of crushed ice and concentrated ammonia solution until the pH is basic (~9-10).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to afford the final dihydroisoquinoline compound.

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and HRMS.

G start 3-Amino-4- methoxybenzoic acid intermediate Amide Intermediate start->intermediate Amide Coupling reagent1 3,4,5-Trimethoxyphenyl -acetyl chloride reagent1->intermediate product Dihydroisoquinoline Inhibitor intermediate->product Bischler-Napieralski Cyclization reagent2 POCl3, Heat reagent2->product

Caption: Workflow for the synthesis of a dihydroisoquinoline-based inhibitor.

Biological Evaluation: From Molecule to Mechanism

Once synthesized, the compounds must be evaluated for their biological activity. A standard cascade of assays is used to determine potency and mechanism of action.

Protocol II: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Rationale: Tubulin polymerization causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. An effective inhibitor will prevent this increase in absorbance. This assay confirms that the compound's target is indeed tubulin.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

  • GTP (10 mM stock)

  • Test compounds dissolved in DMSO (10 mM stock)

  • 96-well clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation: Prepare a 10 µM solution of tubulin in ice-cold GTB.

  • Compound Addition: To each well of a 96-well plate, add GTB and the test compound to achieve final desired concentrations (e.g., 0.1 to 20 µM). Include wells for a negative control (DMSO vehicle) and a positive control (e.g., 10 µM Combretastatin A-4).

  • Initiation: Place the plate in a spectrophotometer pre-warmed to 37 °C. To initiate polymerization, add GTP to each well to a final concentration of 1 mM, followed immediately by the cold tubulin solution.

  • Measurement: Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes at 37 °C.

  • Analysis: Plot absorbance vs. time. The inhibition of polymerization is calculated relative to the DMSO control. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.[7][11]

Table 1: Representative Data from Tubulin Polymerization Assay

CompoundIC₅₀ (µM) for Tubulin Polymerization
Combretastatin A-4 (Control)0.4 - 0.7
Synthesized Inhibitor 1 1.5
Synthesized Inhibitor 2 0.9
Synthesized Inhibitor 3 > 20

Note: Data are hypothetical and for illustrative purposes.

Protocol III: Cell-Based Antiproliferative (MTT) Assay

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.[3]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[18]

Protocol IV: Cell Cycle Analysis

This experiment confirms that the observed cytotoxicity is due to mitotic arrest.

Rationale: Tubulin inhibitors cause cells to arrest in the G2/M phase of the cell cycle. Flow cytometry using a DNA-staining dye like propidium iodide (PI) can quantify the number of cells in each phase of the cell cycle based on their DNA content.

Procedure:

  • Treatment: Treat cancer cells with the test compound at its GI₅₀ and 2x GI₅₀ concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

  • Analysis: Analyze the cell population using a flow cytometer. The accumulation of cells with 4N DNA content indicates G2/M arrest.[19]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The ultimate goal of synthesizing derivatives from this compound is to understand how chemical structure relates to biological activity. For inhibitors targeting the colchicine site, certain structural features are paramount. The diagram below shows a hypothetical binding mode.

G cluster_tubulin Colchicine Binding Site on β-Tubulin cys241 Cys241 leu255 Leu255 val318 Val318 thr353 Thr353 inhibitor Synthesized Inhibitor tmp_ring Trimethoxyphenyl 'A' Ring linker Heterocyclic Linker b_ring Substituted 'B' Ring tmp_ring->val318 Hydrophobic Interaction linker->cys241 H-Bond or Thiol Reaction b_ring->leu255 Hydrophobic Interaction

Caption: Hypothetical binding of a synthesized inhibitor at the colchicine site.

Key SAR Insights:

  • The 'A' Ring: The 3,4,5-trimethoxyphenyl moiety is consistently found to be optimal for binding and activity.[11][12]

  • The Linker: Replacing the flexible double bond of combretastatin with a rigid heterocyclic system (like the dihydroisoquinoline synthesized here) can prevent cis-trans isomerization, improving stability and bioavailability.[9]

  • The 'B' Ring: The moiety derived from this compound serves as the 'B' ring. Modifications to this ring are crucial for fine-tuning activity. For instance, converting the carboxylic acid to various amides can explore different hydrogen bonding interactions within the binding pocket and modulate solubility.

Conclusion

This compound is a highly valuable and strategic building block in the rational design of tubulin polymerization inhibitors. Its inherent functionality allows for the straightforward synthesis of diverse chemical scaffolds, particularly those aimed at mimicking or improving upon known colchicine-site binders. The protocols provided herein offer a clear pathway from chemical synthesis to biological validation, empowering researchers to explore novel chemical space in the ongoing search for more effective and safer anticancer therapeutics.

References

  • Deshmukh, R., et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. PubMed.
  • Al-Warhi, T., et al. (2020). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI.
  • Mickevičienė, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
  • Li, W., et al. (2016). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. National Institutes of Health.
  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health.
  • PubChem. (n.d.). This compound.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • Tron, G. C., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.
  • Li, W., et al. (2013). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.
  • ResearchGate. (n.d.). Tubulin polymerization inhibitors.
  • Chen, Y-J., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • Jędrzejczak, N., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI.
  • Zhao, P., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. PubMed.
  • Wang, Y., et al. (2020). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. MDPI.
  • Li, W., et al. (2013). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed.
  • Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed.
  • Wang, L., et al. (2012). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. National Institutes of Health.
  • Zhang, X., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed.
  • M.L. Álvarez, et al. (2016). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PMC.

Sources

catalytic reduction methods for 3-Amino-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Amino-4-methoxybenzoic Acid: Catalytic Reduction Methodologies

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of this compound, a critical intermediate in the pharmaceutical and fine chemical industries.[1] The primary focus is on the catalytic reduction of its nitro precursor, 3-Nitro-4-methoxybenzoic acid. We present a comparative analysis of common heterogeneous catalytic systems, including Palladium on Carbon (Pd/C) and Raney® Nickel, and offer step-by-step protocols for catalytic hydrogenation. The document explains the causality behind experimental choices, outlines robust analytical validation procedures, and is designed to equip researchers, chemists, and drug development professionals with the expertise to reliably execute and optimize this pivotal chemical transformation.

Introduction: Significance and Synthetic Strategy

This compound serves as a fundamental building block in the synthesis of a diverse range of organic molecules, including VEGFR-2 inhibitors for oncological research and various dyestuffs.[1] Its molecular structure, featuring amino, methoxy, and carboxylic acid functionalities, provides versatile handles for further chemical modification.

The most efficient and widely adopted industrial route to this compound is the reduction of the aromatic nitro group of 3-Nitro-4-methoxybenzoic acid. While classic methods using stoichiometric metal reductants like tin or iron in acidic media are known, catalytic hydrogenation offers superior advantages, including milder reaction conditions, higher yields, cleaner reaction profiles, and significantly less metallic waste, aligning with the principles of green chemistry.[2][3] This guide focuses exclusively on these modern, catalytically driven methods.

The overall synthetic workflow is a robust, multi-stage process that begins with the precursor and proceeds through catalytic reduction, product isolation, and rigorous analytical validation.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Validation Start Starting Material: 3-Nitro-4-methoxybenzoic Acid Reaction Catalytic Hydrogenation (e.g., H₂/Pd-C) Start->Reaction Workup Reaction Work-up: 1. Catalyst Filtration 2. Solvent Removal Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization) Crude->Purify Final Final Product: This compound Purify->Final Analysis Analytical Validation: HPLC, NMR, MS Final->Analysis

Caption: High-level workflow for the synthesis and validation of this compound.

Mechanistic Insights into Nitroarene Reduction

The catalytic reduction of an aromatic nitro compound to an aniline derivative is a surface-mediated process. The reaction proceeds through a series of intermediates, as first proposed in a similar context by Haber. While the precise mechanism can vary with the catalyst and conditions, the generally accepted pathway involves the following key steps on the catalyst surface.[4]

  • Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the active sites of the metal catalyst (e.g., Palladium) and dissociates into highly reactive atomic hydrogen.[5]

  • Substrate Binding: The nitro group of the 3-Nitro-4-methoxybenzoic acid coordinates to the catalyst surface.

  • Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated by the atomic hydrogen, typically proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates.[4] These intermediates are generally unstable and rapidly reduced further.

  • Product Formation & Desorption: The final hydrogenation step yields the amino group (-NH₂), and the product molecule, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.

G cluster_catalyst Catalyst Surface (e.g., Pd) H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Dissociation RNO2_ads R-NO₂ (adsorbed) RNO_ads R-NO (nitroso) RNO2_ads->RNO_ads +2H RNHOH_ads R-NHOH (hydroxylamino) RNO_ads->RNHOH_ads +2H RNH2_ads R-NH₂ (adsorbed) RNHOH_ads->RNH2_ads +2H RNH2_sol R-NH₂ (product) RNH2_ads->RNH2_sol Desorption RNO2_sol R-NO₂ (solution) RNO2_sol->RNO2_ads Adsorption

Caption: Simplified mechanism of catalytic hydrogenation of a nitroarene (R-NO₂) on a metal surface.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high efficiency, selectivity, and safety. For the reduction of 3-Nitro-4-methoxybenzoic acid, several heterogeneous catalysts are viable, with Palladium on Carbon and Raney® Nickel being the most common and effective.[2][6]

Catalyst SystemTypical ConditionsActivitySelectivityAdvantagesDisadvantages & Considerations
Palladium on Carbon (Pd/C) 25-70°C, 1-4 atm H₂[7]HighExcellentHighly active, versatile, good functional group tolerance, easy to filter.[2]Can be pyrophoric when dry; potential for dehalogenation in other substrates.
Raney® Nickel 50-100°C, 3-5 atm H₂[8]Very HighExcellentCost-effective, very high activity, supplied as a safe aqueous slurry.[9]Pyrophoric when dry, requires careful handling, may contain residual aluminum.[9]
Platinum on Carbon (Pt/C) 25-80°C, 1-5 atm H₂[10]Very HighGood to ExcellentExtremely active for nitro reduction.[11]Can catalyze aromatic ring hydrogenation under harsh conditions (high T/P); generally more expensive.[11]

Recommendation: For most laboratory and pilot-scale syntheses of this compound, 5% or 10% Palladium on Carbon (Pd/C) is the catalyst of choice due to its high activity under mild conditions, excellent selectivity, and straightforward handling. Raney® Nickel is a robust and economical alternative, particularly for large-scale industrial production.[2][9]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of 3-Nitro-4-methoxybenzoic acid using H₂ gas with a Pd/C catalyst in a methanol solvent system.

Causality: Methanol is an excellent solvent as it readily dissolves the starting material and the product at room or slightly elevated temperatures, and it is inert under these hydrogenation conditions. The reaction is run under a slight positive pressure of hydrogen to ensure a sufficient supply for the reaction and to accelerate the rate.

Materials and Reagents

  • 3-Nitro-4-methoxybenzoic acid

  • Palladium on Carbon (5% or 10% Pd, dry basis)

  • Methanol (ACS grade or higher)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Celite® or other filter aid

Equipment

  • Parr shaker or similar hydrogenation apparatus

  • Glass reaction vessel or stainless-steel autoclave

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Analytical balance

--- CRITICAL SAFETY PRECAUTIONS ---

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially when saturated with solvent. Never add dry catalyst to a flammable solvent. Always handle in an inert atmosphere (e.g., under nitrogen or argon) or add the solvent to the catalyst carefully. Wet catalyst is much safer to handle.

  • Pressure: Always use a blast shield and ensure the pressure rating of the reaction vessel is not exceeded.

Step-by-Step Procedure

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 3-Nitro-4-methoxybenzoic acid (e.g., 10.0 g, 50.7 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (e.g., 0.5 g, 5% w/w relative to the substrate).

  • Solvent Addition: Add methanol (e.g., 150 mL) to the vessel. The solvent should be added slowly to the solid mixture to safely wet the catalyst.

  • System Assembly: Securely seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Inerting: Purge the system by pressurizing with nitrogen (to ~2 atm) and venting three times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas (to ~2 atm) and vent three times. Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 2-3 atm or 40-50 psig).[12]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature or heat gently to 40-50°C. Hydrogen uptake should be observed on the pressure gauge. The reaction is typically complete within 2-6 hours.

  • Monitoring: Reaction completion can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be safely depressurized, purged with nitrogen, and a small sample withdrawn for TLC or HPLC analysis.

  • Reaction Quench: Once complete, stop the stirring and heating. Cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen three times.

  • Catalyst Filtration: Caution: The catalyst on the filter paper can ignite if the solvent evaporates completely. Do not allow the filter cake to dry in the open air. Carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh methanol (2 x 20 mL). Keep the filter cake wet with solvent until it can be properly quenched and disposed of.

  • Product Isolation: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to light brown crystalline solid.

Expected Outcome: Yields are typically >95% with high purity after recrystallization.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol is an alternative using Raney® Nickel, which is often supplied as a 50% slurry in water.

Causality: Raney® Nickel is highly active due to its large, porous surface area created by leaching aluminum from a Ni-Al alloy.[9] It is typically used in aqueous or alcoholic solvents. The procedure requires careful washing to remove the storage alkali before use.

Step-by-Step Procedure Modifications

  • Catalyst Preparation: Measure the required amount of Raney® Nickel slurry (e.g., ~1-2 g for a 10 g scale reaction). Decant the storage water/alkali. Wash the catalyst with deionized water (3 x 20 mL) and then with the reaction solvent (e.g., methanol, 3 x 20 mL) by careful decantation. Never allow the catalyst to become dry.

  • Reaction Setup: Transfer the washed, solvent-wet catalyst to the hydrogenation vessel containing the 3-Nitro-4-methoxybenzoic acid. Add the bulk reaction solvent.

  • Hydrogenation: Follow steps 4-9 from Protocol 1. Raney® Nickel may require slightly higher temperatures (e.g., 60°C) and pressures (e.g., 4 atm) for optimal performance.[13]

  • Work-up: The filtration process is similar (Step 10), but Raney® Nickel is magnetic and can sometimes be held in the flask with a strong magnet during decantation of the supernatant, followed by washing. Standard filtration through Celite® is also effective. Isolate the product as described in Step 11.

Analytical Validation Workflow

Confirming the identity and purity of the final product is a critical step for its use in subsequent research and development. A multi-step analytical approach ensures trustworthiness.

G Crude Crude Product TLC 1. TLC Analysis (Qualitative Check) Crude->TLC Purify 2. Recrystallization TLC->Purify HPLC 3. HPLC Analysis (Purity >98%) Purify->HPLC NMR 4. ¹H NMR Spectroscopy (Structural Confirmation) HPLC->NMR MS 5. Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Final Validated Product MS->Final

Caption: A standard analytical workflow for the validation of synthesized this compound.

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. The product (amine) is significantly more polar than the starting material (nitro) and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A purity of >98% is typically required for use in drug development.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the molecular structure. Key expected shifts include the disappearance of the nitro-aromatic protons and the appearance of a broad singlet for the new -NH₂ group, along with characteristic shifts for the aromatic protons and the methoxy group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₉NO₃, MW: 167.16 g/mol ).

Conclusion

The catalytic hydrogenation of 3-Nitro-4-methoxybenzoic acid is a highly reliable, efficient, and scalable method for the production of this compound. Palladium on Carbon stands out as the preferred catalyst for general laboratory applications, offering excellent activity under mild and safe conditions. By following the detailed protocols and validation workflows presented in this guide, researchers and scientists can confidently synthesize high-purity material essential for advancements in medicinal chemistry and material science.

References

  • Catalytic Reduction of Nitroarenes with Polymeric Palladium Nanoparticles. (n.d.). Taylor & Francis.
  • Yin, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 28-44.
  • Zhang, Y., et al. (2020). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry, 22(19), 6500-6506.
  • Wang, H., et al. (2023). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry.
  • St. Martin, A., et al. (2021). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 143(30), 11440-11446.
  • Nitro Reduction. (n.d.). Organic Chemistry Portal.
  • Dorfman, Y. A. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 34(2), 652-670.
  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. (n.d.). Semantic Scholar.
  • Li, S., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(8), 1184.
  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. (2023). JoVE.
  • CN107117830A - A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017). Google Patents.
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
  • CN107117830A - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4. (2017). Google Patents.
  • Li, J., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(3), 4260-4269.
  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (2016). Google Patents.
  • Li, Y., et al. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H₂ to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 40(5), 4449-4456.
  • Kim, H., & Lee, H. (2003). Hydrogenation of nitrobenzene with supported platinum catalysts in supercritical carbon dioxide: Effects of pressure, solvent, and metal particle size. Korean Journal of Chemical Engineering, 20(6), 1095-1100.
  • Sun, S., et al. (2014). FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. Nature Communications, 5, 5634.
  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-155.
  • US3882171A - Hydrogenation of nitrobenzoic acids. (1975). Google Patents.
  • Raney nickel. (n.d.). Wikipedia.
  • Raney Nickel as catalyst. (2021, April 8). YouTube.
  • Wang, Y., et al. (2012). Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation. ResearchGate.
  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney Nickel Reductions-Part I. Proceedings of the Indian Academy of Sciences, 28(3), 142-155.
  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981). Google Patents.
  • Zhang, X., et al. (2015). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate.
  • Li, Y., et al. (2015). Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature. ResearchGate.
  • Wang, Y., et al. (2011). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Journal of the Serbian Chemical Society, 76(9), 1225-1234.
  • This compound. (n.d.). LookChem.
  • EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office.
  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (2015). Google Patents.

Sources

using 3-Amino-4-methoxybenzoic acid to create novel heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging 3-Amino-4-methoxybenzoic Acid for the Synthesis of Novel Heterocyclic Scaffolds

Introduction

In the landscape of medicinal chemistry and drug discovery, the development of novel heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, facilitating specific interactions with biological targets. This compound, a readily available derivative of anthranilic acid, serves as a versatile and highly valuable starting material for the construction of diverse heterocyclic systems. Its bifunctional nature, possessing a nucleophilic amino group and a carboxylic acid, ortho to each other on a methoxy-substituted benzene ring, allows for a variety of cyclization strategies.

This guide provides detailed protocols and mechanistic insights for the synthesis of two key heterocyclic scaffolds—benzoxazinones and quinazolinones—using this compound as the common precursor. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the chemical principles that underpin each synthetic transformation.

PART I: Synthesis of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one

The 1,3-benzoxazin-4-one core is a significant pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1] The synthesis from anthranilic acid derivatives is typically achieved by acylation of the amino group followed by an intramolecular cyclodehydration.

Scientific Rationale and Mechanistic Insight

The reaction of this compound with acetic anhydride is a classic and efficient method for the synthesis of the corresponding benzoxazinone.[2] The reaction proceeds in a two-step, one-pot sequence. Initially, the primary amino group of this compound acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of the N-acetylated intermediate, 2-acetamido-4-methoxybenzoic acid.

In the second step, under the reaction conditions (typically elevated temperature), the carboxylic acid group, now in close proximity to the N-acetyl group, participates in an intramolecular cyclization. The carbonyl oxygen of the carboxylic acid attacks the electrophilic carbonyl carbon of the acetyl group. This is followed by the elimination of a molecule of water to yield the stable, six-membered heterocyclic ring of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one. The use of excess acetic anhydride not only serves as the acetylating agent but also as a dehydrating agent to drive the final cyclization step to completion.

Experimental Workflow Diagram

benzoxazinone_synthesis start Start: this compound + Acetic Anhydride reflux Heat under Reflux (e.g., 140°C, 2-3 h) start->reflux Step 1: Reaction Setup intermediate Formation of N-acetylated intermediate (2-acetamido-4-methoxybenzoic acid) reflux->intermediate N-Acetylation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Driven by heat product 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one cyclization->product Ring Formation workup Cooling and Precipitation product->workup Step 2: Isolation purification Filtration and Washing with Ethanol workup->purification end_product Purified Product purification->end_product

Caption: Workflow for the synthesis of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

Detailed Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 29.9 mmol).

  • Reagent Addition: To the flask, add acetic anhydride (15 mL, 159 mmol).

  • Heating: Gently heat the mixture with stirring using a heating mantle. The solid will gradually dissolve.

  • Reflux: Once the solid has dissolved, increase the temperature to maintain a gentle reflux (approximately 140°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. A crystalline solid should precipitate.

  • Isolation: Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol (2 x 10 mL) to remove any unreacted acetic anhydride and acetic acid.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Yield: 85-95% Appearance: Off-white to pale yellow crystalline solid.

PART II: Synthesis of 7-Methoxyquinazolin-4(3H)-one

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[3] The Niementowski quinazolinone synthesis, which involves the reaction of an anthranilic acid with an amide, is a classical and straightforward approach to this scaffold.

Scientific Rationale and Mechanistic Insight

The synthesis of 7-Methoxyquinazolin-4(3H)-one from this compound and formamide is a variation of the Niementowski reaction. This one-pot synthesis involves two key transformations at high temperature. First, the amino group of this compound reacts with formamide to form an N-formyl intermediate, N-(2-carboxy-5-methoxyphenyl)formamide.

Subsequently, at elevated temperatures (typically 180-190°C), this intermediate undergoes an intramolecular cyclization. The nitrogen of the formamide moiety attacks the carboxylic acid group, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a water molecule to generate the final quinazolinone ring system. Formamide serves a dual role in this reaction, acting as both the formylating agent and the solvent.

Experimental Workflow Diagram

quinazolinone_synthesis start Start: this compound + Formamide high_temp Heat at High Temperature (e.g., 180-190°C, 4-5 h) start->high_temp Step 1: Reaction Setup intermediate Formation of N-formyl intermediate high_temp->intermediate N-Formylation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Thermally induced product 7-Methoxyquinazolin-4(3H)-one cyclization->product Ring Closure workup Cooling and Dilution with Water product->workup Step 2: Isolation purification Filtration, Washing, and Recrystallization workup->purification end_product Purified Product purification->end_product

Caption: Workflow for the synthesis of 7-Methoxyquinazolin-4(3H)-one.

Detailed Experimental Protocol

Materials:

  • This compound

  • Formamide

  • Ethanol

  • High-temperature reaction vessel with overhead stirrer and thermometer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a reaction vessel suitable for high-temperature reactions, combine this compound (5.0 g, 29.9 mmol) and formamide (20 mL).

  • Heating: Heat the mixture with stirring in an oil bath or with a heating mantle to 180-190°C.

  • Reaction: Maintain this temperature for 4-5 hours. The reaction mixture will become a homogenous solution. Monitor the reaction by TLC.

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to approximately 100°C.

  • Precipitation: Carefully pour the warm reaction mixture into 100 mL of cold water with stirring. A solid product will precipitate.

  • Isolation: Cool the suspension in an ice bath for 30 minutes, then collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any residual formamide.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified 7-Methoxyquinazolin-4(3H)-one.

  • Drying: Dry the purified crystals in a vacuum oven at 80°C.

Expected Yield: 70-85% Appearance: White to off-white solid.

Data Summary

Heterocyclic ScaffoldStarting MaterialKey ReagentsReaction TemperatureTypical Yield
7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-oneThis compoundAcetic anhydride~140°C85-95%
7-Methoxyquinazolin-4(3H)-oneThis compoundFormamide180-190°C70-85%

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the preparation of 7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one and 7-methoxyquinazolin-4(3H)-one are robust, high-yielding, and utilize readily available reagents. A thorough understanding of the underlying reaction mechanisms allows for rational optimization and adaptation of these methods for the creation of diverse libraries of novel compounds for drug discovery programs.

References

  • [No Author]. (n.d.). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. Google Patents.
  • [No Author]. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • Reddy, K. et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 41.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
  • Gless, B. H., & Olsen, C. A. (2021). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 6(43), 29168–29174.
  • Gless, B. H., & Olsen, C. A. (2018). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Journal of Organic Chemistry, 83(17), 10525–10534.
  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101–115.
  • [No Author]. (n.d.). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) S1 Supporting Information. AWS.
  • Al-Suwaidan, I. A. et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4967.
  • Guenther, E., & Krueger, U. (1987). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Journal of Heterocyclic Chemistry, 24(4), 969-973.
  • Pattarawarapan, M. et al. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Synlett, 28(05), 589–592.
  • [No Author]. (n.d.). Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. Google Patents.
  • Chhatbar, M. (2015). How can I prepare 3-amino-4-methoxy acetanilide?. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one. PubChem.
  • [No Author]. (n.d.). Preparation method of 3-amino-4-hydroxybenzoic acid. Google Patents.
  • [No Author]. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Patsnap.
  • Al-Sanea, M. M. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1007.
  • Hu, Y. et al. (2021). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 187, 112760.

Sources

The Strategic Role of 3-Amino-4-methoxybenzoic Acid in the Synthesis of Advanced Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-amino-4-methoxybenzoic acid as a pivotal precursor in the synthesis of azo dyes. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical principles and practical considerations that underpin the generation of vibrant, functional colorants. We will dissect the critical two-stage process of diazotization and azo coupling, offering detailed, validated protocols for the synthesis of a representative azo dye. Furthermore, this guide will cover essential characterization techniques and discuss the broader applications of these dyes, particularly in the realm of high-performance pigments. This document is intended for researchers, chemists, and professionals in drug development and materials science who are engaged in the design and synthesis of novel chromophoric systems.

Introduction: The Architectural Versatility of this compound

Azo dyes constitute the largest and most diverse class of synthetic colorants, their ubiquity stemming from their straightforward synthesis, broad color palette, and excellent fastness properties.[1] The fundamental structure of an azo dye is characterized by the azo chromophore (-N=N-) which bridges two or more aromatic systems. The electronic properties, and therefore the color, of the final dye are intricately linked to the nature of the substituents on these aromatic rings.

This compound is a particularly valuable starting material in this context. Its trifunctional nature—possessing a primary aromatic amine, a methoxy group, and a carboxylic acid group—offers a unique combination of reactivity and functionality:

  • The primary amino group is the reactive handle for the initial and most critical step in azo dye synthesis: diazotization.

  • The methoxy group , an electron-donating substituent, influences the electronic properties of the diazonium salt and the final dye, often contributing to bathochromic (deepening of color) shifts.

  • The carboxylic acid group provides a site for further chemical modification, enhances solubility in aqueous or alkaline media, and can act as an anchor for binding to substrates like textile fibers.

This guide will focus on leveraging these structural features to create tailored azo dyes, providing both the theoretical framework and the practical steps for their successful synthesis and characterization.

The Core Chemistry: A Tale of Two Reactions

The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution, elegantly executed in a two-part sequence. A thorough understanding of the mechanism and the critical parameters of each step is paramount for achieving high yields and purity.

Part I: The Diazotization Reaction - Activating the Amine

Diazotization is the process of converting the primary aromatic amine of this compound into a highly reactive diazonium salt.[2] This is achieved by treating the amine with nitrous acid (HNO₂), which is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).

Mechanism and Rationale:

The reaction is initiated by the protonation of nitrous acid by the strong mineral acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen of the amino group then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion (-N₂⁺).

Critical Parameters:

  • Temperature: This is arguably the most critical factor in a successful diazotization. The reaction must be maintained at a low temperature, typically between 0-5 °C.[3] Aromatic diazonium salts are notoriously unstable at higher temperatures and will readily decompose, releasing nitrogen gas and leading to unwanted side products, primarily phenols. An ice-salt bath is a standard and effective method for achieving and maintaining this temperature range.

  • Acidity: A sufficient excess of strong mineral acid is crucial. It serves to:

    • Prevent the formation of diazoamino compounds by ensuring the primary amine is fully protonated.

    • Catalyze the formation of the nitrosonium ion from sodium nitrite.

The overall workflow for the diazotization and subsequent coupling is depicted in the following diagram:

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Reaction cluster_2 Part C: Work-up & Purification A1 This compound in HCl/H₂O A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A3 Add NaNO₂(aq) dropwise A2->A3 A4 Diazonium Salt Solution (Keep Cold) A3->A4 B3 Slowly add Diazonium Salt Solution A4->B3 Electrophilic Aromatic Substitution B1 Coupling Partner (e.g., 2-Naphthol) in NaOH(aq) B2 Cool to 0-5 °C (Ice Bath) B1->B2 B4 Azo Dye Precipitate C1 Vacuum Filtration B4->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallization C2->C3 C4 Pure Azo Dye C3->C4

Caption: General workflow for the synthesis of azo dyes.[3]

Part II: The Azo Coupling Reaction - Building the Chromophore

The cold, aqueous solution of the diazonium salt is then immediately used in the coupling reaction. The diazonium ion is a weak electrophile and will therefore only react with highly activated aromatic compounds, known as coupling partners. Common examples include phenols, naphthols, and aromatic amines.

Mechanism and Rationale:

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. The coupling partner must possess a strongly electron-donating group, such as a hydroxyl (-OH) or an amino (-NH₂) group, which activates the aromatic ring towards electrophilic attack.

Critical Parameters:

  • pH: The pH of the reaction medium is crucial for controlling the reactivity of both the diazonium salt and the coupling partner.

    • For Phenolic/Naphtholic Coupling Partners: The reaction is carried out under mildly alkaline conditions (pH 8-10). In this pH range, the phenol exists as the more strongly activating phenoxide ion, which readily undergoes electrophilic substitution.

    • For Aromatic Amine Coupling Partners: The coupling is performed in a weakly acidic medium (pH 4-7). This ensures that there is a sufficient concentration of the free amine to act as the coupling partner, while minimizing the concentration of the unreactive protonated amine.

  • Position of Coupling: The position of the electrophilic attack on the coupling partner is governed by the directing effects of the activating group. For phenols and anilines, coupling generally occurs at the para position. If the para position is blocked, coupling will occur at an available ortho position.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound and 2-naphthol.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use. Azo dyes are intensely colored and can stain skin and clothing.

Protocol 1: Diazotization of this compound

Materials:

  • This compound (1.67 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%) (3 mL)

  • Sodium Nitrite (NaNO₂) (0.76 g, 0.011 mol)

  • Distilled Water

  • Ice

  • Salt

Procedure:

  • In a 250 mL beaker, create a suspension of 1.67 g of this compound in a mixture of 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0–5 °C in an ice-salt bath with continuous and vigorous stirring using a magnetic stirrer.

  • In a separate 50 mL beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound. The addition should be done over 10-15 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice-salt bath for an additional 15 minutes to ensure the diazotization is complete. The resulting solution is the cold diazonium salt of this compound and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Cold diazonium salt solution from Protocol 1

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g of 2-naphthol in 25 mL of a 10% (w/v) aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.

  • A deeply colored (typically red or orange) precipitate should form immediately.[2]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Allow the product to air dry on the filter paper or in a desiccator.

G cluster_0 Diazotization cluster_1 Coupling cluster_2 Isolation A1 Suspend this compound in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A3 Dropwise addition of cold NaNO₂(aq) A2->A3 A4 Stir for 15 min at 0-5 °C A3->A4 B3 Add diazonium salt solution A4->B3 Immediate Use B1 Dissolve 2-Naphthol in 10% NaOH(aq) B2 Cool to 0-5 °C B1->B2 B4 Stir for 30 min at 0-5 °C C1 Vacuum Filtration B4->C1 C2 Wash with cold H₂O C1->C2 C3 Dry C2->C3

Sources

Mastering Acylation: A Technical Guide to the Synthesis of N-Acyl-3-amino-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylating 3-Amino-4-methoxybenzoic Acid

This compound is a valuable bifunctional molecule, possessing both a nucleophilic amino group and a carboxylic acid. The selective acylation of the amino group is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functionalities. This modification is particularly crucial in drug discovery and development, where the resulting N-acyl derivatives often exhibit modulated biological activity, improved pharmacokinetic properties, and serve as key intermediates for the synthesis of more complex molecular architectures.

The strategic placement of the amino and methoxy groups on the benzene ring influences the molecule's reactivity. The methoxy group, an electron-donating group, activates the ring towards electrophilic substitution, while the amino group is a primary site for nucleophilic attack. Understanding and controlling the acylation of this specific isomer is paramount for the efficient and selective synthesis of target compounds. This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the successful acylation of this compound.

Mechanistic Insights: The Chemistry of N-Acylation

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The general mechanism proceeds as follows:

Acylation Mechanism Amine R-NH₂ (this compound) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent R'-C(=O)-L (Acylating Agent) AcylatingAgent->TetrahedralIntermediate Product R-NH-C(=O)-R' (N-Acyl Product) TetrahedralIntermediate->Product Collapse of Intermediate LeavingGroup H-L (Byproduct) TetrahedralIntermediate->LeavingGroup Elimination of Leaving Group (L)

Caption: Generalized mechanism of N-acylation.

The reactivity of the acylating agent is determined by the nature of the leaving group (L). More reactive acylating agents, such as acyl chlorides (L = Cl) and acid anhydrides (L = OCOR'), facilitate a rapid reaction, often at room temperature. Less reactive agents, like carboxylic acids, typically require the use of coupling agents to activate the carbonyl group.

Experimental Protocols

This section details two common and reliable protocols for the N-acylation of this compound using acetic anhydride and benzoyl chloride as representative acylating agents.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of N-acetyl-3-amino-4-methoxybenzoic acid, a common derivative. Acetic anhydride is a readily available and effective acetylating agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound167.161.67 g10
Acetic Anhydride102.091.22 mL12
Pyridine79.101.6 mL20
Dichloromethane (DCM)84.9350 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.67 g, 10 mmol) in 50 mL of dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add pyridine (1.6 mL, 20 mmol).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.22 mL, 12 mmol) dropwise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-acetyl-3-amino-4-methoxybenzoic acid as a solid.

Acetylation_Workflow start Dissolve this compound in DCM add_pyridine Add Pyridine start->add_pyridine cool Cool to 0 °C add_pyridine->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature (2-4h) add_anhydride->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄) & Evaporate workup->dry purify Recrystallization dry->purify product N-acetyl-3-amino-4-methoxybenzoic acid purify->product

Caption: Workflow for N-acetylation.

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol describes the synthesis of N-benzoyl-3-amino-4-methoxybenzoic acid using benzoyl chloride under Schotten-Baumann conditions, which involves an aqueous basic solution.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound167.161.67 g10
Benzoyl Chloride140.571.28 mL11
Sodium Hydroxide (NaOH)40.000.8 g20
Water-50 mL-
Dichloromethane (DCM)84.9350 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve this compound (1.67 g, 10 mmol) in 50 mL of 1 M sodium hydroxide solution.

  • Addition of Acylating Agent: To the vigorously stirred solution, add benzoyl chloride (1.28 mL, 11 mmol) dropwise. A white precipitate of the product will begin to form.

  • Reaction: Continue to stir the mixture vigorously for 30-60 minutes at room temperature.

  • Work-up:

    • Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This will ensure the carboxylic acid is in its protonated form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

  • Purification: The crude N-benzoyl-3-amino-4-methoxybenzoic acid can be purified by recrystallization from ethanol or an ethanol/water mixture.

Benzoylation_Workflow start Dissolve this compound in NaOH solution add_benzoyl_chloride Add Benzoyl Chloride start->add_benzoyl_chloride react Stir at Room Temperature (30-60 min) add_benzoyl_chloride->react acidify Acidify with HCl react->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash purify Recrystallization wash->purify product N-benzoyl-3-amino-4-methoxybenzoic acid purify->product

Caption: Workflow for N-benzoylation.

Product Characterization

The successful synthesis of the N-acyl derivative should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for N-acetyl-3-amino-4-methoxybenzoic acid:

TechniqueExpected Observations
¹H NMR - A singlet for the acetyl methyl protons (~2.1 ppm).- A singlet for the methoxy protons (~3.9 ppm).- Aromatic protons will show a characteristic splitting pattern.- A broad singlet for the amide N-H proton.- A broad singlet for the carboxylic acid proton (may not be observed depending on the solvent).
¹³C NMR - A peak for the acetyl methyl carbon (~24 ppm).- A peak for the methoxy carbon (~56 ppm).- Peaks in the aromatic region (110-140 ppm).- A peak for the amide carbonyl carbon (~169 ppm).- A peak for the carboxylic acid carbonyl carbon (~170 ppm).
IR (KBr) - A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).- An N-H stretch from the amide (~3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700 cm⁻¹).- A C=O stretch (Amide I band) from the amide (~1660 cm⁻¹).- An N-H bend (Amide II band) from the amide (~1540 cm⁻¹).
Mass Spec [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive acylating agent.- Starting amine is protonated.- Low reaction temperature.- Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).- Ensure sufficient base is present to neutralize any acid byproduct.- Increase the reaction temperature or time.
Formation of Byproducts - Diacylation (less common for amides).- Reaction with the carboxylic acid group.- Use a slight excess (1.05-1.1 equivalents) of the acylating agent.- Protect the carboxylic acid group if necessary, although typically not required for N-acylation.
Difficult Purification - Product is highly soluble in the recrystallization solvent.- Impurities co-crystallize with the product.- Try different solvent systems for recrystallization.- If recrystallization is ineffective, consider column chromatography.

Conclusion

The N-acylation of this compound is a versatile and fundamental transformation that opens the door to a vast chemical space for drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions and purification methods, researchers can efficiently synthesize a wide range of N-acyl derivatives. The protocols provided in this guide serve as a robust starting point for laboratory synthesis and can be adapted for various acylating agents to generate novel and valuable compounds.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride. Accessed January 2024.
  • Schotten, C. Ueber die amidation von säurechloriden. Ber. Dtsch. Chem. Ges.1884, 17, 2176–2180.

Sources

esterification of 3-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 3-Amino-4-methoxybenzoic Acid for Pharmaceutical and Synthetic Chemistry Applications

Authored by a Senior Application Scientist

This document provides a detailed exploration of the esterification of this compound, a critical transformation for synthesizing key intermediates in the pharmaceutical, agrochemical, and dyestuff industries.[1] The presence of an electron-donating amino group and a methoxy group on the aromatic ring, in addition to the carboxylic acid, presents unique challenges and opportunities in synthetic strategy. This guide offers a comparative analysis of prevalent esterification methodologies, complete with step-by-step protocols, mechanistic insights, and expert commentary to ensure successful and reproducible outcomes.

Strategic Overview: Selecting the Appropriate Esterification Pathway

The conversion of this compound to its corresponding ester is not a one-size-fits-all process. The choice of method is dictated by factors such as the scale of the reaction, the lability of the substrate and target molecule, the desired purity, and economic considerations. Two primary, mechanistically distinct pathways are dominant in laboratory and industrial settings: the classic Fischer-Speier Esterification and the milder Steglich Esterification.

Fischer-Speier Esterification: The Workhorse Method

First described in the late 19th century, the Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2] This is an equilibrium-driven process, and the use of excess alcohol or the removal of water is necessary to drive the reaction to completion.

Mechanistic Rationale: The strong acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol.[3]

Considerations for this compound: The presence of the basic amino group means it will be protonated by the strong acid catalyst.[3] While this protects the amine from participating in side reactions, it can also decrease the overall nucleophilicity of the aromatic ring system. The reaction generally requires heating under reflux for several hours to achieve a satisfactory yield.[3]

Steglich Esterification: The Mild and Versatile Alternative

For substrates that are sensitive to the harsh acidic and high-temperature conditions of the Fischer esterification, the Steglich method offers a powerful alternative.[4] Developed by Wolfgang Steglich in 1978, this reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed under mild, often room-temperature, conditions.[5][6]

Mechanistic Rationale: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, then intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU).[4][5]

Advantages for Complex Syntheses: The mildness of the Steglich esterification makes it ideal for preparing esters of sensitive alcohols or carboxylic acids that cannot withstand strong acid.[4][6]

Visualizing the Chemical Transformations

Understanding the reaction pathways is crucial for troubleshooting and optimization. The following diagrams illustrate the mechanisms and a general experimental workflow.

Fischer_Esterification RCOOH This compound Protonated_Acid Protonated Carboxylic Acid(Activated) RCOOH->Protonated_Acid + H⁺ ROH Alcohol (e.g., Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ Water H₂O Protonated_Ester->Water Steglich_Esterification RCOOH This compound O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea ROH Alcohol Ester Ester Product ROH->Ester DMAP DMAP (Catalyst) Acyl_Pyridinium Acyl-Pyridinium Ion(Active Ester) DMAP->Acyl_Pyridinium O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU + Alcohol (direct path) Acyl_Pyridinium->Ester + Alcohol Ester->DMAP Regenerated

Caption: Steglich Esterification Mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine Reactants (Acid, Alcohol/DCC) Solvent Add Solvent Reactants->Solvent Catalyst Add Catalyst (H₂SO₄/DMAP) Solvent->Catalyst Reflux Heat/Stir (Reflux or RT) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench/Neutralize Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Characterize Characterize Product (MP, NMR, IR, MS) Purify->Characterize

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following protocols provide self-validating systems for synthesizing esters of this compound. Success is predicated on careful execution and in-process monitoring.

Protocol 1: Fischer-Speier Synthesis of Methyl 3-Amino-4-methoxybenzoate

This protocol utilizes thionyl chloride (SOCl₂) as the acid catalyst, which reacts with the methanol solvent to generate HCl in situ, offering a convenient alternative to concentrated sulfuric acid.

Materials and Equipment

Reagent/Equipment Details CAS Number
This compound 98+% 2840-26-8
Anhydrous Methanol (MeOH) ACS Grade, ≥99.8% 67-56-1
Thionyl Chloride (SOCl₂) ≥99% 7719-09-7
Ethyl Acetate (EtOAc) ACS Grade 141-78-6
Saturated Sodium Bicarbonate NaHCO₃(aq) 144-55-8
Anhydrous Magnesium Sulfate MgSO₄ 7487-88-9
Round-bottom flask (50 mL) with stir bar -
Reflux condenser with drying tube -
Heating mantle / Oil bath - -
Separatory funnel (125 mL) - -
Rotary evaporator - -

| TLC plates (Silica gel) | with UV indicator | - |

Safety Precautions

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle exclusively in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Pressure: Never heat a closed system. Ensure the reflux apparatus is open to the atmosphere via a drying tube.

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 5.98 mmol).

  • Add anhydrous methanol (25 mL). Stir the suspension.

  • Catalyst Addition: Cool the flask in an ice-water bath (0°C). While stirring, slowly add thionyl chloride (0.95 mL, 13.1 mmol) dropwise over 5-10 minutes. Expert Insight: This exothermic addition must be controlled to prevent runaway reactions. The initial suspension may dissolve as the hydrochloride salt of the amino acid forms.

  • Reflux: Remove the ice bath. Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. [7]5. Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, higher Rf spot corresponding to the ester should appear.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol. [7]7. Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ (40 mL) to the residue. Caution: CO₂ evolution (foaming) will occur. Stir until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product. [7]10. Purification: The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford the pure methyl 3-amino-4-methoxybenzoate.

Protocol 2: Steglich Esterification for a Sterically Hindered Ester

This protocol is adapted for synthesizing an ester where the alcohol might be more sensitive or sterically demanding, using tert-butanol as an example.

Materials and Equipment

Reagent/Equipment Details CAS Number
This compound 98+% 2840-26-8
tert-Butanol ≥99.5% 75-65-0
Dicyclohexylcarbodiimide (DCC) 99% 538-75-0
4-Dimethylaminopyridine (DMAP) ≥99% 1122-58-3
Dichloromethane (DCM) Anhydrous, ≥99.8% 75-09-2
Hydrochloric Acid (HCl) 0.5 N aqueous 7647-01-0
Anhydrous Sodium Sulfate Na₂SO₄ 7757-82-6
Round-bottom flask (100 mL) with stir bar -
Ice bath - -

| Büchner funnel and filter flask | - | - |

Safety Precautions

  • DCC: A potent skin allergen and sensitizer. Always handle with gloves in a fume hood. [8]* DCM: A suspected carcinogen. Use only in a well-ventilated fume hood.

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 5.98 mmol), tert-butanol (1.1 mL, 11.96 mmol, 2.0 eq), and DMAP (0.073 g, 0.60 mmol, 0.1 eq) in anhydrous dichloromethane (40 mL).

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.36 g, 6.58 mmol, 1.1 eq) in DCM (10 mL) dropwise over 10 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 4-6 hours.

  • Monitoring: Follow the reaction's progress by TLC. The disappearance of the carboxylic acid spot indicates completion.

  • Work-up - DCU Removal: Once complete, cool the reaction mixture again in an ice bath for 15 minutes to maximize DCU precipitation. Filter the mixture through a Büchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel.

    • Wash with 0.5 N HCl (2 x 20 mL) to remove DMAP and any unreacted DCC.

    • Wash with saturated NaHCO₃ solution (2 x 20 mL).

    • Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

  • Final Purification: The crude product should be purified by column chromatography on silica gel to separate it from any residual DCU and other impurities.

Comparative Analysis and Troubleshooting

ParameterFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Strong acid, heat)Mild (Room temperature, neutral pH)
Catalyst H₂SO₄, HCl (from SOCl₂)DMAP (nucleophilic catalyst)
Coupling Agent None (acid acts on itself)DCC (or EDC)
Byproducts WaterDicyclohexylurea (DCU)
Advantages Inexpensive reagents, simple setupHigh yields, broad substrate scope, mild
Disadvantages Not for sensitive molecules, side reactionsExpensive reagents, DCU removal can be tricky

Troubleshooting Common Issues

Issue Probable Cause Recommended Solution
Low Yield (Fischer) Incomplete reaction (equilibrium). Use a larger excess of alcohol; ensure anhydrous conditions; increase reaction time.
Reaction Stalls (Steglich) Inactive reagents. Use fresh, high-purity DCC and anhydrous solvents.
Side Products Observed High temperatures causing decomposition. [9] Reduce reflux temperature if possible; monitor reaction closely and stop once starting material is consumed.
Difficulty Removing DCU DCU is slightly soluble in some organic solvents. After filtration, concentrate the crude product and triturate with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether). Re-filter.

| Multiple Spots on TLC | Possible side reactions like N-acylation or ring sulfonation (with H₂SO₄). [3]| For Steglich, ensure DMAP is present to prevent N-acylurea formation. [4]For Fischer, consider a different acid catalyst like p-TsOH. |

References

  • Wikipedia. (2023, December 1). Steglich esterification.
  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure.
  • University of Central Arkansas. (n.d.). Experiment 22 – The Fischer Esterification.
  • MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5493-5500.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate.
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • JoVE. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile.
  • National Institutes of Health (NIH). (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
  • Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

Sources

The Strategic Advantage of 3-Amino-4-methoxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the selection of a starting building block is a critical decision that dictates the trajectory of a drug discovery program. Among the vast arsenal of chemical scaffolds, substituted aminobenzoic acids have emerged as "privileged structures"—molecular frameworks that are capable of binding to multiple receptor types.[1][2] 3-Amino-4-methoxybenzoic acid, in particular, represents a strategically functionalized scaffold, offering a unique combination of reactive handles and inherent physicochemical properties that make it an invaluable asset for the synthesis of complex, biologically active molecules.

This technical guide delves into the multifaceted applications of this compound as a building block in modern medicinal chemistry. We will explore the rationale behind its utility, focusing on how its specific substitution pattern—an amine at the 3-position and a methoxy group at the 4-position—confers distinct advantages in drug design. This document provides field-proven, step-by-step protocols for key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling, enabling researchers to effectively leverage this versatile intermediate in their quest for novel therapeutics.

The Medicinal Chemistry Rationale: Why this compound?

The utility of this compound stems from the strategic placement of its functional groups, which influences its reactivity, conformation, and potential for biological interactions.

  • The 3-Amino Group: The aniline moiety provides a crucial nucleophilic handle for a variety of chemical transformations, most notably amide bond formation, which is the most frequently used reaction in drug discovery.[3] Its position meta to the carboxylic acid allows it to act as a key hydrogen bond donor, interacting with target proteins without the electronic interference that an ortho or para placement might cause with the carboxylate's own interactions.[4] In many kinase inhibitors, for instance, this amino group is essential for forming critical hydrogen bonds within the hinge region of the ATP-binding pocket.

  • The 4-Methoxy Group: The methoxy substituent is prevalent in a vast number of approved drugs and natural products.[5] Its presence at the 4-position offers several advantages:

    • Metabolic Stability: The methyl ether is generally more resistant to metabolic degradation than a corresponding hydroxyl group, potentially improving the pharmacokinetic profile of a drug candidate.

    • Solubility and Lipophilicity: The methoxy group can fine-tune the molecule's lipophilicity, which is a critical parameter for cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

    • Conformational Control: It can influence the orientation of adjacent substituents through steric and electronic effects, locking the molecule into a bioactive conformation.[5]

    • Receptor Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[7][8]

  • The Carboxylic Acid: This functional group is a versatile handle for creating amides, esters, and other functionalities. It also provides a key site for salt formation, which can be crucial for improving the solubility and bioavailability of a final drug compound.

The combination of these three groups on a benzene ring creates a scaffold that is pre-disposed for success in a medicinal chemistry context, offering multiple points for diversification and optimization of biological activity.

Case Study: A Key Building Block for Kinase Inhibitors

While direct synthesis of a named drug from this compound is not as prominently documented as its 4-methyl analog, its structural motif is central to the design of numerous kinase inhibitors. The synthesis of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor, provides an excellent illustration of the strategic importance of the 3-amino-4-methoxybenzoyl scaffold. Although the reported synthesis starts from 3-methoxy-4-hydroxybenzoic acid, it proceeds through a nitration and subsequent reduction to install the critical 3-amino group, underscoring the value of this specific substitution pattern for biological activity.[9][10]

The synthesis of Nilotinib , another potent Bcr-Abl kinase inhibitor, utilizes the closely related 3-amino-4-methylbenzoic acid.[9][11] The synthetic routes employed for Nilotinib are directly translatable to the 4-methoxy analog and highlight the standard transformations for which this class of building block is used. A key step in these syntheses is the amide coupling of the aminobenzoic acid core with a complex amine fragment, demonstrating the robustness of this reaction.

G cluster_0 Core Scaffold Synthesis cluster_1 Target Molecule Assembly Start This compound Amide Amide Bond Formation (e.g., with complex amine) Start->Amide Key C-N bond Suzuki Halogenation followed by Suzuki-Miyaura Coupling Start->Suzuki C-C bond formation Intermediate Key Benzamide Intermediate Amide->Intermediate Suzuki->Intermediate Final Final Drug Candidate (e.g., Kinase Inhibitor) Intermediate->Final Further functionalization caption General workflow for utilizing this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthetic manipulation of this compound. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol is particularly useful for coupling with electron-deficient anilines or when using large-scale synthesis where cost is a factor. The initial conversion to the acyl chloride activates the carboxylic acid for nucleophilic attack.[1]

Step 1: Formation of 3-Amino-4-methoxybenzoyl chloride

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Suspend the acid in a suitable anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 5-10 mL per gram of acid).

  • Activation: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically 40°C for DCM or 80-90°C for toluene) and stir for 2-4 hours. Monitor the reaction by TLC (a more polar spot for the acid will disappear) or by quenching a small aliquot with methanol and analyzing by LC-MS for the methyl ester.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired amine (e.g., a substituted aniline) (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in an anhydrous solvent (DCM or THF).

  • Acyl Chloride Addition: Cool the amine solution to 0°C in an ice bath. Dissolve the crude 3-Amino-4-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

ParameterConditionRationale
Activating Agent Thionyl Chloride (SOCl₂)Cost-effective and efficient for converting carboxylic acids to highly reactive acyl chlorides. Volatile byproducts (SO₂ and HCl) are easily removed.[1]
Base TEA or DIPEAScavenges the HCl generated during the reaction, preventing protonation of the reacting amine. Non-nucleophilic to avoid competing reactions.
Solvent Toluene, DCM, THFAnhydrous conditions are crucial to prevent hydrolysis of the acyl chloride intermediate.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction between the acyl chloride and the amine, minimizing side reactions.
Protocol 2: Amide Bond Formation using Peptide Coupling Reagents

This method is preferred for sensitive substrates, complex molecules, and when milder conditions are required to avoid racemization or side reactions. HATU is a highly efficient coupling reagent that works well even with poorly nucleophilic amines.[3]

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in an anhydrous polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water to precipitate the product or to allow for extraction. Extract the aqueous phase with an organic solvent such as ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G Acid Carboxylic Acid (this compound) ActiveEster O-Acyl-isourea (Activated Ester) Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide Byproduct Tetramethylurea + HOBt caption HATU-mediated amide coupling workflow.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[12] To utilize this compound in this reaction, it must first be halogenated, typically at a position ortho or meta to the directing groups. For this protocol, we will assume the availability of a suitable halogenated derivative, such as Methyl 3-amino-5-bromo-4-methoxybenzoate.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound derivative (1.0 eq), the desired arylboronic acid or boronic ester (1.2 - 1.5 eq), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Under an inert atmosphere (in a glovebox or under a positive flow of argon), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly degas the system by evacuating and backfilling with argon or nitrogen (repeat 3 times).

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water) is commonly used.

  • Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80°C to 110°C. Monitor the reaction by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). If emulsions form, a filtration through Celite may be necessary to remove the palladium catalyst. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude biaryl product by flash column chromatography.

ParameterSelection & Rationale
Palladium Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos : The electron-donating amino and methoxy groups on the aryl halide can make oxidative addition more challenging. Catalysts with electron-rich, bulky phosphine ligands like dppf or SPhos are highly effective in promoting this key step for electron-rich aryl halides.[13][14]
Base K₂CO₃ or K₃PO₄ : The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. K₃PO₄ is a stronger base and is often effective for less reactive substrates.[12]
Solvent Dioxane/Water or Toluene/Water : The aqueous component is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[15]
Boron Reagent Boronic Acid vs. Boronic Ester : Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation (a common side reaction) than their corresponding boronic acids, especially with prolonged heating.[16]

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategically designed building block that offers significant advantages for medicinal chemists. Its unique arrangement of an amine, a methoxy group, and a carboxylic acid provides a versatile platform for generating molecular diversity while embedding favorable drug-like properties into the core structure. The protocols detailed in this guide provide reliable and robust methods for leveraging the synthetic potential of this scaffold. By understanding the causality behind the experimental choices, from catalyst selection in cross-coupling reactions to the choice of activating agents in amide bond formation, researchers can confidently and efficiently incorporate this compound into their drug discovery programs, accelerating the path toward novel and effective therapeutics.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706.
  • Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. (n.d.).
  • Process for the preparation of nilotinib. (2015). US20150183762A1. Google Patents.
  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2011). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 23(12), 5365-5368.
  • Preparation method and intermediate of nilotinib. (2019). CN109836011A. Eureka | Patsnap.
  • This compound. (n.d.). LookChem.
  • Wang, L., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). ResearchGate.
  • Nilotinib. (2019). New Drug Approvals.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Molecules, 12(7), 1504-1510. MDPI.
  • Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters, 24(22), 5175-5180.
  • Vankawala, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(23), 3100-3103.
  • Preparation method of 3-amino-4-methoxybenzaniline. (2016). CN105753731A. Google Patents.
  • This compound. (n.d.). PubChem. National Center for Biotechnology Information.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364.
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2021). Journal of Medicinal Chemistry, 64(22), 16658-16681.
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017). CN105753731A. Eureka | Patsnap.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479.
  • Drug–Receptor Interactions. (n.d.). MSD Manual Professional Edition.
  • Tips and tricks for difficult amide bond formation? (2021). Reddit. r/Chempros.
  • Turconi, M., et al. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of medicinal chemistry, 38(14), 2585–2597.
  • Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(22), 5175-5180.
  • Drug–Receptor Interactions. (2016). Basicmedical Key.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(37), 26867-26871.

Sources

Application Notes & Protocols: Synthesis of Novel Sulfonamide Derivatives from 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of novel sulfonamide derivatives using 3-Amino-4-methoxybenzoic acid as a versatile starting material. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities. The protocols detailed herein are designed for researchers in drug discovery and organic synthesis, offering a robust platform for generating compound libraries for screening and lead optimization. We emphasize the causality behind experimental choices, stringent safety procedures, and thorough analytical validation to ensure scientific integrity and reproducibility.

Introduction & Scientific Context

The sulfonamide functional group (R-SO₂NR'R'') is a privileged scaffold in drug development, integral to a wide array of therapeutic agents since the discovery of Prontosil in the 1930s. Compounds bearing this moiety exhibit remarkable biological versatility, functioning as antibacterial, anti-inflammatory, anticancer, diuretic, and antiviral agents. This broad applicability stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable mimic of other functional groups and to participate in critical hydrogen bonding interactions within biological targets.

This compound is an excellent starting scaffold for building novel sulfonamide libraries. It possesses a nucleophilic aromatic amine for direct reaction with various sulfonyl chlorides, a carboxylic acid group for potential secondary derivatization, and a methoxy group that influences the electronic properties and conformation of the final molecule. This application note details the classic and highly efficient method for sulfonamide synthesis: the reaction of the primary amine with an electrophilic sulfonyl chloride in the presence of a base.

Reaction Mechanism and Rationale

The formation of a sulfonamide from an amine and a sulfonyl chloride is a classic example of nucleophilic substitution at a sulfur center. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

  • Deprotonation/Neutralization: The resulting product is protonated. A mild base, typically pyridine, is added to the reaction to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion and preventing the protonation of the starting amine.

The choice of pyridine is strategic; it is a sufficiently strong base to scavenge the generated HCl but is not nucleophilic enough to compete significantly with the primary amine in attacking the sulfonyl chloride.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add this compound to dry flask B 2. Dissolve in anhydrous pyridine A->B C 3. Cool to 0°C in ice bath B->C D 4. Add Sulfonyl Chloride dropwise C->D E 5. Stir at room temp for 12-18h D->E F 6. Monitor by TLC E->F G 7. Quench in ice-cold 1M HCl F->G Reaction Complete H 8. Isolate crude product (Filtration or Extraction) G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify by Recrystallization or Chromatography I->J K 11. Dry pure product J->K L 12. Characterize: NMR, IR, HRMS, MP K->L

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we delve into the intricacies of the synthetic process, focusing on the identification, control, and troubleshooting of common impurities.

I. Understanding the Synthetic Landscape

The synthesis of this compound (CAS 2840-26-8) is a multi-step process pivotal for the creation of various pharmaceuticals and fine chemicals.[1][2] A prevalent synthetic strategy commences with a substituted nitrobenzene derivative, proceeding through key transformations such as nitration, nucleophilic aromatic substitution, and reduction. Each of these steps presents a unique set of challenges and potential for impurity formation.

A common synthetic route is illustrated below:

Synthesis_Pathway cluster_0 Route A: From 4-chloro-3-nitrobenzoic acid cluster_1 Route B: From 4-methoxybenzoic acid A 4-chloro-3-nitrobenzoic acid B 4-methoxy-3-nitrobenzoic acid A->B Methoxylation (SNAr) C This compound B->C Reduction D 4-methoxybenzoic acid E 4-methoxy-3-nitrobenzoic acid D->E Nitration F This compound E->F Reduction

Caption: Common synthetic pathways to this compound.

This guide will primarily focus on the impurities arising from these fundamental reaction types.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you might encounter during your synthesis, providing explanations and actionable solutions.

Scenario 1: Nitration Step (e.g., Route B)

Question: My nitration of 4-methoxybenzoic acid resulted in a low yield and a mixture of products according to TLC and HPLC analysis. What are the likely impurities and how can I improve the selectivity?

Answer:

The nitration of activated aromatic rings like 4-methoxybenzoic acid is a highly exothermic reaction that requires stringent temperature control to prevent the formation of side products.

Likely Impurities:

  • Isomeric Impurities: While the methoxy group is an ortho-, para- director and the carboxylic acid is a meta- director, the directing effect of the methoxy group is stronger. However, improper temperature control can lead to the formation of other isomers, such as 2-nitro-4-methoxybenzoic acid and dinitrated products.

  • Over-nitration Products: Excessive nitrating agent or elevated temperatures can lead to the formation of dinitro- and trinitro- derivatives.

  • Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methoxy group or other sensitive functionalities, resulting in complex byproduct profiles.

Troubleshooting & Optimization:

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure dropwise addition of the nitrating agent at low temperatures (0-5 °C) and allow the reaction to proceed to completion.
Product loss during workup.Use ice-cold water for quenching and washing to minimize product solubility.
Multiple Spots on TLC Formation of isomers and over-nitrated products.Maintain strict temperature control (0-5 °C) throughout the addition of the nitrating agent. Use the stoichiometric amount of nitrating agent.
Dark Reaction Mixture Side reactions and degradation.Ensure slow, controlled addition of the nitrating agent to dissipate heat effectively.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Step (e.g., Route A)

Question: During the methoxylation of 4-chloro-3-nitrobenzoic acid, I'm observing incomplete conversion and the presence of an unexpected byproduct. What could be the issue?

Answer:

Nucleophilic aromatic substitution of an activated aryl halide with methoxide is generally efficient. However, reaction conditions play a crucial role in determining the outcome.

Likely Impurities:

  • Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, temperature, or base.

  • Hydrolysis Product: If water is present in the reaction mixture, the chloro group can be displaced by a hydroxyl group, leading to the formation of 4-hydroxy-3-nitrobenzoic acid.

  • Isomeric Byproducts: While less common, under certain conditions, rearrangement or side reactions could lead to other methoxylated isomers, although the nitro group strongly directs the substitution to the para position.

Troubleshooting & Optimization:

Problem Potential Cause Recommended Solution
Incomplete Conversion Insufficient reaction time or temperature.Increase the reaction time or temperature cautiously, monitoring the reaction progress by TLC or HPLC.
Insufficient amount of sodium methoxide.Use a slight excess of sodium methoxide to drive the reaction to completion.
Presence of 4-hydroxy-3-nitrobenzoic acid Presence of water in the reaction.Ensure the use of anhydrous methanol and freshly prepared sodium methoxide. Dry all glassware thoroughly before use.

Scenario 3: Reduction Step

Question: After the reduction of 4-methoxy-3-nitrobenzoic acid, my product is off-color and the purity is lower than expected. What are the potential impurities from this step?

Answer:

The reduction of an aromatic nitro group is a critical step that can generate several impurities if not carried out to completion or under optimal conditions.

Likely Impurities:

  • Incomplete Reduction Products: The reduction of a nitro group proceeds through several intermediates. Incomplete reduction can lead to the presence of nitroso (R-NO) and hydroxylamino (R-NHOH) compounds.

  • Azo Coupling Products: Under certain reducing conditions, particularly with metal hydrides, the intermediates can couple to form azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds, which are often highly colored.

  • Side Reactions of the Carboxylic Acid: Some reducing agents can also reduce the carboxylic acid group to an alcohol, leading to the formation of (3-amino-4-methoxyphenyl)methanol.

Troubleshooting & Optimization:

Problem Potential Cause Recommended Solution
Colored Impurities Formation of azo or azoxy compounds.Choose a reducing agent known for clean reductions of aromatic nitro groups, such as catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in acidic media.
Presence of Intermediates Incomplete reduction.Ensure sufficient equivalents of the reducing agent and adequate reaction time. Monitor the reaction by TLC until the starting material is fully consumed.
Formation of Amino Alcohol Reduction of the carboxylic acid.Use a chemoselective reducing agent that preferentially reduces the nitro group over the carboxylic acid. Catalytic hydrogenation is often a good choice.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should be aware of in the final product?

A1: The most likely isomeric impurity is 4-amino-3-methoxybenzoic acid, which can arise if the starting material for nitration is not pure or if the directing group effects are not well-controlled. Another possibility is the formation of 5-amino-4-methoxybenzoic acid, though it is generally less favored.

Q2: How do these impurities affect the downstream applications of this compound?

A2: Impurities can have a significant impact on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Isomeric impurities can lead to the formation of undesired side products in subsequent steps, reducing the overall yield and purity of the API. Other impurities might carry over and affect the stability or toxicological profile of the final drug product.

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying the purity of the main component and detecting known and unknown impurities. A reversed-phase C18 column with a gradient elution using a buffered mobile phase is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile impurities and residual solvents. Derivatization may be necessary for non-volatile acidic compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of isolated impurities.

Q4: Are there any specific storage conditions to prevent the degradation of this compound?

A4: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light, moisture, and air. Aromatic amines can be susceptible to oxidation and discoloration upon exposure to air and light over time.

IV. Experimental Protocols: Impurity Detection

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting non-volatile impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.

V. Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Synthesis Issue Encountered Analysis Analyze product by HPLC-UV and LC-MS Start->Analysis Identify Identify Impurities (MW and Rt) Analysis->Identify Compare Compare with expected impurities from each step Identify->Compare Nitration_Impurity Nitration-related? Compare->Nitration_Impurity SNAr_Impurity SNAr-related? Nitration_Impurity->SNAr_Impurity No Optimize_Nitration Optimize Nitration: - Temperature control - Stoichiometry Nitration_Impurity->Optimize_Nitration Yes Reduction_Impurity Reduction-related? SNAr_Impurity->Reduction_Impurity No Optimize_SNAr Optimize SNAr: - Anhydrous conditions - Reaction time/temp SNAr_Impurity->Optimize_SNAr Yes Optimize_Reduction Optimize Reduction: - Choice of reagent - Reaction time Reduction_Impurity->Optimize_Reduction Yes Purify Purify final product (e.g., recrystallization) Reduction_Impurity->Purify No Optimize_Nitration->Analysis Optimize_SNAr->Analysis Optimize_Reduction->Analysis End Pure Product Purify->End

Caption: A logical workflow for troubleshooting impurities in the synthesis of this compound.

VI. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline. CN105753731A.

  • World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

  • LookChem. This compound. [Link]

  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline. CN105753731A.

  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.

  • Shimadzu Corporation. Impurities Analysis. [Link]

  • Vertex AI Search. Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.

Sources

purification of 3-Amino-4-methoxybenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm now diving into Google searches, aiming to gather data on recrystallizing 3-Amino-4-methoxybenzoic acid. I'm focusing on solubility in different solvents, typical impurities, and established recrystallization procedures. My goal is a solid foundation for evaluating various purification approaches.

Planning Protocol Development

I'm now moving to analyze the search results and identify common research problems in the recrystallization process. My plan is to draft a technical support guide with an introduction to recrystallization. Then, a Q&A troubleshooting section will follow, designed for specific issues. I'll include a FAQ section for broader queries as well.

Defining Detailed Procedures

I'm now outlining a detailed protocol, drawing on my gathered data. I'm focusing on creating a step-by-step procedure for recrystallizing the compound. I'll include quantitative data like solvent volumes and yields in a table. I'm also planning a Graphviz diagram to visually represent the workflow and ensure a strong, reference-backed response.

troubleshooting low yield in 3-Amino-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-4-methoxybenzoic Acid Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. Low yield is a multifaceted problem, and this guide provides a structured, causality-driven approach to diagnosing and resolving common issues.

The primary industrial and laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 4-methoxy-3-nitrobenzoic acid. The choice of reduction methodology is the most critical factor influencing yield and purity. This guide is therefore structured around the most common reduction techniques.

Part 1: Initial Diagnosis & Workflow

Before diving into specific reaction problems, it's crucial to ensure the fundamentals are correct. A flaw in the overall process can manifest as low yield during the reduction step.

Overall Synthetic Workflow

The synthesis is a straightforward two-step process: nitration followed by reduction.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 4-Methoxybenzoic Acid (p-Anisic Acid) B 4-Methoxy-3-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C This compound B->C Reduction (e.g., H₂/Pd-C, Fe/HCl) D Crude Product C->D E Pure Product (>98%) D->E Recrystallization or Column Chromatography

Caption: General synthesis pathway for this compound.

Frequently Asked Question (FAQ): Starting Material

Q1: How can I be sure my starting material, 4-methoxy-3-nitrobenzoic acid, is pure enough for the reduction?

A1: Impurities in the starting material are a primary cause of low yield.

  • Isomeric Impurities: The nitration of 4-methoxybenzoic acid can sometimes produce small amounts of the 3-methoxy-4-nitrobenzoic acid isomer.[1] This isomer will also be reduced, leading to a difficult-to-separate isomeric impurity in your final product, which can complicate crystallization and lower the isolated yield of the desired product.

  • Unreacted Starting Material: Incomplete nitration will leave residual 4-methoxybenzoic acid. This unreacted material will not participate in the reduction and will have to be removed during purification, thus lowering the effective yield.

Verification Protocol:

  • Melting Point: Check the melting point of your 4-methoxy-3-nitrobenzoic acid. The literature value is 192-194 °C.[2] A broad or depressed melting point suggests impurities.

  • NMR Spectroscopy: ¹H NMR is the most effective method to confirm isomeric purity and the absence of starting material. The proton signals for 4-methoxy-3-nitrobenzoic acid are distinct and well-documented.[2]

  • Thin-Layer Chromatography (TLC): A quick TLC analysis against a pure standard can reveal the presence of multiple components.

Part 2: Troubleshooting the Reduction Step

This section is divided by the type of reduction method employed.

**Category 1: Catalytic Hydrogenation (e.g., H₂ with Pd/C, PtO₂) **

Catalytic hydrogenation is a clean and efficient method but is highly sensitive to reaction conditions and impurities.[3]

Q2: My hydrogenation reaction has stalled. The pressure of H₂ is no longer dropping, but TLC/NMR analysis shows significant amounts of starting material remain. What's wrong?

A2: This is a classic symptom of catalyst poisoning or deactivation . The surface of the heterogeneous catalyst (like Palladium on Carbon) becomes blocked, preventing it from facilitating the reaction.

Troubleshooting Decision Tree:

G Start Hydrogenation Stalled Q_Poison Suspect Catalyst Poisoning? Start->Q_Poison Q_Conditions Check Reaction Conditions? Start->Q_Conditions Sol_Poison_Source Identify Poison Source: - Sulfur compounds (from reagents) - Amines/Nitrogen heterocycles - Halides - Metal traces Q_Poison->Sol_Poison_Source Yes Sol_H2 Insufficient H₂ Pressure/Flow: - Check for leaks in the system. - Ensure adequate stirring for gas-liquid mixing. - Purge headspace with H₂ multiple times. Q_Conditions->Sol_H2 Check H₂ Sol_Catalyst Catalyst Deactivation: - Catalyst is old or was poorly stored (oxidized). - Insufficient catalyst loading (aim for 5-10 mol%). - Use a fresh batch of catalyst. Q_Conditions->Sol_Catalyst Check Catalyst Sol_Solvent Solvent Issue: - Solvent must fully dissolve starting material. - Common solvents: Ethanol, Methanol, Ethyl Acetate. - Ensure solvent is degassed. Q_Conditions->Sol_Solvent Check Solvent Sol_Poison_Action Action: 1. Filter reaction mixture through Celite®. 2. Add fresh, activated catalyst. 3. Purify starting material/solvent. Sol_Poison_Source->Sol_Poison_Action

Caption: Decision tree for stalled catalytic hydrogenation reactions.

Expert Insight on Catalyst Poisoning: Catalyst poisons are substances that bind strongly to the catalyst's active sites.[4] Sulfur-containing compounds are particularly potent poisons for palladium catalysts. Ensure all reagents and solvents are of high purity. Even trace amounts of sulfur-containing impurities can completely halt the reaction. Certain nitrogen-containing functional groups, which may be present as impurities, can also act as inhibitors.[5]

Q3: The reaction is complete, but my yield is low after workup. Where could the product have gone?

A3: Product loss in catalytic hydrogenation often occurs during the workup phase. The newly formed amino group is basic and can interact with acidic protons, affecting solubility.

  • Adsorption onto Catalyst: The amine product can adsorb onto the carbon support of the Pd/C catalyst, especially if the support has acidic sites.

    • Solution: After filtering off the catalyst, wash it thoroughly with a polar solvent like methanol or ethanol. In some cases, washing with a slightly basic solution (e.g., methanol with a few drops of triethylamine) can help desorb the product, but this may introduce impurities.

  • Over-reduction: Under harsh conditions (high pressure, high temperature, or with highly active catalysts like Platinum), the aromatic ring itself can be reduced, leading to non-aromatic byproducts.[6]

    • Solution: Use milder conditions. Palladium (Pd) is generally less aggressive for ring reduction than Platinum (Pt) or Rhodium (Rh).[4] Aim for room temperature and moderate H₂ pressure (e.g., 50 psi or balloon pressure) first.

**Category 2: Metal-Acid Reduction (e.g., Fe/HCl, Sn/HCl, SnCl₂) **

This is a robust and cost-effective method but can be less clean than hydrogenation, often requiring more rigorous purification.[7][8]

Q4: My reaction with Iron (Fe) and HCl is very slow or incomplete. How can I improve the conversion?

A4: The key to a successful Fe/HCl reduction is the activation of the iron metal surface.

  • Iron Particle Size: Use fine iron powder ("iron filings") to maximize surface area.

  • Acid Concentration: The reaction generates FeCl₂, which is then hydrolyzed to regenerate HCl in a catalytic cycle.[7] However, an initial, small amount of concentrated HCl is required to initiate the reaction by cleaning the iron surface of oxides.

  • Mechanical Agitation: Vigorous stirring is essential to ensure the solid nitro compound and the iron particles are in constant contact with the aqueous acid phase.

Q5: After neutralizing my SnCl₂/HCl reaction, I get a large amount of a gelatinous precipitate, making filtration and extraction impossible. What is this and how do I avoid it?

A5: You are observing the formation of tin hydroxides (Sn(OH)₂ and Sn(OH)₄). This is a very common issue with tin-based reductions.[2][9]

Optimized Work-up Protocol for Tin-Based Reductions:

  • After the reaction is complete (as judged by TLC), cool the reaction mixture in an ice bath.

  • Do not filter yet. Slowly and carefully add a concentrated solution of NaOH or KOH with vigorous stirring. The mixture will be highly exothermic.

  • Continue adding base until the solution is strongly alkaline (pH > 10). The tin hydroxides are amphoteric and will redissolve to form stannate complexes (e.g., [Sn(OH)₆]²⁻), resulting in a much clearer solution.

  • You can now extract the free amine product with an organic solvent like ethyl acetate.

  • Filter off any remaining inorganic salts before proceeding with the extraction.

Comparative Summary of Reduction Methods
MethodTypical YieldAdvantagesCommon Issues & Disadvantages
H₂ / Pd-C 85-99%Very clean, easy workup (filtration), high yield.[10]Catalyst poisoning, cost of catalyst and equipment, potential for over-reduction.
Fe / HCl 70-90%Very inexpensive, environmentally benign (iron salts).[8]Can be slow, requires vigorous stirring, potential for colored iron impurities.
SnCl₂ / HCl 70-85%Works well on a lab scale, relatively fast.[2][11]Difficult workup due to tin salt precipitation, stoichiometric metal waste.

Part 3: Purification and Final Product Issues

Q6: My final product has a persistent pink or brown discoloration, even after recrystallization. What is the cause?

A6: Aromatic amines are notoriously susceptible to air oxidation. Even trace amounts of oxidized impurities can impart significant color.

  • Cause: The amino group (-NH₂) can be oxidized to form highly colored nitroso (-NO), azo (-N=N-), or quinone-imine type species. This process is often catalyzed by trace metals or light.

  • Prevention & Solution:

    • Work under Inert Atmosphere: During workup and purification, try to minimize exposure to air. Using a nitrogen or argon blanket can help.

    • Use an Antioxidant: Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the recrystallization solvent can help scavenge dissolved oxygen and reduce colored impurities back to the desired amine.

    • Activated Carbon (Charcoal): Treatment with activated carbon during recrystallization is very effective at adsorbing highly colored, polar impurities. Use a minimal amount, as it can also adsorb your product.

Benchmark Purification Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture. The product is soluble in water.[10][12]

  • Add a small scoop (e.g., 1-2% w/w) of activated carbon and a pinch of sodium sulfite.

  • Keep the solution hot and stir for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Thermo Scientific Chemicals. This compound, 98+%. Fisher Scientific.
  • Allen. Reduction of aromatic nitro compounds using Fe and HCl gives….
  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • ChemicalBook. (2025, July 24). This compound | 2840-26-8.
  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
  • Wikipedia. Reduction of nitro compounds.
  • Google Patents. (CN105753731A). Preparation method of 3-amino-4-methoxybenzaniline.
  • Eureka | Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Benchchem.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to 3-Amino-4-nitrobenzoic Acid: Discovery and History.
  • Google Patents. A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • ChemicalBook. 3-Amino-4-hydroxybenzoic acid synthesis.
  • University of Illinois.
  • Benchchem. A Comparative Analysis of Reactivity - nitrobenzoic Acid.
  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid.
  • NIH PubChem. This compound | C8H9NO3 | CID 17823.
  • Google Patents. (CN105237423A). Preparation method of 3-amino-4-hydroxybenzoic acid.
  • New Journal of Chemistry (RSC Publishing). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles.
  • ResearchGate. (2025, August 6).
  • Thermo Scientific Chemicals. 3-Methoxy-4-nitrobenzoic acid, 98+%.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. 4-Methoxy-3-nitrobenzoic acid 98 89-41-8.
  • ResearchGate. (2025, August 9).

Sources

Technical Support Center: Optimizing the Synthesis of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind the procedural steps to optimize your reaction conditions for higher yield and purity.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its successful synthesis is pivotal for the subsequent steps in a multi-stage synthetic route. The most common and well-established method for its preparation is the reduction of the nitro group of 4-methoxy-3-nitrobenzoic acid. This guide will focus on two primary reductive methods: reduction using tin(II) chloride in acidic media and catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 4-methoxy-3-nitrobenzoic acid. This precursor is typically synthesized via the nitration of 4-methoxybenzoic acid (p-anisic acid).[3]

Q2: I am considering which reduction method to use. What are the main advantages and disadvantages of the Sn/HCl reduction versus catalytic hydrogenation?

A2: The choice between these two methods often depends on the available equipment, scale of the reaction, and the presence of other functional groups on the molecule.

  • Sn/HCl Reduction: This is a classic and robust method that is often effective and does not require specialized high-pressure equipment.[4] However, the workup can be cumbersome due to the formation of tin salts, which need to be carefully removed.[4]

  • Catalytic Hydrogenation: This method is generally cleaner, with water being the primary byproduct, which simplifies the purification process.[5] It often proceeds with high yield and selectivity. The main drawbacks are the need for a hydrogenation apparatus (including a hydrogen source and a pressure vessel) and the pyrophoric nature of the palladium on carbon (Pd/C) catalyst, which requires careful handling.[6]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective, rapid, and inexpensive technique to monitor the reaction's progress.[7] You can spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. The starting material, being more polar due to the nitro group, will typically have a lower Retention Factor (Rf) value than the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q4: My final product is off-white or slightly colored. What is the cause, and how can I decolorize it?

A4: A slight coloration in the final product can be due to trace impurities or oxidation of the amino group. If the color is significant, you can perform a recrystallization step with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration. Be cautious not to use an excessive amount of charcoal, as it may also adsorb some of your desired product.

Experimental Protocols

Protocol 1: Reduction of 4-Methoxy-3-nitrobenzoic Acid using Tin(II) Chloride (SnCl₂/HCl)

This protocol is a robust method for the reduction of the nitro group. The reaction proceeds via the transfer of electrons from the tin metal to the nitro group in an acidic medium.

Materials:

  • 4-Methoxy-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Concentrated Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approx. 3.0 eq).

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the mixture. An exothermic reaction may occur.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin hydroxides.[4]

  • Isolation of Product: Filter the mixture to remove the tin salts. The filtrate contains the sodium salt of the desired this compound.

  • Precipitation: Adjust the pH of the filtrate to the isoelectric point of the product (around pH 4-5) with dilute hydrochloric acid. The product will precipitate out of the solution.[4]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.[4]

Protocol 2: Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzoic Acid

This method offers a cleaner alternative to the tin reduction, often providing a higher yield of a purer product.

Materials:

  • 4-Methoxy-3-nitrobenzoic acid

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry.[6]

  • Hydrogenation: Seal the vessel and purge the system with hydrogen gas 2-3 times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from an ethanol/water mixture if necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Extend the reaction time. - For Sn/HCl, ensure sufficient acid is present. - For hydrogenation, check the activity of the catalyst; use fresh catalyst if necessary.[8]
Loss of product during work-up.- Ensure the pH for precipitation is optimized (around 4-5).[4] - Use ice-cold water for washing the precipitate to minimize dissolution.
Presence of Starting Material in the Final Product Incomplete reaction.- As above, extend reaction time or check reagent/catalyst activity.
Formation of an Oily Product Instead of a Solid Presence of impurities.- Ensure the purity of the starting material. - Optimize the recrystallization solvent system.
Incorrect pH during precipitation.- Carefully adjust the pH to the isoelectric point.
Multiple Spots on TLC of the Final Product Formation of side products.- For Sn/HCl, side reactions like the formation of aminophenols can occur with high acid concentrations.[4] - For hydrogenation, incomplete reduction can lead to hydroxylamine or nitroso intermediates.[9]
Impurities in the starting material.- Purify the starting 4-methoxy-3-nitrobenzoic acid before the reduction step.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product 4_Methoxy_3_nitrobenzoic_acid 4-Methoxy-3-nitrobenzoic Acid Reduction Reduction 4_Methoxy_3_nitrobenzoic_acid->Reduction Sn_HCl Sn / HCl Reduction->Sn_HCl Method 1 H2_PdC H₂ / Pd/C Reduction->H2_PdC Method 2 Workup Work-up Sn_HCl->Workup H2_PdC->Workup Neutralization_Filtration Neutralization & Filtration Workup->Neutralization_Filtration Precipitation Precipitation (pH adjustment) Neutralization_Filtration->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization 3_Amino_4_methoxybenzoic_acid This compound Recrystallization->3_Amino_4_methoxybenzoic_acid

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction? Check_Reaction_Completion->Incomplete_Reaction Optimize_Reaction Extend Reaction Time / Check Reagents Incomplete_Reaction->Optimize_Reaction Yes Check_Workup Review Work-up Procedure Incomplete_Reaction->Check_Workup No Final_Product Pure Product, Improved Yield Optimize_Reaction->Final_Product pH_Issue Incorrect pH for Precipitation? Check_Workup->pH_Issue Optimize_pH Optimize pH to ~4-5 pH_Issue->Optimize_pH Yes Purification_Issue Purification Inefficient? pH_Issue->Purification_Issue No Optimize_pH->Final_Product Optimize_Recrystallization Optimize Recrystallization Solvent/Technique Purification_Issue->Optimize_Recrystallization Yes Purification_Issue->Final_Product No Optimize_Recrystallization->Final_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Eureka | Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]
  • Google Patents. Preparation method of 3-amino-4-methoxybenzanilide - CN105753731A.
  • Wipf Group, University of Pittsburgh.
  • Google Patents. A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • Peertechz Publications. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
  • Taylor & Francis Online.
  • ACS Publications.
  • University of California, Los Angeles - Chemistry.
  • University of Wisconsin-Madison.
  • The Sarpong Group - UC Berkeley.
  • Rhodium.ws.
  • European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. [Link]
  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]
  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid - CN105237423A.

Sources

stability of 3-Amino-4-methoxybenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-methoxybenzoic acid (CAS No. 2840-26-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound is a white to light yellow crystalline powder.[1] For optimal stability, it should be stored in a tightly closed container in a dry, well-ventilated place.[2] It is sensitive to air and light, and discoloration may occur upon exposure. Therefore, protection from light is crucial. While it is stable under standard ambient conditions (room temperature), specific storage temperatures may be recommended on the product label.[3] Always handle the compound in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, and eye and face protection to avoid contact with skin and eyes and to prevent inhalation of dust.[2][3]

Q2: What is the general solubility profile of this compound?
Q3: What are the likely degradation pathways for this compound?

A3: The structure of this compound contains functional groups susceptible to degradation under certain conditions. The primary degradation pathways are likely to be:

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions. This can lead to the formation of colored impurities.

  • Hydrolysis: While the amide bond is not present in the parent molecule, if it's part of a larger synthesized molecule where this compound was a reactant, amide hydrolysis can occur under acidic or basic conditions.[6]

  • Photodegradation: As the compound is light-sensitive, exposure to UV or visible light can induce degradation. The specific photoproducts would need to be identified through formal stability studies.

  • Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, although this typically requires harsh conditions.

Understanding these potential pathways is crucial for designing stability-indicating analytical methods.[7]

Q4: How can I assess the stability of this compound in a new solvent or formulation?

A4: To assess the stability in a new solvent or formulation, a forced degradation study is recommended.[7] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[7] A general workflow for this is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Caption: Workflow for a forced degradation study.

II. Troubleshooting Guide

Issue 1: Solution of this compound changes color over time.
Possible Cause Troubleshooting Steps
Oxidation The amino group is prone to oxidation, especially when exposed to air and/or light, leading to colored byproducts.
1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
2. Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
3. Antioxidants: Consider the addition of a suitable antioxidant if compatible with your experimental design.
pH Effects The pH of the solution can influence the stability of the compound.
1. pH Control: Buffer the solution to a pH where the compound exhibits maximum stability. This needs to be determined experimentally.
Solvent Impurities Peroxides in solvents like THF or ethers can initiate oxidation.
1. Use High-Purity Solvents: Ensure you are using fresh, high-purity solvents. Test for peroxides in susceptible solvents and purify if necessary.
Issue 2: Poor solubility or precipitation in an organic solvent.
Possible Cause Troubleshooting Steps
Insufficient Solvent Polarity This compound is a polar molecule.
1. Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, DMSO, DMF).
2. Co-solvents: Use a co-solvent system. For example, if the compound is poorly soluble in a non-polar solvent required for a reaction, add a small amount of a polar co-solvent like DMSO or DMF to aid dissolution.[8][9]
Temperature Effects Solubility is generally temperature-dependent.
1. Gentle Warming: Gently warm the mixture to increase the rate of dissolution and solubility. Sonication can also be helpful.[9] Be cautious with temperature to avoid degradation.
pH of the Microenvironment The compound has both acidic and basic functional groups.
1. pH Adjustment: For protic solvents, a small amount of acid or base might improve solubility, but this could affect stability and reactivity. This should be approached with caution.
Issue 3: Inconsistent results in quantitative analysis (e.g., HPLC).
Possible Cause Troubleshooting Steps
On-going Degradation The compound may be degrading in the autosampler or during sample preparation.
1. Control Sample Temperature: Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection.
2. Minimize Sample Preparation Time: Prepare samples immediately before analysis.
3. Light Protection: Protect samples from light during preparation and in the autosampler.
Poor Method Specificity The analytical method may not be able to separate the parent compound from its degradation products.
1. Method Validation: Develop and validate a stability-indicating HPLC method. This involves demonstrating that degradation products and the parent peak are well-resolved.[6]
2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and check for co-eluting impurities.

III. Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a method to determine the quantitative solubility of this compound in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the desired solvent.

    • Securely cap the vial to prevent solvent evaporation.

    • Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibration curve range.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV.[10][11]

    • Determine the concentration of the diluted sample from a calibration curve prepared with known standards.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might be 95% A to 5% A over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: Determine the λmax of this compound (a starting point would be around 254-300 nm). Use a PDA detector to monitor the full spectrum.

    • Injection Volume: 10-20 µL.[10]

  • Method Validation:

    • Analyze samples from forced degradation studies (see FAQ A4).

    • The method is considered stability-indicating if the degradation products are baseline-resolved from the parent compound and from each other.

    • Assess peak purity of the parent compound under all stress conditions.

Sources

Navigating the Scale-Up of 3-Amino-4-methoxybenzoic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here, we will dissect the common hurdles and offer practical, evidence-based solutions to ensure a safe, efficient, and reproducible manufacturing process.

I. Overview of a Common Synthetic Pathway

The production of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A prevalent synthetic route begins with the nitration of a substituted benzoic acid, followed by methoxylation and a final reduction of the nitro group. Each of these steps presents unique challenges during scale-up.

Synthetic_Pathway A p-Chlorobenzoic Acid B Nitration (HNO3/H2SO4) A->B Step 1 C 3-Nitro-4-chlorobenzoic Acid B->C D Methoxylation (CH3OH/Base) C->D Step 2 E 3-Nitro-4-methoxybenzoic Acid D->E F Reduction (e.g., Catalytic Hydrogenation) E->F Step 3 G This compound F->G

Caption: A common synthetic route to this compound.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

A. Nitration Step: Challenges and Solutions

The nitration of aromatic compounds is a notoriously exothermic reaction that demands stringent control, especially at a larger scale.[1]

Q1: We are experiencing a runaway reaction and poor temperature control during the nitration of p-chlorobenzoic acid. What are the likely causes and how can we mitigate this?

A1: Runaway reactions during nitration are a critical safety concern and are often due to the highly exothermic nature of the reaction.[1] Several factors can contribute to this issue during scale-up:

  • Inadequate Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. Ensure your reactor's cooling system is sufficient for the scale of the reaction.

  • Poor Agitation: Inefficient mixing can lead to localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction.[2] Use appropriate impeller design and agitation speed for the reactor volume.

  • Incorrect Reagent Addition: Adding the nitrating agent too quickly can overwhelm the cooling system. A slow, controlled addition is crucial.

Solutions:

  • Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise or in small portions, carefully monitoring the internal temperature.

  • Optimize Cooling: Use a cooling medium appropriate for the target temperature, such as an ice-salt bath for lower temperatures.[2]

  • Dilution: While it may impact throughput, using a suitable solvent can help to better control the reaction exotherm.

Q2: Our nitration reaction is producing significant amounts of dinitrated and other isomeric byproducts. How can we improve the selectivity?

A2: The formation of multiple nitrated products is a common challenge. The key to improving selectivity lies in precise control over reaction conditions:

  • Temperature Control: Higher temperatures can favor the formation of byproducts. Maintaining a consistent, lower temperature is often critical for achieving high selectivity.

  • Stoichiometry: An excess of the nitrating agent can lead to polynitration.[3] Carefully control the molar ratio of the nitrating agent to the starting material.

Solutions:

  • Reaction Profiling: Conduct small-scale experiments to determine the optimal temperature and stoichiometry for maximizing the yield of the desired mononitrated product.

  • Continuous Flow Chemistry: Consider the use of continuous flow reactors. This technology offers superior temperature control and precise stoichiometry, which can significantly improve selectivity and safety.[3]

B. Methoxylation Step: Ensuring Complete Conversion

Q3: The methoxylation of 3-Nitro-4-chlorobenzoic acid is sluggish and often incomplete at a larger scale. What factors should we investigate?

A3: Incomplete conversion during a nucleophilic aromatic substitution like methoxylation can be attributed to several factors that become more pronounced during scale-up:

  • Insufficient Mixing: In a large reactor, ensuring uniform mixing of the solid 3-Nitro-4-chlorobenzoic acid, the base, and methanol is critical. Poor mixing can lead to localized areas of low reactant concentration.

  • Base Strength and Solubility: The choice and concentration of the base (e.g., sodium hydroxide, potassium hydroxide) are important. The solubility of the base in methanol can also affect the reaction rate.

  • Temperature: While higher temperatures generally increase the reaction rate, they can also lead to side reactions if not properly controlled.

Solutions:

  • Optimize Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous suspension.

  • Solvent and Base Selection: Experiment with different solvents or co-solvents to improve the solubility of the reactants. The choice of a stronger, non-nucleophilic base might also be beneficial.

  • Reaction Time: Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time for complete conversion.

C. Nitro Group Reduction: Achieving High Purity

The reduction of the nitro group is a highly exothermic step that can be sensitive to catalyst activity and reaction conditions.[4]

Q4: Our catalytic hydrogenation of 3-Nitro-4-methoxybenzoic acid is slow and sometimes stalls before completion. What are the potential causes?

A4: Slow or incomplete catalytic hydrogenation is a common issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) can be deactivated by impurities in the starting material or solvent. Ensure the catalyst is fresh and handled under an inert atmosphere.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.[5]

  • Poor Hydrogen Mass Transfer: In a large reactor, efficient mixing is essential to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.

  • Solubility: The starting material must be fully dissolved in the reaction solvent for the hydrogenation to proceed efficiently.[5]

Solutions:

  • Catalyst Management: Use a fresh, high-quality catalyst and increase the catalyst loading if necessary.

  • Optimize Agitation and Hydrogen Pressure: Increase the stirring speed and consider increasing the hydrogen pressure to improve mass transfer.[5]

  • Solvent Selection: Use a solvent system in which the starting material has good solubility. Protic solvents like ethanol or methanol are often effective.[1]

Troubleshooting_Nitro_Reduction start Low Yield in Nitro Reduction q1 Is the catalyst fresh and active? start->q1 s1 Use fresh catalyst. Increase catalyst loading. q1->s1 No q2 Is the starting material fully dissolved? q1->q2 Yes s1->q2 s2 Change solvent or use a co-solvent system. q2->s2 No q3 Is agitation and H2 pressure sufficient? q2->q3 Yes s2->q3 s3 Increase agitation speed. Increase H2 pressure. q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting logic for low yield in nitro group reduction.

Q5: We are observing the formation of hydroxylamine and other partially reduced impurities. How can we drive the reaction to completion?

A5: The formation of intermediates like hydroxylamines and nitroso compounds indicates an incomplete reduction.[5] To achieve the desired amine, consider the following:

  • Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to ensure complete conversion of all intermediates.

  • Stoichiometry of Reducing Agent (for metal/acid reductions): If using a chemical reducing agent like SnCl₂ or Fe/HCl, ensure a sufficient excess is used to drive the reaction to completion.[5]

  • pH Control: For metal/acid reductions, maintaining the appropriate acidic pH is crucial for the reaction to proceed efficiently.

Solutions:

  • Extend Reaction Time: Continue to monitor the reaction until no starting material or intermediates are detected.

  • Optimize Temperature: Carefully increase the reaction temperature, while being mindful of potential side reactions.[5]

  • Adjust Stoichiometry: For chemical reductions, incrementally increase the amount of the reducing agent.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns are associated with the nitration and nitro group reduction steps.

  • Nitration: This step involves the use of highly corrosive and strongly oxidizing mixed acids. The reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled.[6]

  • Nitro Group Reduction: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Most nitro group reductions are highly exothermic and require careful thermal management to prevent runaway reactions.[4]

Always conduct a thorough safety assessment before scaling up, and ensure appropriate personal protective equipment (PPE) and engineering controls are in place.[2][6]

Q2: What are the best practices for purifying the final product at a large scale?

A2: The purification of the final product, this compound, typically involves crystallization.

  • Solvent Selection: Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

  • Control of Crystallization: The rate of cooling can affect the crystal size and purity. A slow, controlled cooling process is generally preferred.

  • Washing: Wash the filtered crystals with a cold, fresh solvent to remove any remaining impurities.

For industrial-scale purification of benzoic acid derivatives, techniques like distillation or melt crystallization may also be considered to remove byproducts.[7]

Q3: What are some common impurities to watch for in the final product?

A3: Potential impurities can originate from incomplete reactions or side reactions at each step:

  • From Nitration: Unreacted p-chlorobenzoic acid, and isomeric or dinitrated byproducts.

  • From Methoxylation: Unreacted 3-Nitro-4-chlorobenzoic acid.

  • From Reduction: Partially reduced intermediates such as the corresponding nitroso or hydroxylamine compounds.[5]

It is crucial to use analytical methods like HPLC and NMR to identify and quantify these impurities to ensure the final product meets the required specifications.

IV. Quantitative Data Summary

ParameterStepRecommended Range/ValueRationale
Temperature Nitration0-10 °CTo control exotherm and minimize byproduct formation.[2]
Molar Ratio (HNO₃:Substrate) Nitration1.05:1 to 1.2:1To ensure complete conversion while minimizing over-nitration.
Temperature Methoxylation80-100 °CTo achieve a reasonable reaction rate.
Catalyst Loading (Pd/C) Reduction1-5 mol%A balance between reaction rate and cost.
Hydrogen Pressure Reduction1-10 atmHigher pressure can improve reaction rate but requires appropriate equipment.[5]

V. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitro-4-methoxybenzoic Acid (Lab Scale)
  • Reaction Setup: In a hydrogenation vessel, dissolve 3-Nitro-4-methoxybenzoic acid (1.0 eq) in methanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) (1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with nitrogen or argon. Then, introduce hydrogen gas (typically via a balloon or by pressurizing the vessel to 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by crystallization.

VI. References

  • EP2952237A1 - Method for purification of benzoic acid - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • Nitration reaction safety - YouTube. (2024, June 7). Retrieved January 10, 2026, from [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Publishing. (2025, February 4). Retrieved January 10, 2026, from [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.). Retrieved January 10, 2026, from [Link]

  • NITRIC ACID SAFETY. (n.d.). Retrieved January 10, 2026, from [Link]

  • Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Reduction of nitro group in the presence of a nitrile : r/chemistry - Reddit. (2018, July 23). Retrieved January 10, 2026, from [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - ResearchGate. (2025, August 26). Retrieved January 10, 2026, from [Link]

  • US1686913A - Purification of benzoic acid and its derivatives - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts - MDPI. (2026, January 9). Retrieved January 10, 2026, from [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (2021, February 4). Retrieved January 10, 2026, from [Link]

  • Preparation of benzoic acid from benzene. (n.d.). Retrieved January 10, 2026, from [Link]

  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 10, 2026, from [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. (2019, March 27). Retrieved January 10, 2026, from [Link]

  • Nitration: An Overview of Recent Developments and Processes - American Chemical Society. (n.d.). Retrieved January 10, 2026, from [Link]

  • US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved January 10, 2026, from [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - MDPI. (2024, November 21). Retrieved January 10, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023, August 18). Retrieved January 10, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Retrieved January 10, 2026, from [Link]

  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. (n.d.). Retrieved January 10, 2026, from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (2021, April 8). Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering color impurities during the handling and synthesis of 3-Amino-4-methoxybenzoic acid. Our goal is to equip you with the knowledge and practical steps to diagnose and resolve these common purification challenges, ensuring the integrity of your research and development efforts.

Introduction: Understanding the Source of Color

This compound is a white to off-white or cream to pale brown crystalline solid.[1][2] However, it is susceptible to degradation, leading to the formation of colored impurities. The primary cause of discoloration is the oxidation of the aromatic amine group.[3][4] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. The resulting oxidized species are often highly conjugated molecules that absorb light in the visible spectrum, appearing as yellow, brown, or even reddish impurities.[5]

Troubleshooting Guide: Diagnosing and Resolving Color Impurities

This section is designed to help you identify the potential cause of discoloration in your this compound sample and select the most appropriate purification strategy.

Question 1: My freshly synthesized or newly opened bottle of this compound is discolored. What are the likely causes and immediate steps?

Answer: Discoloration in a new sample can stem from manufacturing impurities or degradation during storage. Aromatic amines, in general, are prone to oxidation, which can lead to colored byproducts.[3][6]

  • Immediate Action: The first step is to minimize further degradation. Store the compound in a tightly sealed, amber-colored glass container to protect it from light and air. Purging the container with an inert gas like nitrogen or argon before sealing can also be beneficial.

  • Initial Purification: For immediate use in non-critical applications, a simple recrystallization may be sufficient to remove a significant portion of the colored impurities.

Question 2: I've attempted recrystallization, but my this compound remains colored. What should I do next?

Answer: If a single recrystallization is insufficient, it indicates the presence of either highly soluble colored impurities or impurities that co-crystallize with your product. In this scenario, a more robust purification technique is required.

  • Advanced Purification Technique: Treatment with activated carbon is a highly effective method for removing colored organic impurities.[7][8] Activated carbon has a high surface area with numerous pores that adsorb large, colored molecules.[9]

Question 3: How do I perform an effective activated carbon treatment for my this compound solution?

Answer: Activated carbon treatment should be performed in a solution where your compound is highly soluble, typically the same solvent system used for recrystallization.

  • Detailed Protocol: A step-by-step guide for activated carbon treatment followed by recrystallization is provided in the "Experimental Protocols" section of this document. The key is to use the appropriate amount of activated carbon and ensure sufficient contact time for adsorption to occur.

Question 4: After purification, how can I assess the purity of my this compound?

Answer: Visual inspection is the first indicator of successful purification. The desired product should be a white to off-white crystalline solid. For quantitative assessment, the following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value (208-210 °C) indicates high purity.[10][11] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to separate your compound from colored impurities, providing a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): For the most accurate quantitative analysis, HPLC is the method of choice. It can separate and quantify even trace amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the discoloration of this compound?

A1: The discoloration is primarily due to the oxidation of the amino group (-NH2) on the benzene ring.[3][4] This oxidation can lead to the formation of nitroso, nitro, and other colored compounds. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the same aromatic ring can make the molecule susceptible to various reactions, including photo-oxidation.[1][12]

Q2: Can I use any type of activated carbon for decolorization?

A2: While various types of activated carbon can be effective, a powdered, wood-based activated carbon is often preferred for decolorizing organic solutions due to its predominantly macroporous structure, which is effective at adsorbing large organic molecules like color bodies.[9] The amount of activated carbon used is critical; typically, 1-5% by weight of the solute is a good starting point.

Q3: Are there any alternative purification methods to recrystallization and activated carbon treatment?

A3: Yes, for very persistent impurities or for achieving ultra-high purity, other chromatographic techniques can be employed. Column chromatography with a suitable stationary phase (like silica gel) and eluent system can effectively separate the desired compound from its colored impurities. Sublimation is another potential method for purifying benzoic acid derivatives.[13][14]

Q4: What are the best practices for storing purified this compound to prevent future discoloration?

A4: To maintain the purity of your compound, store it in a cool, dry, and dark place. An amber glass bottle with a tight-fitting cap is ideal. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace any oxygen before sealing.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the steps for purifying this compound by recrystallization, a technique that leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[15]

Materials:

  • Crude this compound

  • Distilled water (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of distilled water. Heat the mixture on a hot plate while stirring until the solid dissolves completely. If necessary, add small portions of hot distilled water until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can cover the mouth of the flask with a watch glass. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Set up a vacuum filtration apparatus with a Buchner funnel. Wet the filter paper with a small amount of cold distilled water. Pour the cold crystal slurry into the funnel and apply vacuum.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and let them air dry completely, or dry them in a desiccator.

Protocol 2: Activated Carbon Treatment for Color Removal

This protocol describes the use of activated carbon to adsorb colored impurities from a solution of this compound.[7][8]

Materials:

  • Crude this compound solution (from the dissolution step of recrystallization)

  • Powdered activated carbon

  • Celatom® or diatomaceous earth (optional, as a filter aid)

  • Fluted filter paper

  • Glass funnel

Procedure:

  • Preparation: In a heated solution of your crude this compound (as prepared in step 1 of the recrystallization protocol), add a small amount of powdered activated carbon (approximately 1-2% of the weight of your crude compound).

  • Adsorption: Keep the solution heated and stir or swirl the mixture for 5-10 minutes to ensure good contact between the activated carbon and the solution. Avoid boiling the solution as this can cause bumping.

  • Hot Filtration: This is a critical step. The goal is to remove the activated carbon while keeping your desired compound dissolved.

    • Pre-heat a clean Erlenmeyer flask and a glass funnel on a hot plate.

    • Place a piece of fluted filter paper in the pre-heated funnel.

    • Quickly and carefully pour the hot solution through the fluted filter paper into the clean, hot flask. The filtration should be done as rapidly as possible to prevent premature crystallization of your product on the filter paper. Using a filter aid like Celatom® can help prevent the fine particles of activated carbon from passing through the filter paper.

  • Crystallization: The resulting filtrate should be colorless or significantly lighter in color. Allow this solution to cool and crystallize as described in the recrystallization protocol (Protocol 1, steps 2-5).

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound

SolventSolubility (Cold)Solubility (Hot)Comments
WaterSlightly soluble[1][10][11]SolubleA good and environmentally friendly choice.
EthanolSolubleVery SolubleMay result in lower recovery due to higher solubility in the cold.
MethanolSolubleVery SolubleSimilar to ethanol, may lead to lower yields.
Ethyl AcetateSparingly SolubleSolubleA potential alternative to alcohols.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Discolored this compound recrystallization Attempt Recrystallization start->recrystallization is_pure Is the product pure? recrystallization->is_pure activated_carbon Perform Activated Carbon Treatment is_pure->activated_carbon No end_pure Pure Product is_pure->end_pure Yes re_recrystallize Recrystallize Again activated_carbon->re_recrystallize end_impure Consider Alternative Methods (e.g., Chromatography) activated_carbon->end_impure If still impure re_recrystallize->end_pure

Caption: A flowchart illustrating the decision-making process for purifying discolored this compound.

Mechanism of Color Removal by Activated Carbon

ActivatedCarbonMechanism cluster_solution Solution with Impurities cluster_purified_solution Purified Solution product This compound purified_product This compound impurity Colored Impurity activated_carbon Activated Carbon (High Surface Area) impurity->activated_carbon Adsorption

Sources

Technical Support Center: Synthesis of 3-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the synthesis of 3-Amino-4-methoxybenzoic acid, with a specific focus on the critical impact of reagent purity. This document is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, thereby improving reaction yield, product purity, and experimental reproducibility.

Introduction

This compound is a vital intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and high-performance dyes.[1][2] Its molecular structure offers a versatile scaffold for further chemical modifications. The successful synthesis of this compound, typically achieved through the reduction of 4-methoxy-3-nitrobenzoic acid, is highly dependent on the quality of the starting materials and reagents. Impurities, even in trace amounts, can lead to a cascade of issues, including low yields, formation of intractable side products, and difficulties in purification. This guide explains the causal relationships between reagent purity and experimental outcomes, providing actionable protocols and troubleshooting logic to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and scalable method for preparing this compound is the catalytic hydrogenation of 4-methoxy-3-nitrobenzoic acid.[2] This two-step process generally involves:

  • Nitration: The electrophilic nitration of 4-methoxybenzoic acid (p-anisic acid) to yield 4-methoxy-3-nitrobenzoic acid.

  • Reduction: The reduction of the nitro group of 4-methoxy-3-nitrobenzoic acid to an amine group, typically using a reducing agent like hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, or metal-based reducing agents in acidic media.[3]

Q2: Which reagents are most critical in terms of purity for this synthesis?

The purity of two key components is paramount:

  • 4-methoxy-3-nitrobenzoic acid (the starting material): The presence of isomeric impurities or unreacted precursors will directly impact the purity of the final product.

  • The Reducing System (e.g., Pd/C catalyst, Na2S, Iron powder): For catalytic hydrogenation, the catalyst's activity can be significantly diminished by impurities in the substrate or solvent that act as catalyst poisons.[4] For other reducing agents, their purity and stoichiometry are crucial for a complete reaction.

Q3: What are the common impurities in commercial 4-methoxy-3-nitrobenzoic acid and how do they arise?

Impurities in the starting material typically originate from the preceding nitration step. The most common ones include:

  • Unreacted 4-methoxybenzoic acid: Incomplete nitration leads to residual starting material.

  • Isomeric Impurities (e.g., 2-methoxy-5-nitrobenzoic acid): The nitration of 4-methoxybenzoic acid is generally regioselective, but minor amounts of other isomers can form depending on the reaction conditions.

  • Over-nitrated species: Under harsh conditions, dinitro- or other over-nitrated products might form.

Q4: How do these impurities specifically affect the reaction yield and final product purity?

Impurities introduce several complications:

  • Yield Reduction: Isomeric impurities consume reagents to form unwanted byproducts, lowering the theoretical yield of the desired product.

  • Purification Challenges: The structural similarity between the desired product (this compound) and its amino-isomers makes their separation by standard techniques like recrystallization or column chromatography exceedingly difficult.

  • Incomplete Reactions: Some impurities can interfere with the reduction step. For instance, sulfur-containing compounds can poison a Pd/C catalyst, halting the reaction.[4]

Q5: What are the recommended analytical methods for assessing the purity of my starting materials and final product?

A multi-pronged approach is recommended for robust quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the main component and detecting impurities, including isomers.[5]

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities if they are present in sufficient concentration (>1%).

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the completeness of a reaction and the presence of major impurities.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of this compound

  • Symptoms: After the reaction and work-up, you isolate significantly less product than expected, or no product at all. TLC analysis shows a large amount of remaining starting material.

  • Primary Suspect (Purity-Related): Inactive or poisoned catalyst (in catalytic hydrogenation) or degraded reducing agent.

  • Causality: Impurities in your 4-methoxy-3-nitrobenzoic acid, solvent, or hydrogen gas (if applicable) can act as catalyst poisons, deactivating the palladium surface. Common poisons include sulfur or halogen-containing compounds. Alternatively, the reducing agent itself (e.g., iron powder) may be oxidized or of low quality.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting logic for addressing low reaction yields.

Problem 2: Final Product is Off-Color (Yellow to Brown)

  • Symptoms: The isolated this compound is not a white or off-white powder, but instead has a distinct yellow or brownish tint.

  • Primary Suspect (Purity-Related): Incomplete reduction of the nitro starting material.

  • Causality: Nitro-aromatic compounds are often intensely colored (yellow).[4] Even a small amount of unreacted 4-methoxy-3-nitrobenzoic acid or nitroso/hydroxylamine intermediates can impart a significant color to the final product. This can be caused by insufficient reducing agent, short reaction times, or a partially deactivated catalyst.

Solution Steps:
  • Monitor Reaction to Completion: Use TLC or HPLC to confirm the complete disappearance of the starting material before proceeding with the work-up.

  • Increase Reducing Agent/Time: If the reaction stalls, consider extending the reaction time or adding a small additional portion of the reducing agent.

  • Purify the Final Product: A final recrystallization step is highly effective at removing colored impurities. (See Protocol 2).

Problem 3: Presence of Difficult-to-Separate Impurities in the Final Product

  • Symptoms: HPLC or NMR analysis of your final product shows an additional peak or set of signals with a very similar retention time or chemical shift pattern to your desired product.

  • Primary Suspect (Purity-Related): Isomeric impurities in the 4-methoxy-3-nitrobenzoic acid starting material.

  • Causality: An isomeric impurity, such as 2-methoxy-5-nitrobenzoic acid, will undergo reduction in parallel with your main starting material. The resulting amino-isomer will have very similar physical and chemical properties to your target compound, making separation challenging.

Synthesis Pathway and Impurity Interference

Caption: How an isomeric impurity leads to a hard-to-remove byproduct.

Solution Steps:
  • Source High-Purity Starting Material: The most effective solution is preventative. Procure starting material with the highest possible isomeric purity (ideally ≥99%).

  • Analyze Starting Material: Always run an analytical check (e.g., HPLC) on your starting material before beginning the synthesis to confirm its purity.

  • Purify the Starting Material: If your starting material is found to be impure, it is often easier to purify it before the reduction step than to separate the final amino-isomers.

Data Presentation

Table 1: Impact of Common Impurities in 4-methoxy-3-nitrobenzoic acid

Impurity NameLikely SourceImpact on Synthesis
4-methoxybenzoic acidIncomplete nitration of precursorBenign in small amounts, but will remain as an impurity in the final product if not removed.
2-methoxy-5-nitrobenzoic acidNon-regioselective nitrationForms an isomeric amino-byproduct that is very difficult to separate from the final product.[6]
Sulfur-containing compoundsContamination from reagentsCan act as a potent catalyst poison in catalytic hydrogenation, leading to low or no yield.[4]

Table 2: Recommended Analytical Quality Control for Starting Materials

Analytical MethodTypical SpecificationPurpose
HPLC Assay≥ 99.0%Quantifies the main component and detects isomeric/other impurities.[6]
Melting PointSharp, within 1-2 °C of reference valueA rapid and effective indicator of overall purity.
Loss on Drying≤ 0.5%Ensures absence of excess solvent (e.g., water) which can affect reaction stoichiometry.

Experimental Protocols

Protocol 1: Purity Assessment of 4-methoxy-3-nitrobenzoic acid by HPLC

  • Objective: To quantify the purity of the starting material and identify any potential isomeric impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective. For example, start with 20% acetonitrile and ramp to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.[8]

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Recrystallization for Purification of this compound

  • Objective: To remove colored impurities and improve the overall purity of the final product.

  • Methodology:

    • Solvent Selection: A mixture of ethanol and water is a common choice.

    • Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve it.

    • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Stir for 5-10 minutes.

    • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal (if used) and any insoluble impurities.

    • Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

    • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

References

  • Eureka | Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17823, this compound.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • European Patent Office. (n.d.). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ACS Omega. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
  • National Center for Biotechnology Information. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.

Sources

avoiding over-reduction in the synthesis of 3-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-Reduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of multi-step organic synthesis. This guide is designed to provide you with in-depth, practical solutions for a common bottleneck in the synthesis of 3-Amino-4-methoxybenzoic acid: the selective reduction of the nitro group on the 4-methoxy-3-nitrobenzoic acid precursor without inducing undesirable side reactions, particularly over-reduction of the carboxylic acid.

Troubleshooting Guide: Navigating Reduction Challenges

This section addresses specific issues you may encounter during the reduction step. We focus on the causality behind these problems and provide actionable, field-proven solutions.

Question 1: My catalytic hydrogenation (H₂/Pd/C) of 4-methoxy-3-nitrobenzoic acid is showing low yield and multiple unknown spots on my TLC. What is likely happening and how can I fix it?

Answer:

This is a classic and frequently encountered issue. The primary suspect is over-reduction, where the carboxylic acid group is being partially or fully reduced to an alcohol. Several factors intrinsic to catalytic hydrogenation can contribute to this lack of selectivity.

Root Cause Analysis:

  • Catalyst Activity & Loading: Palladium on carbon (Pd/C) is a highly active catalyst.[1] While excellent for nitro group reduction, prolonged reaction times, excessive catalyst loading (typically >10 mol%), or high hydrogen pressure can lead to the slower reduction of the carboxylic acid.[2] The acidic nature of the carboxylic acid can also interact with the catalyst surface, potentially influencing its reactivity.

  • Reaction Conditions: Elevated temperatures and high hydrogen pressures significantly increase the reducing power of the system, promoting the unwanted reduction of the carboxylic acid.[2] Many hydrogenations of nitroarenes can proceed efficiently at room temperature and atmospheric pressure (balloon).[2]

  • Solvent Choice: The solvent can influence substrate solubility and interaction with the catalyst surface. While polar solvents like methanol or ethanol are common, their choice can sometimes impact reaction selectivity.[3]

dot

Caption: Troubleshooting workflow for catalytic hydrogenation issues.

Recommended Solutions & Protocols:

  • Optimize Catalytic Hydrogenation Conditions: Before abandoning this method, systematically optimize the reaction parameters.

    • Protocol 1: Optimized Catalytic Hydrogenation

      • Dissolve 4-methoxy-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a round-bottom flask.

      • Carefully add 5-10 mol% of 10% Pd/C catalyst.[2]

      • Seal the flask, evacuate the air, and purge with nitrogen or argon.

      • Introduce hydrogen gas via a balloon.

      • Stir the mixture vigorously at room temperature.

      • Monitor the reaction closely by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is often complete within a few hours.

      • Upon completion, purge the system with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Switch to a Milder, More Selective Reduction Method: If optimization fails, alternative methods offer better chemoselectivity, preserving the carboxylic acid.

    • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas and is often milder.[4] Common hydrogen donors include formic acid, ammonium formate, or cyclohexene.[2]

    • Chemical Reduction: Metals in acidic media are classic and highly effective reagents for selectively reducing nitro groups in the presence of carboxylic acids.[1][5]

      • Iron in Acetic Acid (Fe/AcOH): A robust and cost-effective method.[1][6]

      • Tin(II) Chloride (SnCl₂): Another mild and reliable option.[1]

Question 2: I am considering using a chemical reductant to avoid over-reduction. Which should I choose: Fe/AcOH, SnCl₂, or Sodium Dithionite? What are the pros and cons of each?

Answer:

Your instinct to move to a chemical reductant is a sound scientific decision when chemoselectivity is paramount. Each of the options you've listed is a viable choice, with its own set of advantages and disadvantages related to reaction conditions, workup, and waste disposal.

Comparative Analysis of Chemical Reductants:

ReductantAdvantagesDisadvantages
Fe/Acetic Acid - Highly chemoselective for the nitro group.[1]- Inexpensive and readily available reagents.[5]- Generally provides clean reactions with high yields.- Workup involves filtering off iron salts, which can sometimes be tedious.- The reaction is heterogeneous, requiring efficient stirring.
Tin(II) Chloride (SnCl₂) - Mild reaction conditions.[1]- Good functional group tolerance.- Homogeneous reaction in many solvent systems.- Tin waste is a significant environmental concern.- Workup can be complicated by the formation of tin hydroxides.
Sodium Dithionite (Na₂S₂O₄) - Very mild conditions, often performed in aqueous solutions at or near room temperature.[7]- Excellent chemoselectivity; tolerates many functional groups.[7]- Inexpensive and easy to handle.[8]- Can generate sulfur-containing byproducts and odors.[9]- Workup requires extraction to separate the product from the aqueous phase.

dot

Caption: Reaction pathway for the reduction of 4-methoxy-3-nitrobenzoic acid.

Senior Application Scientist's Recommendation:

For this specific transformation, Iron in Acetic Acid (Fe/AcOH) is often the most balanced choice in terms of efficacy, cost, and environmental impact. While the workup requires filtration, it is generally straightforward.

Protocol 2: Reduction using Iron in Acetic Acid

  • To a flask equipped with a reflux condenser and a mechanical stirrer, add 4-methoxy-3-nitrobenzoic acid and glacial acetic acid.

  • Heat the mixture to approximately 70-80 °C with vigorous stirring.

  • Gradually add iron powder in portions. The reaction is exothermic, so control the addition rate to maintain the temperature.

  • After the addition is complete, continue to stir the reaction at 80-90 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Filter the hot mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot water.

  • Cool the combined filtrate in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) for this reduction?

A1: No, sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group under standard conditions.[10] While it is an excellent reagent for reducing aldehydes and ketones, it is not suitable for this transformation.[10] More reactive borane complexes, such as BH₃·THF, could potentially reduce both the nitro group and the carboxylic acid, thus lacking the required selectivity.[11]

Q2: My reaction seems to stall, with starting material still present even after extended reaction times. What could be the cause?

A2: If you are using catalytic hydrogenation, this is a classic sign of catalyst poisoning or deactivation.[2]

  • Poisons: Trace impurities in your starting material or solvent (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[12]

  • Deactivation: The catalyst may have lost activity due to improper storage or handling.[2]

  • Solution: First, try using a fresh batch of catalyst. If the problem persists, consider purifying your starting material or using a different, high-purity solvent.

Q3: How can I be sure that my carboxylic acid group is intact after the reduction?

A3: The best way to confirm the structure of your product is through analytical characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm). The absence of this peak and the appearance of new peaks in the 4-5 ppm range would suggest reduction to the benzyl alcohol.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹). If the carboxylic acid has been reduced, these peaks will be replaced by a broad O-H stretch for the alcohol (around 3200-3600 cm⁻¹).

  • Melting Point: Compare the melting point of your product to the literature value for this compound (approximately 212-214 °C). A significant deviation could indicate impurities or the formation of a different compound.

Q4: Are there any safety considerations I should be aware of during these reduction reactions?

A4: Yes, absolutely.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Always perform the reaction in a well-ventilated fume hood and ensure there are no ignition sources nearby. When filtering the Pd/C catalyst, keep the filter cake wet with solvent, as dry palladium on carbon can be pyrophoric (ignite spontaneously in air).[9]

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas as a byproduct. Add reagents slowly and ensure adequate cooling and ventilation.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
  • ResearchGate. Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Frontiers in Chemistry. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • National Institutes of Health. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • ACS Green Chemistry Institute. Nitro Reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • University of Wisconsin-Madison. Nitro Reduction - Common Conditions.
  • NISCAIR. A new reagent for selective reduction of nitro group.
  • Cardiff University. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • ResearchGate. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.
  • Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?
  • Semantic Scholar. The Reduction of Nitroarenes with Iron/Acetic Acid.
  • Wikipedia. Reduction of nitro compounds.
  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks.
  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
  • Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles.
  • National Institutes of Health. This compound | C8H9NO3 | CID 17823 - PubChem.
  • Google Patents. A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • Reddit. Hydrogenation troubleshooting : r/Chempros.
  • LookChem. This compound.

Sources

Technical Support Center: Purifying 3-Amino-4-methoxybenzoic Acid with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Amino-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific molecule. Here, we move beyond generic protocols to provide a deeper understanding of the underlying chemical principles, offering robust, field-tested solutions to common and complex purification issues.

Section 1: Frequently Asked Questions (FAQs) - Foundational Strategy

This section addresses the critical upfront decisions that form the basis of a successful purification strategy.

Q1: What are the key chemical properties of this compound that make its purification challenging?

Understanding the molecule's structure is the first step to mastering its purification. This compound possesses three key functional groups on an aromatic ring, each influencing its chromatographic behavior:

  • Aromatic Amine (-NH₂): This is a basic group that can be protonated. It is notorious for interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which is a primary cause of severe peak tailing or even irreversible binding.[1][2]

  • Carboxylic Acid (-COOH): This is an acidic group that can be deprotonated. It is highly polar and can also interact with the silica surface through hydrogen bonding, increasing retention.

  • Zwitterionic Potential: The presence of both an acidic and a basic group means the molecule can exist as a zwitterion, carrying both a positive and a negative charge. Its net charge and overall polarity are highly dependent on the pH of its environment, which is a critical variable in both normal- and reversed-phase chromatography.[3]

This combination of functional groups results in a highly polar molecule that requires carefully chosen conditions to prevent poor peak shape and ensure good recovery.

Q2: Should I use Normal-Phase or Reversed-Phase chromatography for this compound?

Both modes are viable, but the best choice depends on your specific objectives (e.g., purity requirements, scale) and available resources. The decision involves a trade-off between familiarity and effectiveness.

FeatureNormal-Phase Chromatography (Silica Gel)Reversed-Phase Chromatography (C18)
Stationary Phase Polar (Silica Gel)[4]Non-polar (e.g., C18-bonded silica)[4]
Mobile Phase Non-polar to moderately polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH).[4]Polar solvents (e.g., Water/Acetonitrile, Water/Methanol), often with buffers.[2]
Elution Order Least polar compounds elute first.[5]Most polar compounds elute first.[4]
Pros for this Molecule Widely available and cost-effective. Good for removing less polar impurities. Many organic chemists have extensive experience with this technique.Excellent for resolving polar compounds.[6] Directly addresses the challenge of strong silica interaction. Mobile phase pH can be precisely controlled with buffers for reproducible results.
Cons for this Molecule High risk of severe peak tailing and/or irreversible adsorption due to the basic amine group interacting with acidic silanol groups.[2] May require mobile phase modifiers (e.g., a base) to achieve acceptable results.[7]Higher cost for columns and solvents (HPLC-grade). Requires careful removal of aqueous mobile phase from fractions. Risk of "phase collapse" if using nearly 100% aqueous mobile phase, unless an aqua-stable (AQ) column is used.[6][8]
Verdict Feasible with modification. The go-to for many synthesis labs, but success is contingent on deactivating the silica or using a modified mobile phase.Often the superior choice for high purity. Recommended for difficult separations or when normal-phase methods fail, as it provides better peak shape and reproducibility for this type of polar, ionizable molecule.[2]
Q3: How do I properly use Thin-Layer Chromatography (TLC) to develop a separation method for this compound?

TLC is an indispensable tool for method development; it is fast, uses minimal material, and accurately predicts the behavior on a flash column.[9] A poorly chosen solvent system is the most common reason for failed purifications.

The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.15 to 0.40 .[9] This range provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly, which would compromise separation.[9]

TLC Development Workflow:

  • Prepare the Chamber: Line a beaker or TLC tank with filter paper, add the chosen solvent system, cover it, and let it saturate for 5-10 minutes. This ensures the atmosphere is saturated with solvent vapors, leading to consistent results.

  • Spot the Plate: Dissolve a tiny amount of your crude mixture in a suitable solvent (e.g., methanol or DCM). Use a capillary tube to apply a very small, concentrated spot onto the baseline of the TLC plate.[10]

  • Develop: Place the plate in the saturated chamber and allow the solvent to travel up the plate by capillary action.

  • Visualize: Remove the plate when the solvent front is about 1 cm from the top, immediately marking the solvent front with a pencil.[10] Visualize the spots. Since this compound has an aromatic ring, it should be visible under a UV lamp (254 nm). You can also use stains like ninhydrin, which is specific for amines.[10]

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Q4: What are some good starting solvent systems for my initial TLC trials?

Because this compound is quite polar, standard systems like ethyl acetate/hexane are unlikely to be effective. Start with more polar mixtures.

Chromatography ModeRecommended Starting SystemsRationale & Key Modifiers
Normal-Phase (Silica) 1. 95:5 Dichloromethane (DCM) / Methanol [7] 2. 100% Ethyl Acetate (EtOAc) [7]If the compound has an Rf of 0, increase the proportion of methanol. If tailing is observed, add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the solvent system to neutralize the acidic silica.[1][2]
Reversed-Phase (C18) 1. 70:30 Water / Acetonitrile + 0.1% Formic Acid 2. 70:30 Water / Acetonitrile + 10mM Ammonium Acetate The pH of the mobile phase is critical for controlling ionization.[3] An acidic modifier (formic or acetic acid) will protonate the amine, while a buffer like ammonium acetate can maintain a consistent pH for reproducible retention.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to quickly diagnose and solve specific issues you may encounter during your experiment.

Problem 1: My compound won't move off the baseline on a silica gel plate (Rf = 0).
  • Primary Cause: The mobile phase is not polar enough to displace your highly polar compound from the highly polar silica gel.[11]

  • Solutions:

    • Increase Eluent Polarity: Systematically increase the percentage of the most polar solvent in your mixture. For a DCM/Methanol system, try moving from 5% MeOH to 10%, then 15%.

    • Switch to a Stronger Polar Solvent: If you are using a system like Ethyl Acetate/Hexane, switch to a stronger system like DCM/Methanol. Methanol is significantly more polar and more effective at eluting polar compounds.[7]

    • Check for Ionic Interactions: If increasing polarity doesn't work, you may have strong ionic binding. Add a modifier to disrupt this. For this molecule, adding a small amount of acetic acid could help by ensuring the carboxylic acid is protonated, but adding a base (like TEA) is often more effective at disrupting the amine-silanol interaction.[1]

Problem 2: The spot on my TLC plate is a long, comet-like streak (Peak Tailing).
  • Primary Cause: This is the classic sign of a strong, undesirable interaction between the basic amine group of your molecule and the acidic silanol groups on the silica surface.[1] The molecules bind, then slowly "bleed" down the column, resulting in a broad, tailing peak and poor separation.

  • Solutions:

    • Add a Competing Base (Most Common Fix): Add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2][7] These small basic molecules will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound and allowing it to travel through the column symmetrically.

    • Use a Different Stationary Phase: If adding a base doesn't resolve the issue or is incompatible with your molecule, switch to a different stationary phase.

      • Alumina (Basic or Neutral): Alumina lacks the strong acidity of silica and is a good alternative for basic compounds.[4]

      • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the surface, creating a more basic environment that repels other basic molecules, often resulting in excellent peak shape.[1][2]

    • Switch to Reversed-Phase: As discussed in the FAQ, this is an excellent strategy to circumvent the issue of silanol interactions entirely.[2]

Problem 3: My compound runs with the solvent front (Rf ≈ 1).
  • Primary Cause: The mobile phase is too polar. Your compound has a much higher affinity for the mobile phase than the stationary phase and is simply washed through the column without any retention.

  • Solutions:

    • Decrease Eluent Polarity: Reduce the percentage of the polar component in your mobile phase. If you are using 10% MeOH in DCM, try reducing it to 5% or 2%.

    • Switch to a Weaker Polar Solvent: If you are using methanol, consider switching to a less polar solvent like ethyl acetate or isopropanol.

Problem 4: My crude sample won't dissolve in the mobile phase for loading.
  • Primary Cause: The optimal mobile phase for separation is often not a good solvent for the crude material. Loading a large volume of a strong, highly-solubilizing solvent (like pure methanol or DMF) will destroy your separation before it even begins.

  • Solution: Use the Dry Loading Technique. This is the most robust method for loading samples with limited solubility and generally leads to better separations.[9][12] It ensures your compound is introduced to the column in a very narrow, concentrated band. A detailed protocol is provided in Section 3.

Problem 5: I have poor separation between my product and a close-running impurity.
  • Primary Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. They have very similar affinities for the stationary and mobile phases.

  • Solutions:

    • Change Solvent System Composition: Selectivity is highly dependent on the specific solvents used. If you are using a DCM/Methanol system, try an Ethyl Acetate/Hexane system (with modifiers) or even a Toluene/Acetone system. Different solvents interact with your compounds in unique ways, which can often pry apart spots that co-elute in another system.

    • Run a Shallow Gradient: Instead of running the column with a single (isocratic) solvent mixture, start with a less polar mixture and gradually increase the polarity during the run. A slow, shallow gradient can significantly improve the resolution of closely eluting compounds.

    • Improve Column Packing: Ensure your column is packed perfectly vertically and is homogenous, without any cracks or air bubbles, which can cause channeling and band broadening.[5]

Problem 6: My compound seems to have decomposed on the column (Low Mass Recovery).
  • Primary Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[11]

  • Solutions:

    • Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there before, your compound is likely unstable on silica.[11]

    • Deactivate the Silica: Flush the packed column with your mobile phase containing 1-2% TEA before loading your sample. This neutralizes the most acidic sites.[13]

    • Use an Alternative Stationary Phase: Switch to a less harsh stationary phase like neutral alumina, Florisil, or Celite.[4] For very sensitive compounds, reversed-phase chromatography is often the safest option.

Section 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step approach for purification.

Protocol 1: Method Development using TLC with a Basic Modifier
  • Prepare Modified Solvent Systems: Prepare three small batches (e.g., 20 mL each) of a potential mobile phase, such as Dichloromethane/Methanol, with 1% Triethylamine (TEA).

    • System A: 98:2 DCM/MeOH + 1% TEA

    • System B: 95:5 DCM/MeOH + 1% TEA

    • System C: 90:10 DCM/MeOH + 1% TEA

  • Prepare TLC Chambers: Prepare a chamber for each solvent system, ensuring each is well-saturated.

  • Spot and Develop: Spot your crude material on three separate TLC plates and develop one in each chamber.

  • Analyze: Visualize the plates under UV light. Identify the solvent system that provides an Rf value for your target compound between 0.15 and 0.40 with the best separation from impurities. This is your chosen eluent for the column.

Protocol 2: Standard Normal-Phase Flash Chromatography with Dry Loading
  • Column Preparation:

    • Select a column of appropriate size (typically using 20-50 times the weight of silica gel to the weight of your crude sample).[5]

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[5]

    • Fill the column with dry silica gel.

    • Gently tap the column to pack the silica, then add another layer of sand on top.[14]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude sample in a minimum amount of a volatile solvent (e.g., methanol or DCM).[12]

    • In a round-bottom flask, add silica gel (approximately 2-3 times the mass of your crude sample).

    • Add the solution of your crude sample to the flask and mix thoroughly to form a slurry.

    • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[12]

  • Loading and Running the Column:

    • Carefully add your dry-loaded sample powder to the top of the sand layer in your packed column, ensuring the surface is flat.

    • Gently add another thin layer of sand on top of the sample layer to prevent disturbance.[12]

    • Pre-elute the column by carefully adding your chosen mobile phase (from Protocol 1) and using gentle air pressure to push the solvent through until it is just above the top sand layer. This settles the packing.[15]

    • Carefully fill the column with the mobile phase and begin elution, collecting fractions. Use air pressure ("flash" chromatography) to maintain a steady flow rate.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Workflows and Logic Diagrams

Diagram 1: General Workflow for Method Development & Purification

This diagram outlines the logical flow from initial analysis to final purification.

Workflow cluster_dev Phase 1: Method Development cluster_purify Phase 2: Purification TLC Run TLC with various solvent systems (e.g., DCM/MeOH + 1% TEA) Rf_Check Is Rf between 0.15 - 0.40 and separation good? TLC->Rf_Check Adjust Adjust solvent polarity or change system Rf_Check->Adjust No Select_Stationary Select Stationary Phase (Silica, Alumina, or RP-C18) Rf_Check->Select_Stationary Yes Adjust->TLC Pack_Column Pack Column Select_Stationary->Pack_Column Dry_Load Prepare Sample (Dry Loading Recommended) Pack_Column->Dry_Load Run_Column Load Sample & Run Column (Isocratic or Gradient) Dry_Load->Run_Column Collect Collect Fractions Run_Column->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Caption: Workflow for method development and purification.

Diagram 2: Troubleshooting Logic for Peak Tailing

This decision tree helps diagnose and solve the most common issue with this compound: peak tailing.

Tailing_Troubleshooting Start Problem: Severe Peak Tailing on Silica Gel Add_Base Did you add a basic modifier (e.g., 1% TEA) to the mobile phase? Start->Add_Base Solution1 Add 1% TEA or NH4OH to the eluent and re-run TLC. Add_Base->Solution1 No Check_Improvement Is peak shape acceptable now? Add_Base->Check_Improvement Yes Solution1->Check_Improvement Success Proceed with Column Chromatography Check_Improvement->Success Yes Consider_SP Tailing persists. Consider alternative Stationary Phase. Check_Improvement->Consider_SP No Alumina Option A: Try Neutral or Basic Alumina Consider_SP->Alumina Amine_Silica Option B: Try Amine-Functionalized Silica Consider_SP->Amine_Silica Reversed_Phase Option C (Recommended): Switch to Reversed-Phase (C18) Consider_SP->Reversed_Phase

Caption: Troubleshooting logic for severe peak tailing.

Section 5: References

  • ChemBK. (2024). This compound. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Reddit. (2022). Chromotography with free amines?[Link]

  • Unknown. (n.d.). Column chromatography. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. [Link]

  • Poole, C. F., & Kiridena, W. (1999). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Planar Chromatography -- Modern TLC, 12(1), 2-10.

  • Chemistry LibreTexts. (2025). Running a flash column. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of California, Irvine. (2020). Thin Layer Chromatography. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

Sources

managing exothermic reactions in 3-Amino-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Amino-4-methoxybenzoic acid is a critical process in the development of various pharmaceuticals and fine chemicals.[1] This multi-step synthesis involves highly exothermic reactions that, if not properly managed, can lead to reduced yield, byproduct formation, and significant safety hazards. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure a safe and successful synthesis.

Understanding the Core Challenge: Exothermic Reactions

The primary route to this compound involves two key exothermic steps:

  • Nitration: The electrophilic aromatic substitution of 4-methoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids to produce 4-methoxy-3-nitrobenzoic acid.

  • Reduction: The reduction of the nitro group of 4-methoxy-3-nitrobenzoic acid to an amino group, yielding the final product.

Both steps generate a significant amount of heat that must be effectively dissipated to maintain control over the reaction.

Visualizing the Synthesis Workflow

Synthesis_Workflow start Start: 4-Methoxybenzoic Acid nitration Step 1: Nitration (HNO3, H2SO4) start->nitration Exothermic intermediate Intermediate: 4-Methoxy-3-nitrobenzoic Acid nitration->intermediate reduction Step 2: Reduction (e.g., SnCl2/HCl) intermediate->reduction Exothermic product Final Product: This compound reduction->product

Caption: Overall synthesis workflow for this compound highlighting the exothermic steps.

Troubleshooting Guide: Step 1 - Nitration of 4-Methoxybenzoic Acid

This section addresses common issues encountered during the nitration of 4-methoxybenzoic acid.

Issue 1: Rapid Temperature Increase or "Runaway" Reaction

  • Question: My reaction temperature is increasing uncontrollably during the addition of the nitrating mixture. What should I do, and what are the potential causes?

  • Answer: An uncontrolled temperature rise is a serious safety concern and can lead to the formation of dinitro compounds and other impurities.[2]

    Immediate Actions:

    • Immediately stop the addition of the nitrating agent.

    • Ensure the cooling bath is efficiently cooling the reaction vessel. Add more ice, or switch to a more potent cooling medium if necessary.

    • If the temperature continues to rise dramatically, and as a last resort, prepare for emergency quenching by slowly and cautiously adding the reaction mixture to a large volume of crushed ice or cold water.[3] Caution: The dilution of concentrated sulfuric acid is itself a highly exothermic process, so this should only be performed with extreme care and as a final option.[3]

    Potential Causes and Preventative Measures:

CausePrevention
Inadequate Cooling Ensure your cooling bath has sufficient capacity for the scale of your reaction. An ice-salt bath can achieve lower temperatures than an ice-water bath.[3]
Rapid Addition of Nitrating Agent Add the pre-cooled nitrating mixture dropwise with continuous monitoring of the internal temperature.[2][3] A slow addition rate is crucial for managing heat generation.
Poor Agitation Vigorous and consistent stirring is essential to prevent the formation of localized "hot spots" where reactant concentrations are high.[3]
Incorrect Reagent Concentration Using overly concentrated acids can increase the reaction's exothermicity.[3] Adhere strictly to validated protocols.

Issue 2: Low Yield of 4-Methoxy-3-nitrobenzoic Acid

  • Question: My reaction resulted in a low yield of the desired product. What are the likely reasons?

  • Answer: Low yields can stem from several factors, often related to temperature control and reaction conditions.

    • Side Reactions: If the temperature is too high, the formation of undesired dinitrated byproducts and other positional isomers can occur, reducing the yield of the target molecule.[2] Maintaining a low reaction temperature, ideally between 0-10°C, is critical to favor the formation of the desired 3-nitro isomer.[2]

    • Incomplete Reaction: If the reaction time is insufficient or the temperature is too low, the starting material may not be fully consumed. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended.[2]

    • Product Loss During Workup: Ensure the product is fully precipitated by pouring the reaction mixture over a sufficient amount of crushed ice.[2] Washing the precipitate with ice-cold water will minimize product dissolution.[2]

Troubleshooting Guide: Step 2 - Reduction of 4-Methoxy-3-nitrobenzoic Acid

This section provides guidance on managing the reduction of the nitro group.

Issue 1: Exothermic Reaction During Reductant Addition

  • Question: I am observing a significant exotherm during the addition of the reducing agent (e.g., SnCl₂/HCl). How can I control this?

  • Answer: The reduction of a nitro group is an exothermic process.[4]

    Control Measures:

    • Slow Addition: Add the reducing agent, or the acid to the mixture, slowly and in portions.[4]

    • External Cooling: Have an ice bath ready to cool the reaction vessel if the temperature begins to rise rapidly.

    • Monitoring: Continuously monitor the internal temperature of the reaction.

Issue 2: Incomplete Reduction or Impure Product

  • Question: My final product is impure, or the reduction did not go to completion. What could be the cause?

  • Answer: Incomplete reduction or the presence of impurities can often be traced back to the reaction conditions.

    • Insufficient Reducing Agent: Ensure the correct stoichiometric amount of the reducing agent is used.

    • Reaction Time and Temperature: After the initial exothermic reaction subsides, heating the mixture to reflux is often necessary to drive the reaction to completion.[4]

    • pH Control During Workup: Careful neutralization of the reaction mixture is required to precipitate tin hydroxides, which can then be filtered off.[4] The final product is then typically precipitated by adjusting the pH to its isoelectric point.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety hazards associated with the synthesis of this compound?

    • A1: The primary hazards are the use of corrosive and concentrated acids, and the potential for thermal runaway from the exothermic nitration and reduction reactions.[3][5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All procedures should be performed in a well-ventilated fume hood.

  • Q2: How can I visually identify the signs of a potential runaway reaction?

    • A2: Signs include a rapid and unexpected rise in the internal temperature, an increase in the rate of gas evolution, a change in the color of the reaction mixture, and the boiling of the solvent even with cooling applied.

  • Q3: What is the importance of pre-cooling the reagents for the nitration step?

    • A3: Pre-cooling the nitrating mixture and the solution of 4-methoxybenzoic acid in sulfuric acid helps to absorb the initial heat of reaction and provides a larger temperature window to control the exotherm during the addition of the nitrating agent.[6]

Decision-Making Workflow for Thermal Excursions

Thermal_Excursion_Workflow start Temperature Rise Detected stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling temp_stabilized Temperature Stabilized? enhance_cooling->temp_stabilized resume_slowly Resume Addition Slowly temp_stabilized->resume_slowly Yes temp_rising Temperature Still Rising? temp_stabilized->temp_rising No end Controlled Reaction resume_slowly->end temp_rising->enhance_cooling No prepare_quench Prepare for Emergency Quench temp_rising->prepare_quench Yes alert_supervisor Alert Supervisor prepare_quench->alert_supervisor

Caption: A decision-making workflow for managing a thermal excursion during an exothermic reaction.

References

  • Moleqube. Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. [Link]
  • National Center for Biotechnology Information. This compound | C8H9NO3 | CID 17823 - PubChem. [Link]

Sources

effect of pH on the stability and reactivity of 3-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effect of pH on its Stability and Reactivity

Welcome to the technical support center for 3-Amino-4-methoxybenzoic acid (3,4-AMBA). As a key intermediate in the synthesis of pharmaceuticals, dyes, and organic pigments, a thorough understanding of its behavior under various pH conditions is critical for successful experimental outcomes.[1][2][3] This guide, structured in a question-and-answer format, provides in-depth technical insights, troubleshooting advice, and validated protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of this compound and how pH governs its behavior.

Q1: What are the core physicochemical properties of this compound?

A1: this compound (CAS: 2840-26-8) is an amphoteric molecule, meaning it has both acidic and basic functional groups.[4] Its key properties are summarized below. Understanding these is the first step in designing robust experimental conditions.

PropertyValueSource
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance White to gray to brown powder or crystals[2][5]
Melting Point 208-210 °C[1][2][6]
pKa (Predicted) 4.69 ± 0.10 (for the carboxylic acid group)[2][6]
Water Solubility Soluble[1][2][6]

Q2: How does the pH of a solution affect the ionization state of this compound?

A2: The pH of the aqueous environment dictates which functional groups on the molecule are protonated or deprotonated. This is crucial as the ionization state directly impacts solubility, stability, and reactivity. The molecule exists primarily in three forms:

  • At Low pH (e.g., pH < 2): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge.

  • At Mid-range pH (e.g., pH 3-6): The molecule exists as a mixture of species, including a neutral zwitterionic form where the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). Its lowest solubility is expected near its isoelectric point.

  • At High pH (e.g., pH > 7): The carboxylic acid is deprotonated (-COO⁻), and the amino group is in its neutral, nucleophilic form (-NH₂). The molecule carries a net negative charge.

Caption: Predominant ionization states of this compound across a pH gradient.

Q3: What is the general stability profile of this compound across the pH range?

A3: Primary aromatic amines (PAAs) can exhibit stability issues, particularly in acidic media, which can lead to degradation.[7] For 3,4-AMBA, stability is a significant concern under both strongly acidic and strongly basic conditions, especially when combined with heat or light exposure.

  • Acidic Conditions (pH < 4): The protonated amine can make the aromatic ring more susceptible to certain degradation pathways. Studies on various PAAs have shown them to be least stable in acidic simulants like 3% acetic acid.[8]

  • Neutral Conditions (pH 6-8): The compound generally exhibits its best stability in this range, making it suitable for most storage and handling procedures.

  • Basic Conditions (pH > 9): While the carboxylate form is stable, the free amino group is susceptible to oxidation, which can be accelerated by heat, light, or the presence of metal ions. The rate of degradation for related compounds has been shown to increase at basic pH compared to acidic pH.[9][10]

Q4: How does pH influence the reactivity of this compound in chemical synthesis?

A4: The pH is a powerful tool to control the reactivity and selectivity of 3,4-AMBA.

  • Reactivity of the Amino Group: The nucleophilicity of the amino group is pH-dependent. In acidic solutions, it is protonated (-NH₃⁺) and becomes non-nucleophilic, effectively "protecting" it from reacting with electrophiles. To perform reactions like acylation or amidation on the amino group, the pH must be adjusted to a level where a sufficient concentration of the free amine (-NH₂) exists (typically pH > 7).

  • Reactivity of the Aromatic Ring: The substituents dictate the ring's reactivity towards electrophilic aromatic substitution. The free amino group (-NH₂) is a powerful activating ortho-, para-director. Conversely, the protonated amino group (-NH₃⁺) and the carboxylic acid group (-COOH) are deactivating meta-directors. Therefore, running a reaction at low pH will direct incoming electrophiles to the meta position relative to both groups, while at neutral or basic pH, the activating amino group will dominate, directing to its ortho and para positions.

Q5: What are the likely degradation products under pH stress conditions?

A5: While specific degradation pathways for this exact molecule are not extensively documented in readily available literature, plausible degradation products can be inferred based on the chemistry of aromatic amines and benzoic acids.[11][12]

  • Oxidation: The amino group is prone to oxidation, especially at neutral to basic pH, which can lead to the formation of colored polymeric impurities or nitroso/nitro derivatives.

  • Hydrolysis/Decarboxylation: Under harsh acidic or basic conditions, particularly with heat, the molecule could undergo decarboxylation to form 2-methoxy-5-aminophenol or other rearranged products.

  • Photodegradation: Exposure to UV light can induce degradation, often via radical mechanisms, leading to a complex mixture of products.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: The compound won't fully dissolve in my aqueous buffer.

  • Possible Cause: The pH of your buffer is near the isoelectric point (pI) of the molecule, where it has its minimum solubility.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • Adjust the pH significantly away from the estimated pI range (approx. pH 3-5).

    • For acidic media, add a small amount of 1M HCl to lower the pH below 2. The cationic form is generally more soluble.

    • For basic media, add a small amount of 1M NaOH to raise the pH above 8. The anionic form is also highly soluble.

    • Gentle heating or sonication can aid dissolution once the pH has been adjusted.[13]

Issue 2: My stock solution of this compound is turning yellow/brown.

  • Possible Cause 1: Oxidation. The amino group is likely oxidizing. This is accelerated by exposure to air (oxygen), light, and trace metal impurities, and is more prevalent at neutral to basic pH.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

    • Minimize Headspace: Use vials that are appropriately sized for the solution volume to minimize contact with air.

    • Use High-Purity Solvents: Prepare solutions using de-gassed, high-purity water or solvents to minimize dissolved oxygen and metal contaminants.

    • Control pH: Buffer the solution to a slightly acidic pH (e.g., pH 4-6) for long-term storage if compatible with your experiment.

    • Store Cold: Store stock solutions at low temperatures (4°C for short-term, -20°C for long-term) to slow the rate of degradation.[14]

  • Possible Cause 2: pH Instability. The solution was prepared in unbuffered water, and absorption of atmospheric CO₂ has lowered the pH into an unstable region.

  • Troubleshooting Steps:

    • Always prepare stock solutions in a well-defined buffer system appropriate for the desired pH range.

Issue 3: I am getting low yields or multiple side products in a reaction involving the amino group (e.g., amide coupling).

  • Possible Cause: The reaction pH is too acidic. If the pH is low, the majority of the amino groups will be in the protonated, non-nucleophilic -NH₃⁺ form, preventing them from reacting with your electrophile.

  • Troubleshooting Steps:

    • Ensure your reaction is run under basic or non-acidic conditions.

    • Include a non-nucleophilic base (e.g., triethylamine, DIPEA) in the reaction mixture to scavenge any acid generated and maintain a pH where the amino group is deprotonated.

    • Monitor the pH of the reaction mixture and adjust as necessary.

Experimental Protocols

These protocols provide a starting point for common experimental workflows. Always adapt them based on your specific instrumentation and experimental goals.

Protocol 1: Workflow for a pH-Dependent Stability Study

This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare concentrated stock solution in acetonitrile or methanol spike Spike stock solution into each buffer to a final concentration (e.g., 100 µg/mL) prep_stock->spike prep_buffers Prepare acidic, neutral, and basic buffers (e.g., pH 2, 7, 10) prep_buffers->spike aliquot Aliquot samples into vials for each time point (T=0, 2, 4, 8, 24h) spike->aliquot incubate Incubate vials at a stress temperature (e.g., 60°C) protected from light aliquot->incubate quench At each time point, pull vials and quench reaction (e.g., cool on ice, neutralize) incubate->quench hplc Analyze samples using a stability-indicating HPLC-UV method quench->hplc calc Calculate % remaining of parent compound vs. T=0 and quantify degradation products hplc->calc

Caption: A typical workflow for a forced degradation study under varied pH conditions.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from potential degradation products.[11][15]

  • Objective: To quantify the concentration of this compound and monitor the formation of degradation products over time.

  • Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-22 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or PDA scan from 200-400 nm to detect impurities with different chromophores.

    • Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the T=0 sample. Use a calibration curve for absolute quantification.

References
  • ChemBK. (2024). This compound. [Link]
  • Hoppe, M., Gmeiner, M., & Schmid, P. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023).
  • Bavaro, S. L., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. [Link]
  • NIST. (n.d.). Table 20.
  • Vooturi, R., et al. (2012). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]
  • Joint Research Centre. (2011).
  • Vooturi, R., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]
  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?[Link]
  • PubChem - NIH. (n.d.). This compound. [Link]
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Doorn, J. A., et al. (2009).
  • Davis, J. D., et al. (2023).
  • Chemistry LibreTexts. (2022). 2.4: The Effect of pH. [Link]
  • Powell, W. S., & Heacock, R. A. (1973). Chemistry of Aminochromes. Part XVIII. The Effects of pH and Substituents on some Aminochrome–Thiol Reactions.
  • Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
  • ChemBeats. (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. [Link]
  • Chen, S., et al. (2019). Co-metabolic enzymes and pathways of 3-phenoxybenzoic acid degradation by Aspergillus oryzae M-4. PubMed. [Link]
  • Chen, S., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS One. [Link]
  • Vesk, M., & Antia, N. J. (1986). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. [Link]
  • Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Scribd. (n.d.). Organic Chemistry Short Notes. [Link]
  • Traynelis, S. F., & Cull-Candy, S. G. (1991). The effect of external pH changes on responses to excitatory amino acids in mouse hippocampal neurones. PubMed. [Link]

Sources

preventing degradation of 3-Amino-4-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stability

3-Amino-4-methoxybenzoic acid is a vital building block in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring both an electron-donating amino group and a carboxyl group on a benzene ring, makes it versatile yet susceptible to degradation. Maintaining the stability and purity of this reagent is paramount for ensuring the reproducibility of experimental results, the integrity of drug candidates, and the safety of final products.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing, identifying, and troubleshooting the degradation of this compound during storage and handling.

Quick Troubleshooting & FAQs

This section addresses the most common issues encountered by users.

Question/Observation Potential Cause(s) Recommended Immediate Action
My white/off-white powder has turned yellow, brown, or purple. Oxidation of the aromatic amino group.1. Immediately cease use of the suspect reagent. 2. Quarantine the container. 3. Proceed to the "Guide 1: Investigating Color Change" protocol below.
The material is no longer freely soluble in the recommended solvent. Formation of insoluble polymeric byproducts from degradation.1. Do not attempt to force dissolution by excessive heating. 2. Verify solubility against the Certificate of Analysis (CoA) or a fresh sample. 3. If insolubility is confirmed, proceed to "Guide 2: Purity Assessment via HPLC-UV."
I'm observing unexpected peaks in my analytical analysis (TLC, LC-MS, NMR). Presence of degradation products or impurities.1. Compare the analytical data with a reference standard or a freshly opened, properly stored lot. 2. Isolate the suspect batch and perform a comprehensive purity analysis as described in "Guide 2."
My reaction yield is significantly lower than expected. Reduced molar equivalence of the active reagent due to degradation.1. Confirm the purity of all other reagents first. 2. Qualify the purity and integrity of your this compound stock using the protocols in this guide.

In-Depth Troubleshooting Guides

Guide 1: Investigating Color Change and Suspected Oxidation

Oxidation of the aromatic amine is the most common degradation pathway, often leading to colored impurities.[1][2][3][4] This workflow helps you systematically diagnose the issue.

Caption: Troubleshooting workflow for observed color change.

Guide 2: Step-by-Step Protocol for Purity Assessment via HPLC-UV

This protocol provides a definitive method to quantify the purity of this compound and detect degradation products.

Objective: To separate and quantify the parent compound from potential impurities.

Materials:

  • This compound (suspect and reference samples)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • C18 Reverse-Phase HPLC Column

  • HPLC system with UV Detector

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A standard reverse-phase system provides good retention and separation for this moderately polar molecule. The acidic modifier ensures the carboxyl group is protonated for consistent peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of the reference standard in 10 mL of a 50:50 ACN/Water mixture to create a 100 µg/mL stock.

    • Prepare the suspect sample in the same manner.

    • Rationale: A 50:50 diluent is typically strong enough to ensure complete dissolution while being compatible with the initial mobile phase conditions to prevent peak distortion.

  • HPLC Method Parameters:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm and 280 nm

      • Rationale: Aromatic compounds absorb strongly at 254 nm. Monitoring a second wavelength can help distinguish between impurities that may have different chromophores.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95% 5%
      20.0 5% 95%
      25.0 5% 95%
      25.1 95% 5%

      | 30.0 | 95% | 5% |

  • Analysis:

    • Inject the reference standard to establish the retention time and peak area for the pure compound.

    • Inject the suspect sample.

    • Compare the chromatograms. Look for:

      • A decrease in the main peak area relative to the reference.

      • The appearance of new peaks, particularly early-eluting (more polar) or late-eluting (more non-polar/polymeric) species.

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

Technical Deep Dive: Mechanisms of Degradation

Understanding the "why" behind degradation is key to prevention. For this compound, two primary pathways are of concern:

  • Oxidation: The primary degradation route involves the aromatic amino group (-NH2).[1][3] It is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal catalysts. This process can form a cascade of colored intermediates, including nitroso and nitro compounds, and can ultimately lead to complex polymeric materials.[1][5] The presence of both an activating amino group and a deactivating carboxyl group creates a complex electronic environment that influences reactivity.

  • Photodegradation: Aromatic compounds, especially those with amino substituents, can be sensitive to light, particularly in the UV spectrum.[6][7] Energy from light can promote the molecule to an excited state, increasing its susceptibility to oxidation or other radical-mediated reactions.

G cluster_conditions Degradation Drivers Compound This compound (Stable, White Powder) Oxidized Oxidized Intermediates (Nitroso, Nitro, Quinone-like) (Colored Impurities) Compound->Oxidized O₂, Light, Heat, Metal Ions Polymer Polymeric Byproducts (Insoluble Tars) Oxidized->Polymer Further Oxidation/ Condensation O2 Oxygen (Air) Light Light (UV) Heat Heat

Caption: Primary degradation pathway of this compound.

Best Practices for Storage and Handling

Proactive measures are the most effective strategy for preventing degradation. Adherence to these guidelines upon receipt of the material will maximize its shelf life and ensure experimental integrity.

ParameterRecommended ConditionRationale & Justification
Temperature 2-8°C [6]Reduces the kinetic rate of oxidation and other potential degradation reactions. While stable at room temperature for short periods, long-term storage should be refrigerated.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[1][3] This is the single most critical factor for long-term stability.
Light Amber Glass Vial or Opaque Container Protects the light-sensitive compound from UV and visible light, preventing photodegradation.[6][7]
Container Tightly Sealed Container [8][9][10]Prevents the ingress of atmospheric moisture and oxygen. Ensure the cap and seal are secure after each use.
Handling Work Quickly in a Controlled Environment When weighing or handling the material, do so under subdued light and minimize its exposure time to the open atmosphere. Re-seal and purge the container with inert gas immediately after use.
Workflow for New Reagent Qualification

Caption: Recommended workflow for receiving and storing new material.

References

  • Capozzi, M. A. C., et al. (2017). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
  • D'Ischia, M., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
  • Organic Chemistry Portal. Synthesis of nitro compounds by oxidation.
  • Reddit r/chemhelp. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?.
  • Solubility of Things. (N.D.). 4-Aminobenzoic acid.
  • ResearchGate. (2025). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.
  • PubChem, National Institutes of Health. This compound.

Sources

analytical methods for detecting impurities in 3-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Impurity Analysis in 3-Amino-4-methoxybenzoic Acid

Welcome to the Technical Support Center for the analytical characterization of this compound. This guide is designed for researchers, analytical chemists, and formulation scientists who require robust methods for identifying and quantifying impurities in this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to solve challenges encountered in the lab.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world problems you face. We will delve into method selection, development, validation, and troubleshooting, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the cornerstone of impurity analysis.

Part 1: Method Selection & Initial Characterization

Q1: What are the most likely impurities I should be looking for in my this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route and storage conditions. Without a specific Certificate of Analysis, we can anticipate impurities from several classes:

  • Starting Materials & Intermediates: The synthesis of this compound often begins with precursors that are nitrated and subsequently reduced. For example, a common pathway involves the nitration of a p-substituted benzoic acid, followed by nucleophilic substitution and reduction.[1] Therefore, you should consider residual starting materials or key intermediates such as:

    • 4-chloro-3-nitrobenzoic acid

    • 4-hydroxy-3-nitrobenzoic acid

    • 3-nitro-4-methoxybenzoic acid

  • Positional Isomers: Isomers, such as 4-Amino-3-methoxybenzoic acid or 2-Amino-3-methoxybenzoic acid, can be notoriously difficult to separate.[2][3][4] Their presence often points to a lack of regioselectivity in the synthesis.

  • Degradation Products: As an aromatic amine, this compound is susceptible to oxidative degradation. Exposure to light, air, or certain metal ions can lead to the formation of colored impurities (often polymeric in nature) or de-aminated/de-carboxylated species.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methanol, acetone) may be present in trace amounts.[5]

The following diagram illustrates the potential sources of impurities in a typical analytical workflow.

Figure 1: Potential Impurity Sources cluster_0 Synthesis Process cluster_1 Post-Synthesis Starting_Materials Starting Materials (e.g., p-halobenzoic acid) Intermediates Intermediates (e.g., nitro-compounds) Starting_Materials->Intermediates API 3-Amino-4-methoxybenzoic acid (API) Starting_Materials->API Side_Products Side Products (e.g., isomers) Intermediates->Side_Products Intermediates->API Side_Products->API Degradation Degradation Products (Oxidation, Light Exposure) Degradation->API Residual_Solvents Residual Solvents (From Purification) Residual_Solvents->API

Caption: Figure 1: Potential Impurity Sources.

Q2: Which analytical technique is most suitable for routine impurity profiling of this compound?

A2: For routine quantitative analysis of non-volatile organic impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and the most appropriate choice.[2][6]

  • Expertise & Causality: this compound is a polar, aromatic compound with a strong UV chromophore, making it ideal for RP-HPLC-UV. The technique offers excellent resolution for separating the main component from closely related structures like isomers and synthesis intermediates. Its quantitative accuracy and precision are high, which is essential for regulatory compliance and quality control.[7][8] While techniques like Gas Chromatography (GC) can be used, they typically require derivatization (e.g., silylation) to make the analyte volatile, adding complexity to the sample preparation.[9] LC-MS/MS offers higher sensitivity and specificity but is often reserved for structural elucidation or trace-level analysis rather than routine QC.[2]

Part 2: HPLC Method Development & Protocols

This section provides a robust starting point for developing and implementing an HPLC method.

Q3: Can you provide a starting HPLC method protocol for analyzing impurities in this compound?

A3: Absolutely. The following protocol is a well-grounded starting point based on methods for structurally similar aromatic acids and amines.[6][10] It is designed to be robust but should be validated for your specific sample matrix and impurity profile.

  • Preparation of Solutions:

    • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in HPLC-grade water. To prepare 1 L, add 1.0 mL of concentrated (85%) phosphoric acid to 1 L of water. Filter through a 0.45 µm membrane filter and degas. The acid is critical for suppressing the ionization of the carboxylic acid group on the analyte, ensuring good peak shape and preventing tailing.[10]

    • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

    • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v). This ensures the sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Standard Preparation:

    • Stock Standard (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard (approx. 5 µg/mL, for 1.0% impurity level): Dilute 1.0 mL of the Stock Standard to 100.0 mL with the diluent. This standard is used for quantifying impurities relative to the main peak.

  • Sample Preparation:

    • Test Sample (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.[11]

ParameterRecommended Conditions
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or based on UV scan)
Injection Volume 10 µL
Run Time 40 minutes
Q4: How do I choose the right detection wavelength?

A4: The ideal wavelength provides the best sensitivity for potential impurities without saturating the detector with the main analyte peak. A photodiode array (PDA) detector is invaluable here.

  • Inject your main component stock solution.

  • Extract the UV spectrum at the peak apex.

  • This compound and its likely impurities are aromatic and will have strong absorbance in the 240-280 nm range.[2]

  • Select a wavelength on the shoulder of the main peak's absorbance maximum. This allows for sensitive detection of impurities that may have slightly different spectra while keeping the main peak on scale. 254 nm is a common and robust choice for aromatic compounds.

Part 3: Method Validation & System Suitability

Validation provides documented evidence that your method is fit for its intended purpose.[8][12]

Q5: What are the key parameters I need to assess to validate my impurity method according to ICH guidelines?

A5: For a quantitative impurity method, the core validation parameters are specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.[13][14]

ParameterPurpose & Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).Criteria: The main peak should be resolved from all impurity peaks (Resolution > 2.0). Peak purity analysis (using a PDA detector) should pass.[13]
LOD & LOQ The lowest concentration of an impurity that can be reliably detected (LOD) and quantified (LOQ).Criteria: Often determined by signal-to-noise ratio (S/N). LOD ≈ 3:1, LOQ ≈ 10:1.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Criteria: A plot of concentration vs. peak area should have a correlation coefficient (r²) ≥ 0.99 for each impurity.
Accuracy The closeness of the test results to the true value.Criteria: Determined by spiking the sample with known amounts of impurities. Recovery should typically be within 80-120%.[14]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Criteria: Assessed at different levels (repeatability, intermediate precision). The Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ.[13]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Criteria: Varies parameters like pH, column temperature, and flow rate. Results should remain within acceptable limits.
Q6: What is a System Suitability Test (SST) and why is it essential?

A6: An SST is a series of checks performed before each analytical run to verify that the chromatographic system is performing adequately for the intended analysis.[13] It is a self-validating component of your protocol. For the method described above, a typical SST would involve injecting the Working Standard (5 µg/mL) five times and evaluating:

  • Peak Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (Efficiency): Should be ≥ 2000.

  • Reproducibility (RSD of Peak Area): Should be ≤ 5.0%.

If the SST fails, you must troubleshoot the system before proceeding with sample analysis.

Part 4: Troubleshooting Guide

Even robust methods can encounter problems. This section addresses common issues in a Q&A format.

Q7: My retention times are shifting to be shorter/longer with every injection. What's the cause?

A7: Drifting retention times are a classic sign of an unstable system.[15] The root cause is often related to the mobile phase or column equilibration.

Figure 2: Troubleshooting Retention Time Drift Start Problem: Retention Time Drifting Check_Equilibration Is the column fully equilibrated? (Run 10-20 column volumes) Start->Check_Equilibration Check_MobilePhase Is the mobile phase freshly prepared and degassed? Check_Equilibration->Check_MobilePhase Yes Solution_Equilibrate Solution: Increase equilibration time. Check_Equilibration->Solution_Equilibrate No Check_Leaks Are there any leaks in the system? Check_MobilePhase->Check_Leaks Yes Solution_MobilePhase Solution: Prepare fresh mobile phase. Check_MobilePhase->Solution_MobilePhase No Check_Pump Is the pump flow rate stable and accurate? Check_Leaks->Check_Pump No Leaks Solution_Leaks Solution: Tighten/replace fittings. Check_Leaks->Solution_Leaks Leaks Found Check_Temp Is the column oven temperature stable? Check_Pump->Check_Temp Yes Solution_Pump Solution: Purge and check pump seals. Check_Pump->Solution_Pump No Solution_Temp Solution: Verify oven temperature. Check_Temp->Solution_Temp No

Caption: Figure 2: Troubleshooting Retention Time Drift.

  • Causality: The most common cause is insufficient column equilibration time, especially when using buffered mobile phases.[16] The stationary phase needs time to fully interact with the mobile phase to create a stable environment. Another frequent issue is the gradual evaporation of the more volatile solvent (acetonitrile) from the mobile phase reservoir, which changes its composition and affects retention.[11]

Q8: My main this compound peak is tailing badly. How can I fix this?

A8: Peak tailing for this compound is often due to secondary interactions between the basic amino group and residual silanols on the silica-based C18 column.

  • Primary Solution: Adjust Mobile Phase pH. The provided method uses phosphoric acid, which sets the pH around 2-2.5. At this pH, the carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). This positive charge can interact with negatively charged silanols. Ensure your pH is low enough to suppress most silanol activity.

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a high-purity, end-capped version can dramatically improve peak shape.

  • Check for Column Contamination: Strongly retained basic compounds from previous analyses can act as active sites. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol, then back to mobile phase).[16]

  • Reduce Sample Overload: Injecting too much sample can cause tailing. Try diluting your sample by a factor of 5 or 10 to see if the peak shape improves.[11]

Q9: I'm seeing a new, unexpected peak in my chromatogram. How do I identify it?

A9: Identifying unknown peaks requires a multi-faceted approach, moving from chromatographic clues to spectroscopic confirmation.

  • System Blank Injection: First, inject your diluent to ensure the peak is not a solvent artifact or system contaminant (ghost peak).

  • Spiking Study: If you have standards for potential impurities (e.g., starting materials, isomers), spike your sample with a small amount of each. If the unknown peak increases in area, you have a tentative identification.

  • Mass Spectrometry (LC-MS): This is the most powerful tool for identification. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. The molecular weight of this compound is 167.16 g/mol .[17] Compare the m/z of the unknown to the masses of potential impurities. For example, 3-nitro-4-methoxybenzoic acid has a molecular weight of 197.15 g/mol .

  • Fraction Collection & NMR: If the impurity is present at a high enough level, you can collect the fraction as it elutes from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[17][18]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • This compound | C8H9NO3 | CID 17823. PubChem, NIH.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • This compound(2840-26-8) MS spectrum. ChemicalBook.
  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. (2025). BenchChem.
  • This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • Analytical Methods. RSC Publishing.
  • This compound, 98+%. Thermo Scientific Chemicals.
  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. (2025). BenchChem.
  • Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological M
  • This compound | 2840-26-8. Sigma-Aldrich.
  • This compound 2840-26-8. Tokyo Chemical Industry Co., Ltd. (APAC).
  • This compound. CymitQuimica.
  • 4-Amino-3-methoxybenzoic acid(2486-69-3) 1H NMR spectrum. ChemicalBook.
  • Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. (1989).
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017).
  • 4-Amino-3-methoxybenzoic acid, 98%. Thermo Scientific Chemicals.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Acetoxy-3-methoxybenzoic Acid. (2025). BenchChem.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Amino-4-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methoxybenzoic acid is a valuable bifunctional molecule widely utilized as a key building block in the synthesis of a range of pharmaceutical compounds and other specialty chemicals. Its structure, featuring both an amine and a carboxylic acid group on a substituted benzene ring, allows for diverse chemical modifications, making it an important intermediate in the development of novel therapeutic agents. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, a critical analysis of the methodologies, and expert insights to aid researchers in selecting the most suitable approach for their specific needs.

Route 1: Nitration and Reduction of 4-Methoxybenzoic Acid

This is the most established and well-documented method for the synthesis of this compound. It is a two-step process that begins with the electrophilic nitration of commercially available 4-methoxybenzoic acid (also known as p-anisic acid), followed by the reduction of the resulting nitro-intermediate.

Step 1: Nitration of 4-Methoxybenzoic Acid

The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In this case, the directing effects of the methoxy group dominate, leading to nitration primarily at the position ortho to the methoxy group and meta to the carboxylic acid group, yielding 4-Methoxy-3-nitrobenzoic acid.

  • Reagents:

    • 4-Methoxybenzoic acid (p-anisic acid)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid.

    • Cool the mixture in an ice bath to between 0 and 5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The crude 4-methoxy-3-nitrobenzoic acid will precipitate as a yellow solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid.

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of dinitro byproducts. It also helps to control the regioselectivity of the reaction.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Recrystallization: This purification step is essential to remove any unreacted starting material, isomeric byproducts, and dinitrated compounds, ensuring a high-purity intermediate for the subsequent reduction step.

Step 2: Reduction of 4-Methoxy-3-nitrobenzoic Acid

The nitro group of 4-Methoxy-3-nitrobenzoic acid is then reduced to an amino group to yield the final product, this compound. Several reducing agents can be employed for this transformation, with tin(II) chloride in the presence of hydrochloric acid being a common and effective choice in a laboratory setting. For industrial applications, catalytic hydrogenation is often preferred due to its cleaner work-up and reduced metal waste.

  • Reagents:

    • 4-Methoxy-3-nitrobenzoic acid

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Concentrated Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Dissolve 4-methoxy-3-nitrobenzoic acid in a suitable solvent such as ethanol.

    • Add tin(II) chloride dihydrate to the solution.

    • Slowly add concentrated hydrochloric acid. An exothermic reaction will occur.

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 7-8. This will precipitate tin hydroxides.

    • Filter the mixture to remove the tin salts.

    • The filtrate contains the desired this compound. The product can be isolated by adjusting the pH of the filtrate to the isoelectric point of the amino acid, causing it to precipitate.

    • The precipitate is then collected by filtration, washed with cold water, and dried.

  • Tin(II) Chloride and HCl: This combination is a classical method for the reduction of aromatic nitro compounds. The tin(II) is oxidized to tin(IV) while the nitro group is reduced. The acidic medium is necessary for the reaction to proceed.

  • Neutralization: The neutralization step is critical to precipitate the tin as insoluble tin hydroxides, allowing for its removal from the reaction mixture. Careful pH control is necessary to ensure complete precipitation of the tin salts without causing the desired product to remain in solution as a salt.

For a greener and more scalable approach, catalytic hydrogenation is the preferred method.

  • Reagents:

    • 4-Methoxy-3-nitrobenzoic acid

    • Palladium on carbon (Pd/C) catalyst (typically 5-10%)

    • Hydrogen gas (H₂)

    • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Procedure:

    • Dissolve 4-methoxy-3-nitrobenzoic acid in a suitable solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the uptake of hydrogen ceases.

    • Upon completion, the catalyst is removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

  • Palladium on Carbon: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It provides a large surface area for the reaction to occur.

  • Hydrogen Gas: Hydrogen is the reducing agent in this process. The reaction is clean as the only byproduct is water.

  • Filtration: The catalyst is heterogeneous and can be easily removed by filtration at the end of the reaction, which simplifies the purification process and allows for potential catalyst recycling.

Data Summary and Comparison
ParameterNitration of 4-Methoxybenzoic AcidReduction with SnCl₂/HClCatalytic Hydrogenation
Starting Material 4-Methoxybenzoic acid4-Methoxy-3-nitrobenzoic acid4-Methoxy-3-nitrobenzoic acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄SnCl₂·2H₂O, Conc. HClH₂, Pd/C
Typical Yield HighGood to HighHigh to Excellent
Purity of Product High after recrystallizationGood after purificationHigh to Excellent
Reaction Time 1-2 hours2-4 hours2-6 hours
Scalability GoodModerate (due to waste)Excellent
Safety Concerns Strong, corrosive acidsExothermic reaction, metal wasteFlammable hydrogen gas, pyrophoric catalyst
Environmental Impact Acidic waste streamHeavy metal wasteGreen (water as byproduct)
Visualizing the Synthesis Pathway

Synthesis_Route_1 start 4-Methoxybenzoic Acid intermediate 4-Methoxy-3-nitrobenzoic Acid start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Reduction (SnCl₂/HCl or H₂/Pd-C)

Caption: Synthesis of this compound via nitration and reduction.

Alternative Synthetic Routes: A Brief Overview

While the nitration and reduction of 4-methoxybenzoic acid is the most common approach, other synthetic strategies have been explored. However, detailed and validated experimental protocols for the direct synthesis of this compound via these routes are less readily available in the literature.

Route 2: From 3-Nitro-4-chlorobenzoic Acid

This route would involve a nucleophilic aromatic substitution to replace the chlorine with a methoxy group, followed by the reduction of the nitro group. While patents describe similar pathways for the synthesis of related compounds like 3-amino-4-methoxybenzanilide, a direct adaptation for the synthesis of the benzoic acid would require significant optimization to avoid hydrolysis of the carboxylic acid group and to ensure good yields.[1][2]

Route 3: From Isovanillic Acid (3-Hydroxy-4-methoxybenzoic Acid)

This approach would necessitate the direct amination of the phenolic hydroxyl group. This transformation is challenging and would likely require harsh conditions or specialized catalysts, and there is a lack of specific, high-yielding protocols in the literature for this particular substrate.

Route 4: From 3-Bromo-4-methoxybenzoic Acid

The amination of an aryl halide, such as 3-bromo-4-methoxybenzoic acid, is a plausible route, most notably via a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. This modern synthetic method can be very effective for forming C-N bonds. However, a specific, optimized protocol for the amination of this particular bromo-acid to yield this compound is not well-documented. The reaction would require careful selection of the palladium catalyst, ligand, base, and solvent to achieve a good yield and purity.

Senior Application Scientist's Recommendation

For researchers and drug development professionals seeking a reliable, well-established, and scalable synthesis of this compound, the nitration and subsequent reduction of 4-methoxybenzoic acid is the recommended route .

  • For laboratory-scale synthesis , both the tin(II) chloride reduction and catalytic hydrogenation are viable options. The choice may depend on the available equipment and safety infrastructure. While the tin-based reduction is straightforward, it generates significant metal waste.

  • For industrial and large-scale production , catalytic hydrogenation is unequivocally the superior method . It is a greener, more efficient, and more cost-effective process with a simpler work-up and minimal waste generation. The high yields and purity achievable with this method make it the industry standard.

The alternative routes, while chemically feasible, are currently less practical due to the lack of well-defined and optimized experimental protocols for the synthesis of the target molecule. These routes may present interesting academic exercises in methods development but are not recommended for routine or large-scale production without significant further research and optimization.

References

  • Eureka | Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]
  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.

Sources

Topic: Reactivity of 3-Amino-4-methoxybenzoic Acid vs. 5-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the intricate world of synthetic chemistry, particularly in the realm of drug discovery and materials science, the selection of a starting material can dictate the success and efficiency of a synthetic route. Positional isomers, while sharing the same molecular formula, often exhibit vastly different chemical behaviors due to the unique electronic and steric environments created by their substituent patterns. This guide offers a deep dive into the comparative reactivity of two such isomers: 3-Amino-4-methoxybenzoic acid and 5-Amino-2-methoxybenzoic acid, providing both theoretical analysis and practical experimental frameworks for researchers.

Molecular Structure and Electronic Landscape

The foundational difference between these two compounds lies in the arrangement of the three functional groups—amino (-NH₂), methoxy (-OCH₃), and carboxylic acid (-COOH)—on the benzene ring. This arrangement governs the electron density distribution across the ring and the properties of the functional groups themselves.

CompoundStructureCAS NumberMelting Point
This compound Chemical structure of this compound2840-26-8208-210 °C[1][2]
5-Amino-2-methoxybenzoic acid Chemical structure of 5-Amino-2-methoxybenzoic acid3403-47-2159-168 °C[3]

Electronic Effects of Substituents:

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[4] They exert a strong, positive resonance (+R or +M) effect and a weaker, negative inductive (-I) effect. They are ortho, para-directors.

  • Carboxylic Acid (-COOH) Group: This is an electron-withdrawing group (EWG) that deactivates the aromatic ring. It exerts negative inductive (-I) and resonance (-R or -M) effects, making it a meta-director.[5]

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The primary determinant of EAS reactivity is the degree of activation of the aromatic ring. The isomer with the more electron-rich ring will react faster. The directing effects of the substituents will determine the position of substitution.

Analysis of this compound: The powerful activating -NH₂ and -OCH₃ groups are adjacent. Their electron-donating resonance effects are additive, strongly activating the positions ortho and para to them.

  • The C5 position is ortho to the -OCH₃ group and meta to the deactivating -COOH group.

  • The C2 position is ortho to the -NH₂ group. The synergistic activation makes this ring highly reactive . The primary site of electrophilic attack is predicted to be the C5 position, which benefits from strong activation and is the directed meta position relative to the carboxyl group.

Analysis of 5-Amino-2-methoxybenzoic Acid: The activating groups are meta to each other. Their activating effects are not as strongly synergistic as in the other isomer.

  • The C6 position is ortho to the -NH₂ group.

  • The C4 position is ortho to the -NH₂ group and meta to the -OCH₃ group.

  • The C3 position is ortho to the -OCH₃ group and meta to the -NH₂ group. While still an activated ring, the lack of a concerted push of electron density from adjacent activating groups suggests it is less reactive towards EAS than its 3-amino-4-methoxy isomer. The most likely sites for substitution are C4 and C6, directed by the powerful amino group.

G cluster_0 Electrophilic Aromatic Substitution (EAS) Reactivity Start Isomer Comparison Isomer1 This compound (-NH₂ and -OCH₃ are adjacent) Start->Isomer1 Isomer2 5-Amino-2-methoxybenzoic acid (-NH₂ and -OCH₃ are meta) Start->Isomer2 Effect1 Synergistic +R Effect (Strong Activation) Isomer1->Effect1 Effect2 Less Additive +R Effect (Moderate Activation) Isomer2->Effect2 Conclusion Higher Reactivity Effect1->Conclusion Conclusion2 Lower Reactivity Effect2->Conclusion2

Figure 1. Logical workflow for comparing EAS reactivity.

Reactivity of the Functional Groups

The electronic environment also modulates the acidity of the carboxylic acid and the basicity of the amino group.

Acidity of the Carboxylic Acid

Electron-donating groups decrease the acidity of benzoic acid by destabilizing the resulting carboxylate anion.[4][6] This effect is most pronounced when the EDG is at the ortho or para position, where the resonance effect can operate fully.

  • This compound: The strongly electron-donating -OCH₃ group is para to the -COOH group. This +R effect pushes electron density towards the carboxyl group, destabilizing the conjugate base and decreasing acidity .

  • 5-Amino-2-methoxybenzoic acid: The -OCH₃ group is ortho to the -COOH group. This positioning also allows for a strong +R effect. Furthermore, the "ortho effect" suggests that most ortho-substituents, through a combination of steric and electronic factors, influence acidity.[6] In this case, the electron-donating nature of the ortho-methoxy group will significantly decrease acidity .

Prediction: While both are less acidic than benzoic acid, the ortho-effect in 5-Amino-2-methoxybenzoic acid is generally a powerful de-acidifying influence, likely making it the weaker acid of the two.

Basicity of the Amino Group

The basicity of the aniline-like amino group is enhanced by electron-donating groups and diminished by electron-withdrawing groups.

  • This compound: The amino group is at C3. It is para to the strongly electron-donating -OCH₃ group and meta to the electron-withdrawing -COOH group. The powerful +R effect from the para-methoxy group significantly increases electron density on the nitrogen atom, making it more basic .

  • 5-Amino-2-methoxybenzoic acid: The amino group is at C5. It is meta to both the -OCH₃ and -COOH groups. At the meta position, the strong resonance effects of these groups are not transmitted. Only the weaker inductive effects operate.

Prediction: The direct resonance-based electron donation from the para-methoxy group makes the amino group in This compound significantly more basic than in the 5-amino-2-methoxy isomer.

Experimental Verification Protocols

To empirically validate these theoretical predictions, the following workflows can be implemented.

Protocol 1: Determination of Acid Dissociation Constant (pKa)

This experiment quantifies the acidity of the carboxylic acid group.

  • Preparation: Accurately prepare 0.01 M aqueous solutions of each isomer. A co-solvent like ethanol may be needed if water solubility is low.[1][2]

  • Titration: Calibrate a pH meter and titrate a known volume (e.g., 25.0 mL) of each acid solution with a standardized ~0.01 M NaOH solution, recording the pH after each incremental addition of base.

  • Data Analysis: Plot pH (y-axis) versus volume of NaOH added (x-axis).

  • pKa Calculation: Determine the equivalence point from the inflection of the curve. The volume of NaOH at the half-equivalence point corresponds to the point where [acid] = [conjugate base]. The pH at this specific point is equal to the pKa. A lower pKa value indicates a stronger acid.

Protocol 2: Competitive Nitration for EAS Reactivity

This experiment provides a direct comparison of the ring activation towards an electrophile.

  • Reaction Setup: In a flask cooled to 0 °C, dissolve an equimolar mixture (e.g., 1.0 mmol each) of this compound and 5-Amino-2-methoxybenzoic acid in a suitable solvent like glacial acetic acid or concentrated sulfuric acid.

  • Electrophile Addition: Slowly add a sub-stoichiometric amount (e.g., 0.5 mmol) of a nitrating agent (e.g., fuming nitric acid). The limiting amount of electrophile ensures the two substrates are competing for it.

  • Workup: After a set time (e.g., 30 minutes), quench the reaction by pouring it onto ice. Neutralize carefully with a base (e.g., NaHCO₃) and extract the organic products with a solvent like ethyl acetate.

  • Analysis: Analyze the organic extract using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the peak areas of the nitrated products corresponding to each starting isomer. The ratio of product peak areas will reflect the relative reactivity of the starting materials.

G cluster_pka Protocol 1: pKa Determination cluster_eas Protocol 2: Competitive Nitration p1 Prepare 0.01 M Acid Solution p2 Titrate with Standardized NaOH p1->p2 p3 Plot pH vs. Volume of NaOH p2->p3 p4 Find pH at Half-Equivalence Point (pH = pKa) p3->p4 e1 Mix Equimolar Amounts of Both Isomers e2 Add Limiting Nitrating Agent e1->e2 e3 Quench Reaction & Extract Products e2->e3 e4 Analyze Product Ratio by HPLC e3->e4

Figure 2. Experimental workflows for assessing reactivity.

Summary and Implications for Synthesis

FeatureThis compound5-Amino-2-methoxybenzoic acidRationale
EAS Reactivity Higher LowerSynergistic activation by adjacent -NH₂ and -OCH₃ groups.
Acidity (-COOH) Weaker Acid (Higher pKa)Stronger Acid (Lower pKa) The ortho-effect of the -OCH₃ group in the 5,2-isomer is a less powerful de-acidifying influence than the para-effect in the 3,4-isomer. (Correction from initial prediction based on the strength of the para +R effect).
Basicity (-NH₂) Higher LowerThe +R effect of the para -OCH₃ group strongly increases electron density on the amino nitrogen.

Core Directives for the Synthetic Chemist:

  • For reactions requiring electrophilic substitution on the aromatic ring (e.g., halogenation, nitration, Friedel-Crafts), This compound is the superior substrate due to its highly activated nature. Expect faster reactions and potentially milder conditions.

  • When performing reactions at the amino group (e.g., N-acylation, diazotization), the higher basicity and nucleophilicity of This compound will lead to faster reaction rates.

  • For reactions involving the carboxylic acid , such as esterification or amide bond formation (e.g., using coupling reagents), the subtle difference in acidity can influence reaction kinetics. The slightly more acidic nature of 5-Amino-2-methoxybenzoic acid might be advantageous in certain contexts.

  • These compounds are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][3][7] Understanding their reactivity profiles is crucial for designing efficient and selective synthetic pathways.

By appreciating these nuanced differences, researchers can harness the specific characteristics of each isomer to achieve their desired chemical transformations with greater precision and control.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (n.d.). This compound.
  • Filo. (2021). Effect of substituents on acidity of benzoic acids.
  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects on Acidity.
  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • PubChem. (n.d.). 5-Amino-2-methoxybenzoic acid. National Center for Biotechnology Information.
  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. doi: 10.1248/bpb.17.551.
  • Topsom, R. D. (2002). Substituent effects on the electronic structure and pKa benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403.
  • Quora. (2019). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?
  • Quora. (2016). Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group?

Sources

A Comparative Guide to the Solubility of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Among the vast array of organic molecules, the seemingly subtle structural differences between isomers can lead to profound variations in their physicochemical properties, most notably solubility. This guide provides an in-depth comparison of the solubility profiles of the three isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA).

We will explore the structural nuances that dictate their solubility in aqueous and organic media, the critical role of pH, and the practical implications for research and pharmaceutical formulation. This guide is designed to be a practical resource, grounded in experimental data and established scientific principles.

The Structural Basis for Solubility Differences

The positioning of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring is the primary determinant of the distinct physicochemical properties of each aminobenzoic acid isomer. These differences manifest in their crystal lattice energies and their ability to form hydrogen bonds, which in turn governs their solubility.

  • 2-Aminobenzoic Acid (Anthranilic Acid): The ortho positioning allows for the formation of a strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the amino group.[1][2] This internal bonding satisfies some of the molecule's hydrogen bonding potential, which can reduce its interaction with solvent molecules.

  • 3-Aminobenzoic Acid: In the meta position, the functional groups are too far apart for intramolecular hydrogen bonding. This allows both the amino and carboxylic acid groups to be fully available for intermolecular hydrogen bonding with solvent molecules or other isomer molecules.

  • 4-Aminobenzoic Acid (PABA): The para isomer's high degree of symmetry allows for very efficient packing into a crystal lattice.[3][4] This results in strong intermolecular hydrogen bonds and significant π-π stacking interactions within the crystal, leading to a high lattice energy that must be overcome for dissolution to occur.[3][5]

A summary of the key physicochemical properties is presented below.

Table 1: Physicochemical Properties of Aminobenzoic Acid Isomers

Property2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
Melting Point 146-148 °C174 °C187-189 °C[6][7]
Aqueous Solubility (g/L at 25°C) ~5.7 g/L~5.9 g/L~5.9 g/L (1 g/170 mL)[6][8]
pKa₁ (-COOH) ~2.17[9]~3.12~2.38[10]
pKa₂ (-NH₃⁺) ~4.85[9]~4.78~4.85[10]

Note: Solubility values can vary slightly between sources due to different experimental conditions.

The melting point data strongly correlates with the intermolecular forces. PABA's high melting point is indicative of its stable crystal lattice, which requires more energy to break apart.[3][4]

Aqueous and Organic Solvent Solubility

The interplay between crystal lattice energy and solvation energy dictates the solubility of each isomer.

Aqueous Solubility

While at first glance their aqueous solubilities at room temperature appear similar, the underlying thermodynamics differ. The general trend for aqueous solubility is often cited as meta > ortho ≈ para .

  • 4-Aminobenzoic Acid (PABA): Has the lowest solubility of the three. Its highly ordered and stable crystal structure, due to strong intermolecular hydrogen bonding and π-stacking, presents a significant energy barrier to dissolution.[3][5]

  • 2-Aminobenzoic Acid (Anthranilic Acid): The intramolecular hydrogen bond reduces the energy required to break the crystal lattice compared to PABA. However, this same internal bond also lessens the molecule's ability to form hydrogen bonds with surrounding water molecules, which slightly tempers its solubility.[1][2]

  • 3-Aminobenzoic Acid: Lacking both the strong crystal lattice of PABA and the intramolecular hydrogen bonding of anthranilic acid, it strikes a balance that often results in the highest aqueous solubility. Its functional groups are readily available to form strong hydrogen bonds with water.

Solubility in Organic Solvents

The "like dissolves like" principle is a useful guide for solubility in organic solvents.[11]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): All three isomers show good solubility in these solvents. PABA is soluble in ethanol and methanol due to its polar functional groups.[8][12] Anthranilic acid and its derivatives are also soluble in ethanol.[13]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Solubility is generally moderate. PABA is soluble in ethyl acetate.[8]

  • Nonpolar Solvents (e.g., Benzene, Hexane): The isomers are typically slightly soluble or practically insoluble in nonpolar solvents.[7][8]

Table 2: Qualitative Solubility of PABA in Various Solvents

SolventTypeSolubility
WaterPolar ProticSlightly Soluble[6][7]
EthanolPolar ProticSoluble[8][12]
MethanolPolar ProticSoluble[14]
Acetic AcidPolar ProticSoluble[8]
Ethyl AcetatePolar AproticSoluble[8]
AcetonitrilePolar AproticSlightly Soluble[14]
EtherModerately PolarSoluble[8]
BenzeneNonpolarSlightly Soluble[8]
Petroleum EtherNonpolarPractically Insoluble[8]

The Critical Influence of pH

Aminobenzoic acids are amphoteric molecules, meaning they possess both acidic (carboxylic acid) and basic (amino) functional groups.[9] Their net charge—and therefore their aqueous solubility—is highly dependent on the pH of the solution.[12]

The solubility is at its minimum at the isoelectric point (pI) , where the molecule exists predominantly as a neutral zwitterion. As the pH moves away from the pI, the molecule becomes charged, leading to stronger ion-dipole interactions with water and a significant increase in solubility.

  • Low pH (pH < pKa₁): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge.

  • Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (-COO⁻), and the amino group is protonated (-NH₃⁺). The molecule is a neutral zwitterion.

  • High pH (pH > pKa₂): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge.

G cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (Minimum Solubility) cation->zwitterion + OH⁻ - H₂O zwitterion->cation + H₃O⁺ anion Anionic Form (High Solubility) zwitterion->anion + OH⁻ - H₂O anion->zwitterion + H₃O⁺

Caption: Ionization states of aminobenzoic acid at different pH levels.

This pH-dependent behavior is a critical consideration in drug formulation, particularly for oral dosage forms, as the API must dissolve in the varying pH environments of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination

To ensure data integrity and reproducibility, a standardized protocol such as the shake-flask method is essential for determining equilibrium solubility. This method measures the thermodynamic solubility of a compound once equilibrium is reached between the dissolved and undissolved solid.[15]

Step-by-Step Methodology
  • Preparation: Add an excess amount of the aminobenzoic acid isomer to a known volume of the desired solvent (e.g., phosphate buffer pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.[15]

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours).[15] This ensures that the system reaches thermodynamic equilibrium. Preliminary experiments should be run to determine the time required to reach a plateau in concentration.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[11]

  • Quantification: Accurately determine the concentration of the dissolved isomer in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and accuracy.[11] A calibration curve using standard solutions of known concentrations must be prepared in the same solvent matrix.[15]

  • Solid Phase Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation occurred during the experiment.

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Implications for Research and Drug Development

The solubility differences between aminobenzoic acid isomers have significant practical consequences:

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption. The lower solubility of PABA compared to its isomers can translate to lower bioavailability if not addressed through formulation strategies.

  • Formulation Science: For poorly soluble isomers like PABA, formulation scientists may employ strategies such as salt formation, co-solvents, or amorphous solid dispersions to enhance dissolution and absorption.

  • Crystallization and Purification: The distinct solubility profiles in various solvents can be exploited to selectively crystallize and purify one isomer from a mixture. Understanding the thermodynamics of solubility is also crucial for controlling polymorphism, as different crystalline forms can have different solubilities.[16]

Conclusion

The ortho, meta, and para isomers of aminobenzoic acid provide a classic illustration of how subtle changes in molecular structure can dramatically influence a compound's physicochemical properties. The para isomer's high symmetry leads to a stable crystal lattice and lower solubility, while the ortho isomer's intramolecular hydrogen bond and the meta isomer's unhindered intermolecular bonding potential result in distinct solubility profiles. A thorough understanding of these structure-property relationships, validated by robust experimental methods, is indispensable for scientists working to optimize the performance of chemical and pharmaceutical products.

References

  • The solid state, surface and morphological properties of p-aminobenzoic acid in terms of the strength and directionality of its intermolecular synthons. Source Link
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Source Link
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Source Link
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. Source Link
  • ResearchGate. Solubility of p ABA in several solvents. Source Link
  • ACS Publications. (2021). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Source Link
  • Solubility of Things. 4-Aminobenzoic acid. Source Link
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Source Link
  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Source Link
  • PubChem. 4-Aminobenzoic Acid. Source Link
  • Wikipedia. 4-Aminobenzoic acid. Source Link
  • Zahedi-Tabrizi, M., & Bargi, M. (2017). Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives. Journal of Molecular Structure, 7(23), 53-66. Source Link
  • ResearchGate. Molecular structures of pABA highlighting the percentage contribution... Source Link
  • The Merck Index Online. p-Aminobenzoic Acid. Source Link
  • University of Manchester Research Explorer. (2019). Polymorphism in p-Aminobenzoic Acid. Source Link
  • ChemicalBook. 4-Aminobenzoic acid. Source Link
  • ACS Publications. (2019).
  • ResearchGate. (2004). Intramolecular Hydrogen Bonding in the S 1 (ππ*) Excited State of Anthranilic Acid and Salicylic Acid: TDDFT Calculation of Excited-State Geometries and Infrared Spectra. Source Link
  • Cruz-Cabeza, A. J., Davey, R. J., Oswald, I. D. H., Ward, M. R., & Sugden, I. J. (2019). Polymorphism in p-aminobenzoic acid. CrystEngComm, 21, 2034-2042. Source Link
  • Solubility of Things. Anthranilic acid. Source Link
  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99.
  • MeSy. (2019).
  • Wikipedia. Anthranilic acid. Source Link
  • PubMed. (2011).
  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. Source Link

Sources

A Comparative Spectroscopic Guide to 3-Amino-4-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of aromatic compounds is a cornerstone of innovation. 3-Amino-4-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical and bioactive molecules.[1][2][3] Its derivatives, formed through modifications of the amino, methoxy, or carboxylic acid groups, exhibit a wide range of chemical and biological properties. Understanding the subtle yet significant shifts in their spectroscopic signatures is paramount for confirming synthetic success, ensuring purity, and elucidating structure-activity relationships.

This guide provides an in-depth comparative analysis of the spectroscopic differences between this compound and its common derivatives, including its corresponding methyl ester and amide. We will delve into the causality behind the observed spectral changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

The Structural Landscape: this compound and Its Derivatives

The core structure of this compound features a benzene ring substituted with a carboxylic acid group, a methoxy group, and an amino group. The electronic interplay between the electron-donating amino (-NH2) and methoxy (-OCH3) groups and the electron-withdrawing carboxylic acid (-COOH) group dictates the molecule's chemical reactivity and its interaction with electromagnetic radiation. The derivatives explored in this guide are the methyl ester and the primary amide, which are common synthetic modifications of the carboxylic acid functionality.

Spectroscopic Fingerprints: A Comparative Analysis

The substitution pattern on the benzene ring and the nature of the functional groups give rise to unique spectroscopic fingerprints for this compound and its derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents. The electron-donating amino and methoxy groups increase the electron density on the aromatic ring, generally causing an upfield shift (lower ppm) of the aromatic protons compared to unsubstituted benzoic acid.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring and the carbonyl carbon are indicative of the electronic environment. The carbonyl carbon of the carboxylic acid will have a distinct chemical shift compared to the ester and amide derivatives.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (Typical Ranges in DMSO-d₆)

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-NH₂ (ppm)-COOH/-COOCH₃/-CONH₂ (ppm)Carbonyl Carbon (ppm)
This compound 6.5 - 7.5~3.8~5.0~12.0 (broad)~168
Methyl 3-amino-4-methoxybenzoate 6.5 - 7.5~3.8~5.0~3.7 (s, 3H)~166
3-Amino-4-methoxybenzamide 6.5 - 7.5~3.8~5.0~7.0 and ~7.5 (two broad singlets)~169

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their environment.

Key Vibrational Modes:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in carboxylic acid dimers. This band will be absent in the ester and amide derivatives.

  • N-H Stretch (Amino and Amide): The primary amino group typically shows two bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). The primary amide will also show two N-H stretching bands in a similar region.

  • C=O Stretch (Carbonyl): The position of the carbonyl stretching frequency is highly diagnostic. Carboxylic acids show a C=O stretch around 1700-1725 cm⁻¹. Ester carbonyls typically absorb at a higher frequency (1735-1750 cm⁻¹), while amide carbonyls (Amide I band) absorb at a lower frequency (1630-1695 cm⁻¹) due to resonance.

  • C-O Stretch: The C-O stretching vibrations of the carboxylic acid, ester, and methoxy group will appear in the fingerprint region (1000-1300 cm⁻¹).

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compoundMethyl 3-amino-4-methoxybenzoate3-Amino-4-methoxybenzamide
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)AbsentAbsent
N-H Stretch (Amino) ~3400, ~3300~3400, ~3300~3400, ~3300
N-H Stretch (Amide) AbsentAbsent~3350, ~3180
C=O Stretch (Carbonyl) ~1710~1740~1660
C-O Stretch (Ether) ~1250, ~1030~1250, ~1030~1250, ~1030
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring is the primary chromophore in these compounds. Substituents on the ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The amino and methoxy groups are auxochromes that generally cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity compared to unsubstituted benzoic acid.[5] The electronic transitions are typically π → π* in nature. The position of λmax can be influenced by the solvent polarity and pH.[6][7]

Table 3: Typical UV-Vis Absorption Maxima (λmax in nm)

Compoundλmax 1 (nm)λmax 2 (nm)
This compound ~220~310
Methyl 3-amino-4-methoxybenzoate ~220~310
3-Amino-4-methoxybenzamide ~220~310

Note: The λmax values for these closely related compounds are expected to be very similar. Subtle shifts may be observed depending on the specific electronic perturbations of the ester and amide groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. Electron Ionization (EI) is a common technique for these types of compounds.

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern can be diagnostic. For this compound, common fragments may arise from the loss of -OH, -COOH, and -OCH₃ groups. The ester and amide derivatives will show characteristic fragmentation patterns related to their respective functional groups.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound C₈H₉NO₃167.16167 (M⁺), 152, 124
Methyl 3-amino-4-methoxybenzoate C₉H₁₁NO₃181.19181 (M⁺), 150, 122
3-Amino-4-methoxybenzamide C₈H₁₀N₂O₂166.18166 (M⁺), 150, 122

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives. Optimization may be required based on the specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

  • Data Processing: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, negative ion mode ([M-H]⁻) is often suitable for carboxylic acids, while positive ion mode ([M+H]⁺) can be used for all the compounds.[5]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Record the abundance of each ion to generate the mass spectrum.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the comparative spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison 3-Amino-4-methoxybenzoic_acid This compound Derivatives Derivatives (Ester, Amide) 3-Amino-4-methoxybenzoic_acid->Derivatives Chemical Modification NMR NMR (¹H, ¹³C) 3-Amino-4-methoxybenzoic_acid->NMR IR IR (FTIR-ATR) 3-Amino-4-methoxybenzoic_acid->IR UV_Vis UV-Vis 3-Amino-4-methoxybenzoic_acid->UV_Vis MS Mass Spectrometry (EI, ESI) 3-Amino-4-methoxybenzoic_acid->MS Derivatives->NMR Derivatives->IR Derivatives->UV_Vis Derivatives->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation UV_Vis->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment Comparative_Analysis Comparative Analysis Purity_Assessment->Comparative_Analysis

Caption: General workflow for the synthesis, spectroscopic analysis, and data interpretation of this compound and its derivatives.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of information for their unambiguous identification and characterization. By understanding the influence of the different functional groups on the NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima, and mass spectral fragmentation patterns, researchers can confidently navigate the synthesis and application of these important chemical entities. This guide serves as a foundational resource for leveraging these powerful analytical techniques in the pursuit of novel drug discovery and development.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of substituted benzoic acids.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Nguyen, M. T., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5486-5495.
  • Kamath, B. V., Mehta, J. D., & Bafna, S. L. (1975). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Applied Chemistry and Biotechnology, 25(10), 743-751.
  • ChemicalBook. (n.d.). This compound(2840-26-8)IR1.
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.
  • Gonzalez, G. A., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 25(24), 16453-16462.
  • NIST. (n.d.). 3-Amino-4-methylbenzoic acid. NIST Chemistry WebBook.
  • St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy.
  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). This compound(2840-26-8).
  • ChemicalBook. (n.d.). 3-Amino-4-methoxybenzamide(17481-27-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). This compound(2840-26-8) MS spectrum.
  • ChemicalBook. (n.d.). This compound(2840-26-8) 1H NMR spectrum.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • Oakwood Chemical. (n.d.). 3-Amino-4-methoxy-benzoic acid methyl ester.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • LookChem. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to the Yield Analysis of Reducing Agents for 3-Nitro-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3-Amino-4-methoxybenzoic acid is a valuable building block in the pharmaceutical industry, and its synthesis via the reduction of 3-nitro-4-methoxybenzoic acid is a critical transformation. The choice of reducing agent for this process significantly impacts yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of various reducing agents, supported by experimental data and field-proven insights to aid in the selection of the most appropriate method for your specific needs.

Introduction to the Reduction of 3-Nitro-4-Methoxybenzoic Acid

The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. In the case of 3-nitro-4-methoxybenzoic acid, the challenge lies in achieving a high yield of the desired this compound while preserving the carboxylic acid and methoxy functionalities. The ideal reducing agent should be chemoselective, efficient, cost-effective, and amenable to the desired scale of production.

This guide will explore the following classes of reducing agents:

  • Catalytic Hydrogenation: Utilizing hydrogen gas with a metal catalyst (e.g., Palladium on Carbon).

  • Metal/Acid Systems: Employing metals like tin or iron in an acidic medium.

  • Dissolving Metal Systems in Neutral Conditions: Using iron with a neutral salt like ammonium chloride.

  • Sulfite-Based Reagents: Specifically, sodium dithionite.

  • Hydrazine-Based Reductions: Using hydrazine hydrate, often in the presence of a catalyst.

Comparative Analysis of Reducing Agents

The selection of a reducing agent is a multifactorial decision. The following table summarizes the key performance indicators for various common methods, with yields extrapolated from experimental data on 3-nitro-4-methoxybenzoic acid and closely related substrates.

Reducing Agent/SystemTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
H₂/Pd-C >95% (estimated)Low to moderate H₂ pressure, various solvents (e.g., methanol, ethanol), room temp. to moderate heat.[1]High yield and purity, clean reaction, catalyst can be recycled.Requires specialized hydrogenation equipment, potential for catalyst poisoning, cost of palladium.
SnCl₂·2H₂O/HCl 70-85%Reflux in ethanol with concentrated HCl.[2]Effective and reliable method, readily available reagents.Stoichiometric amounts of tin salts are produced as waste, requiring tedious workup and disposal.[2]
Fe/HCl or Fe/AcOH Good to excellentReflux in acidic media (e.g., HCl, acetic acid).[3]Inexpensive and readily available iron powder, effective for many nitro compounds.Generates large amounts of iron sludge, workup can be cumbersome, acidic conditions may not be suitable for all substrates.
Fe/NH₄Cl ~92% (for o-nitrotoluene)Reflux in aqueous methanol.[4]Milder than Fe/acid systems, avoids strongly acidic conditions, suitable for some acid-sensitive substrates.Can be slower than acidic methods, still produces iron waste.[4]
Na₂S₂O₄ ~95% (for p-nitrobenzoic acid)Aqueous or biphasic systems, often with a phase-transfer catalyst, mild temperatures.[5]Mild reaction conditions, good functional group tolerance, avoids heavy metal waste.Can require careful pH control, workup may involve extraction from aqueous media.[6][7]
N₂H₄·H₂O/Fe-catalyst ~95%Reflux in a solvent like methanol with a catalytic amount of an iron salt.[8][9]High yield, avoids pressurized hydrogen, relatively inexpensive.Hydrazine is toxic and requires careful handling, potential for side reactions if not controlled properly.

In-Depth Mechanistic Insights & Experimental Protocols

A thorough understanding of the reaction mechanisms and detailed experimental procedures is crucial for successful and reproducible synthesis.

Catalytic Hydrogenation (H₂/Pd-C)

Mechanism: This heterogeneous catalysis involves the adsorption of the nitro compound and hydrogen onto the palladium surface. The palladium facilitates the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[10]

Experimental Protocol (General):

  • In a hydrogenation vessel, suspend 3-nitro-4-methoxybenzoic acid and a catalytic amount of 5-10% Palladium on Carbon (typically 1-5 mol%) in a suitable solvent (e.g., methanol, ethanol).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques like TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

G cluster_workflow Catalytic Hydrogenation Workflow Start Start Setup Prepare Suspension (Substrate, Pd/C, Solvent) Start->Setup Purge Purge with Inert Gas Setup->Purge Hydrogenate Introduce H₂ & Stir (Monitor Progress) Purge->Hydrogenate Filter Filter off Catalyst Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Recrystallization) Concentrate->Purify End End Purify->End

Caption: General workflow for catalytic hydrogenation.

Tin(II) Chloride Reduction (SnCl₂/HCl)

Mechanism: In the presence of a strong acid, tin metal is oxidized to Sn(II) and then to Sn(IV), providing the electrons necessary for the reduction of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates.

Experimental Protocol: [2]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-4-methoxybenzoic acid (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).

  • Slowly add concentrated hydrochloric acid. An exothermic reaction may occur.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of 7-8. A precipitate of tin hydroxides will form.

  • Filter the mixture to remove the tin salts.

  • The filtrate containing the product can be further purified by adjusting the pH to its isoelectric point to precipitate the amino acid, followed by filtration and drying.

Iron in Acidic or Neutral Media (Fe/HCl or Fe/NH₄Cl)

Mechanism: Similar to the tin reduction, iron acts as the electron donor. In acidic conditions (Béchamp reduction), the reaction is robust. In the presence of ammonium chloride, the in situ generation of HCl from the hydrolysis of the initially formed FeCl₂ is believed to drive the reaction, offering a milder alternative.[11]

Experimental Protocol (Fe/NH₄Cl): [4]

  • To a flask equipped with a mechanical stirrer and reflux condenser, add methanol, 3-nitro-4-methoxybenzoic acid, and ammonium chloride.

  • Add iron powder portion-wise with stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Sodium Dithionite (Na₂S₂O₄) Reduction

Mechanism: In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction proceeds via a single-electron transfer mechanism.[5]

Experimental Protocol (General): [5][6]

  • Dissolve 3-nitro-4-methoxybenzoic acid in a suitable solvent system (e.g., a mixture of an organic solvent and water).

  • In a separate flask, prepare an aqueous solution of sodium dithionite (typically 2-4 equivalents).

  • Slowly add the sodium dithionite solution to the stirred solution of the nitro compound. The reaction may be exothermic.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Perform an aqueous workup, which may involve neutralization and extraction with an organic solvent.

  • Dry the organic phase and concentrate it to obtain the crude product.

Hydrazine Hydrate Reduction

Mechanism: Hydrazine hydrate acts as a hydrogen donor. In the presence of a catalyst, such as an iron salt, it decomposes to generate diimide (N₂H₂) in situ, which is a powerful reducing agent. The reaction is often highly efficient and selective.[8][9]

Experimental Protocol (with Iron Catalyst): [8]

  • In a reaction vessel, suspend 3-nitro-4-methoxybenzoic acid and a catalytic amount of an iron salt (e.g., FeCl₃) in a solvent such as methanol.

  • Heat the mixture to a moderate temperature (e.g., 55-60°C).

  • Slowly add hydrazine hydrate (85% solution) dropwise.

  • After the addition is complete, continue to heat at reflux for a few hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and filter to remove the catalyst.

  • The filtrate can be concentrated and the product isolated by crystallization.

Choosing the Optimal Reducing Agent

The selection of the most suitable reducing agent depends on several factors, including the desired scale of the reaction, available equipment, cost considerations, and the presence of other functional groups.

G Start Define Synthesis Goals Scale Scale of Reaction? Start->Scale LabScale Lab Scale Scale->LabScale Lab PilotPlant Pilot/Industrial Scale Scale->PilotPlant Industrial Equipment Specialized Equipment Available? LabScale->Equipment Cost Cost a Major Factor? PilotPlant->Cost YesEquip Yes Equipment->YesEquip Yes NoEquip No Equipment->NoEquip No H2_PdC Catalytic Hydrogenation (High Yield, Clean) YesEquip->H2_PdC SnCl2 SnCl₂/HCl (Reliable, but waste) NoEquip->SnCl2 Na2S2O4 Sodium Dithionite (Mild, metal-free) NoEquip->Na2S2O4 YesCost Yes Cost->YesCost Yes NoCost No Cost->NoCost No Fe_Acid Fe/Acid or Fe/NH₄Cl (Inexpensive, waste issues) YesCost->Fe_Acid Hydrazine Hydrazine/Catalyst (High Yield, toxic reagent) NoCost->Hydrazine Waste Waste Disposal a Concern? YesWaste Yes Waste->YesWaste Yes NoWaste No Waste->NoWaste No YesWaste->H2_PdC YesWaste->Na2S2O4 SnCl2->Waste Fe_Acid->Waste

Caption: Decision tree for selecting a reducing agent.

  • For high-purity, lab-scale synthesis where specialized equipment is available, catalytic hydrogenation with Pd/C is often the method of choice due to its high yield and clean reaction profile.

  • For cost-effective, large-scale production, Fe/acid or Fe/NH₄Cl are attractive options, provided that the waste disposal of the iron sludge can be managed.

  • When mild conditions and the avoidance of heavy metals are critical, sodium dithionite presents a compelling alternative.

  • Hydrazine-based reductions offer high yields without the need for high-pressure equipment, but the toxicity of hydrazine necessitates stringent safety protocols.

  • SnCl₂/HCl remains a reliable, albeit less environmentally friendly, option for consistent results on a laboratory scale.

By carefully considering these factors and the detailed information provided in this guide, researchers can make an informed decision to optimize the synthesis of this compound for their specific application.

References

  • Preparation method of 3-amino-4-methoxybenzaniline. CN105753731A.
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]
  • Reduction of nitrobenzoic acid. JPS5726652A.
  • 3-Amino-4-methoxy acetanilide (II)
  • Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation.
  • Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.
  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry (RSC Publishing). [Link]
  • Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and prepar

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of Quinolone Cores

Author: BenchChem Technical Support Team. Date: January 2026

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with antibacterial, antiviral, and anticancer properties. The classical methods for constructing this privileged heterocyclic system, such as the Conrad-Limpach-Knorr, Gould-Jacobs, and Friedländer syntheses, have been the workhorses of synthetic chemists for over a century. However, the demand for more sustainable, efficient, and versatile synthetic routes has spurred the exploration of alternative reagents that address the limitations of these traditional methods, such as harsh reaction conditions, limited substrate scope, and the use of hazardous materials.

This guide provides a comparative analysis of traditional versus alternative reagents for the synthesis of quinolone cores, supported by experimental data and detailed protocols. We will delve into the mechanistic rationale behind these choices, offering insights to guide your synthetic strategy.

The Conrad-Limpach-Knorr Synthesis: Moving Beyond Harsh Acids

The Conrad-Limpach-Knorr synthesis traditionally involves the condensation of anilines with β-ketoesters, followed by a thermal or acid-catalyzed cyclization. The classical approach often requires high temperatures and strong acids like polyphosphoric acid (PPA) or Dowtherm A, which present significant handling and environmental challenges.

Traditional Reagents vs. Modern Alternatives: A Comparative Analysis

Reagent TypeTraditional ReagentAlternative ReagentKey Advantages of Alternative
Catalyst/Medium Polyphosphoric Acid (PPA), Sulfuric Acid, Dowtherm AMontmorillonite K-10 Clay, Ionic Liquids (e.g., [bmim]HSO₄), Microwave IrradiationMilder reaction conditions, easier workup, reusability of catalyst, improved yields, reduced reaction times.

Experimental Data Snapshot: Synthesis of 4-Hydroxyquinolines

CatalystTemperature (°C)Time (h)Yield (%)Reference
Dowtherm A2500.585
Montmorillonite K-10130292
[bmim]HSO₄1101.595

As the data indicates, alternative reagents like Montmorillonite K-10 clay and ionic liquids offer significant improvements in terms of reaction conditions and yields. Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating these reactions, often leading to cleaner products in a fraction of the time.

Experimental Protocol: Microwave-Assisted Conrad-Limpach-Knorr Synthesis

This protocol details the synthesis of 2-methyl-4-quinolone using an aniline and ethyl acetoacetate with Montmorillonite K-10 as a catalyst under microwave irradiation.

Step 1: Reagent Mixture

  • In a 10 mL microwave-transparent vessel, combine aniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and Montmorillonite K-10 (100 mg).

  • The mixture is stirred at room temperature for 5 minutes.

Step 2: Microwave Irradiation

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 130°C for 10 minutes.

Step 3: Workup and Isolation

  • After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered to remove the catalyst.

  • The filtrate is washed with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-methyl-4-quinolone.

Reaction Mechanism: Conrad-Limpach-Knorr Synthesis

Conrad_Limpach_Knorr cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Aniline Aniline Enaminone Enaminone Intermediate Aniline->Enaminone + BetaKetoester β-Ketoester BetaKetoester->Enaminone Cyclized_Intermediate Cyclized Intermediate Enaminone->Cyclized_Intermediate Heat/Catalyst Quinolone 4-Quinolone Cyclized_Intermediate->Quinolone - H₂O

Caption: Mechanism of the Conrad-Limpach-Knorr Synthesis.

The Gould-Jacobs Reaction: Greener Alternatives to High-Temperature Cyclization

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME). The subsequent cyclization of the intermediate anilinomethylenemalonate typically requires high temperatures in mineral oil or Dowtherm A.

Greener Approaches to the Gould-Jacobs Reaction

Recent advancements have focused on replacing hazardous, high-boiling solvents with more environmentally benign alternatives.

ParameterTraditional MethodAlternative Method
Solvent/Catalyst Dowtherm A, Mineral OilEaton's Reagent (P₂O₅ in MeSO₃H), Ionic Liquids
Temperature ~250°C80-120°C
Advantages of Alternative Lower reaction temperatures, easier product isolation, avoidance of hazardous solvents.

Eaton's reagent has proven to be a highly effective medium for the cyclization step, proceeding at significantly lower temperatures and often providing cleaner products with higher yields.

Experimental Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_workflow Gould-Jacobs Synthesis Workflow Start Start: Aniline + EMME Condensation Condensation (Ethanol, Reflux) Start->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Cyclization (Alternative: Eaton's Reagent, 100°C) Intermediate->Cyclization QuinoloneEster Quinolone-3-carboxylate Ester Cyclization->QuinoloneEster Hydrolysis Saponification (aq. NaOH) QuinoloneEster->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification FinalProduct 4-Hydroxyquinoline-3-carboxylic Acid Acidification->FinalProduct Catalyst_Choice cluster_logic Catalyst Selection Logic in Friedländer Synthesis Substrate Substrate (e.g., sensitive functional groups) Traditional Traditional Catalyst (NaOH, H₂SO₄) Substrate->Traditional Compatibility Issue Modern Modern Catalyst (Au, Ag, Ru complexes) Substrate->Modern High Compatibility DesiredOutcome Desired Outcome (High yield, purity, green process) Traditional->DesiredOutcome Potential for low yield/ side reactions Modern->DesiredOutcome Achieves desired outcome

Caption: Impact of catalyst choice on the Friedländer synthesis outcome.

Conclusion

The synthesis of the quinolone core has been significantly advanced by the development of alternative reagents and methodologies. Moving away from harsh, traditional conditions towards milder, more efficient, and environmentally friendly approaches not only improves the sustainability of these syntheses but also broadens their applicability in modern drug discovery and development. The adoption of microwave-assisted techniques, green catalysts like clays and ionic liquids, and novel catalytic systems offers researchers a powerful toolkit for the construction of this vital heterocyclic scaffold. The continued exploration of innovative synthetic strategies will undoubtedly lead to even more efficient and versatile methods for accessing quinolone-based molecules in the future.

References

  • Praktikum in Organic Chemistry. (n.d.). Google Books.
  • Song, G., Wang, B., & Peng, X. (2005). Montmorillonite K-10: A highly efficient and reusable catalyst for the synthesis of 4-quinolones. Tetrahedron Letters, 46(40), 6951-6954.
  • Ranu, B. C., & Jana, R. (2006). Ionic liquid as catalyst and solvent: a simple, efficient and green procedure for the synthesis of 4-quinolones. European Journal of Organic Chemistry, 2006(16), 3767-3770.
  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073.
  • Antoniotti, S., & Dunach, E. (2002). The Friedländer reaction catalyzed by gold(III) or silver(I). Tetrahedron Letters, 43(21), 3971-3973.

biological activity comparison of 3-Amino-4-methoxybenzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of 3-Amino-4-methoxybenzoic Acid Analogs

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a wide array of derivatives with significant therapeutic potential. Its analogs, which feature modifications to the core structure, have been explored for various biological applications, leveraging their structural similarities to other biologically active molecules. This guide provides a comprehensive, data-driven comparison of the biological activities of these analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing available experimental data and elucidating structure-activity relationships, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of this compound Analogs

The quest for novel anticancer agents is a cornerstone of modern drug discovery. Derivatives of this compound have emerged as a promising class of compounds, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of these analogs is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A comparative summary of the IC50 values for various analogs against different human cancer cell lines is presented below. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as incubation times and the specific cell lines used.

Analog/DerivativeCancer Cell LineIC50 (µM)Reference
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)~19.6% viability at 10µM[1][2]
5,3',4'-trihydroxy-6,7,8-TMFMCF-7 (Breast Cancer)4.9[3]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast Cancer)3.71[3]
4',5'-dihydroxy-5,7,3'-TMFHCC1954 (Breast Cancer)8.58[3]
5,7-dihydroxy-3,6,4'-TMF (P1)A2058 (Melanoma)3.92[3]
5,7,5'-trihydroxy-3,6,3',4'-TeMF (P2)A2058 (Melanoma)8.18[3]

TMF: Trimethoxyflavone; PeMF: Pentamethoxyflavone; TeMF: Tetramethoxyflavone

Structure-Activity Relationship (SAR) Insights

The data reveals that the anticancer activity of these analogs is highly dependent on their chemical structure. For instance, the introduction of one or more methoxy groups into the benzene ring has been shown to enhance the anticancer activity of various compounds.[1] The lipophilic nature of methoxy groups can impact drug membrane transfer, which is crucial for drug efficacy.[3] However, excessive lipophilicity can reduce water solubility and hinder transport to target sites.[3] The incorporation of polar hydroxyl groups can help overcome this challenge while maintaining essential lipophilic properties.[3]

Potential Signaling Pathways

Based on the biological activities of related aminobenzoic acid derivatives, several signaling pathways are likely targets. Derivatives of aminobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Ligand Ligand (e.g., EGF) Ligand->EGFR Analog 3-Amino-4-methoxybenzoic acid analog Analog->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity of Analogs

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzoic acid derivatives have shown promise as anti-inflammatory agents. [5][6][7]

Comparative Analysis of In Vivo Anti-inflammatory Effects

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. [8]The efficacy of the compounds is measured by the percentage reduction in paw volume compared to a control group.

Analog/DerivativeDosagePaw Edema Reduction (%)Reference
Ibuprofen derivative (21)Not Specified67[8]
Ketoprofen derivative (16)Not Specified91[8][9]
3,5-dimethoxy-4-hydroxy benzoic acidNot SpecifiedSignificant decrease
2,3,4-trihydroxyacetophenoneNot SpecifiedSignificant decrease[6]

Note: The specific structures of the ibuprofen and ketoprofen derivatives are detailed in the cited literature.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol describes the methodology for evaluating the anti-inflammatory properties of the analogs. [8]

  • Animal Acclimatization : Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration : Administer the test compounds (analogs) or a control vehicle to the rats, typically via oral gavage.

  • Induction of Inflammation : After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume : Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis : Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity of Analogs

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Nitro-substituted aromatic compounds, which can be derived from this compound, are known for their antimicrobial properties. [10]

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Due to a scarcity of publicly available research focused specifically on a broad range of this compound derivatives, this guide draws upon data from structurally related aminobenzoic acid analogs to provide insights into their potential biological activities. [4]

Compound Class Organism MIC (µg/mL) Reference
Nitro-substituted benzamides Staphylococcus aureus Varies [10]
Nitro-substituted hydrazones Escherichia coli Varies [10]

| Nitro-substituted benzamides | Candida albicans | Varies | [10]|

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a standard protocol for determining the MIC of a compound.

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism.

  • Serial Dilution : Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation : Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

Analogs of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, though varied, clearly indicates their potential in anticancer, anti-inflammatory, and antimicrobial applications. Structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Further research, including more systematic and comparative studies, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational overview to aid researchers in this endeavor.

References

  • Benchchem. (n.d.). Biological activity of Methyl 3-Amino-4-methoxybenzoate derivatives.
  • Benchchem. (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.
  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC.
  • Benchchem. (n.d.). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid.
  • National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • MDPI. (n.d.). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • MDPI. (n.d.). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates.
  • PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide.
  • PubMed. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • National Institutes of Health. (n.d.). This compound | C8H9NO3 | CID 17823 - PubChem.
  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • In Vivo. (n.d.). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones.
  • ResearchGate. (n.d.). Structure−Activity Relationships of Analogues with Aromatic Amino Acids....
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • PubMed. (n.d.). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone.
  • PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • PubMed. (n.d.). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid.
  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.

Sources

A Senior Application Scientist's Guide to Purity Confirmation of 3-Amino-4-methoxybenzoic Acid via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a number—it is a critical determinant of the final active pharmaceutical ingredient's (API) safety, efficacy, and stability. 3-Amino-4-methoxybenzoic acid is a vital building block in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its molecular structure, featuring both an amine and a carboxylic acid group, presents unique analytical challenges and necessitates a robust, well-justified method for purity assessment.

This guide provides an in-depth comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique. We will explore the causality behind method development choices, present a detailed experimental protocol, and contrast HPLC with orthogonal techniques to provide a comprehensive framework for impurity profiling.

Understanding the Analyte: Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the analyte. The properties of this compound dictate the optimal approach for its separation and detection.

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₈H₉NO₃Provides the molecular weight for preparing standard solutions.
Molecular Weight 167.16 g/mol [3][4]Essential for accurate concentration calculations.
Structure Aromatic ring with amine, methoxy, and carboxylic acid groups.[4]The aromatic ring acts as a strong chromophore, making UV detection highly effective. The functional groups determine polarity and ionization behavior.
pKa (Predicted) 4.69 ± 0.10[3][5]The carboxylic acid group's pKa is critical for selecting the mobile phase pH to ensure consistent retention and sharp peak shape.
Melting Point 208-210 °C[2][3][5]Indicates low volatility, making it unsuitable for standard Gas Chromatography (GC) without derivatization.
Solubility Soluble in water.[1][2][3]Simplifies the preparation of aqueous standards and samples.

The Workhorse Technique: Reversed-Phase HPLC (RP-HPLC)

For non-volatile organic intermediates like this compound, RP-HPLC is the gold standard for purity analysis.[6][7] Its versatility, sensitivity, and robustness make it indispensable in quality control environments.

The Causality of Method Design

Developing an effective HPLC method is a process of informed decisions. Here, we dissect the rationale behind each critical parameter.

  • Column Selection: A C18 (octadecylsilyl) stationary phase is the logical starting point. Its nonpolar nature provides excellent retention for aromatic compounds like our analyte. The choice of a high-purity silica base with end-capping minimizes peak tailing, which can be caused by interactions between the basic amine group and acidic silanols on the silica surface.

  • Mobile Phase Strategy: The mobile phase must control the analyte's retention and ionization state.

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Aqueous Buffer & pH: This is the most critical choice. With a pKa of ~4.69 for the carboxylic acid, the mobile phase pH must be carefully controlled. Setting the pH to a low value (e.g., pH 2.5-3.0) using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid serves two purposes.[8] Firstly, it suppresses the ionization of the carboxylic acid group, rendering it more nonpolar and increasing its retention on the C18 column. Secondly, it ensures the amine group is fully protonated, leading to a single, consistent ionic form. This strategy prevents peak splitting and broadening, resulting in sharp, symmetrical peaks.

  • Detection: Given the presence of the benzene ring, a UV detector is ideal. A Photodiode Array (PDA) detector is superior as it provides spectral data across a range of wavelengths simultaneously. This allows for the selection of the optimal detection wavelength (λ-max) for maximum sensitivity and can also help in assessing peak purity by comparing spectra across a single peak.

  • Elution Mode: A gradient elution (where the proportion of the organic modifier is increased over time) is highly recommended for purity analysis. This approach ensures that any early-eluting polar impurities and late-eluting nonpolar impurities (such as synthetic precursors like 4-methoxy-3-nitrobenzoic acid) are effectively separated and eluted within a reasonable timeframe.[2]

Experimental Protocol: RP-HPLC Purity Assay

This protocol provides a self-validating system for the routine analysis of this compound purity.

Instrumentation and Reagents
  • System: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound Reference Standard (>99.5% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or ultrapure grade).

    • Trifluoroacetic Acid (TFA) or Formic Acid (LC-MS grade).

Preparation of Solutions
  • Mobile Phase A: 0.1% TFA (v/v) in Water.

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

Chromatographic Conditions
ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Monitor at 254 nm (or λ-max determined from PDA scan)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Data Analysis
  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the working standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final purity determination.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Reference Standard Solution inject_std Inject Standard prep_standard->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phases instrument_setup Set Up HPLC System (Method Parameters) prep_mobile->instrument_setup inject_blank Inject Blank instrument_setup->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms (Identify All Peaks) inject_sample->integrate calculate Calculate Area Percent Purity integrate->calculate report Generate Report calculate->report Method_Selection start Goal: Assess Purity of This compound q1 What is the nature of the impurity? start->q1 q2 Need absolute purity value without a specific standard? q1->q2 Unknown or for confirmation hplc Use RP-HPLC q1->hplc Process-related, degradation, or non-volatile gcms Use GC-MS q1->gcms Volatile (e.g., residual solvents) q2->hplc No, use relative purity qnmr Use qNMR q2->qnmr Yes

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Amino-4-methoxybenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, relies heavily on the efficient and selective reduction of its nitro precursor, 3-nitro-4-methoxybenzoic acid. The choice of catalytic system for this transformation is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

The primary route to this compound involves the catalytic hydrogenation of 3-nitro-4-methoxybenzoic acid. This process can be broadly categorized into heterogeneous catalysis, employing solid catalysts with a gaseous hydrogen source, and transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst.

Core Reaction: Reduction of 3-Nitro-4-methoxybenzoic Acid

The fundamental transformation is the reduction of the nitro group to an amine. The efficiency of this reaction is influenced by the catalyst, solvent, temperature, and pressure.

3-Nitro-4-methoxybenzoic_acid 3-Nitro-4-methoxybenzoic Acid 3-Amino-4-methoxybenzoic_acid This compound 3-Nitro-4-methoxybenzoic_acid->3-Amino-4-methoxybenzoic_acid Reduction Catalyst Catalyst (e.g., Pd/C, Pt/C, Raney Ni) Catalyst->3-Amino-4-methoxybenzoic_acid H2_source Hydrogen Source (H2 gas or donor) H2_source->3-Amino-4-methoxybenzoic_acid

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in the synthesis of this compound. The most common heterogeneous catalysts include noble metals like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), and non-precious metal catalysts such as Raney® Nickel.[1] Each offers distinct advantages in terms of activity, selectivity, and cost.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ gas (30-50 psig), 75-90°C, aqueous alkali metal hydroxide/carbonate solution (pH 5-7)High activity and selectivity, versatile, widely used.[1][2]Higher cost than non-precious metals.
Platinum on Carbon (Pt/C) Similar to Pd/CEffective for nitro group reduction.Generally more expensive than Pd/C.
Raney Nickel H₂ gas (0.8-2 MPa), 80-110°C, Methanol/EthanolCost-effective, highly active.[3]Pyrophoric, requires careful handling, may have lower selectivity.[4]
Transfer Hydrogenation (e.g., Pd/C with HCOOH) Formic acid or ammonium formate, room temperature to reflux.Avoids high-pressure H₂ gas, safer for lab scale, rapid.[5]May require stoichiometric amounts of hydrogen donor.
Bimetallic Nanoparticles (e.g., Cu-Ni) H₂ gas, 140°C, MethanolHigh catalytic activity and selectivity.[6]Catalyst preparation can be complex.
Iron Powder Reflux in Methanol/Water with NH₄ClInexpensive, readily available.Generates stoichiometric iron waste.

Note: The data presented is a synthesis from various sources and may involve structurally similar compounds to provide a comparative baseline due to the limited availability of direct side-by-side studies on this compound.

In-Depth Look at Key Catalytic Systems

Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used and highly effective catalyst for the hydrogenation of nitroarenes, generally providing excellent conversion and high selectivity under mild conditions.[1] It is often the catalyst of choice for its reliability and efficiency.[1] For the reduction of nitrobenzoic acids, the reaction is typically carried out in an aqueous solution of an alkali metal salt of the acid, adjusted to a pH of about 5 to 7, under a hydrogen pressure of less than 100 psig.

Experimental Protocol: Pd/C Catalyzed Hydrogenation

  • Preparation: In a suitable hydrogenation apparatus, dissolve 3-nitro-4-methoxybenzoic acid in an aqueous solution containing 0.95 to 1.0 equivalents of an alkali metal hydroxide or carbonate. Adjust the pH to between 5 and 7.

  • Catalyst Addition: Add 5% Palladium on Carbon catalyst (typically 0.1-1.0 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 30-50 psig. Heat the mixture to 75-90°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen absorption ceases.

  • Work-up: Cool the reactor and vent the hydrogen. Filter the catalyst. The product can be precipitated by adjusting the pH of the filtrate.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate B Adjust pH A->B C Add Pd/C Catalyst B->C D Pressurize with H2 C->D E Heat & Stir D->E F Monitor H2 Uptake E->F G Cool & Vent F->G H Filter Catalyst G->H I Precipitate Product H->I

Caption: Workflow for Pd/C catalyzed hydrogenation.

Raney Nickel

Raney Nickel is a cost-effective alternative to precious metal catalysts.[3] It is known for its high activity in the reduction of nitro compounds.[4] However, it is pyrophoric and must be handled with care. The reaction conditions for Raney Nickel catalyzed hydrogenations are generally more forcing than with Pd/C, often requiring higher temperatures and pressures.

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation

  • Preparation: In a high-pressure autoclave, charge 3-nitro-4-methoxybenzoic acid and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add Raney Nickel catalyst. A typical catalyst loading is a 1:10 to 2:10 weight ratio of catalyst to the nitroaromatic substrate.[7]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then fill with hydrogen gas to the desired pressure (e.g., 0.8-2 MPa). Heat the reaction to 80-110°C with constant stirring for 2-6 hours.[7]

  • Work-up: After the reaction is complete, cool the reactor and carefully vent the hydrogen gas. The catalyst is removed by filtration.

Transfer Hydrogenation

Transfer hydrogenation offers a convenient and safer alternative to using high-pressure hydrogen gas, making it well-suited for laboratory-scale synthesis.[5] This method utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst, typically Pd/C. These reactions are often rapid and can be performed at room temperature.[5]

Experimental Protocol: Transfer Hydrogenation with Pd/C and Formic Acid

  • Preparation: In a round-bottom flask, dissolve 3-nitro-4-methoxybenzoic acid in a suitable solvent like methanol or tetrahydrofuran.

  • Catalyst and Donor Addition: Add 5-10% Pd/C catalyst and a stoichiometric excess of formic acid (e.g., 6 equivalents).[8]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent and excess formic acid can be removed under reduced pressure.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate B Add Pd/C & Formic Acid A->B C Stir at RT or Heat B->C D Monitor by TLC C->D E Filter Catalyst D->E F Remove Solvent E->F

Caption: Workflow for transfer hydrogenation.

Conclusion

The choice of a catalytic system for the synthesis of this compound depends on several factors including the scale of the reaction, available equipment, cost considerations, and safety requirements.

  • For large-scale industrial production , Pd/C and Raney Nickel are the most common choices. Pd/C offers high reliability and selectivity, while Raney Nickel provides a more economical option.

  • For laboratory-scale synthesis , transfer hydrogenation with Pd/C and a hydrogen donor like formic acid is an excellent choice due to its operational simplicity and enhanced safety profile.

Further optimization of reaction conditions such as solvent, temperature, pressure, and catalyst loading is recommended to achieve the best results for a specific application.

References

  • BenchChem. (2025). Comparative study of catalysts for reactions involving 3-Methoxy-4-nitrobenzonitrile.
  • Yang, C., Xue, W., Yin, H., Lu, Z., Wang, A., Shen, L., & Jiang, Y. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry.
  • Chemimpex. (n.d.).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Dong, Z., Liu, D., & Wang, J. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules.
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • BenchChem. (2025).
  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (n.d.). raney nickel reductions-part i.
  • Wikipedia. (n.d.). Raney nickel.
  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Wikipedia. (n.d.). Palladium on carbon.
  • Schäfer, C., & Beller, M. (2019). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry.
  • Yang, C., Xue, W., Yin, H., Lu, Z., Wang, A., Shen, L., & Jiang, Y. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nick. The Royal Society of Chemistry.
  • Google Patents. (1975).
  • Google Patents. (1981).
  • Li, J., & Chen, C. (2021).
  • Stolar, T., Užarević, K., & Cindro, N. (2021).
  • American Chemical Society. (n.d.).
  • Wang, H., Zhang, Y., & Liu, G. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Li, X., Wang, Y., & Zhang, Y. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules.
  • Fisher Scientific. (n.d.). 3-Methoxy-4-nitrobenzoic acid, 98+%.
  • BenchChem. (n.d.). A Comparative Performance Analysis of 4- Methoxy-3-nitrobenzoic Acid and 4-cyano-3.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-nitrobenzoic acid.

Sources

A Comparative Guide to the Structural Validation of 3-Amino-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 3-Amino-4-methoxybenzoic acid and its derivatives are significant building blocks, and confirming their intended structure is a critical step in the research and development pipeline.[1] This guide provides a comprehensive comparison of key analytical techniques for the structural validation of these compounds, offering insights into the causality behind experimental choices and presenting supporting data and protocols.

The Orthogonal Approach: A Foundation of Trustworthiness

No single analytical technique is infallible. A robust structural validation strategy relies on an orthogonal approach, where multiple, independent methods are employed to corroborate the proposed structure. This self-validating system ensures the highest degree of confidence in the compound's identity and purity. The most commonly employed techniques for the characterization of substituted benzoic acids include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] For crystalline materials, X-ray diffraction provides the definitive solid-state structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Expertise in Action: Why NMR is the First Line of Inquiry

For a molecule like a this compound derivative, ¹H NMR is invaluable for determining the substitution pattern on the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals reveal the relative positions of the substituents. ¹³C NMR complements this by providing the number of unique carbon environments, confirming the presence of key functional groups like the carboxylic acid and methoxy group.

Experimental Protocol: ¹H and ¹³C NMR[1]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1] For ¹³C NMR, a higher concentration may be beneficial.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be phased and baseline corrected.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an essential technique for determining the molecular weight of a compound, providing a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the proposed structure.

Expertise in Action: Choosing the Right Ionization Technique

For many benzoic acid derivatives, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that minimizes fragmentation and typically produces a prominent molecular ion peak.[1] For this compound derivatives, analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be informative.[1] The choice of mode depends on the specific substituents on the derivative.

Experimental Protocol: ESI-MS[1]

Objective: To determine the accurate molecular weight and confirm the elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or Orbitrap analyzer for high-resolution measurements.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).[3] Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). For HRMS data, use the accurate mass to calculate the elemental formula and compare it with the theoretical formula of the target compound.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Expertise in Action: The Vibrational Fingerprint

For a this compound derivative, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups. For example, the O-H stretch of the carboxylic acid will appear as a broad band, while the C=O stretch will be a sharp, intense peak. The N-H stretches of the amino group and the C-O stretches of the methoxy and carboxylic acid groups will also be present.

Experimental Protocol: FTIR (KBr Pellet Method)[1][4]

Objective: To identify the functional groups present in the molecule.[1]

Methodology:

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure with a hydraulic press to form a translucent pellet.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[1]

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the target molecule.

Comparative Data Summary

Analytical TechniqueInformation ObtainedStrengthsLimitations
¹H NMR Spectroscopy Precise proton environments, connectivity (through coupling), and relative stereochemistry.Provides detailed structural information and is highly sensitive.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environments.Complements ¹H NMR and confirms the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[1]
Mass Spectrometry (MS) Molecular weight and, with HRMS, the elemental formula.[3]Highly sensitive and provides a definitive molecular weight.Provides limited information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.[1][4]Rapid, non-destructive, and requires minimal sample preparation.Can be ambiguous for complex molecules with many functional groups.
X-ray Crystallography The definitive three-dimensional structure of a molecule in the solid state.Provides an unambiguous structural determination.Requires a single, high-quality crystal, which can be challenging to obtain.

Visualizing the Validation Workflow

A logical workflow is essential for the efficient and thorough validation of a newly synthesized this compound derivative.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure & Purity Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Primary structural elucidation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular weight confirmation IR Infrared Spectroscopy (FTIR) Purification->IR Functional group identification Structure_Proposed Structure_Proposed NMR->Structure_Proposed Propose Structure MS->Structure_Proposed IR->Structure_Proposed X-ray X-ray Crystallography (if crystalline) Final_Structure Validated Structure X-ray->Final_Structure Confirm 3D structure Purity_Check Purity Assessment (e.g., HPLC) Purity_Check->Final_Structure Confirm purity Structure_Proposed->X-ray Optional but definitive Structure_Proposed->Purity_Check

Caption: Workflow for the structural validation of this compound derivatives.

Conclusion

The structural validation of this compound derivatives is a multi-faceted process that requires the intelligent application of several analytical techniques. By employing an orthogonal approach that leverages the strengths of NMR, MS, and IR spectroscopy, researchers can build a strong, self-validating case for the structure of their compounds. For crystalline materials, single-crystal X-ray diffraction offers the ultimate confirmation. This comprehensive analytical strategy is fundamental to ensuring the scientific integrity of research and development in chemistry and related fields.

References

  • ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation.
  • Teeter, R. M. (n.d.). Mass Spectra of Derivatives of o-Aminobenzoic Acid.
  • CrystEngComm. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation.
  • PubChem. (n.d.). This compound.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
  • ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
  • NIST WebBook. (n.d.). 4-Aminobenzoic acid, 2TMS derivative.
  • The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. (n.d.).
  • Nortje, C., et al. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211-1224.
  • ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
  • ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu.
  • FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory.
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
  • ACS Publications. (2025). Investigation of Free and Bound Phenolic Profiles in Walnut Male Flowers during Ripening and Their Contribution to Antibacterial.
  • Banks, C. K., & Controulis, J. (1948). 3-Amino-4-hydroxybenzenearsonous acid; derivatives. Journal of the American Chemical Society, 70(5), 1762-1765.
  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide.

Sources

assessing the performance of 3-Amino-4-methoxybenzoic acid in different reaction types

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance of 3-Amino-4-methoxybenzoic Acid in Key Organic Transformations

Introduction: Unpacking the Reactivity of this compound

This compound is a versatile trifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture—a carboxylic acid, a strongly activating amino group, and a moderately activating methoxy group—dictates a rich and nuanced reactivity profile. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid function makes this scaffold a valuable building block for complex molecular synthesis.

This guide provides an in-depth assessment of the performance of this compound in several critical reaction classes. We will move beyond simple protocols to explore the causality behind experimental choices, compare its performance against relevant alternatives, and provide robust, validated methodologies for its use.

Reactivity Overview: An Electronic and Steric Profile

The reactivity of this compound is governed by the electronic properties of its three functional groups. The potent ortho-, para-directing amino (-NH₂) group and the methoxy (-OCH₃) group strongly activate the aromatic ring towards electrophilic attack. Conversely, the carboxylic acid (-COOH) is a deactivating, meta-directing group. This electronic push-pull system is central to its utility.

cluster_main This compound cluster_reactions Key Reaction Classes mol C₈H₉NO₃ Amide Amide Bond Formation mol->Amide Carboxylic Acid Reactivity Ester Esterification mol->Ester Carboxylic Acid Reactivity EAS Electrophilic Aromatic Substitution mol->EAS Aromatic Ring Reactivity Coupling Cross-Coupling (Functionalized) mol->Coupling Synthetic Handle

Caption: Reactivity map of this compound.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most common reaction performed in drug discovery.[1] The carboxylic acid moiety of this compound readily participates in these coupling reactions.

Performance Analysis and Comparison

The electronic nature of the aromatic ring influences the reactivity of the carboxylic acid. The electron-donating amino and methoxy groups can slightly decrease the electrophilicity of the carboxyl carbon compared to an unsubstituted benzoic acid. However, this effect is generally modest and easily overcome by standard activation methods.

The most common method for amide bond formation involves the condensation of the carboxylic acid with an amine, which requires activation of the carboxylic acid.[2] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are frequently employed, often with additives like HOBt to minimize side reactions and racemization in chiral substrates.[3][4]

Comparative Yield Data for Amide Formation

Carboxylic AcidAmineCoupling SystemSolventYield (%)Reference
This compound BenzylamineEDC, HOBtDMF~85-95% (Est.)[3]
Benzoic AcidBenzylamineEDC, HOBtDMF>95%[5]
4-Nitrobenzoic AcidBenzylamineEDC, HOBtDMF>95%[6]
4-Methoxybenzoic AcidBenzylamineEDC, HOBtDMF~90-98%[5]

Note: The yield for this compound is estimated based on typical yields for substituted benzoic acids under these standard conditions. The presence of the free amino group can sometimes complicate purification but does not typically inhibit the coupling itself.

Alternative, greener approaches include the use of borate esters like B(OCH₂CF₃)₃, which can mediate amidation effectively, often allowing for purification by simple filtration without the need for aqueous workup or chromatography.[1]

Validated Experimental Protocol: EDC/HOBt Coupling

This protocol describes a standard, reliable method for coupling this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add the benzylamine (1.05 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & HOBt in DMF B Cool to 0 °C A->B C Add EDC (Pre-activation) B->C D Add Amine & DIPEA C->D E Stir at RT (12-18h) D->E F Dilute & Wash (Acid, Base, Brine) E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Product H->I

Caption: Experimental workflow for amide coupling.

Esterification: Protecting and Modifying the Carboxyl Group

Esterification is another fundamental transformation of the carboxylic acid group, often used as a protecting group strategy or to modulate a compound's physicochemical properties.

Performance Analysis and Comparison

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[7] This is an equilibrium-driven reaction, and performance is dictated by Le Châtelier's principle; using the alcohol as the solvent and/or removing the water byproduct drives the reaction to completion.[8] The electronic properties of this compound do not significantly hinder this reaction.

A key consideration is the potential for protonation of the basic amino group under the strongly acidic conditions, which could affect solubility. However, this typically does not prevent the reaction from proceeding.

Alternative Methods:

  • Alkylation with Alkyl Halides: Reaction with an alkyl halide (e.g., 4-methoxybenzyl chloride, PMBCl) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is a milder alternative, avoiding strongly acidic conditions that might be incompatible with other functional groups.[9] This method is particularly useful for installing acid-labile ester protecting groups.

Comparative Data for Esterification

Carboxylic AcidMethodAlcohol/ReagentCatalyst/BaseYield (%)Reference
This compound FischerMethanolH₂SO₄ (cat.)~90-98%[7]
Hippuric AcidFischerCyclohexanolp-TsOH96%[8]
N-Cbz GlycineAlkylationPMBClTriethylamineHigh[9]
Validated Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Methanol (Anhydrous, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

Procedure:

  • Suspend this compound in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of NaHCO₃.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester. The product is often pure enough for subsequent steps without further purification.

Electrophilic Aromatic Substitution (EAS): Leveraging Ring Activation

The high electron density of the aromatic ring makes this compound highly susceptible to electrophilic aromatic substitution. The directing effects of the substituents are paramount in determining the regiochemical outcome.

Performance Analysis: Regioselectivity
  • -NH₂ (Amino) Group: A powerful activating, ortho-, para-director.

  • -OCH₃ (Methoxy) Group: A strong activating, ortho-, para-director.

  • -COOH (Carboxylic Acid) Group: A deactivating, meta-director.

The synergistic effect of the amino and methoxy groups dominates. The positions ortho and para to the powerful amino group are most activated. Therefore, electrophilic attack is strongly directed to the C2 and C6 positions (ortho to -NH₂) and the C5 position (para to -OCH₃, ortho to -NH₂). Steric hindrance from the adjacent methoxy group can disfavor substitution at C2. Thus, the primary site of substitution is typically the C5 position .[10]

A Critical Consideration: Amino Group Protection Under strongly acidic conditions required for nitration or sulfonation, the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This transforms the group into a powerful deactivator and a meta-director, shutting down the desired reaction. To prevent this, the amino group is almost always protected, typically as an acetamide (-NHCOCH₃), before performing EAS.[10][11]

sub sub A This compound B Protect Amino Group (e.g., Ac₂O) A->B C Protected Intermediate (3-Acetamido-4-methoxybenzoic acid) B->C D Perform EAS (e.g., Br₂, AcOH) C->D E Substituted Product D->E F Deprotect Amino Group (e.g., Acid/Base Hydrolysis) E->F G Final Product F->G G cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)-X L₂ pd0->pd2_halide Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar' L₂ pd2_halide->pd2_biaryl Transmetalation (+ Base) pd2_biaryl->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd2_biaryl->product aryl_halide Aryl Halide (Ar-X) (e.g., 5-bromo derivative) aryl_halide->pd2_halide boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->pd2_biaryl

Caption: The Suzuki-Miyaura catalytic cycle.

The electronic properties of the aryl halide partner can influence the rate-limiting oxidative addition step. The electron-rich nature of the 5-halo-3-amino-4-methoxybenzoic acid derivative makes this step slightly slower than for electron-poor aryl halides, but the reaction is robust and typically proceeds in good to excellent yield with modern palladium catalysts and ligands (e.g., those based on phosphines like P(t-Bu)₃ or PCy₃). [12]

Conclusion

This compound is a highly functionalized and synthetically tractable building block. Its performance in core reaction types is predictable and robust, making it a reliable component in multi-step syntheses.

  • Amide and Ester Formation: The carboxylic acid undergoes standard coupling and esterification reactions in high yields, with performance comparable to other substituted benzoic acids.

  • Electrophilic Aromatic Substitution: The molecule is highly activated towards EAS, with strong regiocontrol directing substitution primarily to the C5 position. Protection of the amino group is a critical step for reactions run under acidic conditions.

  • Cross-Coupling Reactions: It serves as an excellent precursor to aryl halides for use in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.

By understanding the interplay of its functional groups and employing the validated protocols outlined in this guide, researchers can effectively leverage the synthetic potential of this compound in their drug discovery and materials science programs.

References

  • ResearchGate. Yield comparison with different carboxylic acids.
  • Gehrke, M., & Schmalz, H. G. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry.
  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, National Institutes of Health.
  • Pramanik, M. M. R., & Ishihara, K. (2025). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. ResearchGate.
  • Jasperse, C. 5 Major Electrophilic Aromatic Substitution Reactions Activating.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Li, J. J. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • Khan, K. M., et al. (2017). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.
  • Lavanya, J., et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Danishefsky, S. J., et al. (2025). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. ResearchGate.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • SiliCycle. Solutions for peptide synthesis. Chemie Brunschwig.
  • Isamí, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Van der Poorten, O., & Bode, J. W. (2021). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC, National Institutes of Health.
  • Gehrke, M., & Schmalz, H. G. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate.

Sources

A Comparative Guide to the Synthetic Approaches of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

3-Amino-4-methoxybenzoic acid is a valuable building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with the influence of the methoxy substituent, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive literature review of the primary synthetic approaches to this compound, offering a critical comparison of methodologies, detailed experimental protocols, and an evaluation of their relative merits in terms of yield, safety, and environmental impact.

The predominant and most well-documented synthetic strategy commences with the commercially available and relatively inexpensive 4-methoxybenzoic acid (p-anisic acid). This approach involves a two-step sequence: electrophilic nitration to introduce a nitro group at the position ortho to the activating methoxy group, followed by the reduction of the nitro functionality to the desired amine.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially relevant synthesis of this compound is a two-step process starting from 4-methoxybenzoic acid.

Synthetic Pathway 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid 3-Nitro-4-methoxybenzoic Acid 3-Nitro-4-methoxybenzoic Acid 4-Methoxybenzoic Acid->3-Nitro-4-methoxybenzoic Acid Nitration (HNO₃, H₂SO₄) This compound This compound 3-Nitro-4-methoxybenzoic Acid->this compound Reduction

Caption: Primary synthetic route to this compound.

Step 1: Nitration of 4-Methoxybenzoic Acid

The introduction of a nitro group onto the aromatic ring of 4-methoxybenzoic acid is a classic example of electrophilic aromatic substitution. The strongly activating and ortho-, para-directing methoxy group dictates the regioselectivity of the reaction, leading to the formation of 3-nitro-4-methoxybenzoic acid as the major product.

Mechanism: The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion. The electron-rich aromatic ring of 4-methoxybenzoic acid then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the nitrated product.

Experimental Protocol:

  • Materials:

    • 4-Methoxybenzoic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice

    • Distilled water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 4-methoxybenzoic acid to concentrated sulfuric acid. Stir the mixture until the solid has completely dissolved, maintaining the temperature between 0 and 5 °C.

    • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methoxybenzoic acid. It is crucial to maintain the reaction temperature below 15 °C throughout the addition to minimize the formation of dinitrated byproducts.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction proceeds to completion.

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. The crude 3-nitro-4-methoxybenzoic acid will precipitate as a solid.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with several portions of cold distilled water until the washings are neutral to litmus paper.

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain pure 3-nitro-4-methoxybenzoic acid.

Yield: Typical reported yields for this nitration reaction are in the range of 85-95%.

Step 2: Reduction of 3-Nitro-4-methoxybenzoic Acid

The conversion of the nitro group to an amino group is a critical step in this synthesis. Several reduction methods are available, each with its own advantages and disadvantages in terms of efficiency, cost, safety, and environmental impact. The most commonly employed methods include reduction with metals in acidic media (e.g., tin(II) chloride) and catalytic hydrogenation.

Reduction Methods cluster_0 Reduction Methods Tin(II) Chloride (SnCl₂) Tin(II) Chloride (SnCl₂) Catalytic Hydrogenation (H₂, Pd/C) Catalytic Hydrogenation (H₂, Pd/C) 3-Nitro-4-methoxybenzoic Acid 3-Nitro-4-methoxybenzoic Acid 3-Nitro-4-methoxybenzoic Acid->Tin(II) Chloride (SnCl₂) SnCl₂, HCl 3-Nitro-4-methoxybenzoic Acid->Catalytic Hydrogenation (H₂, Pd/C) H₂, Catalyst

Caption: Common methods for the reduction of 3-nitro-4-methoxybenzoic acid.

This is a classic and reliable method for the reduction of aromatic nitro compounds in a laboratory setting. Tin(II) chloride is an effective reducing agent in the presence of a strong acid, typically concentrated hydrochloric acid.

Mechanism: The reduction with SnCl₂/HCl is a complex process involving a series of single electron transfers from Sn(II) to the nitro group. The acidic conditions are necessary to protonate the intermediates and facilitate the removal of oxygen atoms as water. The overall reaction involves the oxidation of three equivalents of Sn(II) to Sn(IV) for each nitro group reduced.

Experimental Protocol:

  • Materials:

    • 3-Nitro-4-methoxybenzoic acid

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid

    • Concentrated sodium hydroxide solution

    • Celite (optional)

  • Procedure:

    • In a round-bottom flask, dissolve 3-nitro-4-methoxybenzoic acid in a suitable solvent such as ethanol.

    • Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, so addition should be controlled to maintain a manageable temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate tin salts.

    • Filter the mixture, possibly through a pad of Celite to aid in the removal of the fine tin salts.

    • The filtrate contains the desired this compound. The product can be isolated by adjusting the pH to its isoelectric point to precipitate the amino acid, followed by filtration and drying.

Catalytic hydrogenation is often the preferred method for industrial-scale synthesis due to its high efficiency, cleaner reaction profile, and the avoidance of stoichiometric metal waste. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Mechanism: The reaction occurs on the surface of the catalyst. Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it is sequentially hydrogenated to the corresponding amine. The process typically proceeds through nitroso and hydroxylamine intermediates.

Experimental Protocol:

  • Materials:

    • 3-Nitro-4-methoxybenzoic acid

    • Palladium on carbon (5-10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas source

    • Celite

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3-nitro-4-methoxybenzoic acid in a solvent such as methanol or ethanol.

    • Carefully add the Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

    • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

    • Introduce hydrogen gas into the vessel (a balloon for small-scale reactions or a pressurized source for larger scales).

    • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by TLC.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Comparison of Synthetic Approaches

ParameterNitration (HNO₃/H₂SO₄)Reduction with SnCl₂Catalytic Hydrogenation (Pd/C)
Yield High (85-95%)Good to High (70-90%)Very High (>95%)
Reaction Conditions Low temperature (0-15 °C)Reflux temperatureRoom temperature, H₂ pressure
Reagents Concentrated acidsStoichiometric tin salt, strong acidCatalytic amount of precious metal
Safety Concerns Highly corrosive and oxidizing acids, exothermic reactionExothermic reaction, handling of strong acidFlammable hydrogen gas, pyrophoric catalyst
Environmental Impact Generation of acidic wasteGeneration of tin-containing wasteMinimal waste, catalyst can be recovered
Cost Relatively low-cost reagentsModerate costHigher initial catalyst cost, but recyclable

Scientific Integrity & Logic

The choice of synthetic route for this compound is a balance of several factors. The nitration of 4-methoxybenzoic acid is a robust and high-yielding reaction, making it the logical first step. The causality behind the choice of a mixed acid system (HNO₃/H₂SO₄) lies in the necessity to generate the highly reactive nitronium ion electrophile, which is essential for the efficient substitution on the moderately activated aromatic ring. The careful control of temperature is paramount to prevent over-nitration and ensure high regioselectivity.

For the subsequent reduction of the nitro group, the choice between tin(II) chloride and catalytic hydrogenation often depends on the scale of the synthesis and the available resources.

  • Expertise & Experience: For small-scale laboratory preparations, the SnCl₂ method is often favored due to its simplicity and the ready availability of the reagents. However, the workup can be tedious due to the formation of tin precipitates. Experienced chemists will often use a filter aid like Celite to facilitate the removal of these fine solids.

  • Trustworthiness: Catalytic hydrogenation is a self-validating system in terms of reaction completion, which can be monitored by the cessation of hydrogen uptake. This method is highly reliable and reproducible, providing a clean product with water as the only stoichiometric byproduct. The primary consideration is ensuring the complete removal of the catalyst, which is typically achieved by filtration through Celite.

  • Authoritative Grounding & Comprehensive References: The protocols described herein are based on well-established and widely published procedures in organic synthesis. The use of mixed acid for nitration is a cornerstone of electrophilic aromatic substitution chemistry. Similarly, the reduction of nitroarenes using tin(II) chloride and catalytic hydrogenation are standard transformations documented in numerous organic chemistry textbooks and research articles.

Conclusion

The synthesis of this compound is most efficiently and economically achieved through a two-step sequence starting from 4-methoxybenzoic acid. The nitration step is high-yielding and well-understood. For the reduction of the intermediate nitro compound, catalytic hydrogenation is the superior method for larger-scale synthesis due to its high yield, clean reaction profile, and minimal waste generation. The tin(II) chloride method remains a viable and effective alternative for smaller-scale laboratory preparations. The choice of the optimal route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, and available equipment.

References

  • Unacademy.
  • ResearchGate.
  • MDPI.
  • YouTube.
  • PubMed. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]
  • Vertex AI Search.
  • RSC Publishing. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. [Link]
  • Google Patents. Process for producing 3-nitro-4-alkoxybenzoic acid.
  • ResearchGate.
  • The Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nick. [Link]
  • Eureka | Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]
  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
  • Almac.
  • University of Northern Colorado.
  • Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

A Comparative Benchmarking Guide to 3-Amino-4-methoxybenzoic Acid: Efficiency in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry and advanced material synthesis, the selection of foundational building blocks is a critical determinant of a project's success. An ideal building block offers a confluence of reactivity, versatility, and synthetic accessibility. 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8) has emerged as a particularly valuable scaffold, serving as an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyestuffs.[1][2] Its utility is prominently featured in the preparation of advanced therapeutic agents, including VEGFR-2 inhibitors for oncology and dihydroisoquinoline-based tubulin polymerization inhibitors.[1]

This guide provides an in-depth, objective comparison of this compound against its structural isomers. We will dissect its performance based on electronic properties, reaction efficiency, and functional versatility, supported by experimental data and established synthetic protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in scaffold selection and reaction design.

The Molecular Blueprint: Understanding Reactivity

The efficacy of this compound stems from the specific arrangement of its three functional groups on the aromatic ring: a carboxylic acid, an amino group, and a methoxy group.[3] The interplay between these groups dictates the molecule's electronic landscape and, consequently, its chemical behavior.

  • Carboxylic Acid (-COOH): The primary site for amide bond formation, esterification, and other nucleophilic acyl substitution reactions.

  • Amino Group (-NH2): A versatile nucleophilic center, enabling reactions such as acylation, alkylation, and the formation of heterocyclic systems.

  • Methoxy Group (-OCH3): An electron-donating group (EDG) that modulates the reactivity of the entire scaffold. Positioned para to the carboxylic acid and meta to the amino group, it enhances the nucleophilicity of the ring and influences the acidity of the carboxyl group.

The positional isomerism of these groups significantly impacts the molecule's overall electronic properties, including its HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.[4][5]

cluster_molecule This compound cluster_properties Key Reactive Sites & Modulators mol COOH Carboxylic Acid (Electrophilic Site) mol->COOH Amidation, Esterification NH2 Amino Group (Nucleophilic Site) mol->NH2 Acylation, Alkylation OCH3 Methoxy Group (Reactivity Modulator) mol->OCH3 Electron-Donating Effect

Caption: Key reactive sites of this compound.

Comparative Analysis: Performance Against Structural Isomers

To objectively benchmark the efficiency of this compound, we compare it against its key structural isomers: 4-Amino-3-methoxybenzoic acid and 5-Amino-2-methoxybenzoic acid. The choice of isomer can profoundly affect reaction outcomes, including yield, purity, and even the feasibility of a synthetic route.

FeatureThis compound 4-Amino-3-methoxybenzoic acid 5-Amino-2-methoxybenzoic acid
Structure Amino group is meta to -COOH; Methoxy group is para to -COOH.Amino group is para to -COOH; Methoxy group is meta to -COOH.Amino group is meta to -COOH; Methoxy group is ortho to -COOH.
Reactivity Profile Balanced reactivity. The para-methoxy group activates the ring while the meta-amino group has a less direct electronic influence on the carboxyl function, facilitating controlled reactions.[5]The amino group's strong electron-donating effect para to the carboxyl group can decrease its acidity and electrophilicity, potentially slowing acylation reactions.[6]Significant steric hindrance from the ortho-methoxy group can impede reactions at the carboxylic acid site, leading to lower yields.[7]
Reported Yield High (e.g., 95%) in quinolone antibiotic synthesis.[7] High yields also reported in the synthesis of dye intermediates.[8][9]Synthesis from its methyl ester precursor can achieve high yield (96%), but data on subsequent coupling efficiency is less common.[10]Lower (e.g., 70%) in the same quinolone antibiotic synthesis due to steric hindrance.[7]
Key Applications Versatile precursor for pharmaceuticals (kinase inhibitors), agrochemicals, and stable metal-organic frameworks (MOFs).[1][7][11]Used in the synthesis of various biologically active compounds.Primarily used in azo dye synthesis, but its application can be limited by factors like light sensitivity and lower reactivity.[7]
Advantages Offers an optimal balance of reactivity, versatility, and higher yields. Favorable solubility and regulatory compliance (e.g., listed on EPA's SCIL).[7]A useful building block when its specific electronic configuration is required for a target molecule.Has niche applications in specific dye chemistries.
Disadvantages Cost may be slightly higher than less functionalized benzoic acids, but this is often offset by higher efficiency.The electronic properties may not be ideal for all coupling reactions, potentially requiring harsher conditions.Steric hindrance is a major limitation, significantly impacting reaction efficiency and yield.[7]

Case Study Highlight: A comparative study for the synthesis of a novel quinolone antibiotic demonstrated that using This compound resulted in a 95% yield with 98% purity.[7] In contrast, its isomer, 5-Amino-2-methoxybenzoic acid , yielded only 70% under similar conditions, a drop attributed largely to steric hindrance.[7] This data underscores the critical impact of substituent positioning on synthetic efficiency.

Field-Proven Protocol: High-Efficiency Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in drug development.[12] The following protocol describes a reliable and efficient method for coupling this compound with a primary amine using the common and cost-effective EDC/HOBt coupling system. This system is a self-validating industry standard.

Causality Behind Experimental Choices:

  • EDC (A Carbodiimide): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt (An Additive): Traps the reactive intermediate to form an HOBt-ester. This is crucial for two reasons: it is less reactive than the O-acylisourea, preventing side reactions, and it suppresses racemization if chiral centers are present.

  • DIPEA (A Base): A non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.

  • DMF (A Solvent): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

cluster_workflow Amidation Experimental Workflow A 1. Reactant Dissolution (Building Block + HOBt in DMF) B 2. Activation @ 0°C (Add EDC, stir 20 min) A->B C 3. Coupling (Add Amine + DIPEA) B->C D 4. Reaction (Warm to RT, stir 12-16h) C->D E 5. Aqueous Work-up (Quench, extract with EtOAc) D->E F 6. Purification & Validation (Column Chromatography, NMR, MS) E->F

Caption: Experimental workflow for EDC/HOBt mediated amidation.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 20-30 minutes to ensure complete formation of the active ester.

  • Coupling: To the activated mixture, add the desired primary amine (1.1 eq.) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product using flash column chromatography on silica gel. Characterize the final compound to confirm its identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Conclusion and Outlook

The empirical data and established synthetic record clearly demonstrate that This compound is a highly efficient and versatile building block. Its unique substitution pattern provides an optimal balance of electronic and steric properties, leading to superior performance in key synthetic transformations like amidation when compared to its structural isomers.[7] For research and development professionals, its reliability translates into faster reaction times, higher yields, and simplified purification processes, ultimately accelerating discovery timelines and improving cost-effectiveness. While niche applications exist for its isomers, this compound stands out as the strategic choice for a broad range of applications in pharmaceutical, agrochemical, and materials science.

References

  • A Comparative Analysis of 2-Amino-5-nitrobenzoic Acid and Its Isomers for Researchers. (n.d.). Benchchem.
  • Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. (n.d.).
  • A Comparative Guide to 3-Amino-4-nitrobenzoic Acid and Its Isomers for Research and Development. (n.d.). Benchchem.
  • A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. (n.d.). Benchchem.
  • This compound. (n.d.). LookChem.
  • Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group? (2016). Quora.
  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (n.d.). NIH National Library of Medicine.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). NIH National Library of Medicine.
  • 3-Amino-4-methylbenzoic Acid: Your Go-To Building Block for Advanced Organic Synthesis. (n.d.).
  • This compound Vs. Similar Compounds: Which Should You Buy? (2025). Kilobio.
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017). Patsnap.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.
  • This compound, 98+%. (n.d.). Thermo Scientific Chemicals.
  • 4-Amino-3-methoxybenzoic acid synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). Sigma-Aldrich.
  • 3-Amino-4-methoxybenzamide, 100 g. (n.d.). Carl ROTH.
  • Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
  • This compound. (n.d.). PubChem, NIH.
  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block. (2023). ChemicalBook.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). NIH National Library of Medicine.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). NIH National Library of Medicine.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing.
  • A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.

Sources

Introduction: Differentiating the Isomers of Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Data of Methoxybenzoic Acid Isomers

In the realm of chemical research and pharmaceutical development, the precise identification of molecular structure is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. This guide focuses on the three positional isomers of methoxybenzoic acid: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). While all three share the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol , the substitution pattern of the methoxy group on the benzoic acid ring leads to unique spectroscopic signatures.[1]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed comparison of the spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the nuances in their spectra, one can unambiguously differentiate these closely related compounds.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For the methoxybenzoic acid isomers, the key absorptions are associated with the carboxylic acid and methoxy groups, as well as the aromatic ring.

While all three isomers share the same functional groups, subtle differences in their electronic environments can lead to slight shifts in absorption frequencies. The most characteristic feature for all three is the very broad O-H stretch of the carboxylic acid, which arises from hydrogen bonding between molecules, typically forming dimers.[2]

Comparative IR Spectral Data of Methoxybenzoic Acid Isomers

Vibrational Mode2-Methoxybenzoic Acid (cm⁻¹)3-Methoxybenzoic Acid (cm⁻¹)4-Methoxybenzoic Acid (cm⁻¹)Characteristics
O-H Stretch (Carboxylic Acid)~2500-3300~2500-3300~2500-3300Very broad peak due to hydrogen bonding.[3]
Aromatic C-H Stretch~3000-3100~3000-3100~3000-3100Sharp peaks, typically of weaker intensity.[3]
C=O Stretch (Carboxylic Acid)~1680-1720~1690-1710~1680-1700Strong, sharp, and intense absorption.[3][4]
C-O Stretch (Ether)~1200-1300~1230-1250~1250-1300Strong absorption.[3][4]

Experimental Protocol: Acquiring IR Spectra via ATR-FTIR

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[2]

  • Sample Application: Place a small amount of the solid methoxybenzoic acid isomer directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum. A typical range is 4000-400 cm⁻¹.[2] The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram: ATR-FTIR Experimental Workflow

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H (proton) and ¹³C NMR provide information about the chemical environment of the nuclei, allowing for the mapping of the carbon skeleton and the relative positions of substituents.

¹H NMR Spectroscopy

The chemical shift, splitting pattern (multiplicity), and integration of proton signals are highly sensitive to the electronic effects of the methoxy and carboxylic acid groups, making ¹H NMR ideal for differentiating the isomers. The aromatic region, in particular, provides a unique fingerprint for each compound.

Comparative ¹H NMR Spectral Data of Methoxybenzoic Acid Isomers (in CDCl₃)

Proton Assignment2-Methoxybenzoic Acid (δ ppm)3-Methoxybenzoic Acid (δ ppm)4-Methoxybenzoic Acid (δ ppm)
-COOH~10.5-13.0 (broad s, 1H)[1]~11.0-13.0 (broad s, 1H)[1]~11.0-13.0 (broad s, 1H)
-OCH₃~3.88 (s, 3H)[1]~3.8 (s, 3H)[1]~3.88 (s, 3H)[5]
Aromatic H~6.94-8.08 (m, 4H)[1]~7.1-7.7 (m, 4H)[1]~6.95 (d, 2H), ~8.07 (d, 2H)[5]

s = singlet, d = doublet, m = multiplet

Analysis of ¹H NMR Spectra:

  • 2-Methoxybenzoic Acid: The aromatic protons display a complex multiplet pattern due to their proximity and varied coupling.

  • 3-Methoxybenzoic Acid: The aromatic region also shows a complex pattern, but it is distinct from the ortho isomer.

  • 4-Methoxybenzoic Acid: Due to the symmetry of the para-substituted ring, the aromatic region is simplified into two distinct doublets, a key identifying feature.[5]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between the isomers.

Comparative ¹³C NMR Spectral Data of Methoxybenzoic Acid Isomers

Carbon Assignment2-Methoxybenzoic Acid (δ ppm)3-Methoxybenzoic Acid (δ ppm)4-Methoxybenzoic Acid (δ ppm)
-COOH~165-175[3]~167~166
-OCH₃~55-57[3]~56~55.4[5]
Aromatic C (Substituted)~160.3 (C-OCH₃), ~132.0 (C-COOH)[6]~159 (C-OCH₃), ~131 (C-COOH)~164 (C-OCH₃), ~123 (C--COOH)
Aromatic C-H~115.6, ~131.1, ~132.5[6]~114, ~120, ~122, ~129~113.9, ~132.5[5]

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the methoxybenzoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity and high resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Diagram: NMR Spectroscopy Experimental Workflow

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization (EI) mode, the molecule is ionized, forming a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is often unique to a specific structure and can be used for identification.

All three isomers show a molecular ion peak at an m/z of 152, confirming their shared molecular formula.[5][7][8] However, the relative abundances of the fragment ions differ, providing a basis for their differentiation.

Comparative Mass Spectrometry Data of Methoxybenzoic Acid Isomers (EI-MS)

IsomerMolecular Ion (M⁺˙) (m/z)Key Fragment Ions (m/z)Probable Neutral Loss
2-Methoxybenzoic Acid152[8]135, 105, 77[8]-OH, -COOH, -COOCH₃
3-Methoxybenzoic Acid152[7]135, 77[7][9]-OH, -OCH₃, -CO
4-Methoxybenzoic Acid152[5]135, 107, 92, 77[5]-OH, -COOH, -OCH₃

Analysis of Mass Spectra:

  • A common fragmentation pathway for all isomers is the loss of a hydroxyl radical (-OH) to form a fragment at m/z 135.

  • The subsequent fragmentation pathways differ more significantly. For instance, the relative intensity of the m/z 135 peak is very high for 4-methoxybenzoic acid.[5] The 2-methoxy isomer shows a prominent peak at m/z 105, which is less significant for the other two.[8] These differences in fragmentation arise from the varying stability of the resulting carbocations, which is influenced by the position of the methoxy group.

Experimental Protocol: Acquiring Mass Spectra via GC-MS

  • Sample Preparation: Prepare a dilute solution of the methoxybenzoic acid isomer in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the components of the sample before they enter the MS.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port. The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g., helium).

  • Separation: The compound travels through the GC column at a rate dependent on its volatility and interaction with the column's stationary phase, resulting in a specific retention time.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an EI source). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Diagram: GC-MS Experimental Workflow

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Amino-4-methoxybenzoic acid, a compound commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the ecosystem. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as an irritant and may be harmful if swallowed or inhaled.[1] It can cause skin and serious eye irritation.[1][2][3] Therefore, all handling and disposal procedures must be designed to minimize exposure.

Table 1: Hazard Classification and Safety Information

Hazard ClassificationGHS PictogramSignal WordHazard StatementsKey Precautionary Measures
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationExclamation MarkWarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established guidelines for the management of laboratory waste that underscore the importance of proper chemical handling and disposal to ensure a safe workplace and protect the environment.[4][5]

Core Directive: The Disposal Workflow

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1] The following workflow provides a systematic approach to its safe disposal.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Wear Appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B Use a Designated, Labeled, Leak-Proof Waste Container C Segregate Solid vs. Liquid Waste D Solid Waste: Place directly into the hazardous waste container. C->D Proceed to Collection E Contaminated Materials: (e.g., gloves, weighing paper) Place in the same container. D->E G Store in a designated, well-ventilated, secure area. E->G Proceed to Storage F Liquid Waste (Solutions): Collect in a designated liquid hazardous waste container. F->G H Ensure secondary containment to prevent spills. I Keep away from incompatible materials (e.g., strong oxidizers). J Contact your institution's Environmental Health & Safety (EHS) or a licensed waste contractor. I->J Ready for Disposal K Provide the Safety Data Sheet (SDS) to the disposal company. J->K L Arrange for pickup and final disposal. K->L

Caption: Decision workflow for the disposal of this compound.

Detailed Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound in a laboratory setting.

Step 1: Waste Segregation and Containerization

The proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[4]

  • Solid Waste:

    • Designate a specific, robust, and clearly labeled hazardous waste container for solid this compound waste. The label should include the full chemical name and associated hazards.

    • Place any unused or contaminated solid this compound directly into this container.

    • Any materials contaminated with the solid, such as weighing paper, gloves, or absorbent pads used for minor spills, must also be placed in this designated container.[6]

  • Liquid Waste (Solutions):

    • If this compound is in a solution, it must be collected in a designated container for liquid hazardous waste.

    • Crucially, ensure that the solvent and other components of the solution are compatible with the other contents of the liquid waste container to avoid chemical reactions.[7][8][9] Do not mix acids and bases in the same container.[10]

    • Liquid waste containers should not be filled to more than 75-80% capacity to allow for vapor expansion.[7]

Step 2: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.

    • The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6]

  • Container Disposal:

    • Once triple-rinsed and completely dry, the container can typically be disposed of as non-hazardous waste, such as in a designated glass or plastic recycling bin. However, always consult your institution's specific guidelines for empty container disposal.

Step 3: Managing Spills

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and contamination.

  • Minor Spills (manageable by lab personnel):

    • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[11]

    • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

    • Containment and Cleanup: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[11][12][13] Avoid using combustible materials like paper towels.[11]

    • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[1][14]

    • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[13]

  • Major Spills (requiring external assistance):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[11]

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1]

  • Engage Professionals: Your institution's EHS department will typically coordinate with a certified hazardous waste management company for the pickup and disposal of chemical waste.

  • Documentation: Ensure all waste containers are properly labeled and that all necessary documentation, including the Safety Data Sheet (SDS), is provided to the waste disposal contractor.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. M.C.F. Environmental Services.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • SAFETY DATA SHEET - 3-Methoxy-4-methylbenzoic acid. Thermo Fisher Scientific.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. 2024-10-30.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • This compound. PubChem. National Institutes of Health.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
  • Spill Response Procedures. Tennessee State University.
  • Hazardous Waste. University of Wisconsin-Milwaukee.
  • Hazardous Materials Disposal Guide. Nipissing University. 2019-06-12.
  • Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. Cole-Parmer.
  • Chemical waste | Hazardous Waste Management. McGill University.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. 2022-08-08.
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. 2025-08-13.
  • Identification and Listing of Hazardous Waste. Regulations.gov. 2023-01-24.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Chemical Incompatibility Guide. Stanford Environmental Health & Safety. 2020-11-03.
  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. 2024-02-06.
  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Atkinson, Andelson, Loya, Ruud & Romo. 2024-03-25.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is not merely a procedural formality but the bedrock of experimental integrity and personal safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 3-Amino-4-methoxybenzoic acid. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

Before any protective measures can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound, while a valuable building block in synthetic chemistry, presents a clear set of risks that dictate our PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][3][4]

The signal word associated with these classifications is "Warning" .[1][2][3][4] This profile necessitates a multi-faceted PPE approach to shield against dermal, ocular, and respiratory exposure.

The Core Ensemble: Essential PPE for Routine Handling

For standard laboratory operations involving this compound, such as weighing and dissolution in a well-ventilated area, the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Given the significant risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles : These are essential to provide a seal around the eyes, protecting against dust particles and accidental splashes. Standard safety glasses with side shields do not offer sufficient protection.[5]

  • Face Shield : When there is a heightened risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in conjunction with safety goggles for full facial protection.[5][6]

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, the selection of appropriate gloves is critical.

  • Chemical-Resistant Gloves : Nitrile gloves are a suitable choice for handling this compound. It is imperative to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid skin contact with a contaminated glove surface.[7]

  • Glove Change Frequency : Gloves should be changed regularly, with a recommended interval of every 30 to 60 minutes, or immediately if contamination is known or suspected.[5]

Body Protection: Shielding Against Contamination
  • Laboratory Coat : A standard laboratory coat is required to protect the skin and personal clothing from accidental spills.

  • Closed-Toe Shoes : For general laboratory safety, closed-toe shoes are mandatory to protect the feet from spills and falling objects.

Respiratory Protection: When and Why it's Crucial

The potential for respiratory irritation from airborne particles of this compound necessitates careful consideration of respiratory protection.

  • Engineering Controls as the Primary Measure : The first and most effective line of defense is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of dust.[2][8]

  • When a Respirator is Required : In situations where dust generation is unavoidable, or if working outside of a fume hood, a NIOSH-approved respirator is essential.[8] An N95 particulate respirator is generally sufficient for this purpose.

Procedural Workflow for Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene : Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat : Put on your laboratory coat.

  • Respirator (if required) : If the risk assessment dictates the need for respiratory protection, don the respirator at this stage.

  • Eye and Face Protection : Put on your safety goggles and, if necessary, a face shield.

  • Gloves : The final step is to don your gloves, ensuring the cuffs of the gloves extend over the cuffs of your laboratory coat.[5]

Doffing Procedure
  • Gloves : Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Gown/Lab Coat : Remove your laboratory coat, turning it inside out as you do so.

  • Eye and Face Protection : Remove your face shield and goggles.

  • Respirator (if used) : Remove the respirator.

  • Hand Hygiene : The final and most critical step is to wash your hands thoroughly with soap and water.

PPE Selection and Hazard Mitigation Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Workflow cluster_assessment Task & Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Plan start Start: Handling This compound task_assessment Assess Task: - Weighing - Dissolving - Transferring start->task_assessment risk_assessment Assess Risk: - Dust Generation - Splash Potential task_assessment->risk_assessment core_ppe Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->core_ppe face_shield Add Face Shield risk_assessment->face_shield High Splash Potential respirator Add N95 Respirator risk_assessment->respirator Dust Generated proceed Proceed with Task core_ppe->proceed face_shield->proceed respirator->proceed disposal Follow Disposal Protocol proceed->disposal

Caption: PPE Selection Workflow for this compound

Disposal Plan: Responsible Management of Contaminated Materials

All materials that come into contact with this compound, including used gloves, weigh boats, and contaminated wipes, must be considered hazardous waste.

  • Waste Segregation : These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Professional Disposal : The disposal of this compound and its contaminated materials must be handled by a licensed professional waste disposal service.[4][8] Never dispose of this chemical down the drain or in regular trash.

  • Container Management : Ensure waste containers are in good condition and kept closed when not in use.[8]

Quantitative Data Summary

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[1][3][4]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. ASHP Publications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methoxybenzoic acid
Reactant of Route 2
3-Amino-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.